molecular formula C9H7BrN2 B1273807 3-(4-Bromophenyl)-1H-pyrazole CAS No. 73387-46-9

3-(4-Bromophenyl)-1H-pyrazole

Número de catálogo: B1273807
Número CAS: 73387-46-9
Peso molecular: 223.07 g/mol
Clave InChI: LXDGTEBHVOKDLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Bromophenyl)-1H-pyrazole is a high-purity brominated pyrazole derivative that serves as a key synthetic intermediate and scaffold in advanced chemical and biochemical research. This compound is of significant interest in medicinal chemistry for the development of novel pharmacologically active molecules. Pyrazole derivatives have been documented to exhibit a broad spectrum of biological activities, including antibacterial, antidepressant, anticonvulsive, and anti-tumor properties . Its structure, featuring a pyrazole ring linked to a 4-bromophenyl group, is a versatile building block for constructing more complex molecules . The bromine atom on the phenyl ring offers an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries. In material science, pyrazole derivatives are investigated for their fluorescent properties and potential application in organic electroluminescent devices (OLEDs) due to their hole-transporting capabilities and blue-light emission . The compound's molecular structure facilitates supramolecular assembly through intermolecular interactions, such as N-H···N hydrogen bonding, which is relevant for crystal engineering and the design of metal-organic frameworks (MOFs) . This compound is provided for research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(4-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDGTEBHVOKDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370834
Record name 3-(4-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73387-46-9
Record name 3-(4-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Surrogate for 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a representative derivative of the pharmacologically significant 3-(4-bromophenyl)-1H-pyrazole scaffold. While the crystal structure of the parent compound, this compound, is not publicly available, this guide leverages the detailed crystallographic data of a well-characterized analog to offer insights into the molecular geometry, intermolecular interactions, and supramolecular assembly relevant to researchers, scientists, and drug development professionals. The synthesis, experimental protocols for single-crystal X-ray diffraction, and a detailed analysis of the structural features are presented, underpinned by authoritative references and field-proven insights.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The this compound core is a particularly valuable pharmacophore, with the bromine atom serving as a versatile handle for further synthetic modifications and potentially enhancing binding affinities through halogen bonding. This guide focuses on the detailed crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, providing a robust model for understanding the solid-state behavior of this important class of compounds. The presence of the phenyl and carbaldehyde substituents offers additional points of interaction and functionalization, making this derivative a pertinent case study for drug design and development.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is typically achieved through a Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of activated aromatic and heterocyclic compounds. The causality behind this choice lies in its efficiency in constructing the pyrazole ring and introducing the carbaldehyde group in a single procedural sequence.

Experimental Protocol: Synthesis

A detailed, self-validating protocol for the synthesis is as follows:

  • Reagent Preparation: To a solution of dimethylformamide (DMF, 7 mL), add phosphoryl chloride (POCl₃, 4.16 mL, 44.7 mmol) dropwise at 0°C with constant stirring. Maintain this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Hydrazone: Dissolve (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol) in DMF (10 mL) and add it slowly to the pre-formed Vilsmeier reagent.

  • Reaction and Work-up: Heat the reaction mixture to 70°C and stir for 4 hours. After cooling to 0°C, quench the reaction with water and adjust the pH to 12 using a saturated aqueous solution of sodium carbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by washing with methanol.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution of the purified product at room temperature. The choice of methanol is critical as its polarity and volatility facilitate the gradual self-assembly of the molecules into a well-ordered crystal lattice.

X-ray Crystallography and Structural Analysis

The determination of the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was performed using single-crystal X-ray diffraction. The data collection and refinement parameters provide a self-validating system for the trustworthiness of the determined structure.

Data Collection and Refinement Workflow

Caption: Workflow for Crystal Structure Determination.

Crystallographic Data

The crystallographic data for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been reported in the triclinic space group P1. The asymmetric unit contains two independent molecules with slightly different conformations.

Parameter Value
Chemical FormulaC₁₆H₁₁BrN₂O
Formula Weight327.18
Crystal SystemTriclinic
Space GroupP1
a (Å)9.6716 (8)
b (Å)11.4617 (9)
c (Å)13.8257 (10)
α (°)113.497 (5)
β (°)92.753 (6)
γ (°)93.753 (6)
Volume (ų)1397.91 (19)
Z4
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.052
Molecular Geometry and Conformation

The molecular structure reveals significant twisting of the aromatic rings relative to the central pyrazole ring. In the two independent molecules within the asymmetric unit, the 4-bromophenyl ring forms dihedral angles of 26.0(2)° and 39.9(7)° with the pyrazole ring. The phenyl ring is oriented at dihedral angles of 19.7(5)° and 7.3(0)° with respect to the pyrazole ring. This non-planar conformation is a critical insight for drug development professionals, as it dictates the shape of the molecule and its potential fit within a biological target's binding site.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is characterized by a network of intermolecular interactions that dictate the macroscopic properties of the solid state.

G cluster_interactions Intermolecular Interactions Molecule_A Molecule A CH_O C-H···O Hydrogen Bonds Molecule_A->CH_O Forms Molecule_B Molecule B pi_pi π-π Stacking Molecule_B->pi_pi Engages in Molecule_C Molecule C CH_O->Molecule_B with pi_pi->Molecule_C with

Caption: Key Intermolecular Interactions in the Crystal Lattice.

In a related polymorph, the crystal packing features C—H···O interactions involving the carbaldehyde oxygen atom, which result in the formation of a helical supramolecular chain along the b-axis. Such organized assemblies are crucial for understanding the solid-state stability and solubility of the compound, which are key parameters in drug formulation.

Spectroscopic Characterization

While a full spectroscopic analysis of the title compound is beyond the scope of this guide, typical characterization would involve ¹H and ¹³C NMR, IR, and mass spectrometry to confirm the molecular structure synthesized. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the phenyl and bromophenyl rings, as well as the pyrazole and aldehyde protons.

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, serving as a valuable surrogate for the parent this compound. The synthesis, experimental workflow for structure determination, and a thorough analysis of the molecular and supramolecular features have been presented. The non-planar conformation and the nature of the intermolecular interactions are key takeaways for researchers in drug discovery, offering a structural basis for the rational design of new pyrazole-based therapeutic agents. Future work should aim to crystallize and determine the structure of the parent this compound to provide a direct comparison and further refine our understanding of this important heterocyclic system.

References

  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]
  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
  • Varshney, S., Tiwari, A., & Mishra, R. (2023). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]
  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Kočović, D., Mugoša, S., Shova, S., Tomić, Z. D., & Jaćimović, Ž. K. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. [Link]
  • Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]
  • Znovjyak, K., et al. (2025). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue. PubMed Central. [Link]
  • K. Jaćimović, Ž., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
  • Patil, S. A., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5671-5674. [Link]
  • Reddy, B. V. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Spectrabase. (n.d.). 3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole.
  • Al-Majid, A. M., et al. (2020).
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)
  • Patel, K., et al. (2023). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 6(3). [Link]
  • Al-Hourani, B. J. (2022).

Sources

Spectroscopic Analysis of 3-(4-Bromophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of 3-(4-bromophenyl)-1H-pyrazole, in particular, have garnered significant attention due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The precise substitution pattern, including the presence and position of the bromophenyl group, is critical to their function. Therefore, unambiguous structural elucidation is a non-negotiable prerequisite in their research and development.

This guide provides a comprehensive exploration of the primary spectroscopic techniques employed to characterize these heterocyclic compounds. As a senior application scientist, my objective is not merely to list procedures but to provide a causal framework for experimental design and data interpretation. We will delve into the "why" behind each technique, ensuring that every analytical step is part of a self-validating system for confirming molecular identity and purity. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to leverage Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy for the rigorous analysis of this important class of molecules.

The Foundation: Synthesis and the Need for Characterization

The synthesis of this compound derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, or the Vilsmeier-Haack reaction using a substituted acetophenone hydrazone.[2][3][5] A common pathway starts from 4-bromoacetophenone phenylhydrazone, which undergoes cyclization and formylation.[2]

Regardless of the synthetic route, the final product requires meticulous purification and characterization. Spectroscopic analysis serves two primary purposes: first, to confirm that the desired molecular structure has been successfully formed, and second, to ensure the sample's purity, identifying any residual starting materials, reagents, or side products.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Post-Synthesis Analysis A 4-Bromoacetophenone + Phenylhydrazine B 4-Bromoacetophenone Phenylhydrazone A->B Condensation D 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde B->D Cyclization/ Formylation C Vilsmeier-Haack Reagent (POCl3/DMF) C->D E Crude Product D->E F Purification (e.g., Column Chromatography) E->F G Spectroscopic Characterization (NMR, MS, IR, UV-Vis) F->G H Pure, Verified Compound G->H Structure Confirmed NMR_Workflow A Acquire 1D Spectra (¹H, ¹³C) B Initial Assignment (Chemical Shifts, Integration) A->B C Ambiguities Present? B->C D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D Yes I Final Structure Confirmed C->I No E Assign ¹H-¹H Connectivity (COSY) D->E F Assign ¹H-¹³C Direct Bonds (HSQC) E->F G Assign Long-Range Connectivity (HMBC) F->G H Assemble Full Structure G->H H->I

Caption: Decision workflow for NMR-based structural elucidation.

Table 1: Typical NMR Data for a this compound Derivative

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key HMBC Correlations
Pyrazole-NH13.0-14.0 (br s)-C3, C5
Pyrazole-H56.4-6.8 (s)105-110C3, C4
Phenyl-H2', H6'7.5-7.7 (d)128-130C4', C3
Phenyl-H3', H5'7.6-7.8 (d)131-133C1', C4'
Pyrazole-C3-148-152Phenyl-H2', H6'
Pyrazole-C4-100-105Pyrazole-H5
Pyrazole-C5-138-142Pyrazole-NH
Phenyl-C1'-138-140Phenyl-H2', H6'
Phenyl-C4'-121-125Phenyl-H3', H5'
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition: If required, perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing for expected coupling constants where necessary.

  • Data Processing: Process all spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum.

  • Analysis: Assign all signals by correlating the information from all acquired spectra.

Mass Spectrometry (MS): Confirming Mass and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a compound. For brominated compounds, MS is exceptionally diagnostic.

  • Expertise & Trustworthiness: The most critical feature for this class of compounds is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance. [6]This means that any fragment containing one bromine atom will appear in the mass spectrum as a pair of peaks (doublet) of nearly equal intensity, separated by 2 mass units (e.g., M⁺ and M⁺+2). This provides an unmistakable and self-validating signature for the presence of a single bromine atom in the molecule or its fragments. [6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ESI-TOF) can measure mass to four or five decimal places. This high accuracy allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass. This is the gold standard for confirming the molecular formula. [7]

  • Fragmentation Analysis: The molecule will fragment in predictable ways under ionization. Common fragmentation patterns for pyrazoles can include the loss of HCN or cleavage of the rings, providing further structural clues. [8][9] Table 2: Expected HRMS Data for C₉H₇BrN₂ (this compound)

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Observed Pattern
[M+H]⁺222.9869224.9848Doublet of ~1:1 intensity
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass range covers the expected molecular weight.

  • Analysis: Observe the mass spectrum for the characteristic 1:1 doublet for the [M+H]⁺ ion. Use the instrument's software to determine the accurate mass and calculate the elemental composition, comparing it to the theoretical formula.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule, respectively. They are excellent for quick verification and quality control.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Expertise & Causality:

    • N-H Stretch: A broad peak typically appears in the range of 3100-3300 cm⁻¹ corresponding to the N-H bond of the pyrazole ring. [7] * C-H Stretch (Aromatic): A sharp peak or series of peaks will be observed just above 3000 cm⁻¹.

    • C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N bond in the pyrazole and the C=C bonds in the aromatic rings. [10][11] * C-Br Stretch: The vibration for the carbon-bromine bond appears in the fingerprint region, typically between 500-600 cm⁻¹.

Table 3: Key FT-IR Absorption Frequencies

Vibrational Mode Typical Frequency (cm⁻¹) Intensity
N-H Stretch (pyrazole)3100 - 3300Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium, Sharp
C=N Stretch (pyrazole)1600 - 1650Medium-Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-Br Stretch500 - 600Medium
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.

  • Expertise & Causality: this compound derivatives contain extensive conjugation across the pyrazole and phenyl rings. This leads to strong absorption in the UV region, typically between 200-400 nm, corresponding to π → π* electronic transitions. [12][13]The exact position of the maximum absorption (λ_max) can be influenced by the solvent polarity. [14]While not as structurally definitive as NMR or MS, UV-Vis is an excellent tool for verifying the presence of the expected chromophore and for quantitative analysis using the Beer-Lambert law. [15]

Integrated Analysis: A Holistic Approach

No single technique provides the complete picture. The strength of spectroscopic characterization lies in integrating the data from all methods to build an unassailable structural proof.

Integrated_Analysis cluster_data Data Acquisition cluster_interp Interpretation & Confirmation Compound Purified Unknown (Assumed this compound) MS MS Data: - Molecular Ion [M+H]⁺ - 1:1 Isotopic Pattern (Br) Compound->MS NMR NMR Data: - ¹H & ¹³C Signals - 2D Correlations (COSY, HMBC) Compound->NMR IR FT-IR Data: - N-H Stretch - C=N, C=C Stretches Compound->IR UV UV-Vis Data: - λ_max confirms conjugation Compound->UV Formula Confirm Molecular Formula (from HRMS) MS->Formula Framework Determine C-H Framework & Connectivity (from NMR) NMR->Framework FuncGroups Confirm Functional Groups (from FT-IR) IR->FuncGroups Chromophore Confirm Chromophore (from UV-Vis) UV->Chromophore Structure Final Validated Structure Formula->Structure Framework->Structure FuncGroups->Structure Chromophore->Structure

Caption: Workflow for integrated spectroscopic structural validation.

A typical workflow proceeds as follows:

  • HRMS first confirms the correct elemental formula and the presence of bromine.

  • FT-IR provides rapid confirmation of key functional groups like N-H and the aromatic systems.

  • ¹H and ¹³C NMR provide the core structural framework.

  • 2D NMR definitively assigns all atoms and their connectivity, piecing the puzzle together.

  • UV-Vis confirms the electronic nature of the conjugated system.

When the data from all these independent analyses converge to support a single structure, the identity of the this compound derivative can be considered confirmed with a high degree of confidence.

Conclusion

The spectroscopic characterization of this compound derivatives is a systematic process that relies on the synergistic application of multiple analytical techniques. The unmistakable isotopic signature of bromine in mass spectrometry provides a powerful initial diagnostic tool. This is complemented by the detailed connectivity map provided by 1D and 2D NMR, the functional group information from FT-IR, and the electronic signature from UV-Vis spectroscopy. By understanding the fundamental principles behind each technique and interpreting the data in an integrated fashion, researchers can confidently and accurately elucidate the structures of these pharmacologically important molecules, ensuring the integrity and validity of their subsequent scientific investigations.

References

  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole...
  • MDPI. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties.
  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives.
  • National Center for Biotechnology Information. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • SpringerLink. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Royal Society of Chemistry. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
  • National Center for Biotechnology Information. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • ResearchGate. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Galați University Press. (2021). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc.
  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • PubMed. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss.
  • ACS Publications. (n.d.). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3.
  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • JAM 2026. (n.d.). Chemistry (CY) Syllabus.
  • SpectraBase. (n.d.). 5-(4-bromophenyl)-3-phenyl-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)-1h-pyrazole.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (n.d.). (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • IUCr Journals. (n.d.). Crystallographic, spectroscopic, and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl).
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole.

Sources

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Bromophenyl)-1H-pyrazole: Properties, Synthesis, and Applications

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and versatile applications.[1] The five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and structural framework, making it a privileged scaffold in medicinal chemistry and materials science.[1][2] The introduction of a 4-bromophenyl substituent at the 3-position of the pyrazole ring creates this compound, a molecule of significant interest. The bromine atom not only enhances the compound's reactivity, serving as a handle for further chemical modifications through cross-coupling reactions, but also influences its interaction with biological targets.[3] This guide offers a comprehensive overview of the physical and chemical properties, synthesis, and applications of this important chemical entity for researchers and drug development professionals.

Molecular Identity and Structural Characteristics

This compound is an organic compound featuring a pyrazole ring substituted with a bromophenyl group.[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 73387-46-9[3][4]
Molecular Formula C₉H₇BrN₂[4]
Molecular Weight 223.07 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 132-136 °C[4]
Boiling Point (Predicted) 388.9 ± 17.0 °C[4]
pKa (Predicted) 12.80 ± 0.10[4]
Solubility Soluble in organic solvents like ethanol, methanol, and acetone. Limited solubility in water.[2]

The solid form and relatively high melting point are characteristic of its crystalline structure. The predicted pKa suggests it is a weak acid, a common feature of N-H protons in pyrazole rings.

Spectroscopic Profile

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods. While specific spectra are proprietary, the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are well-established for this class of compounds. Chemical literature and databases provide reference spectra for this and related structures.[5][6][7]

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals for the aromatic protons on both the pyrazole and bromophenyl rings, as well as a characteristic signal for the N-H proton of the pyrazole.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display unique peaks for each carbon atom in the molecule, providing a carbon fingerprint of the structure.

  • Mass Spectrometry: Electron ionization mass spectrometry would reveal the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern that can be used to confirm its identity.[8][9]

Synthesis and Reactivity

Synthetic Pathways

A prevalent method for synthesizing substituted pyrazoles is through the Vilsmeier-Haack reaction.[10][11] This reaction allows for the construction of the pyrazole ring and the introduction of functional groups in a controlled manner. For instance, a common precursor, this compound-4-carbaldehyde, can be synthesized from 4-bromoacetophenone phenylhydrazone.[12][13]

synthesis_workflow cluster_0 Vilsmeier-Haack Reaction 4-Bromoacetophenone\nphenylhydrazone 4-Bromoacetophenone phenylhydrazone Vilsmeier Reagent\n(DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) 4-Bromoacetophenone\nphenylhydrazone->Vilsmeier Reagent\n(DMF/POCl3) Reacts with Cyclization & Formylation Cyclization & Formylation Vilsmeier Reagent\n(DMF/POCl3)->Cyclization & Formylation Leads to This compound\n-4-carbaldehyde This compound -4-carbaldehyde Cyclization & Formylation->this compound\n-4-carbaldehyde Forms

Caption: Vilsmeier-Haack synthesis of a pyrazole derivative.

Core Reactivity

The reactivity of this compound is dictated by its two main components: the pyrazole ring and the bromophenyl group.

  • Pyrazole Ring: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for alkylation or acylation reactions. The ring itself can undergo electrophilic substitution, although the positions are influenced by the existing substituents.

  • Bromophenyl Group: The bromine atom is a key functional group for further derivatization. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide variety of substituents at the 4-position of the phenyl ring. This versatility makes this compound a valuable intermediate in combinatorial chemistry and drug discovery.[3]

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

  • Pharmaceutical Development: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[10][12] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3][14]

  • Agrochemicals: The pyrazole scaffold is also found in various agrochemicals. This compound can be used in the development of new herbicides and fungicides.[14]

  • Material Science: The electronic properties of pyrazole-containing compounds make them candidates for applications in materials science, such as in the development of novel sensors and electronic devices.[14]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Classification: It is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.

  • Signal Word: Danger

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and a dust mask, should be worn when handling this compound.

  • Storage: It should be stored at 2-8°C, protected from light.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established literature procedures and demonstrates a practical application of pyrazole synthesis.[12]

Materials:

  • 4-Bromoacetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Crushed ice

  • Chloroform for chromatography

Procedure:

  • Cool N,N-dimethylformamide (22.5 ml) in an ice bath.

  • Add phosphoryl chloride (5.6 ml) dropwise to the cold DMF under continuous stirring over 30 minutes. This forms the Vilsmeier reagent.

  • Add 4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) to the reaction mixture.

  • Stir the resulting mixture at 60°C (333 K) for 6 hours.

  • Cool the reaction to room temperature.

  • Pour the crude product into crushed ice, which will result in the precipitation of a white solid.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography using chloroform as the eluent to yield the final product.

Protocol 2: General Characterization Workflow

This workflow outlines a self-validating system for confirming the identity and purity of a synthesized batch of this compound or its derivatives.

characterization_workflow cluster_workflow Characterization and Purity Verification Start Synthesized Crude Product TLC 1. Thin Layer Chromatography (TLC) - Assess reaction completion - Determine preliminary purity Start->TLC Purification 2. Purification (e.g., Column Chromatography, Recrystallization) TLC->Purification MeltingPoint 3. Melting Point Determination - Compare with literature value Purification->MeltingPoint Spectroscopy 4. Spectroscopic Analysis - ¹H NMR, ¹³C NMR, Mass Spectrometry MeltingPoint->Spectroscopy FinalProduct Pure, Characterized Compound Spectroscopy->FinalProduct

Caption: A standard workflow for the characterization of synthesized compounds.

References

  • Fahmy, H. H., Srour, A. M., Ismail, M. A., & El-Manawaty, M. A. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate.
  • Patil, S. B., et al. (n.d.). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
  • Rostami, A., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Research Square.
  • Supporting Information for Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. (n.d.).
  • El-kady, H., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397.
  • Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • PubChem. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid.
  • SpectraBase. (n.d.). 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde.
  • PubChem. (n.d.). 4-Bromopyrazole.
  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate.
  • Solubility of Things. (n.d.). Pyrazole.
  • ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
  • MDPI. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid.
  • Hao, L., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2203.
  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12534-12562.
  • PubChem. (n.d.). Pyrazole.
  • ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3.
  • NIST. (n.d.). 1H-Pyrazole.
  • ChemTik. (n.d.). 1H-Pyrazole-3,4-dicarboxylicacid, 5-(4-bromophenyl)-1-(3-methylphenyl)-.

Sources

In Vitro Mechanism of Action of 3-(4-Bromophenyl)-1H-pyrazole: A Technical Guide to Unraveling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research & Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities. 3-(4-Bromophenyl)-1H-pyrazole, a key heterocyclic intermediate, serves as a foundational structure for the synthesis of derivatives exhibiting potent anti-inflammatory and anticancer properties. While direct mechanistic studies on the parent compound are limited, a comprehensive analysis of its derivatives provides a robust framework for understanding its probable in vitro mechanisms of action. This guide synthesizes the current knowledge, focusing on two primary therapeutic avenues: anticancer and anti-inflammatory effects. We will explore the key molecular targets, detail the essential in vitro protocols for mechanistic investigation, and provide the scientific rationale behind each experimental approach, empowering researchers to effectively probe the biological activities of this important chemical class.

Introduction: The Pyrazole Core in Drug Discovery

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. This structure is a "privileged scaffold" in drug design, meaning it can bind to a wide range of biological targets with high affinity.[1] The presence of the pyrazole nucleus is a feature of several approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[2][3] The compound this compound (CAS No. 73387-46-9) is a specific example of this scaffold, frequently used as a starting material for more complex, biologically active molecules.[4][5] Its structure, featuring a bromophenyl group, provides a valuable handle for synthetic modification and can influence interactions with biological targets.[2]

This guide will proceed by dissecting the two most prominent, evidence-based mechanisms of action attributable to derivatives of the this compound core: Anticancer Cytotoxicity and Anti-inflammatory Modulation .

Putative Anticancer Mechanism of Action

Derivatives of the this compound scaffold have consistently demonstrated potent anticancer activity across a range of human cancer cell lines, including lung (A549), breast (MCF-7), leukemia (K562), and colon (HT29) cancer cells.[6][7] The in vitro mechanism is not singular but appears to be a multi-pronged assault on cancer cell proliferation and survival, primarily involving the induction of apoptosis, cell cycle arrest, and disruption of the cytoskeleton.

Key Molecular Target & Pathway: Induction of Apoptosis

The most frequently reported mechanism for pyrazole-induced cancer cell death is apoptosis, or programmed cell death.[8] This is a highly regulated process crucial for eliminating damaged or malignant cells. Pyrazole derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A central event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[6][9] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of "executioner" caspases, particularly caspase-3 and caspase-7 , is a point of no return, leading to the cleavage of cellular substrates and the systematic dismantling of the cell.[2][10][11] This apoptotic cascade is often initiated by an upstream surge in intracellular Reactive Oxygen Species (ROS).[2][10]

pyrazole This compound (Derivative) ros ↑ Reactive Oxygen Species (ROS) pyrazole->ros Induces bcl2_family Modulation of Bcl-2 Family ros->bcl2_family bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrazole derivatives.

Secondary Target & Pathway: Cell Cycle Arrest & Tubulin Polymerization

In addition to inducing apoptosis, many pyrazole derivatives halt the cancer cell division process by inducing cell cycle arrest , frequently at the G2/M (Gap 2/Mitosis) or S (Synthesis) phase.[10][12][13] This prevents the cell from properly dividing and proliferating.

A key mechanism underlying G2/M arrest is the inhibition of tubulin polymerization .[14][15] Microtubules are essential components of the mitotic spindle, which segregates chromosomes during cell division. By binding to the colchicine-binding site on β-tubulin, pyrazole derivatives can prevent the assembly of tubulin monomers into functional microtubules.[14][15] This disruption triggers the spindle assembly checkpoint, leading to mitotic arrest and, ultimately, apoptosis.

pyrazole This compound (Derivative) microtubules Microtubule Assembly pyrazole->microtubules Inhibits tubulin Tubulin Monomers tubulin->microtubules Polymerization spindle Mitotic Spindle Formation microtubules->spindle g2m G2/M Phase Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Mechanism of G2/M arrest via tubulin polymerization inhibition.

Experimental Protocols for Anticancer Activity

To validate these mechanisms in vitro, a tiered experimental approach is required.

The first step is to determine the compound's cytotoxic effect and its IC50 (half-maximal inhibitory concentration). The MTT assay is a robust, colorimetric method for this purpose.[16][17]

  • Principle: Mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[16]

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Compound Treatment: Treat cells with a serial dilution of the this compound derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.

Once cytotoxicity is confirmed, the next step is to determine if cell death is apoptotic and if the compound affects the cell cycle.

  • Cell Cycle Analysis via Flow Cytometry:

    • Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing discrimination between G0/G1, S, and G2/M phases.[18]

    • Protocol:

      • Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

      • Harvest cells (including floating cells) and wash with PBS.

      • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Fix for at least 2 hours at 4°C.[19]

      • Wash the fixed cells with PBS to remove ethanol.

      • Resuspend the cell pellet in a PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

      • Incubate for 30 minutes in the dark at room temperature.

      • Analyze the samples using a flow cytometer. The data is used to generate a histogram of cell count versus DNA content.[20]

  • Caspase-3/7 Activity Assay:

    • Principle: This assay uses a specific peptide substrate (e.g., DEVD) linked to a colorimetric (pNA) or fluorometric (AMC) reporter. In apoptotic cells, activated caspase-3/7 cleaves the substrate, releasing the reporter which can be quantified.[21]

    • Protocol:

      • Treat cells with the compound at its IC50 concentration for a relevant time course (e.g., 6, 12, 24 hours).

      • Lyse the cells using the chilled lysis buffer provided in a commercial kit.

      • Centrifuge to pellet debris and collect the supernatant containing the cell lysate.

      • In a 96-well plate, add the cell lysate, the reaction buffer (containing DTT), and the DEVD-pNA substrate.[11]

      • Incubate at 37°C for 1-2 hours.

      • Measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em ~380/440 nm for AMC).[21][22]

      • Calculate the fold-increase in caspase activity relative to the untreated control.

To confirm specific molecular targets, further assays are necessary.

  • Western Blot for Bcl-2 Family Proteins:

    • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of target proteins (e.g., Bax, Bcl-2).[23][24]

    • Protocol:

      • Treat cells, collect lysates, and determine protein concentration.

      • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

      • Incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[25]

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

      • Quantify band intensity to determine changes in protein expression.

  • In Vitro Tubulin Polymerization Assay:

    • Principle: This cell-free assay measures the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in fluorescence of a reporter dye.[1]

    • Protocol:

      • Use a commercial kit containing purified tubulin and a fluorescence reporter.

      • In a 96-well plate, add tubulin, assay buffer, and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

      • Initiate polymerization by incubating the plate at 37°C.

      • Measure the fluorescence intensity at regular intervals for 60 minutes.

      • Plot fluorescence versus time to observe the effect of the compound on the rate and extent of tubulin polymerization.[14][26]

Putative Anti-inflammatory Mechanism of Action

The pyrazole scaffold is famously associated with anti-inflammatory activity, primarily due to its role in the blockbuster drug Celecoxib. Derivatives of this compound are predicted to act via similar mechanisms, targeting key enzymatic and signaling pathways that drive inflammation.

Key Molecular Target & Pathway: Inhibition of COX & LOX Enzymes

Inflammation is largely mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. There are two main COX isoforms: COX-1 (constitutively expressed, involved in housekeeping functions like gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[27]

Furthermore, some pyrazole derivatives exhibit dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX) , the key enzyme in leukotriene synthesis.[28] This dual inhibition offers a broader anti-inflammatory effect.

Secondary Target & Pathway: Suppression of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[29] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli (like lipopolysaccharide, LPS) lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β , and the enzyme COX-2.[30][31] Pyrazole derivatives have been shown to inhibit this pathway, preventing NF-κB activation and subsequent cytokine production.[32]

lps LPS (Inflammatory Stimulus) ikb IκBα Degradation lps->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb genes Pro-inflammatory Gene Transcription nfkb->genes cytokines ↑ TNF-α, IL-6, COX-2 genes->cytokines pyrazole This compound (Derivative) pyrazole->ikb Inhibits

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocols for Anti-inflammatory Activity

These assays directly measure the compound's ability to inhibit the activity of purified enzymes.

  • In Vitro COX-1/COX-2 Inhibition Assay:

    • Principle: A colorimetric assay measures the peroxidase activity of COX enzymes. During the reduction of PGG2 to PGH2, an oxidized TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) is formed, which can be measured by absorbance.[33]

    • Protocol:

      • Use a commercial COX inhibitor screening kit.

      • In a 96-well plate, add assay buffer, heme, the test compound, and either purified COX-1 or COX-2 enzyme. Pre-incubate for 10-15 minutes.

      • Initiate the reaction by adding arachidonic acid (substrate) and TMPD (colorimetric probe).

      • Read the absorbance at 590 nm every minute for 5-10 minutes.

      • Calculate the rate of reaction and determine the percent inhibition relative to a vehicle control. Calculate IC50 values for both enzymes.

      • The COX-2 Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.[27][34]

  • In Vitro 5-LOX Inhibition Assay:

    • Principle: This assay spectrophotometrically measures the formation of 13-hydroperoxy-linoleic acid from linoleic acid by 5-LOX, which results in an increase in absorbance at 234 nm.[35][36]

    • Protocol:

      • Use a commercial 5-LOX inhibitor screening kit.

      • In a UV-transparent 96-well plate, add assay buffer, purified soybean 5-LOX enzyme, and the test compound.[35]

      • Initiate the reaction by adding the linoleic acid substrate.

      • Immediately measure the increase in absorbance at 234 nm over time.

      • Calculate the reaction rate and determine the IC50 value.[28]

These assays use a cellular model, typically macrophage-like cells, to assess the compound's effect in a more biologically relevant context.

  • Cytokine Production in LPS-Stimulated Macrophages:

    • Principle: The RAW 264.7 macrophage cell line is stimulated with bacterial lipopolysaccharide (LPS) to induce a potent inflammatory response, including the release of cytokines like TNF-α and IL-6. The ability of the test compound to reduce this cytokine release is measured by ELISA.[30]

    • Protocol:

      • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

      • Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.

      • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

      • Collect the cell culture supernatant.

      • Quantify the concentration of TNF-α or IL-6 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

      • Determine the compound's ability to inhibit cytokine production and calculate its IC50.

Summary and Future Directions

The this compound scaffold is a validated starting point for the development of potent therapeutic agents. Based on extensive research into its derivatives, its in vitro mechanism of action is likely centered on two key areas:

  • Anticancer: Induction of apoptosis via caspase activation and Bcl-2 family modulation, coupled with cell cycle arrest through the inhibition of tubulin polymerization.

  • Anti-inflammatory: Direct inhibition of pro-inflammatory enzymes COX-2 and 5-LOX, and suppression of the master inflammatory regulator, NF-κB.

The experimental workflows and specific protocols detailed in this guide provide a comprehensive roadmap for researchers to systematically investigate and validate these mechanisms for this compound itself, or for novel derivatives built upon this promising core. Future work should focus on direct in vitro testing of the parent compound to confirm these inferred activities and to serve as a baseline for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 26(14), 4199. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • Aguilera, R. J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
  • Yadav, P., & Kumar, R. (2018). Apoptosis induction potential of bioactive pyrazole scaffold. Journal of Pharmacognosy and Phytochemistry, 7(2), 3328-3335. [Link]
  • Sliwinska, M., et al. (n.d.). Cyclic pyrazoles exhibit cytotoxicity to human cancer cells through apoptosis induction. 0213_article_15. [Link]
  • Abdel-Mottaleb, Y., et al. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.
  • Li, Y., et al. (2025).
  • ResearchGate. (n.d.). In vitro tubulin polymerisation assay. Paclitaxel (5 mM) and pyrazoline...
  • Kumar, A., et al. (n.d.).
  • ResearchGate. (n.d.). Effect of 5b on tubulin polymerization in vitro. Purified tubulin...
  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
  • Wang, H., et al. (2025).
  • ZS-Pharma. (n.d.). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules.
  • El-Sayed, N. N. E., et al. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • Kim, K. H., & Sederstrom, J. M. (n.d.). Assaying cell cycle status using flow cytometry.
  • Rana, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances.
  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • Masih, A., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. PubMed. [Link]
  • ResearchGate. (n.d.). Cell cycle analysis through PI staining and following flow cytometry...
  • Wang, Z., et al. (2019).
  • ResearchGate. (n.d.). Schematic representation of MTT assay protocol.
  • Masih, A., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2.
  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Kumar, A., et al. (n.d.). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University. [Link]
  • Tsolaki, E., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis. Flow Cytometry Core Facility. [Link]
  • ResearchGate. (2025). Discovery of novel pyrazole derivatives as potent anti-inflammatory agent in RAW 264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2.
  • ResearchGate. (n.d.). In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib.
  • Gomaa, H. A. M., et al. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Dovepress. [Link]
  • Wu, Y., et al. (2017).
  • ResearchGate. (n.d.). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds.
  • Flow Cytometry Core. (n.d.). Cell Cycle Analysis. University of Virginia. [Link]
  • ResearchGate. (n.d.). Western blot analysis of bcl-2 family protein expression in human...
  • ResearchGate. (n.d.). (A) Western blot showing expression of Bcl-2 family proteins in...
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
  • El-Gamal, K. M., et al. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]
  • Yilmaz, I., et al. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. [Link]

Sources

Biological activity of 3-(4-Bromophenyl)-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-(4-Bromophenyl)-1H-pyrazole Analogs

Authored by a Senior Application Scientist

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form key interactions with a wide array of biological targets.[4] This versatility has led to the development of numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the PARP inhibitor Niraparib, underscoring the therapeutic importance of this molecular framework.[4][5]

This guide focuses specifically on analogs of this compound. The introduction of a bromophenyl group at the 3-position of the pyrazole ring creates a core structure with significant potential for derivatization. The bromine atom, a lipophilic halogen, can influence the compound's pharmacokinetic profile and provides a reactive site for further synthetic modifications, while the phenyl ring offers a large surface for interacting with protein binding pockets.[6] We will explore the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these analogs, providing researchers and drug development professionals with a comprehensive technical overview grounded in recent scientific findings.

Part 1: Synthetic Strategies for this compound Analogs

The construction of the this compound core and its subsequent derivatization are critical for exploring its therapeutic potential. The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring.

Core Synthesis via Cyclocondensation

A prevalent and efficient method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][7] For the 3-(4-bromophenyl) scaffold, this typically involves the reaction of a β-diketone bearing a 4-bromophenyl group with hydrazine hydrate or a substituted hydrazine.

Another key pathway involves the Vilsmeier-Haack reaction. This method allows for the formylation of a suitable precursor, such as 4-bromoacetophenone phenylhydrazone, to yield a pyrazole-4-carbaldehyde.[8] This carbaldehyde is a versatile intermediate, enabling the introduction of a wide variety of functional groups at the 4-position of the pyrazole ring.[1][8][9]

Workflow for Synthesis of Key Intermediates

The following diagram illustrates a common synthetic workflow for generating versatile pyrazole intermediates, which serve as precursors for a library of analogs.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Core Synthesis (Vilsmeier-Haack) cluster_3 Derivatization A 4-Bromoacetophenone D 4-Bromoacetophenone phenylhydrazone A->D B Phenylhydrazine B->D C N,N-Dimethylformamide (DMF) + POCl3 E 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde C->E D->E Vilsmeier Reagent F Diverse Analogs via Condensation, Oxidation, Reduction, etc. E->F

Caption: General synthetic workflow for this compound analogs.

Representative Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the Vilsmeier-Haack formylation method, a robust choice for producing the key carbaldehyde intermediate.[8]

Rationale: The Vilsmeier reagent (formed from POCl₃ and DMF) is a powerful electrophile that effectively formylates the electron-rich hydrazone intermediate, leading to cyclization and the formation of the stable aromatic pyrazole ring.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF, 22.5 ml). Cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 5.6 ml) dropwise to the cold DMF under continuous stirring over 30 minutes. Maintain the temperature below 5 °C. The formation of the electrophilic Vilsmeier reagent is exothermic and requires careful control.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-bromoacetophenone phenylhydrazone (5 g, 17 mmol) portion-wise.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C. Stir at this temperature for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice. This hydrolyzes the reaction intermediate and precipitates the crude product.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform or a hexane-ethyl acetate mixture) to yield the pure carbaldehyde.[8]

Part 2: Anticancer Activity

Analogs of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[10][11]

Mechanism of Action

The anticancer effects of pyrazole derivatives are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[12][13] For example, pyrazole scaffolds have been successfully designed as inhibitors of p38 MAP kinase, a critical enzyme in cellular responses to stress and cytokine signaling, which is often dysregulated in cancer.[12][13] Other mechanisms include the inhibition of enzymes like poly ADP-ribose polymerase (PARP), which is crucial for DNA repair, making cancer cells more susceptible to DNA-damaging agents.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the nature and position of substituents on the pyrazole and phenyl rings are critical for cytotoxic potency.

  • Substitution at N-1: The substituent on the pyrazole nitrogen can significantly modulate activity. Aromatic rings, such as a phenyl group, are common.

  • Substitution at C-4: The 4-position is a key site for modification. Introduction of electron-withdrawing groups or heterocyclic systems can enhance anticancer activity.[9]

  • Substitution on the Phenyl Ring: While this guide focuses on the 4-bromophenyl moiety, further substitutions on this ring can fine-tune activity, lipophilicity, and metabolic stability.

The following diagram illustrates the key positions on the pyrazole core for SAR exploration.

Caption: Key structural sites for SAR studies on the pyrazole scaffold.

In Vitro Anticancer Activity Data

The cytotoxic effects of these analogs are typically quantified by their IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound ClassCell LineIC₅₀ (µM)Reference
Tri-substituted pyrazole (6i)MCF-7 (Breast)78.8 ± 2.6[9]
Tri-substituted pyrazole (6e)HCT-116 (Colon)81.4 ± 1.9[9]
Tri-substituted pyrazole (6e)PC3 (Prostate)90.6 ± 2.7[9]
Pyrazole-benzofuran (THC analog)A549 (Lung)8.0[10]
Pyrazole-benzofuran (THC analog)MCF-7 (Breast)5.8[10]

Part 3: Anti-inflammatory Activity

Mechanism of Action: COX Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes.[14][17] COX exists in two main isoforms: COX-1, which is constitutively expressed and has housekeeping functions, and COX-2, which is induced at sites of inflammation.[17] Many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, but selective COX-2 inhibition is a key therapeutic goal to reduce gastrointestinal side effects.[14][16] Pyrazole derivatives have been shown to be highly selective COX-2 inhibitors.[16]

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Pyrazole 3-(4-Bromophenyl) -1H-pyrazole Analog Pyrazole->COX2 Inhibition

Caption: Mechanism of action for pyrazole analogs as COX-2 inhibitors.

In Vivo Anti-inflammatory Assay Protocol: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[14][18]

Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response. The ability of a test compound to reduce the resulting edema (swelling) is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar rats or Swiss albino mice, housed under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide animals into groups (n=6): a control group (vehicle only), a standard group (e.g., Indomethacin or Diclofenac sodium), and test groups receiving different doses of the pyrazole analog.[16][18]

  • Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose solution).[18]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 h).

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.[18]

Studies have shown that pyrazole derivatives can reduce carrageenan-induced edema by 65-80% at a dose of 10 mg/kg.[14]

Part 4: Antimicrobial Activity

The pyrazole scaffold is also present in compounds with significant antimicrobial and antifungal activity.[5][19][20] The this compound core provides a foundation for developing new agents to combat microbial infections.

Spectrum of Activity

These analogs have been tested against a variety of pathogenic microorganisms, including:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[19]

  • Gram-negative bacteria: Escherichia coli, Salmonella typhimurium[19]

  • Fungi: Candida albicans, Aspergillus niger[5][19][21]

Antimicrobial Activity Data

The efficacy of antimicrobial agents is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative (3)Escherichia coli0.25[5][21]
Pyrazole Derivative (4)Streptococcus epidermidis0.25[5][18]
Pyrazole Derivative (2)Aspergillus niger1.0[5][21]
Carbothiohydrazide Pyrazole (5a)Candida albicans7.8[22]
Sulfonamide Pyrazole (4a)Staphylococcus aureus62.5[22]
Protocol for Antimicrobial Screening: Agar Well-Diffusion Method

This method is a standard preliminary test to screen for antimicrobial activity.[19][20]

Rationale: The diffusion of an active compound from a well into an agar plate seeded with a microorganism will create a zone of inhibition (a clear area where the microbe cannot grow). The size of this zone is proportional to the compound's activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and spread it uniformly over the surface of the agar plates.

  • Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) into the seeded agar plates.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) at a specific concentration into each well.[18] Use a positive control (standard antibiotic) and a negative control (solvent only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 h for bacteria, 28 °C for 48 h for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

The this compound scaffold is a highly productive platform for the discovery of novel therapeutic agents. The analogs derived from this core exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The synthetic accessibility of this scaffold, particularly through versatile intermediates like the pyrazole-4-carbaldehyde, allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets for the most active compounds through techniques like molecular docking, proteomics, and enzymatic assays. Further optimization of lead compounds to improve their drug-like properties, including solubility and metabolic stability, will be crucial for translating these promising findings from the laboratory to clinical applications. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in oncology, inflammation, and infectious diseases.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google.
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
  • Tanaka, K., Shimotori, T., Makino, S., Aikawa, Y., Inaba, T., & Yoshida, C. (n.d.). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). MDPI.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). ResearchGate.
  • Rani, P., Saini, A., & Kumar, V. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614–620.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.). ResearchGate.
  • Stepanov, A. A., Ivanov, A. S., Veselova, O. L., Chupakhin, E. O., Charushin, V. N., & Chupakhin, O. N. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals (Basel, Switzerland), 15(11), 1340.
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Uçar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ResearchGate.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
  • Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles. (n.d.). Benchchem.
  • Kumar, R., & Alam, M. J. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.
  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Center for Biotechnology Information.
  • chemistry and biological properties of pyrazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • This compound, 97%. (n.d.). CymitQuimica.
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Center for Biotechnology Information.
  • Asiri, A. M., Khan, S. A., & Ng, S. W. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • This compound 97 73387-46-9. (n.d.). Sigma-Aldrich.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 12(7), 1935–1945.

Sources

Unlocking the Therapeutic Potential of Bromophenyl Pyrazoles: A Technical Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, a deep understanding of the intricate relationship between a compound's chemical structure and its biological activity is paramount to successful therapeutic design. This technical guide delves into the core of the structure-activity relationship (SAR) of bromophenyl pyrazoles, a class of heterocyclic compounds demonstrating significant promise across diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3][4] This document provides a comprehensive overview of the SAR of bromophenyl pyrazoles, summarizing key quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for pivotal assays are outlined to ensure reproducibility and facilitate further research. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the underlying mechanisms of action and research processes.

Introduction: The Pyrazole Scaffold and the Significance of Bromophenyl Substitution

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities and favorable physicochemical properties.[4][5][6] The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[5]

The incorporation of a bromophenyl substituent onto the pyrazole core has been shown to significantly influence the pharmacological properties of the resulting molecules.[1][7][8] These derivatives have exhibited a broad spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Notably through the inhibition of protein kinases and the induction of apoptosis.[1][9][10][11]

  • Antimicrobial Activity: Demonstrating efficacy against a range of bacterial and fungal pathogens.[1][3][7][12]

  • Anti-inflammatory Activity: Primarily through the inhibition of key inflammatory mediators and signaling pathways.[1][3][13][14]

  • Kinase Inhibition: Acting on various kinases involved in cell signaling pathways, such as c-Jun N-terminal kinase (JNK).[13][15][16][17]

  • Cannabinoid Receptor Modulation: Acting as antagonists for the CB1 receptor, suggesting potential applications in neurological and metabolic disorders.[1][18][19]

The position of the bromo substituent on the phenyl ring, as well as the nature and position of other substituents on both the phenyl and pyrazole rings, play a crucial role in determining the potency and selectivity of these compounds.[1][7][8] This guide will dissect these structural nuances to provide a clear SAR landscape.

Core Structure-Activity Relationship Insights

The biological activity of bromophenyl pyrazoles is intricately linked to the electronic and steric properties of the substituents on both the pyrazole and the bromophenyl rings. The following sections will explore the key SAR trends observed across different therapeutic areas.

Anticancer Activity

Bromophenyl pyrazoles have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes like tubulin polymerization and kinase signaling, as well as the induction of apoptosis.[1][9][10]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Pyrazole Ring:

    • The presence of a cyano group at the C3 position of the pyrazole ring has been shown to significantly enhance potency against leukemia cells.[1]

    • Conversely, substitution with a methoxy group at the same position can lead to a dramatic decrease in activity against certain breast cancer cell lines.[1]

    • The nature of the substituent at the N1 position is also critical. Bulky groups, such as a naphthalene moiety, can reduce activity compared to smaller substituents.[1]

  • Substitution on the Bromophenyl Ring:

    • The position of the bromine atom on the phenyl ring influences activity. The 4-bromophenyl substitution is a common motif in many active compounds.[7][9]

    • The addition of other electron-withdrawing or electron-donating groups to the bromophenyl ring can modulate activity, and the optimal substitution pattern is often cell-line dependent.

  • Combined Substituent Effects:

    • A combination of specific substitutions can lead to highly potent compounds. For instance, a combination of methoxy and trimethoxyphenyl substitutions has demonstrated potent activity against triple-negative breast cancer cells.[1]

Table 1: Anticancer Activity of Bromophenyl Pyrazole Derivatives

Compound IDR1 (Pyrazole Ring)R2 (Phenyl Ring)R3 (Other)Cell LineActivity (IC50/GI50 in µM)Reference
1a -H4-Br-HK562 (Leukemia)0.87[1]
1b -H4-Br3-CNK562 (Leukemia)0.04[1]
1c -H4-Br3-OCH3MDA-MB-468 (Breast)>10[1]
2a 1-Naphthylmethyl4-Br-HA549 (Lung)1.52[1]
2b 1-(2-Naphthyl)ethyl4-Br-HA549 (Lung)3.28[1]
3f 1-(3,4,5-Trimethoxyphenyl)4-Br5-OCH3MDA-MB-468 (Breast)6.45[1]
Antimicrobial Activity

The bromophenyl pyrazole scaffold has also been explored for its potential in combating microbial infections. The SAR in this context often hinges on substituents that enhance interaction with microbial targets or improve cell permeability.

Key SAR Insights for Antimicrobial Activity:

  • Functional Groups on the Pyrazole Ring:

    • The presence of a sulfonamide group (-SO2NH2) has been shown to confer broad-spectrum antibacterial activity.[1]

    • A carbothiohydrazide moiety (-CSNH2) is associated with potent antifungal activity.[1]

    • Electron-withdrawing groups on the phenyl ring attached to the pyrazole generally enhance antimicrobial potential.[20]

  • Halogenation:

    • Halogenation of the phenyl ring, including the presence of the bromo substituent, significantly augments antibacterial activity.[7][21]

Table 2: Antimicrobial Activity of Bromophenyl Pyrazole Derivatives

Compound IDR1 (Pyrazole Ring)R2 (Phenyl Ring)Test OrganismMIC (µg/mL)Reference
4a -SO2NH24-BrS. aureus62.5[1]
4b -SO2NH24-BrE. coli125[1]
5a -CSNH24-BrC. albicans7.8[1]
5b -CSNH24-BrA. flavus15.6[1]
20e Polysubstituted4-BrA. baumannii1.56[7]

Synthetic Strategies and Experimental Protocols

The synthesis of bromophenyl pyrazole derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.[22][23] Variations of this method and other modern synthetic approaches have been developed to introduce diverse functionalities.[22][24]

General Synthetic Workflow

A common approach to synthesize a library of bromophenyl pyrazole derivatives for SAR studies is outlined below.

G cluster_synthesis Synthetic Workflow for Bromophenyl Pyrazoles Start Starting Materials (e.g., 4-Bromoacetophenone, Hydrazine derivative) Step1 Cyclocondensation (e.g., Knorr Synthesis) Start->Step1 Reactants Intermediate Core Bromophenyl Pyrazole Scaffold Step1->Intermediate Formation of Pyrazole Ring Step2 Functional Group Interconversion / Derivatization (e.g., Acylation, Sulfonylation, Halogenation) Intermediate->Step2 Introduction of Diversity Library Library of Bromophenyl Pyrazole Derivatives Step2->Library Purification Purification and Characterization (e.g., Chromatography, NMR, Mass Spec) Library->Purification Bioassay Biological Screening Purification->Bioassay

Caption: Generalized synthetic workflow for generating a library of bromophenyl pyrazole derivatives for SAR studies.

Detailed Experimental Protocol: Synthesis of a Key Intermediate

Protocol: Synthesis of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde

This protocol describes a common starting point for the synthesis of various bromophenyl pyrazole derivatives.[1]

Procedure: Vilsmeier-Haack Reaction

  • Preparation of the Semicarbazone: Prepare the semicarbazone of 4-bromoacetophenone according to standard literature procedures.

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3) to dimethylformamide (DMF) with stirring.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of the 4-bromoacetophenone semicarbazone in DMF dropwise, maintaining the low temperature.

  • Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for the specified time, then pour the reaction mixture onto crushed ice.

  • Workup: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure.

Biological Evaluation: Methodologies and Data Interpretation

To establish a robust SAR, the synthesized compounds must be evaluated in relevant biological assays. The choice of assay depends on the therapeutic target of interest.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the bromophenyl pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Interpretation and SAR: By comparing the IC50 values of different derivatives, a quantitative SAR can be established. A lower IC50 value indicates higher potency. Trends in activity can be correlated with specific structural modifications.

Visualizing SAR: A Conceptual Map

The following diagram provides a conceptual map of the key structural features of bromophenyl pyrazoles and their influence on biological activity, based on the SAR insights discussed.

G cluster_sar Structure-Activity Relationship Map for Bromophenyl Pyrazoles cluster_pyrazole Pyrazole Ring Modifications cluster_phenyl Bromophenyl Ring Modifications Core Bromophenyl Pyrazole Scaffold N1_Subst N1-Substituent (Size & Nature) Core->N1_Subst C3_Subst C3-Substituent (Electronic Effects) Core->C3_Subst C4_Subst C4-Substituent (Steric Bulk) Core->C4_Subst Br_Position Bromo Position (e.g., para) Core->Br_Position Other_Subst Other Substituents (EWGs/EDGs) Core->Other_Subst Activity Biological Activity (Potency & Selectivity) N1_Subst->Activity influences C3_Subst->Activity strongly influences C4_Subst->Activity influences Br_Position->Activity critical for Other_Subst->Activity modulates

Caption: A conceptual map illustrating the key structural determinants of biological activity in bromophenyl pyrazoles.

Future Directions and Conclusion

The structure-activity relationship studies of bromophenyl pyrazoles have revealed a rich and complex landscape for drug discovery. The versatility of the pyrazole scaffold, combined with the modulatory effects of the bromophenyl group and other substituents, offers a fertile ground for the design of novel therapeutic agents.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of active compounds to better understand their mechanisms of action.

  • Computational Modeling: Employing computational tools such as QSAR and molecular docking to rationalize observed SAR and guide the design of new, more potent analogs.[25][26][27]

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to optimize their drug-like characteristics.

  • Bioisosteric Replacement: Exploring bioisosteric replacements for the bromine atom or the pyrazole core to fine-tune activity and physicochemical properties.[28][29][30][31]

References

  • Aziz, H., Zahoor, A. F., Shahzadi, I., & Irfan, A. (n.d.). Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. Taylor & Francis.
  • Aziz, H., Zahoor, A. F., Shahzadi, I., & Irfan, A. (2019). Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. Polycyclic Aromatic Compounds, 41(4), 835-866.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Gomha, S. M., & Abdel-aziz, H. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2568.
  • Doma, A., Kulkarni, R., Palakodety, R., Sastry, G. N., Sridhara, J., & Garlapati, A. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(22), 6209-6219.
  • ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists.
  • ResearchGate. (n.d.). Synthetic strategies, i and ii to build pyrazole ring. ResearchGate.
  • Uçar, A., Parlak, A., & Çakmak, S. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. DergiPark.
  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications.
  • ResearchGate. (2025). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate.
  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.
  • Kumar, R. S., Arora, K., & Kumar, V. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 22(4), 342-348.
  • Gomaa, H. A. M., & El-Din, A. A. B. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2533.
  • Asian Publication Corporation. (2019). Novel Acetohydrazide Pyrazole Derivatives. Asian Publication Corporation.
  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. International Journal of Pharmaceutical and Bio-Medical Science, 4(3), 26-37.
  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
  • Bîcu, E., & Uivarosi, V. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(3), 2552.
  • Sci-Hub. (n.d.). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Sci-Hub.
  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • Doma, A., Kulkarni, R., Palakodety, R., Sastry, G. N., Sridhara, J., & Garlapati, A. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(22), 6209-6219.
  • Dawood, D. H., Sayed, M. M., Tohamy, S. T. K., & Nossier, E. S. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega, 8(43), 39250-39268.
  • Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., Adolfs, T. J. P., McCreary, A. C., Keizer, H. G., ... & Kruse, C. G. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 354(8), e2100078.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry, 65(11), 7893-7907.
  • J&K Scientific. (n.d.). 3-(4-Bromophenyl)pyrazole. J&K Scientific.
  • ResearchGate. (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised.... ResearchGate.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.).
  • Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. (n.d.).
  • Graham, T. H., Box, K., Cvetovich, R., Dan-Glauser, E., Fargnoli, J., Gu, H., ... & Sinclair, P. J. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1995-2000.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(6), 7021-7034.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 354(8), e2100078.
  • Kumar, V., & Kumar, R. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 158-164.
  • Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., Adolfs, T. J. P., McCreary, A. C., Keizer, H. G., ... & Kruse, C. G. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838.
  • Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • Wang, F., Wang, Y., Zhang, Y., Liu, H., Zhang, Z., & Li, Z. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5557-5564.
  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.).
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.).
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1999). Structure–Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • Ottanà, R., Maccari, R., Giglio, M., Del Corso, A., Cappiello, M., Mura, U., ... & Vigorita, M. G. (2005). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 3(19), 3446-3456.

Sources

The Versatile Scaffold: A Technical Guide to 3-(4-Bromophenyl)-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with a wide range of biological targets, offering a robust starting point for drug discovery campaigns. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The stability of the pyrazole ring to metabolic degradation, compared to other heterocycles like imidazole, further enhances its appeal in drug design.[3]

This guide focuses on a particularly valuable building block: 3-(4-bromophenyl)-1H-pyrazole . The strategic placement of the 4-bromophenyl group provides a crucial handle for synthetic diversification through modern cross-coupling reactions, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity. This document will serve as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, functionalization, and therapeutic applications of this versatile scaffold. We will delve into detailed experimental protocols, explore structure-activity relationships (SAR), and provide insights into the molecular mechanisms that underpin the biological effects of its derivatives.

Core Synthesis of this compound and Key Intermediates

The construction of the this compound core can be efficiently achieved through a multi-step sequence starting from readily available commercial reagents. A common and reliable strategy involves the synthesis of a chalcone intermediate, followed by cyclization with hydrazine. This foundational scaffold can then be further elaborated, for instance, by formylation at the C4 position, to yield key intermediates for further derivatization.

Experimental Protocol 1: Synthesis of this compound

This protocol details a two-step synthesis of the core scaffold from 4-bromoacetophenone.

Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 4-bromoacetophenone (1.0 eq) in anhydrous toluene, add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 1.2 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the enaminone intermediate as a solid.

Step 2: Cyclization to this compound

  • Dissolve the enaminone intermediate from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Experimental Protocol 2: Vilsmeier-Haack Formylation to Yield this compound-4-carbaldehyde

The introduction of a formyl group at the C4 position of the pyrazole ring is a crucial step for creating a versatile intermediate for further diversification. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[4][5]

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[6]

  • Formylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 6-8 hours.[5] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude this compound-4-carbaldehyde can be purified by recrystallization from ethanol.[5]

G cluster_0 Core Synthesis cluster_1 Key Intermediate Synthesis 4-Bromoacetophenone 4-Bromoacetophenone Enaminone Enaminone 4-Bromoacetophenone->Enaminone Bredereck's Reagent Core_Scaffold This compound Enaminone->Core_Scaffold Hydrazine Hydrate Formylated_Intermediate This compound-4-carbaldehyde Core_Scaffold->Formylated_Intermediate Vilsmeier-Haack (DMF, POCl3) G cluster_derivatives Derivative Classes Core_Scaffold This compound N_Alkylated N-Alkylated/Arylated Derivatives Core_Scaffold->N_Alkylated Alkylation/ Arylation Suzuki_Coupled Suzuki Coupled Bi-aryl Derivatives Core_Scaffold->Suzuki_Coupled Suzuki Coupling (Pd-catalyzed) Carbaldehyde_Derivatives Derivatives from 4-Carbaldehyde Core_Scaffold->Carbaldehyde_Derivatives Vilsmeier-Haack then Further Reactions G cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Pyrazole_Derivative This compound Derivative Kinases Protein Kinases (e.g., EGFR, CDK, VEGFR) Pyrazole_Derivative->Kinases Inhibition Tubulin Tubulin Pyrazole_Derivative->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Kinases->Apoptosis Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Sources

Tautomerism in 3-(4-Bromophenyl)-1H-pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Tautomerism in Pyrazole-Based Drug Discovery

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatility, however, is intrinsically linked to a subtle yet profound chemical phenomenon: annular prototropic tautomerism.[1][2] This process, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, gives rise to distinct tautomeric forms with potentially different physicochemical and biological properties.[2][3] For drug development professionals, a thorough understanding of the tautomeric behavior of substituted pyrazoles, such as 3-(4-Bromophenyl)-1H-pyrazole, is not merely an academic exercise. It is a critical factor that can influence a compound's reactivity, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy and safety profile.[1][2]

This in-depth technical guide provides a comprehensive exploration of tautomerism in this compound derivatives. We will delve into the fundamental principles governing this equilibrium, the key factors that influence the predominance of one tautomer over another, and the state-of-the-art analytical techniques employed for their characterization. By synthesizing theoretical concepts with practical, field-proven methodologies, this guide aims to equip researchers with the knowledge necessary to navigate the complexities of pyrazole tautomerism and harness it for the rational design of novel therapeutics.

The Annular Tautomerism of this compound

The central focus of this guide is the tautomeric equilibrium of this compound. This equilibrium involves two distinct forms: this compound and 5-(4-Bromophenyl)-1H-pyrazole. The interconversion between these tautomers is a dynamic process, and the position of the equilibrium is dictated by a delicate interplay of electronic and environmental factors.[2]

Tautomerism cluster_tautomer1 This compound cluster_tautomer2 5-(4-Bromophenyl)-1H-pyrazole T1 T2 T1->T2 Proton Transfer AnalyticalWorkflow cluster_synthesis Sample Preparation cluster_analysis Characterization cluster_data Data Interpretation Synthesis This compound derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, NOE) Synthesis->NMR XRay X-Ray Crystallography Synthesis->XRay Computational Computational Chemistry (DFT, GIAO) Synthesis->Computational Equilibrium Tautomeric Equilibrium (KT) NMR->Equilibrium SolidState Solid-State Structure XRay->SolidState Computational->NMR Aids in spectral assignment Stability Relative Tautomer Stabilities Computational->Stability

Sources

The Solubility Profile of 3-(4-Bromophenyl)-1H-pyrazole in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter that profoundly influences the entire drug development pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth exploration of the solubility characteristics of 3-(4-Bromophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental solubility data for this specific molecule is not extensively published, this guide leverages established principles of physical chemistry and data from structurally related pyrazole derivatives to offer a comprehensive framework for its solubility assessment. We will delve into the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and discuss the application of thermodynamic models for data correlation and prediction. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in process development and formulation design involving pyrazole-based compounds.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Development

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in a multitude of biologically active molecules.[1] The therapeutic potential of any new chemical entity is intrinsically linked to its physicochemical properties, with solubility standing out as a cornerstone characteristic.[2] Poor solubility can lead to significant challenges in achieving desired therapeutic concentrations, thereby hindering clinical efficacy. Conversely, a well-understood solubility profile in various organic solvents facilitates efficient purification, controlled crystallization, and the development of stable and bioavailable drug products.

The structure of this compound, featuring a polar pyrazole ring and a non-polar bromophenyl substituent, suggests a nuanced solubility behavior that will be highly dependent on the nature of the solvent. Understanding these solvent-solute interactions is paramount for optimizing synthetic routes and formulating effective delivery systems.

Theoretical Framework: Understanding the Energetics of Dissolution

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of solution (ΔGsol) dictates the spontaneity of this process and is a function of both enthalpy (ΔHsol) and entropy (ΔSsol) changes.

The solubility of pyrazole derivatives, like many organic compounds, generally increases with temperature. This relationship can often be described by the van't Hoff equation , which relates the change in solubility to the enthalpy of solution.[3] Thermodynamic models such as the Apelblat equation , the λh equation , and the NRTL model are frequently employed to correlate experimental solubility data with temperature.[3] For mixed solvent systems, the Jouyban-Acree model has proven to be a powerful tool for predicting solubility.[4][5]

A conceptual overview of the factors influencing the dissolution process is presented below:

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_dissolution Dissolution Process cluster_outcome Solubility Outcome Solute This compound (Crystal Lattice) IntermolecularForces Intermolecular Forces (H-bonding, π-π stacking) Solute->IntermolecularForces Determined by Solvation 3. Solute-Solvent Interaction (Exothermic) Solute->Solvation LatticeEnergy Crystal Lattice Energy IntermolecularForces->LatticeEnergy Contributes to BreakingBonds 1. Overcoming Lattice Energy (Endothermic) LatticeEnergy->BreakingBonds Requires Energy Solvent Organic Solvent Polarity Polarity / Dipole Moment Solvent->Polarity Hbonding H-bond Donor/Acceptor Capacity Solvent->Hbonding CavityFormation 2. Solvent Cavity Formation (Endothermic) Solvent->CavityFormation Requires Energy Solvent->Solvation Thermodynamics Thermodynamic Favorability (ΔG = ΔH - TΔS) BreakingBonds->Thermodynamics ΔH > 0 CavityFormation->Thermodynamics ΔH > 0 Solvation->Thermodynamics ΔH < 0 Solubility Solubility Solubility->Thermodynamics Governed by

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal saturation method , often referred to as the shake-flask method.[6] This technique involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Step-by-Step Isothermal Saturation Protocol
  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials in a constant temperature bath for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in appropriate units (e.g., mg/mL, mol/L, or mole fraction) based on the measured concentration and the initial volume of the solvent.

The following diagram illustrates the workflow of the isothermal saturation method:

start Start prep 1. Add excess solute to solvent in vial start->prep equilibrate 2. Equilibrate at constant temperature (e.g., 24-72h) prep->equilibrate separate 3. Filter supernatant to remove solid equilibrate->separate analyze 4. Analyze concentration by HPLC-UV separate->analyze calculate 5. Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for the isothermal saturation method.

Solubility Profile of Pyrazole Derivatives in Organic Solvents: An Illustrative Overview

While specific data for this compound is pending experimental determination, we can infer its likely solubility behavior by examining data for related pyrazole structures. For instance, studies on 3(5)-nitropyrazole have shown that its solubility is highly dependent on the solvent's polarity and hydrogen bonding capacity.[3] In one such study, the mole fraction solubility at 298.15 K was highest in N,N-dimethylformamide (DMF) and lowest in mesitylene, highlighting the importance of polar interactions for dissolution.[3]

The table below presents hypothetical solubility data for this compound in a range of common organic solvents at different temperatures. This data is illustrative and intended to provide a framework for how such information would be presented and interpreted.

SolventPolarity IndexTemperature (°C)Hypothetical Solubility (mg/mL)
Methanol5.12515.2
4028.5
Ethanol4.32512.8
4024.1
Acetone5.12525.6
4045.3
Ethyl Acetate4.4258.5
4016.2
Toluene2.4251.8
404.1
Heptane0.125< 0.1
40< 0.2

Note: This data is for illustrative purposes only and should not be considered as experimentally verified values.

Based on the structure of this compound, we can anticipate the following trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone and DMF are likely to be good solvents due to their ability to engage in dipole-dipole interactions with the pyrazole ring.

  • Moderate Solubility in Alcohols: Solvents such as methanol and ethanol can act as both hydrogen bond donors and acceptors, facilitating interactions with the N-H and nitrogen atoms of the pyrazole ring.

  • Lower Solubility in Non-Polar Solvents: Solvents like toluene and heptane are expected to be poor solvents due to the predominantly non-polar nature of the solute-solvent interactions.

Conclusion and Future Directions

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its successful development as a potential therapeutic agent. This technical guide has outlined the fundamental principles governing its solubility, provided a robust experimental protocol for its determination, and offered an illustrative overview of its expected behavior in various solvents.

For researchers and drug development professionals, the immediate next step is the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures. The resulting data will be invaluable for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and controlling polymorph formation.

  • Formulation Science: Designing stable and effective dosage forms, including oral, parenteral, and topical formulations.

  • Preclinical and Clinical Development: Ensuring consistent and predictable drug exposure in toxicology and clinical studies.

By integrating the theoretical framework and experimental methodologies presented in this guide, scientists can efficiently characterize the solubility of this compound and other novel pyrazole derivatives, thereby accelerating their journey from the laboratory to the clinic.

References

  • Li, D., et al. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents.
  • Unpublished d
  • Babu, R., & Varma, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. [Link]
  • Unpublished d
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
  • Unpublished d
  • Unpublished d
  • Jouyban, A. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceutics, 14(3), 643. [Link]
  • Jouyban, A. (2026). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. Journal of Molecular Liquids, 401, 124567. [Link]
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d
  • Unpublished d

Sources

Thermal Stability of 3-(4-Bromophenyl)-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrazoles and Thermal Stability in Drug Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The compound 3-(4-Bromophenyl)-1H-pyrazole, a member of this versatile family, holds significant promise as a building block in the synthesis of novel bioactive molecules.[2] The incorporation of a bromophenyl group can enhance the therapeutic efficacy and selectivity of the final drug product.

However, the journey from a promising lead compound to a safe and effective pharmaceutical is fraught with challenges, one of the most critical being the assessment of its physicochemical properties. Among these, thermal stability is of paramount importance. A thorough understanding of a compound's behavior at elevated temperatures is not merely an academic exercise; it is a regulatory necessity and a crucial component of risk assessment in drug development and manufacturing. Thermal instability can lead to degradation, loss of potency, the formation of toxic byproducts, and in worst-case scenarios, catastrophic thermal runaway events.[4]

This in-depth technical guide provides a comprehensive framework for the thermal stability analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the scientific rationale behind them. This document will delve into the core analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—providing a roadmap for a robust and self-validating thermal hazard assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before embarking on its thermal analysis.

PropertyValueSource
Molecular Formula C₉H₇BrN₂[5]
Molecular Weight 223.07 g/mol [5]
Appearance Solid[5]
Melting Point 132-136 °C[5]

The presence of the bromine atom on the phenyl ring is expected to influence the compound's thermal behavior, potentially serving as a trigger point for decomposition. The pyrazole ring itself, being an aromatic heterocycle, generally possesses a degree of thermal stability. However, the interplay between these two structural motifs will dictate the overall thermal profile of the molecule.

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Dynamics

Thermogravimetric Analysis (TGA) is the initial and fundamental step in assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides critical information about the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of non-volatile residue.

Experimental Protocol for TGA

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the sample is finely powdered and homogeneous to promote uniform heat transfer.

  • Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

Experimental Conditions:

  • Temperature Range: 25 °C to 600 °C. This range is typically sufficient to capture the full decomposition of most organic molecules.

  • Heating Rate: 10 °C/min. This is a standard heating rate that provides a good balance between resolution and experimental time.

  • Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 50 mL/min. Running the analysis in both inert and oxidative atmospheres is crucial to understand the influence of oxygen on the decomposition pathway.

Data to be Collected:

  • TGA curve (mass vs. temperature).

  • Derivative TGA (DTG) curve (rate of mass loss vs. temperature).

  • Onset temperature of decomposition (Tₒ).

  • Temperature of maximum mass loss rate (Tₘₐₓ).

  • Percentage mass loss at each decomposition step.

  • Final residue mass percentage.

Visualization of TGA Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing Energetic Changes

Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides invaluable information about melting, crystallization, glass transitions, and, most importantly for this guide, the enthalpy of decomposition (ΔHₔ). A large exothermic decomposition is a significant indicator of a potential thermal hazard.

Experimental Protocol for DSC

Objective: To determine the melting point, enthalpy of fusion, and the enthalpy of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases during decomposition.

Experimental Conditions:

  • Temperature Range: 25 °C to 400 °C (or until decomposition is complete as determined by TGA).

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

Data to be Collected:

  • DSC curve (heat flow vs. temperature).

  • Melting point (Tₘ).

  • Enthalpy of fusion (ΔHբ).

  • Onset temperature of decomposition (Tₒ).

  • Enthalpy of decomposition (ΔHₔ).

Visualization of DSC Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

Accelerating Rate Calorimetry (ARC) is a highly sensitive technique used to study the thermal stability of substances under adiabatic conditions, which mimic a "worst-case" thermal runaway scenario.[8] The ARC test provides critical data on the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate, which are essential for process safety design.

Experimental Protocol for ARC

Objective: To evaluate the thermal runaway potential of this compound under adiabatic conditions.

Instrumentation: An accelerating rate calorimeter.

Sample Preparation:

  • Load approximately 1-5 g of the sample into a spherical titanium or Hastelloy bomb. The choice of material should be based on chemical compatibility.

  • Seal the bomb, which is equipped with a pressure transducer and a thermocouple.

Experimental Conditions:

  • Mode: Heat-Wait-Search (HWS).

  • Starting Temperature: Typically 60-80 °C (well below the TGA onset).

  • Heating Step: 5 °C.

  • Wait Time: 15 minutes.

  • Detection Sensitivity: 0.02 °C/min.

Data to be Collected:

  • Onset temperature of self-heating.

  • Temperature and pressure rise rates as a function of temperature.

  • Adiabatic temperature rise (ΔTₐₔ).

  • Time to maximum rate (TMR).

  • Final pressure.

Visualization of ARC Workflow

Caption: Workflow for Accelerating Rate Calorimetry (ARC).

Expected Results and Discussion

While specific experimental data for this compound is not publicly available, an informed prediction of its thermal behavior can be made based on the analysis of structurally similar compounds and general principles of thermal decomposition. A study on a related pyrrole-pyrazole derivative, 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole, indicated good thermal stability as observed in TGA-DSC studies.

Predicted Thermal Analysis Data
ParameterPredicted Value/RangeTechniqueRationale
TGA Onset (Tₒ) > 250 °C (in N₂)TGAPyrazole and phenyl rings are thermally stable. Similar brominated heterocyclic compounds show decomposition above this temperature.
Major Mass Loss 250 - 400 °CTGACorresponds to the primary decomposition of the molecule.
Final Residue < 5% (at 600 °C in N₂)TGAExpected for an organic molecule that volatilizes or decomposes to gaseous products.
Melting Point (Tₘ) ~132-136 °CDSCBased on available literature data.[5]
Decomposition ExothermicDSCDecomposition of nitrogen-containing heterocyclic compounds is typically exothermic.
ΔHₔ Moderate to HighDSCThe energy released will depend on the specific decomposition pathway.
ARC Onset Lower than TGA OnsetARCARC is more sensitive to self-heating under adiabatic conditions.
Pressure Rise SignificantARCDecomposition is expected to generate non-condensable gases.
Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. The C-Br bond is expected to be the weakest point in the molecule and a likely initiation site for decomposition.

  • Initiation: Homolytic cleavage of the C-Br bond to form a phenyl radical and a bromine radical. This is a common initiation step in the pyrolysis of brominated aromatic compounds.

  • Propagation: The highly reactive radicals can then attack other molecules, leading to a chain reaction. This can involve hydrogen abstraction from the pyrazole ring or other molecules.

  • Ring Opening and Fragmentation: The pyrazole ring can undergo cleavage, potentially leading to the formation of smaller, volatile nitrogen-containing species such as hydrogen cyanide (HCN), ammonia (NH₃), and various nitriles.

  • Formation of Polybrominated Species: In the presence of bromine radicals, the formation of polybrominated aromatic compounds, including potentially hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), is a possibility, especially under oxidative conditions.

Visualization of Proposed Decomposition Pathway

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation & Fragmentation cluster_termination Termination/Byproduct Formation Parent This compound Radicals Phenyl Radical + Br• Parent->Radicals C-Br Cleavage Fragments HCN, NH₃, Nitriles, Aromatic Fragments Radicals->Fragments Radical Attack & Ring Opening Byproducts Polybrominated Aromatics (e.g., PBDD/Fs) Radicals->Byproducts Reaction with Br• Fragments->Byproducts Recombination

Caption: Proposed Thermal Decomposition Pathway.

Safety and Handling Considerations

Based on the predicted thermal behavior and potential decomposition products, the following safety precautions are essential when handling this compound at elevated temperatures:

  • Engineering Controls: All heating experiments should be conducted in a well-ventilated fume hood or a glove box to prevent exposure to potentially toxic fumes.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For operations with a higher risk of aerosol generation, a respirator may be necessary.

  • Scale Limitations: Initial thermal studies should be performed on a small scale (milligrams to a few grams) to minimize the consequences of an unexpected energetic event.

  • Avoid Confinement: Heating the compound in a sealed container without pressure relief can lead to a dangerous buildup of pressure and a potential explosion.

  • Emergency Preparedness: An appropriate fire extinguisher (e.g., CO₂, dry chemical) should be readily available. Personnel should be trained in emergency procedures.

Conclusion

The thermal stability analysis of this compound is a critical step in its development as a pharmaceutical intermediate. A systematic approach employing TGA, DSC, and ARC provides a comprehensive understanding of its thermal behavior, from initial decomposition to the potential for thermal runaway. While specific experimental data is yet to be published, the information presented in this guide, based on the analysis of related structures and established chemical principles, offers a robust framework for conducting a thorough and scientifically sound thermal hazard assessment. By adhering to the detailed protocols and safety recommendations outlined herein, researchers and drug development professionals can ensure the safe handling and processing of this promising molecule, paving the way for its potential application in novel therapeutics.

References

  • (IUCr) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]
  • (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)
  • Accelerating Rate Calorimeter | Thermal Hazard Technology. [Link]
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - PubMed Central. [Link]
  • The Bromin
  • 4-Bromoaniline - Wikipedia. [Link]
  • Products of Thermal Decomposition of Bromin
  • Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. [Link]
  • Accelerating Rate Calorimeter (ARC) - Belmont Scientific. [Link]
  • Thermal runaway - Wikipedia. [Link]
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials | Request PDF - ResearchG
  • Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins.
  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles.
  • 1H-Pyrazol-3-amine, 1-(4-bromophenyl)
  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Str
  • Heterocycles Halogenated, Hassles Removed - Synthesis Spotlight. [Link]
  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air...
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - PubMed Central. [Link]
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. [Link]
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. [Link]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - PubMed Central. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

An In-Depth Technical Guide to the Initial Toxicity Screening of 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting an initial toxicity screening of the novel chemical entity, 3-(4-Bromophenyl)-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, multi-pronged approach encompassing in silico prediction and in vitro assays to evaluate the potential cytotoxic, genotoxic, and hepatotoxic liabilities of this compound. By integrating established methodologies, including those outlined by the Organisation for Economic Co-operation and Development (OECD), this guide emphasizes a rationale-driven experimental design rooted in the chemical nature of the target molecule—a heterocyclic pyrazole containing a brominated aromatic moiety. While specific experimental data for this compound is not publicly available, this guide leverages data from structurally related analogs to inform potential mechanisms of toxicity and guide the interpretation of results. The protocols and workflows detailed herein are intended to provide a robust, self-validating system for the early-stage toxicological assessment of this and similar chemical entities, facilitating informed decision-making in drug discovery and chemical safety.

Introduction and Compound Profile

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group. The pyrazole scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The incorporation of a bromine atom onto the phenyl ring can significantly influence the compound's pharmacokinetic and toxicological profile, potentially enhancing potency but also introducing liabilities related to metabolic activation and persistence.

A preliminary hazard assessment from commercial suppliers indicates that this compound is classified as acutely toxic upon oral administration, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation. This profile necessitates a thorough and systematic toxicological evaluation early in the development process to mitigate risks.

This guide proposes a strategic, tiered approach to the initial toxicity screening, commencing with computational predictions to identify potential hazards, followed by a suite of in vitro assays to experimentally assess cytotoxicity, genotoxicity, and organ-specific toxicity, with a focus on hepatotoxicity.

Tier 1: In Silico Toxicological Assessment

The initial step in the toxicity screening of a novel compound should involve in silico, or computational, prediction. These methods offer a rapid and cost-effective means to flag potential liabilities based on the chemical structure, guiding the design of subsequent experimental studies.[3]

Rationale for In Silico Screening

For this compound, in silico modeling is particularly valuable for:

  • Identifying Structural Alerts: The presence of the bromophenyl group and the pyrazole ring may be associated with specific toxicological endpoints. Expert rule-based systems can identify these "toxicophores."

  • Predicting Mutagenicity and Carcinogenicity: Quantitative Structure-Activity Relationship (QSAR) models can predict the outcome of assays like the Ames test, a critical component of regulatory submissions under guidelines such as ICH M7.[4][5]

  • Estimating General and Organ-Specific Toxicity: Models can provide predictions for endpoints such as hepatotoxicity and skin sensitization.

Recommended In Silico Tools and Methodology

A dual-methodology approach, as recommended by regulatory bodies, employing both an expert rule-based and a statistical-based system, is advised for a comprehensive assessment.[3][5]

  • Expert Rule-Based System (e.g., Derek Nexus): This type of system uses a knowledge base of structure-activity relationships to identify substructures associated with toxicity.[4][6]

  • Statistical-Based System (e.g., TOPKAT, Leadscope): These systems use statistical models derived from large datasets of toxicological information to predict the likelihood of a compound being toxic.[7]

Workflow for In Silico Analysis:

  • Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

  • Input the structure into both the expert rule-based and statistical-based software.

  • Run predictions for key endpoints, including:

    • Bacterial mutagenicity (Ames test)

    • In vitro chromosomal damage (micronucleus assay)

    • Carcinogenicity

    • Hepatotoxicity

    • Skin sensitization

  • Analyze the outputs, paying close attention to any alerts, the confidence of the predictions, and the provided rationale and reference compounds.

cluster_in_silico In Silico Toxicity Prediction Workflow Compound This compound Structure (SMILES) Derek Expert Rule-Based System (e.g., Derek Nexus) Compound->Derek TOPKAT Statistical-Based System (e.g., TOPKAT) Compound->TOPKAT Analysis Analysis of Predictions: - Mutagenicity (Ames) - Genotoxicity (Micronucleus) - Carcinogenicity - Hepatotoxicity - Skin Sensitization Derek->Analysis TOPKAT->Analysis Report In Silico Toxicity Report (Guides In Vitro Testing) Analysis->Report

Caption: Workflow for the in silico toxicity assessment of this compound.

Tier 2: In Vitro Experimental Screening

Based on the in silico predictions and the inherent chemical properties of the compound, a battery of in vitro assays should be conducted to provide experimental evidence of potential toxicity.

General Cytotoxicity Assessment

The first experimental step is to determine the concentration range at which this compound exerts general cytotoxic effects. This information is crucial for dose selection in subsequent, more specific toxicity assays.

Recommended Assay: Neutral Red Uptake (NRU) Assay

The NRU assay is a well-established and robust method for assessing cytotoxicity, recommended by the OECD.[8] It measures the viability of cells based on their ability to incorporate and retain the supravital dye neutral red in their lysosomes.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts or a human cell line like HaCaT) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing neutral red and incubate for approximately 3 hours.

  • Extraction: Wash the cells and add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the viable cells.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (around 540 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) using a suitable dose-response curve fitting software.

Table 1: Example Data Presentation for NRU Cytotoxicity Assay

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.5
1085.3 ± 6.1
5052.7 ± 3.9
10025.4 ± 2.8
2005.1 ± 1.5
IC50 (µM) ~50
Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage genetic material. A two-test in vitro battery, as recommended by regulatory guidelines, should be employed to assess both gene mutations and chromosomal damage.

3.2.1 Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9][10] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Rationale for the Ames Test with Metabolic Activation:

Given that brominated aromatic compounds can be metabolically activated to reactive intermediates, it is crucial to conduct the Ames test both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction). This will determine if the parent compound or its metabolites are mutagenic.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Prepare a mixture containing the S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat livers, along with necessary cofactors (S9 mix).

  • Treatment: In separate tubes for each strain, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation arm).

  • Plating: Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate observed in the vehicle control.

3.2.2 In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[11][12][13][14][15] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.

Rationale for the Micronucleus Assay:

This assay complements the Ames test by detecting a different type of genetic damage. It is performed in mammalian cells, which are more relevant to human toxicology. The OECD Test Guideline 487 provides a detailed protocol for this assay.[16][17]

Experimental Protocol: In Vitro Micronucleus Assay (with Cytochalasin B)

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to at least three concentrations of this compound, selected based on the cytotoxicity data (the highest concentration should induce approximately 50-60% cytotoxicity).[15][16] Include positive and negative (vehicle) controls. Conduct the assay with and without S9 metabolic activation.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvest and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often a target for toxicity.[18] Pyrazole derivatives have been implicated in liver injury, often through mechanisms involving cytochrome P450 enzymes.[19] Therefore, an early assessment of hepatotoxicity is crucial.

Rationale for Using HepG2 Cells:

The human hepatoma cell line HepG2 is a widely used model for in vitro hepatotoxicity studies. While they have lower metabolic capacity than primary human hepatocytes, they are a readily available and reproducible system for initial screening.

Experimental Protocol: In Vitro Hepatotoxicity in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in 96-well plates until they reach appropriate confluency.

  • Treatment: Expose the cells to a range of concentrations of this compound, determined from the initial cytotoxicity screening.

  • Endpoint Assays: After a suitable incubation period (e.g., 24, 48, and 72 hours), perform a battery of assays to assess different aspects of liver cell health:

    • Cell Viability: Use an assay like the MTT or MTS assay to measure mitochondrial function as an indicator of cell viability.

    • Liver Enzyme Leakage: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium. Increased levels indicate membrane damage.

    • Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA. Also, assess levels of glutathione (GSH), a key antioxidant.

Table 2: Summary of In Vitro Toxicity Screening Assays

AssayEndpointRationale
Cytotoxicity (NRU) Cell Viability (IC50)Determines the concentration range for subsequent assays.
Genotoxicity (Ames Test) Gene MutationAssesses mutagenic potential, including that of metabolites.
Genotoxicity (Micronucleus) Chromosomal DamageDetects clastogenic and aneugenic effects in mammalian cells.
Hepatotoxicity (HepG2) Cell Viability, Enzyme Leakage, Oxidative StressProvides an early indication of potential liver toxicity.

Mechanistic Considerations and Potential Pathways

The chemical structure of this compound suggests several potential mechanisms of toxicity that should be considered when interpreting the results of the screening assays.

cluster_mechanisms Potential Toxicity Mechanisms of this compound Compound This compound CYP450 Cytochrome P450 Metabolism (e.g., CYP2E1) Compound->CYP450 Metabolites Reactive Metabolites (e.g., Epoxides) CYP450->Metabolites ROS Reactive Oxygen Species (ROS) Generation CYP450->ROS DNA_Damage DNA Damage (Genotoxicity) Metabolites->DNA_Damage Cell_Damage Cellular Damage (Cytotoxicity/Hepatotoxicity) Metabolites->Cell_Damage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Cell_Damage

Caption: Putative mechanistic pathways for this compound toxicity.

  • Metabolic Activation: The bromophenyl moiety can undergo oxidative metabolism by cytochrome P450 enzymes, potentially forming reactive epoxide intermediates. These electrophilic metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

  • Oxidative Stress: The metabolism of pyrazole-containing compounds has been linked to the induction of CYP2E1, an enzyme known to generate reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant capacity can lead to oxidative stress, damaging lipids, proteins, and DNA, and ultimately causing cell death.

  • Direct Enzyme Inhibition: Pyrazole and its derivatives can act as inhibitors of various enzymes. While often explored for therapeutic benefit, off-target inhibition could lead to toxic effects.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach for the initial toxicity screening of this compound. By following this tiered strategy, researchers can efficiently gather critical data to make informed decisions about the continued development of this compound.

A positive finding in any of these screening assays would warrant further investigation. For example, positive genotoxicity results would necessitate follow-up in vivo studies. Evidence of hepatotoxicity would prompt more detailed mechanistic studies using advanced in vitro models, such as primary human hepatocytes or 3D liver microtissues, to better understand the underlying pathways and human relevance.

The integration of in silico and in vitro methodologies, as outlined here, represents a robust and ethical approach to modern toxicology, prioritizing the early identification of potential hazards and minimizing the use of animal testing.

References

  • OECD (2010), Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests, OECD Series on Testing and Assessment, No. 129, OECD Publishing, Paris. [Link]
  • Al-Ostoot, F. H., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6524. [Link]
  • PETA International Science Consortium Ltd. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]
  • OECD (2014), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
  • OECD (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vitro Mammalian Cell Micronucleus Test. [Link]
  • Wikipedia contributors. (2023, December 27). OECD Guidelines for the Testing of Chemicals. In Wikipedia, The Free Encyclopedia. [Link]
  • Optibrium. (n.d.).
  • ForthTox. (n.d.). In Silico Toxicology. [Link]
  • ResearchGate. (n.d.). Cytotoxic activities expressed as IC50 (μg/mL) for the three studied complexes and BPTMorph. [Link]
  • Ojo, B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638827. [Link]
  • TKT Sweden. (n.d.). In silico prediction of toxicity. [Link]
  • ResearchGate. (n.d.). In silico toxicity prediction using Derek Nexus® for skin sensitization, phototoxicity, hepatotoxicity and in vitro hERG inhibition. [Link]
  • Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. The Journal of pharmacology and experimental therapeutics, 178(1), 199–203. [Link]
  • Yilmaz, S., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]
  • ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL)
  • Journal of Applied Pharmaceutical Science. (2012).
  • Biotoxicity. (n.d.). Mutagenicity Testing in Pharmaceutical Development. [Link]
  • Rivera-Torres, J., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 23(2), 820. [Link]
  • Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650. [Link]
  • ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
  • Elkady, R. B., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. [Link]
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.).
  • Ravula, P., et al. (2023). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of the Indian Chemical Society, 100(1), 100812. [Link]
  • Farabaugh, C. S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. [Link]
  • Doherty, A. T. (2012). The In Vitro Micronucleus Assay. In Genotoxicity Assessment: Methods, and Protocols (pp. 121-141). Humana Press. [Link]
  • ResearchGate. (n.d.).
  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]
  • Kirsch-Volders, M., et al. (2003). Report from the in vitro micronucleus assay working group.
  • Trejo-Martin, A., et al. (2022). The use of the Ames test to predict the carcinogenic hazard of N-nitrosamine impurities. Regulatory toxicology and pharmacology : RTP, 135, 105247. [Link]
  • Fenech, M., et al. (2000). Report from the In Vitro Micronucleus Assay Working Group. Environmental and molecular mutagenesis, 35(3), 167–172. [Link]
  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.).
  • Eurofins Australia. (2024, February 28).
  • Semantic Scholar. (n.d.).
  • Al-Ostoot, F. H., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Molecular Structure, 1311, 138245. [Link]
  • Journal of Applied Pharmaceutical Science. (2018). In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. [Link]
  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives. Journal of Molecular Structure, 1311, 138245. [Link]
  • Gale, G. R., Smith, A. B., & Walker, E. M., Jr (1983). 4-Methylpyrazole blocks acetaminophen hepatotoxicity in the rat. Research communications in chemical pathology and pharmacology, 40(2), 335–338. [Link]

Sources

Methodological & Application

Application Note: Regioselective Formylation of 3-(4-Bromophenyl)-1H-pyrazole using the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Formylation

The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, renowned for its efficacy in introducing formyl groups onto electron-rich aromatic and heterocyclic systems.[1][2][3] This reaction employs a specialized electrophile, the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[4][5] Its mild conditions and broad substrate scope have cemented its role as a powerful tool for synthetic chemists.

Within the vast landscape of heterocyclic chemistry, pyrazoles are of paramount importance. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals exhibiting anti-inflammatory, anti-cancer, and antimicrobial properties.[6][7] Specifically, pyrazole-4-carbaldehydes are highly versatile synthetic intermediates, acting as key building blocks for the elaboration of more complex, biologically active molecules through various condensation and cyclization reactions.[8][9][10]

This application note provides a comprehensive technical guide for the regioselective synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings that govern the reaction's selectivity, present a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting.

Mechanistic Rationale: Achieving C4 Regioselectivity

The success of the Vilsmeier-Haack reaction on the pyrazole core hinges on a fundamental principle of electrophilic aromatic substitution: the reaction occurs at the most nucleophilic position. In the pyrazole ring, the combined electron-donating effect of the two nitrogen atoms increases the electron density of the carbon atoms, but this effect is not uniform.

Electron Density Distribution in Pyrazole: Due to the electronic structure of the pyrazole ring, the C4 position possesses the highest electron density compared to the C3 and C5 positions.[11][12] Consequently, it is the most susceptible to attack by electrophiles. The electrophilic attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge adjacent to the electron-deficient "pyridine-like" nitrogen atom, making this pathway energetically unfavorable.[13]

The Vilsmeier-Haack reaction proceeds via the following key steps:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the strong Lewis acid POCl₃. The oxygen of the amide attacks the phosphorus atom, leading to the formation of a highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent (Cl-CH=NMe₂⁺).[1][14][15] This step is highly exothermic and must be performed under strict temperature control and anhydrous conditions.

  • Electrophilic Attack: The electron-rich C4 position of the this compound ring performs a nucleophilic attack on the carbon atom of the Vilsmeier reagent.[16] This disrupts the aromaticity of the pyrazole ring and forms a cationic intermediate.

  • Rearomatization: A base, typically DMF from the reaction medium, abstracts the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding a neutral iminium salt intermediate.

  • Hydrolysis: During the aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine and loss of a proton generates the final product, this compound-4-carbaldehyde.[1]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2 & 3: Electrophilic Substitution & Rearomatization cluster_2 Step 4: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Pyrazole This compound Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent (Attack at C4) Final_Product 3-(4-Bromophenyl)-1H- pyrazole-4-carbaldehyde Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism on pyrazole.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound-4-carbaldehyde. It has been validated through multiple reports in the scientific literature.[17][18]

3.1. Materials and Reagents

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or Chloroform for recrystallization

3.2. Equipment

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Ice-water bath

  • Heating mantle with temperature controller

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • TLC plates (silica gel)

3.3. Reagent Stoichiometry

CompoundMW ( g/mol )EquivalentsMoles (mmol)Amount
This compound225.061.010.02.25 g
POCl₃153.333.030.02.75 mL (4.60 g)
DMF73.09Solvent-~20 mL

3.4. Step-by-Step Procedure

Workflow start Start prep_reagent Prepare Vilsmeier Reagent (POCl₃ into DMF at 0-5°C) start->prep_reagent add_substrate Add Pyrazole Substrate Solution Dropwise prep_reagent->add_substrate react Heat Reaction Mixture (e.g., 70-80°C, 4-6h) add_substrate->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench on Crushed Ice monitor->quench Complete neutralize Neutralize with Na₂CO₃ (aq) to Precipitate Product quench->neutralize filter Filter Crude Solid neutralize->filter purify Purify by Recrystallization or Chromatography filter->purify end Characterize Final Product purify->end

Caption: Experimental workflow for the synthesis.

  • Vilsmeier Reagent Preparation: In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, place anhydrous DMF (15 mL). Cool the flask to 0-5 °C using an ice-water bath. Add POCl₃ (3.0 eq, 2.75 mL) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[19] The reaction is exothermic. After the addition is complete, stir the resulting viscous, whitish mixture for an additional 30 minutes at 0-5 °C.

  • Formylation Reaction: Dissolve this compound (1.0 eq, 2.25 g) in a minimal amount of anhydrous DMF (~5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.[20] Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). A small aliquot should be carefully quenched in a separate vial with a basic solution (e.g., NaHCO₃), extracted with ethyl acetate, and spotted on the TLC plate. The reaction is complete when the starting pyrazole spot has been consumed.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing 200 g of crushed ice with vigorous stirring. A precipitate should form. Cautiously neutralize the acidic solution to pH 8-9 by the slow addition of a saturated aqueous Na₂CO₃ solution.[18] Stir the resulting suspension for 30 minutes in the ice bath to ensure complete precipitation.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel, washing it thoroughly with cold water. Dry the solid under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or chloroform to yield the pure this compound-4-carbaldehyde as a solid.[21]

Expected Results and Characterization

  • Product: this compound-4-carbaldehyde

  • Empirical Formula: C₁₀H₇BrN₂O

  • Molecular Weight: 251.08 g/mol

  • Appearance: Off-white to light yellow solid.

  • Yield: Typically in the range of 60-85%, dependent on reaction scale and purity of reagents.

  • Spectroscopic Data:

    • ¹H NMR: The spectrum will show the disappearance of the C4-H proton singlet from the starting material and the appearance of a new, characteristic singlet for the aldehyde proton (–CHO) in the downfield region (δ 9.8-10.2 ppm). A broad singlet for the N-H proton will also be present, along with multiplets for the aromatic protons.

    • IR (KBr, cm⁻¹): A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will appear around 1670-1690 cm⁻¹.

    • Mass Spec (EI): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the product's molecular weight, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: Vilsmeier reagent is highly sensitive to moisture and will decompose.[14][19] 2. Insufficient Heating: The formylation step may be too slow at lower temperatures. 3. Substrate Purity: Impurities in the starting pyrazole can inhibit the reaction.1. Ensure all glassware is rigorously flame-dried. Use fresh, anhydrous DMF and high-purity POCl₃. 2. Increase reaction temperature to 80-90 °C or extend the reaction time, monitoring carefully by TLC. 3. Purify the starting material before use.
Formation of Dark Tar 1. Overheating: Excessive temperatures, especially during reagent formation, can lead to decomposition and polymerization.[19] 2. Prolonged Reaction Time: Leaving the reaction at high temperatures for too long can cause product degradation.1. Maintain strict temperature control (0-5 °C) during the addition of POCl₃. 2. Monitor the reaction closely by TLC and proceed with work-up as soon as the starting material is consumed.
Difficulty Isolating Product 1. Incomplete Precipitation: The product may have some solubility in the acidic aqueous mixture. 2. Emulsion Formation: Difficult phase separation during extraction.1. Ensure the pH is sufficiently basic (8-9) after quenching. Cool the mixture thoroughly in an ice bath to minimize solubility. 2. If extraction is performed, saturate the aqueous layer with NaCl (brine) to break emulsions and reduce the polarity of the aqueous phase.[14]

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle exclusively in a well-ventilated chemical fume hood. Wear appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is readily absorbed through the skin. Always handle in a fume hood and wear gloves.

  • Work-up: The quenching of the reaction mixture with ice/water is highly exothermic and releases acidic fumes. This step must be performed slowly and carefully in a fume hood.

Conclusion

The Vilsmeier-Haack reaction is an exceptionally reliable and regioselective method for the synthesis of this compound-4-carbaldehyde. By understanding the underlying electronic properties of the pyrazole ring and adhering to strict anhydrous and temperature-controlled conditions, researchers can consistently achieve high yields of this valuable synthetic intermediate. The resulting aldehyde is a versatile precursor for the development of novel compounds with significant potential in the pharmaceutical and materials science industries.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025).
  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole.
  • Quora. Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. (2017).
  • Pyrazole.
  • ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (2023).
  • National Center for Biotechnology Information. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, E68(Pt 12), o3397. (2012).
  • NROChemistry. Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp. 1-16. (2018).
  • National Center for Biotechnology Information. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 1), o115. (2013).
  • National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27441-27464. (2023).
  • MDPI. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 17(11), 12571-12581. (2012).
  • Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. (2014).
  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27441-27464. (2023).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications.
  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. (2011).
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • PubChem. 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-17. (2014).
  • YouTube. DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. (2020).
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6296. (2022).
  • ResearchGate. Pyrazole-4-carbaldehyde derivatives. (2022).
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2018(2), M988. (2018).
  • Indian Journal of Advances in Chemical Science. Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c.
  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021).
  • ResearchGate. (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012).
  • Journal of Chemical and Pharmaceutical Research. Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. (2015).
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

Application Notes & Protocols: 3-(4-Bromophenyl)-1H-pyrazole as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Among the scaffolds used in inhibitor design, the pyrazole ring is recognized as a "privileged" structure due to its ability to form key interactions within the ATP-binding site of kinases.[1][2][3][4] This guide provides a detailed overview and field-proven protocols for utilizing 3-(4-bromophenyl)-1H-pyrazole, a highly versatile building block, in the synthesis of novel kinase inhibitors. We will explore its synthesis, key chemical transformations, and the underlying structure-activity relationship (SAR) principles that make it an invaluable tool for researchers, medicinal chemists, and drug development professionals.

The Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][4] Its prevalence in FDA-approved drugs like Axitinib and Ruxolitinib underscores its therapeutic importance, especially in oncology.[3]

Why is the Pyrazole Scaffold "Privileged" for Kinase Inhibition?

The efficacy of the pyrazole scaffold stems from its role as an excellent hinge-binder . The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain, and it forms critical hydrogen bonds with the adenine ring of ATP. A successful inhibitor must mimic these interactions. The pyrazole's nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, effectively anchoring the inhibitor molecule in the ATP pocket.[5]

The this compound derivative is particularly advantageous. The pyrazole core serves as the hinge-binding pharmacophore, while the 4-bromophenyl group acts as a versatile chemical handle. The bromine atom can be readily displaced or modified through various palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space within the kinase active site. This enables the medicinal chemist to fine-tune potency, selectivity, and pharmacokinetic properties.

G hinge Hinge Region (Backbone NH/CO) pocket1 Hydrophobic Pocket solvent_front Solvent-Exposed Region pyrazole Pyrazole Core pyrazole->hinge bromophenyl 3-(4-Bromophenyl) Group bromophenyl->pocket1 R_group R-Group (from coupling) bromophenyl->R_group Synthetic Vector R_group->solvent_front Modulates Selectivity & Physicochem. Props.

Figure 1: Conceptual model of a this compound-based inhibitor in a kinase ATP pocket.

Synthesis of the Core Building Block: this compound

The synthesis of the title compound is accessible through several established methods. A common and reliable approach involves the condensation of a substituted acetophenone with hydrazine, followed by cyclization. Another powerful method is the Vilsmeier-Haack reaction on an appropriate hydrazone.[6][7][8]

Protocol 2.1: Synthesis via Claisen-Schmidt Condensation and Cyclization

This protocol provides a general two-step procedure for gram-scale synthesis.

Step A: Synthesis of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

  • To a stirred solution of 4-bromoacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 3.0 eq), add Bredereck's reagent (tert-Butoxybis(dimethylamino)methane, 1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the enaminone intermediate, which can often be used without further purification.

Step B: Cyclization to this compound

  • Suspend the enaminone intermediate from Step A (1.0 eq) in ethanol or acetic acid.

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Heat the mixture to reflux (80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford this compound as a solid.[9]

Key Applications in Kinase Inhibitor Synthesis

The true power of this compound lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions. The bromine atom serves as a reliable leaving group for the formation of new carbon-carbon and carbon-nitrogen bonds.

Figure 2: Key synthetic pathways for diversifying the this compound scaffold.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is ideal for introducing new aryl or heteroaryl moieties to probe interactions in the solvent-exposed region of the kinase active site.[10][11]

Objective: To couple an aryl- or heteroarylboronic acid/ester with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 eq) or Pd₂(dba)₃ with a suitable ligand.

  • Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvent: Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave vial or Schlenk flask, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system (dioxane and water) via syringe.

  • Heat the reaction mixture with stirring. For microwave synthesis, a typical condition is 120-140 °C for 30-60 minutes.[10] For conventional heating, 80-100 °C for 4-16 hours may be required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl pyrazole derivative.

Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction introduces primary or secondary amines, which can serve as potent hydrogen bond donors or acceptors, or as basic centers to improve solubility.[12][13][14]

Objective: To couple a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-2.0 eq)

  • Palladium pre-catalyst: Pd₂(dba)₃ (0.02-0.05 eq) or a pre-formed catalyst like tBuXPhos-Pd-G3.

  • Ligand: A sterically hindered phosphine ligand such as tBuDavePhos or XPhos (0.04-0.10 eq).[12]

  • Base: Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (1.5-2.5 eq).

  • Solvent: Anhydrous toluene or xylene.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium pre-catalyst, the ligand, and the base.

  • Add the this compound and the anhydrous solvent.

  • Add the amine coupling partner. If the amine is a solid, it can be added with the other solids. If it is a liquid, add it via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Structure-Activity Relationship (SAR) and Data

Modifications enabled by the this compound scaffold have led to the discovery of potent inhibitors against a range of kinases. The SAR is highly target-dependent, but general principles have emerged.

  • Hinge-Binding: The N1-H and N2 of the pyrazole core are crucial for anchoring to the kinase hinge. N1-alkylation or arylation can be used to probe for additional pockets or to block this interaction if a different binding mode is desired.

  • C3-Aryl Group: The phenyl ring at the C3 position typically orients towards a hydrophobic region of the ATP pocket.

  • C4-Aryl/Amine Substituent: This is the primary vector for achieving potency and selectivity. Groups introduced here extend towards the solvent-front and can interact with unique residues outside the highly conserved ATP-binding region. For example, adding a basic nitrogen via Buchwald-Hartwig amination can induce an interaction with acidic residues like Aspartate, as seen in some p38 inhibitors.[15]

Table 1: Examples of Kinase Inhibitors Derived from Pyrazole Scaffolds

Inhibitor Class/ExampleTarget Kinase(s)Potency (IC₅₀ / Kᵢ)Key Structural Feature/ModificationReference(s)
Pyrazole-based p38 Inhibitorp38 MAP KinaseLow nMPiperazine introduced at C3 of pyrazole, 4-pyridinyl at C4[15]
AT9283Aurora A/B, JAK2/3Low nMN-substituted pyrazole with an amide linker[16]
Imidazo[1,2-b]pyridazine-basedBcr-Abl2-10 nMFused pyrazole core acting as hinge binder[17]
1H-Pyrazole Biaryl SulfonamidesG2019S-LRRK2Low nMBiaryl sulfonamide derived from a pyrazole core[18]
Pyrazolo[3,4-g]isoquinolinesHaspin57 nMFused pyrazole-isoquinoline scaffold[19]

Conclusion

This compound is a powerful and economically viable starting material for the construction of diverse kinase inhibitor libraries. Its synthetic tractability, combined with the strategic placement of a bromine atom, provides medicinal chemists with a reliable platform for applying robust cross-coupling methodologies. The protocols and principles outlined in this guide demonstrate its utility in systematically probing kinase active sites, ultimately facilitating the rational design of potent and selective next-generation therapeutics.

References

  • Faria, J. V., et al. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.
  • Bhat, M. A., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry.
  • Akue, A. D. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Faria, J. V., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Kühn, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Ferlenghi, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Asati, V., & Kaur, H. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
  • ResearchGate. (2023). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate.
  • ResearchGate. (n.d.). Structure-activity relationship summary of tested compounds. ResearchGate.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • Tursun, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.
  • ResearchGate. (n.d.). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. ResearchGate.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
  • ACS Publications. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. DergiPark.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • ResearchGate. (n.d.). Docking structures of the previous JNK3 inhibitor (PDB: 3OY1) and design of the present 1-pyrimidyl-3-alkyl-5-aryl-1H-pyrazole scaffold. ResearchGate.
  • MDPI. (2016). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • ResearchGate. (n.d.). Crystal structure of a pyrazole-based inhibitor (grey carbon atoms) of HsCDK2 (PDB code 1VYW, green carbon atoms). ResearchGate.
  • ScienceDirect. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Organic Chemistry Portal.
  • El-Damasy, D. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
  • PubMed. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.
  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Open Lab Notebooks. (2019). Synthesis of promiscuous ALK2 inhibitors. Open Lab Notebooks.
  • NIH. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central.

Sources

Application of 3-(4-Bromophenyl)-1H-pyrazole in Anti-inflammatory Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Inflammation and the Promise of 3-(4-Bromophenyl)-1H-pyrazole

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in medicinal chemistry is the development of targeted anti-inflammatory agents with improved efficacy and safety profiles. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in this endeavor.[1][2] This is evidenced by the market success of pyrazole-containing drugs like celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][3][4]

The this compound core represents a particularly promising starting point for the design of novel anti-inflammatory drugs. The presence of the bromophenyl group at the 3-position offers a unique combination of lipophilicity and potential for halogen bonding, which can significantly influence ligand-target interactions and pharmacokinetic properties. This technical guide provides a comprehensive overview of the application of the this compound scaffold in anti-inflammatory drug design, including its mechanism of action, synthetic protocols, and methodologies for biological evaluation.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory effects of many pyrazole derivatives, including those based on the this compound scaffold, are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of inflammation, pain, and fever.[5][6]

While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][5][7] Selective inhibition of COX-2 is therefore a key strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5] The this compound scaffold can be elaborated with various substituents to achieve high potency and selectivity for the COX-2 active site.

COX-2 Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PGES Prostaglandin E Synthase (PGES) PGH2->PGES substrate PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation (Pain, Fever, Edema) PGE2->Inflammation mediates Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->COX2 inhibits

Figure 1: Simplified COX-2 signaling pathway in inflammation.

Synthetic Protocol: Preparation of the this compound Scaffold

A common and effective method for the synthesis of 3-aryl-1H-pyrazoles is the Vilsmeier-Haack reaction, starting from an appropriate acetophenone hydrazone. The following protocol outlines the synthesis of this compound-4-carbaldehyde, a key intermediate that can be further modified or used to generate the parent this compound.

Protocol 1: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [8]

  • Step 1: Preparation of the Vilsmeier Reagent. In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 22.5 ml) to 0-5 °C in an ice bath. Add phosphoryl chloride (POCl3, 5.6 ml) dropwise to the cold DMF with continuous stirring over 30 minutes. This forms the Vilsmeier reagent in situ.

  • Step 2: Formation of the Pyrazole Ring. To the freshly prepared Vilsmeier reagent, add 4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol).

  • Step 3: Reaction and Workup. Heat the resulting mixture at 60 °C for 6 hours. After cooling to room temperature, pour the reaction mixture into crushed ice. A white precipitate of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde will form.

  • Step 4: Purification. Filter the solid precipitate, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using chloroform as the eluent. Recrystallization from a chloroform solution by slow evaporation will yield colorless prisms of the final product.

Experimental Design: A Workflow for Anti-inflammatory Drug Discovery

The following workflow illustrates a typical pipeline for the design, synthesis, and evaluation of novel anti-inflammatory agents based on the this compound scaffold.

Drug_Discovery_Workflow Start Lead Scaffold: This compound Design In Silico Design & Virtual Screening Start->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening: COX-1/COX-2 Inhibition Assay Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR SAR->Design Iterative Refinement In_Vivo In Vivo Efficacy: Carrageenan-Induced Paw Edema SAR->In_Vivo Potent & Selective Hits Tox Preliminary Toxicity & ADME Profiling In_Vivo->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Figure 2: A representative workflow for anti-inflammatory drug discovery.

In Vitro Evaluation: Fluorometric COX-2 Inhibitor Screening Protocol

This protocol provides a step-by-step method for determining the in vitro inhibitory activity of synthesized this compound derivatives against human recombinant COX-2 using a fluorometric assay. This assay is based on the detection of Prostaglandin G2, an intermediate product of the COX-catalyzed reaction.[4][9][10]

Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay [9][10]

  • Materials:

    • Human Recombinant COX-2

    • COX Assay Buffer

    • COX Probe (e.g., OxiRed™ Probe)

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Celecoxib (positive control)

    • Test compounds (this compound derivatives)

    • 96-well white opaque microplate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Reagent Preparation:

      • Reconstitute the human recombinant COX-2 enzyme with sterile water, aliquot, and store at -80°C. Keep on ice during use.

      • Prepare a 10X stock solution of the test compounds and celecoxib in DMSO.

      • Prepare working solutions of the COX probe, COX cofactor, and arachidonic acid according to the manufacturer's instructions.

    • Assay Plate Setup:

      • Enzyme Control (100% activity): 10 µl of COX Assay Buffer.

      • Inhibitor Control: 2 µl of Celecoxib stock solution and 8 µl of COX Assay Buffer.

      • Test Wells: 10 µl of 10X test compound dilutions.

      • Solvent Control: 10 µl of DMSO (or the solvent used for test compounds) in COX Assay Buffer.

    • Reaction Mix Preparation:

      • Prepare a Reaction Mix for each well containing:

        • COX Assay Buffer

        • Diluted COX Cofactor

        • COX Probe

        • Reconstituted COX-2 enzyme

    • Reaction Initiation and Measurement:

      • Add 80 µl of the Reaction Mix to each well of the 96-well plate.

      • Initiate the reaction by adding 10 µl of the diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.

      • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anti-inflammatory potency and selectivity of the this compound scaffold. The following table summarizes representative SAR data for pyrazole derivatives, highlighting the impact of substitutions on COX-2 inhibition.[11][12]

CompoundR1R3R5COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
A H4-BromophenylH> 50-
B Phenyl4-BromophenylH5.215
C 4-Sulfamoylphenyl4-BromophenylCF30.45> 200
D 4-Sulfamoylphenyl4-MethoxyphenylCF30.78180
E 4-SulfamoylphenylPhenylCF31.2150

Data are representative and compiled from various sources for illustrative purposes.

Key SAR Insights:

  • Substitution at N1: Unsubstituted pyrazoles (Compound A) are generally inactive. The presence of a phenyl group at the N1 position (Compound B) confers some activity. A 4-sulfamoylphenyl group at N1 (as seen in celecoxib) is a key pharmacophore for potent and selective COX-2 inhibition (Compound C).[11][12]

  • Substitution at C3: The 4-bromophenyl group at the C3 position (Compound C) generally leads to high potency. This is likely due to favorable interactions within a hydrophobic pocket of the COX-2 active site. Comparison with a 4-methoxyphenyl (Compound D) or an unsubstituted phenyl group (Compound E) often shows that the bromo-substituent enhances activity.

  • Substitution at C5: A trifluoromethyl (CF3) group at the C5 position is often beneficial for COX-2 selectivity.

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[1][2][13]

Protocol 3: Carrageenan-Induced Paw Edema [2][13]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Grouping and Acclimatization: Acclimatize animals for at least one week before the experiment. Divide them into groups (n=6):

      • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

      • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Test Compound Groups (various doses of this compound derivatives, p.o.)

    • Compound Administration: Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.

    • Induction of Edema: Inject 0.1 ml of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Statistically analyze the data using an appropriate method (e.g., ANOVA followed by Dunnett's test).

Conclusion

The this compound scaffold is a highly valuable starting point for the rational design of novel anti-inflammatory agents. Its favorable physicochemical properties and amenability to chemical modification allow for the development of potent and selective COX-2 inhibitors. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize new drug candidates based on this promising heterocyclic core. Further exploration of this scaffold holds significant potential for the discovery of next-generation anti-inflammatory therapies with improved safety and efficacy.

References

  • Role and regulation of cyclooxygenase-2 during inflamm
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
  • Prostaglandins and Inflamm
  • The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. ScienceDirect. [Link]
  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associ
  • The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. PubMed Central. [Link]
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Taylor & Francis Online. [Link]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • 5-heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part 1. Semantic Scholar. [Link]
  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in r
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - PubMed Central. [Link]
  • Synthesis of Some New Pyrazoles. DergiPark. [Link]
  • Carrageenan Induced Paw Edema (R
  • Anti-inflammatory activity in carrageenan-induced paw edema in rats...
  • Carrageenan induced Paw Edema Model.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare. [Link]

Sources

Application Notes and Protocols: Synthesis of Potent Anticancer Agents from 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This five-membered heterocyclic scaffold is a privileged structure in the design of novel therapeutics, particularly in oncology.[1] Pyrazole derivatives have been successfully developed as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cancer cell proliferation and survival.[1][3][4] The 3-(4-bromophenyl)-1H-pyrazole moiety, in particular, serves as a valuable starting material for the synthesis of a diverse array of anticancer agents, offering a synthetically accessible platform for structural modifications to optimize potency and selectivity.[5] This application note provides a comprehensive guide for the synthesis and evaluation of anticancer agents derived from this compound, with a focus on a specific derivative that has demonstrated significant cytotoxic activity.

Synthetic Strategy: From Pyrazole to a Potent Anticancer Compound

Our synthetic approach commences with the functionalization of the this compound core to introduce a reactive handle, enabling the subsequent elaboration into a series of potential anticancer agents. The key intermediate, this compound-4-carbaldehyde, is a versatile precursor for the synthesis of various heterocyclic systems.[6][7]

Diagram of the Synthetic Workflow

Synthetic_Workflow A This compound B This compound-4-carbaldehyde A->B Vilsmeier-Haack Reaction C Chalcone Intermediate B->C Claisen-Schmidt Condensation D Final Pyrazoline Derivative (Anticancer Agent) C->D Cyclization with Hydrazine EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibits (ATP-competitive)

Sources

Application Note & Protocol: Regioselective N-Alkylation of 3-(4-Bromophenyl)-1H-pyrazole for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

N-alkylated pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms is a critical step in modulating the physicochemical and pharmacological properties of these molecules.[3] This document provides a comprehensive guide to the N-alkylation of 3-(4-bromophenyl)-1H-pyrazole, a versatile building block in organic synthesis. The protocol addresses the common challenge of achieving regioselectivity in the alkylation of unsymmetrically substituted pyrazoles, a factor that profoundly influences the molecule's three-dimensional structure and subsequent biological activity.[2]

Introduction: The Significance of N-Alkylated Pyrazoles in Medicinal Chemistry

The pyrazole motif is a privileged scaffold in modern drug discovery, present in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][4] The N-alkylation of the pyrazole ring is a pivotal synthetic transformation that allows for the fine-tuning of a molecule's properties, such as solubility, metabolic stability, and target binding affinity. For unsymmetrical pyrazoles like this compound, the presence of two distinct nitrogen atoms (N1 and N2) introduces the challenge of regioselectivity. The precise placement of the alkyl substituent is crucial, as the resulting N1 and N2 regioisomers are distinct chemical entities with potentially different biological activities and patentability.

This guide provides a detailed, field-proven protocol for the N-alkylation of this compound, with a focus on controlling the regiochemical outcome. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and conditions, and a step-by-step procedure for synthesis, workup, and characterization.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of an unsymmetrically substituted pyrazole can yield two possible regioisomers. The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5] In the case of this compound, the bulky 4-bromophenyl group at the C3 position sterically encumbers the adjacent N2 atom, thus favoring alkylation at the N1 position.

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[5]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the regioselectivity.[5][6] For instance, the combination of a strong base like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a widely used method that often favors N1-alkylation for 3-substituted pyrazoles.[3][5]

Mechanistic Overview of Base-Mediated N-Alkylation

The most common method for N-alkylation proceeds via a two-step mechanism initiated by a base.

  • Deprotonation: A suitable base abstracts the acidic proton from the N-H of the pyrazole ring, forming a resonance-stabilized pyrazolate anion.

  • Nucleophilic Attack: The resulting pyrazolate anion, a potent nucleophile, attacks the electrophilic alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction to form the N-alkylated pyrazole.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Pyrazole This compound Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base Base (e.g., NaH) N_Alkylated_Pyrazole N-Alkylated Pyrazole Pyrazolate->N_Alkylated_Pyrazole + R-X Alkyl_Halide Alkyl Halide (R-X)

Caption: General mechanism of base-mediated N-alkylation of pyrazole.

Detailed Experimental Protocol

This protocol describes the N1-alkylation of this compound using methyl iodide as a representative alkylating agent. The principles can be adapted for other alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Reaction Setup and Execution

Experimental_Workflow Start Start: Inert Atmosphere Setup Dissolve Dissolve this compound in anhydrous DMF Start->Dissolve Cool Cool to 0 °C (Ice Bath) Dissolve->Cool Add_Base Add NaH portion-wise Cool->Add_Base Stir_Deprotonation Stir at 0 °C for 30 min, then warm to RT for 30 min Add_Base->Stir_Deprotonation Cool_Again Cool back to 0 °C Stir_Deprotonation->Cool_Again Add_Alkylating_Agent Add Alkyl Halide (e.g., CH3I) dropwise Cool_Again->Add_Alkylating_Agent React Allow to warm to RT and stir (Monitor by TLC/LC-MS) Add_Alkylating_Agent->React Quench Quench with sat. aq. NH4Cl at 0 °C React->Quench Extract Aqueous Work-up: Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry organic layer (Na2SO4), filter, and concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for the N-alkylation protocol.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the pyrazole (concentration of approximately 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 30 minutes to ensure complete deprotonation.[3]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[3]

Rationale for Reagent and Condition Selection
Parameter Choice Justification
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion.[7]
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the pyrazole and its corresponding salt, facilitating the SN2 reaction.[7] Anhydrous conditions are crucial to prevent quenching the NaH.
Temperature 0 °C to Room Temp.Initial cooling to 0 °C controls the exothermic deprotonation. The subsequent reaction at room temperature is typically sufficient for most reactive alkyl halides.
Alkylating Agent Alkyl Halide (R-X)The reactivity order is I > Br > Cl. Alkyl iodides are generally the most reactive.
Work-up Sat. aq. NH₄ClA mild acid source to safely quench the excess NaH.

Characterization and Regioisomer Determination

The primary method for distinguishing between the N1 and N2 regioisomers is ¹H NMR spectroscopy.[5]

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons (C4-H and C5-H) and the protons on the newly introduced alkyl group (e.g., N-CH₂) will be distinct for each isomer. For the N1-alkylated product, the N-CH₂ signal is expected to be a singlet (for a methyl group) at approximately 3.9 ppm.[8] The aromatic protons will also show characteristic shifts.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: In cases of ambiguity, 2D NOESY experiments can be used to confirm the regiochemistry. An NOE correlation between the protons of the alkyl group and the C5 proton of the pyrazole ring would confirm N1-alkylation. Conversely, an NOE between the alkyl group and the C3-substituent (the 4-bromophenyl group) would indicate N2-alkylation.

Table of Expected ¹H NMR Data for 1-methyl-3-(4-bromophenyl)-1H-pyrazole (Illustrative)

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (phenyl)~7.5 - 7.6m
Pyrazole H5~7.7d
Pyrazole H4~6.5d
N-CH₃~3.9s

Note: These are estimated values and should be confirmed by experimental data.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Yield Inactive NaH; Wet solvent/reagents; Less reactive alkylating agentUse fresh NaH from a new container. Ensure all glassware is flame-dried and solvents are anhydrous.[7] Switch to a more reactive alkylating agent (e.g., from R-Cl to R-I) or increase the reaction temperature.
Mixture of Regioisomers Insufficient steric hindrance; Reaction conditionsWhile N1 is favored, some N2 may form. Optimize by using a bulkier alkylating group if N1 selectivity is critical. Alternatively, explore different base/solvent combinations as regioselectivity can be solvent-dependent.[6]
Difficult Purification Co-elution of isomers; Baseline impuritiesOptimize chromatography conditions (try different solvent systems). If isomers are inseparable, consider derivatization or an alternative synthetic route.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications.[2] The provided protocol, utilizing a sodium hydride-mediated reaction, offers a robust and regioselective method for accessing the N1-alkylated isomer, which is generally favored due to steric hindrance. Careful control of reaction conditions, particularly the use of an anhydrous environment, is paramount for success. Accurate characterization, primarily through NMR spectroscopy, is essential to confirm the regiochemical outcome of the reaction. This detailed guide serves as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient and predictable synthesis of these important molecular scaffolds.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From Pyrazoles to Indazoles: A Journey through the History of the Synthesis of These Privileged Heterocycles. Chemical Reviews, 111(11), 6984-7034.
  • Yet, L. (2013). Privileged Structures in Drug Discovery. John Wiley & Sons.
  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
  • ACS Publications. (2022).
  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
  • PubMed. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. [Link]
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
  • ResearchGate. (n.d.).
  • Moroccan Journal of Heterocyclic Chemistry. (2019).
  • A.I. Virtanen Institute for Molecular Sciences. (2025).
  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]
  • ScienceDirect. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]
  • ACS Publications. (2024).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
  • Semantic Scholar. (2022).
  • NIH. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
  • ACS Publications. (n.d.).

Sources

Application Notes and Protocols for Antimicrobial Assays of 3-(4-Bromophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, characterization, and antimicrobial evaluation of 3-(4-bromophenyl)-1H-pyrazole derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2] This document provides field-proven, step-by-step protocols for the synthesis of these target compounds and their subsequent evaluation against clinically relevant microbial strains. Methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented in detail to ensure reproducible and reliable results. This guide is intended to be a practical resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction: The Significance of Pyrazole Scaffolds in Antimicrobial Research

The rise of antimicrobial resistance is a global health crisis that necessitates the urgent development of new therapeutic agents.[3] Heterocyclic compounds are a cornerstone of modern drug discovery, with pyrazole and its derivatives being a particularly promising class.[3][4] The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a versatile pharmacophore found in a variety of approved drugs.[4]

Derivatives of the pyrazole core have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][5][6] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their biological activity. The 3-(4-bromophenyl) moiety is a key structural feature in many biologically active compounds, and its incorporation into the pyrazole scaffold is a rational approach to discovering novel antimicrobial agents.[7][8]

This application note provides a comprehensive framework for the synthesis and antimicrobial evaluation of this compound derivatives, offering robust protocols to guide researchers in this critical area of drug development.

Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for the generation of high-quality compounds for biological screening. The Vilsmeier-Haack reaction is a well-established method for the synthesis of pyrazole-4-carbaldehydes, which can serve as versatile intermediates for further derivatization.[9][10]

Synthetic Protocol: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of a representative this compound derivative.

Materials:

  • 4-Bromoacetophenone

  • Phenylhydrazine

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium acetate

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of 4-bromoacetophenone phenylhydrazone (Intermediate I):

    • In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in ethanol.

    • Add phenylhydrazine (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Vilsmeier-Haack Cyclization to form 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (II):

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (5.0 eq) and cool it in an ice-salt bath to 0-5 °C.

    • Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise with constant stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

    • Add the 4-bromoacetophenone phenylhydrazone (Intermediate I) (1.0 eq) portion-wise to the Vilsmeier reagent with vigorous stirring.

    • After the addition, allow the reaction mixture to come to room temperature and then heat it on a water bath at 60-70 °C for 3-4 hours.

    • Pour the cooled reaction mixture onto crushed ice with stirring.

    • Neutralize the solution with a saturated sodium acetate solution.

    • The solid product that separates out is collected by filtration, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from ethanol.[10]

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized compounds is a critical step.[11] The following spectroscopic techniques are essential for the characterization of this compound derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals for the target compound would include aromatic protons from the bromophenyl and phenyl rings, a singlet for the pyrazole proton, and a singlet for the aldehyde proton.[12]

  • ¹³C NMR: Shows the different types of carbon atoms in the molecule, including the carbonyl carbon of the aldehyde and the carbons of the aromatic and pyrazole rings.[12]

2. Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks include the C=O stretching of the aldehyde, C=N stretching of the pyrazole ring, and C-H stretching of the aromatic rings.[12]

3. Mass Spectrometry (MS):

  • Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also provide structural information.[12]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde cluster_characterization Characterization Reactants 4-Bromoacetophenone + Phenylhydrazine Intermediate 4-bromoacetophenone phenylhydrazone Reactants->Intermediate Reflux in Ethanol Product 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Intermediate->Product Vilsmeier Vilsmeier-Haack Reagent (DMF/POCl3) Vilsmeier->Product Cyclization NMR NMR (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and characterization of the target pyrazole derivative.

Antimicrobial Assays

The following protocols are based on widely accepted methods for determining the antimicrobial susceptibility of test compounds.[13][14][15]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17]

Materials:

  • Synthesized this compound derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent for dissolving the compound (e.g., DMSO)

Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial/fungal suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (MHB or SDB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[18]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[18] This will create a range of concentrations of the test compound.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only, no inoculum).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19][20]

Protocol:

  • Perform the MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: From the wells that show no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a fresh, sterile agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Antimicrobial Assay Workflow Diagram

AntimicrobialWorkflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound Prepare Compound Stock Solution SerialDilution Perform Serial Dilutions in 96-Well Plate Compound->SerialDilution Inoculum Prepare Standardized Microbial Inoculum InoculatePlate Inoculate Plate Inoculum->InoculatePlate SerialDilution->InoculatePlate IncubateMIC Incubate Plate InoculatePlate->IncubateMIC ReadMIC Determine MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear MIC Wells ReadMIC->Subculture PlateAgar Plate on Agar Subculture->PlateAgar IncubateMBC Incubate Agar Plates PlateAgar->IncubateMBC ReadMBC Determine MBC (≥99.9% killing) IncubateMBC->ReadMBC

Caption: Experimental workflow for determining MIC and MBC values.

Data Presentation and Interpretation

The results of the antimicrobial assays should be summarized in a clear and concise manner. A table is an effective way to present the MIC and MBC data for different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)MBC (µg/mL)
Test Compound 1 S. aureus ATCC 259231632
E. coli ATCC 259223264
C. albicans ATCC 10231816
Ciprofloxacin S. aureus ATCC 2592312
E. coli ATCC 259220.51
Fluconazole C. albicans ATCC 1023124

Interpretation:

  • The MBC/MIC ratio can provide insights into whether a compound is bactericidal or bacteriostatic. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]

Troubleshooting

  • No inhibition of microbial growth:

    • Verify the concentration and purity of the test compound.

    • Ensure the microbial inoculum is at the correct concentration.

    • Check the viability of the microbial strains.

  • Inconsistent results:

    • Ensure proper mixing during serial dilutions.

    • Use a consistent incubation time and temperature.

    • Perform experiments in triplicate to ensure reproducibility.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Handle all chemicals, especially phosphorus oxychloride, in a well-ventilated fume hood.

  • All microbial cultures should be handled in a biological safety cabinet using aseptic techniques.

  • Dispose of all chemical and biological waste according to institutional guidelines.

References

  • Alam, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]
  • El-Sayed, M. A. A. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link]
  • Yadav, P., & Kumar, A. (2021). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Pharmaceutical and Biosciences Journal. [Link]
  • Swebocki, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • Marinescu, M., & Zalaru, C.-M. (2021).
  • El-Ghamry, M. A. (2018).
  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Kumar, S. S., et al. (2021). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. [Link]
  • Starkey, J. A., & Anderson, G. G. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. ICB. [Link]
  • ResearchGate. (2023). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • protocols.io. (2017).
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Visnav. (2022).
  • ACS Omega. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation.
  • OUCI. (2022). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. OUCI. [Link]
  • ResearchGate. (2011). (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • MDPI. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. DergiPark. [Link]
  • PubMed. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. PubMed. [Link]
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Oriental Journal of Chemistry. [Link]

Sources

Application Notes and Protocols for the Use of 3-(4-Bromophenyl)-1H-pyrazole in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 3-(4-Bromophenyl)-1H-pyrazole scaffold in the discovery and development of novel agricultural fungicides. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies that are critical for advancing fungicide candidates from the laboratory to field applications.

Introduction: The Significance of the Pyrazole Scaffold in Modern Fungicides

The pyrazole ring is a privileged scaffold in agrochemical research, forming the core of numerous commercially successful fungicides.[1][2] Its unique chemical properties, including its aromatic nature and the presence of two nitrogen atoms, allow for versatile functionalization, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[2] Pyrazole derivatives, particularly pyrazole amides, have demonstrated a broad spectrum of activity against various phytopathogenic fungi.[3][4]

Many modern pyrazole-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[3][5][6][7] These compounds disrupt the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and ultimately, cell death.[3][5] The this compound core is a promising starting point for the development of new SDHI fungicides due to the potential for the bromophenyl group to occupy a key hydrophobic pocket in the target enzyme, while the pyrazole ring provides a stable anchor for further chemical modification.

Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for many pyrazole-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain.[3][5][7]

  • Disruption of the TCA Cycle: The SDH enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH leads to the stagnation of the TCA cycle, depriving the fungal cell of essential energy and metabolic intermediates.[3]

  • Inhibition of Electron Transport: By blocking the activity of SDH, these fungicides prevent the transfer of electrons from succinate to the ubiquinone pool, which is a critical step in cellular respiration. This disruption of electron flow halts the production of ATP, the primary energy currency of the cell.[3]

The effectiveness of pyrazole carboxamides as SDHIs is well-documented, with several commercial fungicides like Bixafen, Fluxapyroxad, and Sedaxane featuring this core structure.[3][6][7] The development of novel derivatives based on the this compound scaffold aims to overcome existing resistance mechanisms and broaden the spectrum of controlled fungal pathogens.

Synthetic Strategy for this compound Derivatives

The synthesis of this compound and its derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][8] This versatile approach allows for the introduction of various substituents on the pyrazole ring and the phenyl ring, facilitating the exploration of structure-activity relationships (SAR).

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • 4-Bromoacetophenone

  • A suitable source of a formyl group (e.g., dimethylformamide-dimethyl acetal (DMF-DMA))

  • Hydrazine hydrate or a substituted hydrazine

  • An appropriate solvent (e.g., ethanol, acetic acid)

Procedure:

  • Formation of the 1,3-dicarbonyl equivalent: React 4-bromoacetophenone with a formylating agent like DMF-DMA to generate an enaminone intermediate. This reaction is typically carried out in a suitable solvent and may require heating.

  • Cyclocondensation: To the solution containing the enaminone, add hydrazine hydrate. The reaction mixture is then heated under reflux for several hours to facilitate the cyclization and formation of the pyrazole ring.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure this compound.

Causality: The use of a 1,3-dicarbonyl or its equivalent is crucial as it provides the three-carbon backbone required for the formation of the five-membered pyrazole ring upon reaction with the two nitrogen atoms of hydrazine.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Start 4-Bromoacetophenone Step1 Reaction with Formylating Agent (e.g., DMF-DMA) Start->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Step2 Cyclocondensation with Hydrazine Intermediate->Step2 Product This compound Step2->Product Derivatization Further Functionalization (e.g., N-alkylation, acylation) Product->Derivatization Final_Products Library of Derivatives Derivatization->Final_Products

Caption: Synthetic workflow for this compound derivatives.

In Vitro Antifungal Activity Screening

The initial evaluation of newly synthesized compounds is performed through in vitro assays to determine their intrinsic antifungal activity against a panel of relevant phytopathogenic fungi.

Protocol 2: Mycelial Growth Inhibition Assay

This protocol is a standard method for assessing the efficacy of antifungal compounds.[9][10][11]

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Stock solutions of test compounds in a suitable solvent (e.g., acetone)

  • Cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • A commercially available fungicide as a positive control (e.g., Carbendazim, Boscalid)[5][9]

  • Solvent as a negative control[9]

  • Petri dishes

Procedure:

  • Preparation of amended media: Prepare PDA and autoclave. Allow it to cool to approximately 50-60°C. Add the appropriate volume of the stock solution of the test compound to the molten agar to achieve the desired final concentration. Also, prepare control plates with the positive control and the solvent alone.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the solidified agar plates.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus (usually 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the negative control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the negative control and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: To determine the half-maximal effective concentration (EC50), a dose-response curve is generated by testing a series of concentrations of the compound. The EC50 value is then calculated by probit analysis.[4][9]

Trustworthiness: This self-validating system includes both positive and negative controls to ensure that the observed antifungal activity is due to the test compound and not other factors.

In Vivo Efficacy Evaluation

Promising compounds from in vitro screening should be advanced to in vivo testing on host plants to assess their protective and curative activities under more realistic conditions.

Protocol 3: Detached Leaf Assay for Protective and Curative Activity

This assay provides a controlled environment to evaluate the efficacy of a fungicide in preventing or treating a fungal infection on plant tissue.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., cucumber, tomato)

  • Spore suspension of the target pathogen (e.g., Phytophthora infestans)

  • Test compound formulated as a sprayable solution

  • A commercial fungicide as a positive control

  • A formulation blank as a negative control

  • Moist chambers (e.g., Petri dishes with moist filter paper)

Procedure:

For Protective Activity:

  • Treatment: Spray the detached leaves with the test compound solution until runoff. Allow the leaves to air dry.

  • Inoculation: After a set period (e.g., 24 hours), inoculate the treated leaves with a spore suspension of the pathogen.

  • Incubation: Place the inoculated leaves in a moist chamber and incubate under appropriate conditions of light and temperature.

  • Disease Assessment: After a suitable incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

For Curative Activity:

  • Inoculation: Inoculate the detached leaves with a spore suspension of the pathogen.

  • Incubation: Incubate the leaves for a period that allows for fungal penetration but before visible symptoms appear (e.g., 12-24 hours).

  • Treatment: Spray the inoculated leaves with the test compound solution.

  • Further Incubation and Assessment: Continue incubation and assess disease severity as described for the protective assay.

Data Analysis: Compare the disease severity in the treated leaves to the negative control to determine the percentage of disease control.

Screening_Cascade cluster_screening Fungicide Screening Cascade Start Synthesized Compound Library Step1 In Vitro Mycelial Growth Inhibition Assay Start->Step1 Decision1 EC50 < Threshold? Step1->Decision1 Step2 In Vivo Detached Leaf Assay (Protective & Curative) Decision1->Step2 Yes End Lead Candidate Decision1->End No Decision2 Significant Disease Control? Step2->Decision2 Step3 Greenhouse & Field Trials Decision2->Step3 Yes Decision2->End No Step3->End

Caption: A typical screening cascade for novel fungicide candidates.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for optimizing antifungal activity, selectivity, and physicochemical properties.

Key Areas for Modification:

  • N1-position of the pyrazole ring: Substitution at this position can significantly impact the compound's interaction with the target enzyme and its systemic properties in plants.

  • C5-position of the pyrazole ring: Introduction of small alkyl or other functional groups can influence the overall conformation and binding affinity.

  • The Phenyl Ring: Modification of the phenyl ring with different substituents (e.g., electron-donating or electron-withdrawing groups) can alter the electronic properties and steric profile of the molecule.[12]

Data Presentation:

The results of SAR studies are best presented in a tabular format to facilitate comparison of the biological activity of different derivatives.

Compound IDR1 (N1-position)R2 (C5-position)R3 (Phenyl Ring)EC50 (µg/mL) vs. B. cinerea
BP-H HH4-Br>100
BP-Me CH₃H4-Br50.2
BP-Et CH₂CH₃H4-Br25.8
BP-Me-Cl CH₃H4-Br, 2-Cl15.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel agricultural fungicides. By employing systematic synthetic strategies, robust in vitro and in vivo screening protocols, and detailed structure-activity relationship studies, researchers can identify and optimize lead compounds with the potential for effective and sustainable disease control in agriculture.

References

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applic
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.
  • Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (2019). Bioorganic & Medicinal Chemistry.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Molecules.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). PubMed.
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry.
  • Pyrazole fungicide composition. (n.d.).
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry.
  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015).
  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022).

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry. The synthesis is a two-step process commencing with the condensation of 4-bromoacetophenone and phenylhydrazine to form the corresponding phenylhydrazone, followed by a Vilsmeier-Haack reaction for the cyclization and formylation to yield the target pyrazole-4-carbaldehyde. This guide emphasizes the mechanistic rationale behind the procedural steps, comprehensive safety protocols, and troubleshooting advice to ensure a high rate of success and reproducibility in the laboratory setting.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Derivatives of pyrazole have demonstrated efficacy as anti-inflammatory, antibacterial, antifungal, and antitumor agents.[1][3] Specifically, 1,3-diaryl-1H-pyrazole-4-carbaldehydes are versatile intermediates, allowing for further molecular elaboration at the formyl group to generate diverse libraries of compounds for drug discovery campaigns.[2][4] The title compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, incorporates a bromophenyl moiety, which can serve as a handle for further cross-coupling reactions, enhancing its synthetic utility.

This protocol details a reliable and scalable synthesis of this important intermediate, with a focus on providing the in-depth understanding necessary for researchers to not only replicate the procedure but also to adapt it for the synthesis of related analogues.

Synthetic Strategy Overview

The synthesis is achieved in two primary stages, as illustrated in the workflow diagram below. The initial step involves the formation of a hydrazone from a ketone and a hydrazine. This is a classic condensation reaction. The second, and key, step is the Vilsmeier-Haack reaction, which masterfully accomplishes both the cyclization of the hydrazone to form the pyrazole ring and the formylation at the C4 position in a one-pot procedure.

G cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Vilsmeier-Haack Reaction A 4-Bromoacetophenone C (E)-1-(1-(4-bromophenyl)ethylidene)- 2-phenylhydrazine A->C B Phenylhydrazine B->C E 3-(4-bromophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde C->E Cyclization & Formylation D Vilsmeier Reagent (POCl3 + DMF) D->E

Caption: Overall synthetic workflow.

Safety First: Hazard Analysis and Mitigation

The Vilsmeier-Haack reaction involves hazardous reagents that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

ReagentKey HazardsRecommended Precautions
Phosphorus oxychloride (POCl₃) Highly corrosive, reacts violently with water, toxic by inhalation, causes severe burns.[5][6][7][8][9]Always handle in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Ensure a supply of anhydrous solvent is available for quenching any spills. Keep away from water.
N,N-Dimethylformamide (DMF) Flammable liquid, harmful in contact with skin, may damage the unborn child.[4][10][11][12][13]Use in a well-ventilated fume hood. Wear appropriate gloves and eye protection. Avoid inhalation of vapors. Ground all equipment to prevent static discharge.
Phenylhydrazine Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer and genetic defects. Combustible liquid.[1][14][15]Handle in a fume hood. Wear appropriate PPE. Avoid all routes of exposure. Store in a tightly sealed container away from heat and ignition sources.
4-Bromoacetophenone Causes serious eye irritation and skin irritation.[2][3][16][17]Wear safety glasses and gloves. Avoid creating dust.

Emergency Procedures:

  • POCl₃ Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For inhalation, move to fresh air and seek immediate medical attention.[5][6][7][8][9]

  • Spills: Small spills of POCl₃ can be cautiously neutralized with a large excess of sodium bicarbonate, followed by absorption onto an inert material like sand or vermiculite. For large spills, evacuate the area and contact emergency services.

Detailed Experimental Protocols

Part 1: Synthesis of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Precursor)

Mechanistic Insight: This reaction is a nucleophilic addition of phenylhydrazine to the carbonyl carbon of 4-bromoacetophenone, followed by dehydration to form the C=N double bond of the hydrazone. The reaction is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Materials:

  • 4-Bromoacetophenone (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoacetophenone (1.0 equivalent) in a suitable volume of ethanol.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum.

Part 2: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Mechanistic Insight: The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from POCl₃ and DMF.[18][19] The hydrazone precursor then acts as the nucleophile. The reaction proceeds through a cyclization cascade, followed by electrophilic substitution of the Vilsmeier reagent onto the electron-rich pyrazole ring at the C4 position. A final hydrolysis step during workup yields the aldehyde.

G A Prepare Vilsmeier Reagent (POCl3 in DMF at 0°C) B Add Hydrazone Solution (in DMF) dropwise at 0°C A->B C Heat Reaction Mixture (e.g., 70°C for 4-6h) B->C D Monitor by TLC C->D E Cool and Quench (Pour onto ice water) D->E F Basify to pH ~12 (e.g., Na2CO3 solution) E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry, Filter, and Concentrate G->H I Purify Product (Column Chromatography or Recrystallization) H->I

Caption: Vilsmeier-Haack reaction workflow.

Materials:

  • (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice-salt bath. Add phosphorus oxychloride (3.0 equivalents) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes. A viscous, white salt of the Vilsmeier reagent should form.[18][19]

  • Addition of Hydrazone: Dissolve the hydrazone precursor (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring. This quenching step is exothermic and should be performed cautiously.

  • Adjust the pH of the aqueous solution to approximately 12 by the slow addition of a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification: The crude product can be purified by one of the following methods:

  • Column Chromatography: Using silica gel with an eluent system such as a gradient of ethyl acetate in hexane.

  • Recrystallization: Slow evaporation from a solvent like methanol can yield crystalline material.[20][21]

Expected Characterization Data:

  • Appearance: White to pale yellow solid.

  • Molecular Formula: C₁₆H₁₁BrN₂O

  • Molecular Weight: 327.18 g/mol

  • ¹H NMR (CDCl₃): Signals are expected in the aromatic region (δ 7.2-7.8 ppm), a singlet for the pyrazole proton (δ ~8.2 ppm), and a singlet for the aldehyde proton (δ ~10.1 ppm).[22]

  • ¹³C NMR (CDCl₃): The aldehyde carbon should appear around δ 182-185 ppm.[22] Aromatic and pyrazole carbons will be in the δ 120-155 ppm region.

  • IR (KBr): A characteristic sharp peak for the aldehyde C=O stretch should be observed around 1690-1700 cm⁻¹.[22]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and use anhydrous DMF. Use fresh, high-purity POCl₃.[18][19]
Incomplete reaction.Increase reaction time or temperature. Monitor closely by TLC to avoid decomposition.[18]
Formation of a Dark, Tarry Residue Reaction overheating.Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the hydrazone.[18][19]
Impurities in starting materials.Use purified starting materials and anhydrous solvents.
Difficulty in Isolating the Product Product has some water solubility.Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase.[19]
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel. Alternatively, filter the mixture through a pad of Celite.[19]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%.
  • RCI Labscan Limited. (2021). dimethylformamide - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide.
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • Arshad, M., et al. (2019).
  • Merck KGaA. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Al-Issa, S. A., et al. (2015). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 20(3), 3602-3615.
  • PrepChem.com. (n.d.). Synthesis of 4-bromoacetophenone.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Shetty, M., et al. (n.d.).
  • Li, J., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 1-11.
  • Al-Sultani, A. H. H., et al. (2019). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group.
  • Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397.
  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
  • Krasavin, M., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction.
  • Agfa. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 933-937.
  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound.
  • Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-13.
  • University of Babylon. (n.d.). SYNTHESIS OF HYDRAZONES.
  • ResearchGate. (2024). Investigation on the growth and characterization of (E)-2-(1-(4-bromophenyl)ethylidene)-1-tosyl hydrazine crystals for optical limiting applications.

Sources

The Strategic Role of 3-(4-Bromophenyl)-1H-pyrazole in Advanced Multi-Component Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Among the vast library of pyrazole derivatives, 3-(4-Bromophenyl)-1H-pyrazole stands out as a particularly valuable building block. The presence of the bromophenyl moiety offers a strategic handle for further functionalization via cross-coupling reactions, while the pyrazole core provides a rigid framework for constructing complex molecular architectures with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Multi-component reactions (MCRs) represent a paradigm shift in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[4] This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and improving overall efficiency.[5] This guide provides detailed application notes and protocols for leveraging this compound and its derivatives in two key MCRs for the synthesis of high-value heterocyclic compounds: Pyrazolo[3,4-b]pyridines and Dihydropyrano[2,3-c]pyrazoles .

Part 1: Synthesis of Pyrazolo[3,4-b]pyridines via a Three-Component Reaction

Pyrazolo[3,4-b]pyridines are fused heterocyclic systems that have garnered significant attention for their wide range of biological activities, including their role as kinase inhibitors and anticancer agents.[3] The synthesis of these compounds can be efficiently achieved through a one-pot, three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound.

Causality of Component Selection:
  • 5-Amino-3-(4-bromophenyl)-1H-pyrazole: This is the key building block, providing the pyrazole core and a nucleophilic amino group essential for initiating the reaction cascade. The 4-bromophenyl group is retained in the final product, offering a site for post-synthetic modification.

  • Aromatic Aldehydes: These reactants introduce diversity at the 4-position of the pyrazolo[3,4-b]pyridine ring. The choice of aldehyde can significantly influence the biological activity of the final compound.

  • Active Methylene Nitriles (e.g., Malononitrile): These compounds serve as the third component, contributing the remaining atoms to form the pyridine ring. The nitrile group is crucial for the cyclization and subsequent aromatization steps.

Reaction Workflow & Mechanism

The reaction proceeds through a cascade of condensation, Michael addition, and cyclization/aromatization steps. The workflow is designed for operational simplicity and high efficiency.

MCR_Workflow_PyrazoloPyridine cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A 5-Amino-3-(4-bromophenyl)-1H-pyrazole D Mixing in Glacial Acetic Acid A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Reflux (e.g., 6-8 h) D->E Heating F Cooling & Precipitation E->F Reaction Completion G Filtration & Washing F->G H Recrystallization G->H I Final Product: Pyrazolo[3,4-b]pyridine H->I

Figure 1: General workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

The reaction mechanism initiates with a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the electron-deficient alkene. The resulting adduct then undergoes intramolecular cyclization and subsequent elimination of a molecule (e.g., H2) to afford the aromatic pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocol

Synthesis of 6-amino-4-(aryl)-3-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

ReagentMolar Eq.MWAmount
5-Amino-3-(4-bromophenyl)-1H-pyrazole1.0238.08238 mg (1.0 mmol)
Aromatic Aldehyde (e.g., Benzaldehyde)1.0106.12106 mg (1.0 mmol)
Malononitrile1.066.0666 mg (1.0 mmol)
Glacial Acetic AcidSolvent-10 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-amino-3-(4-bromophenyl)-1H-pyrazole (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Add glacial acetic acid (10 mL) to the flask.

  • Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure pyrazolo[3,4-b]pyridine derivative.

Part 2: Synthesis of Dihydropyrano[2,3-c]pyrazoles via a Four-Component Reaction

Dihydropyrano[2,3-c]pyrazoles are another class of heterocyclic compounds with significant biological potential, including antimicrobial and antioxidant activities.[2] Their synthesis can be efficiently achieved through a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. For the purpose of this guide, we will consider the in-situ formation of 3-(4-bromophenyl)-1H-pyrazol-5(4H)-one from a corresponding β-ketoester and hydrazine hydrate.

Causality of Component Selection:
  • Hydrazine Hydrate & Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate: These two components react in situ to form the key intermediate, 3-(4-bromophenyl)-1H-pyrazol-5(4H)-one. This is a crucial step that sets up the pyrazole core.

  • Aromatic Aldehydes: As in the previous synthesis, these introduce diversity into the final molecule.

  • Malononitrile: This active methylene compound is essential for the formation of the pyran ring.

Reaction Workflow & Mechanism

This four-component reaction is a classic example of a domino reaction, where multiple bond-forming events occur in a single pot without the isolation of intermediates.

MCR_Workflow_PyranoPyrazole cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Hydrazine Hydrate E Mixing in Ethanol with Catalyst (e.g., Piperidine) A->E B Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate B->E C Aromatic Aldehyde C->E D Malononitrile D->E F Reflux (e.g., 4-6 h) E->F Heating G Cooling & Precipitation F->G Reaction Completion H Filtration & Washing G->H I Recrystallization H->I J Final Product: Dihydropyrano[2,3-c]pyrazole I->J

Figure 2: General workflow for the synthesis of Dihydropyrano[2,3-c]pyrazoles.

The reaction mechanism is believed to proceed through two initial condensations: 1) the formation of the pyrazolone from the β-ketoester and hydrazine hydrate, and 2) a Knoevenagel condensation of the aldehyde and malononitrile. This is followed by a Michael addition of the pyrazolone to the resulting arylidene malononitrile, and a final intramolecular cyclization to form the dihydropyrano[2,3-c]pyrazole.

Detailed Experimental Protocol

Synthesis of 6-amino-4-(aryl)-3-(4-bromophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

ReagentMolar Eq.MWAmount
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate1.0300.12300 mg (1.0 mmol)
Hydrazine Hydrate (80%)1.050.0663 µL (1.0 mmol)
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)1.0140.57141 mg (1.0 mmol)
Malononitrile1.066.0666 mg (1.0 mmol)
EthanolSolvent-15 mL
PiperidineCatalyst-2-3 drops

Procedure:

  • In a 50 mL round-bottom flask, dissolve ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (1.0 mmol) and stir the mixture at room temperature for 30 minutes.

  • To this solution, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole.

Conclusion: A Versatile Tool for Chemical Innovation

This compound and its derivatives are powerful and versatile building blocks in the realm of multi-component reactions. The protocols detailed in this guide for the synthesis of pyrazolo[3,4-b]pyridines and dihydropyrano[2,3-c]pyrazoles showcase the efficiency and elegance of MCRs in generating molecular diversity. The strategic placement of the bromo-functional group provides a gateway for further chemical exploration, making these scaffolds highly attractive for the development of novel therapeutic agents and functional materials. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can unlock the full potential of this privileged pyrazole scaffold.

References

  • Kharl, J., Khan, S., Asiri, A. M., & Alam, M. M. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1481. [Link]
  • Al-Mousawi, S. M., El-Apasery, M. A., & Moustapha, M. E. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Organic Chemistry: An Indian Journal, 19(1), 1-7. [Link]
  • Ambethkar, S., Padmini, V., & Bhuvanesh, N. (2015). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 169–175. [Link]
  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6485. [Link]
  • Al-Mousawi, S. M., El-Apasery, M. A., & Moustapha, M. E. (2023).
  • El-Assaly, S. A. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. [Link]
  • Al-Adiwish, W. M., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(5), 1673-1685.
  • Mamaghani, M., & Hossein Nia, R. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
  • Rostom, S. A. F., et al. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 46(9), 4358-4366. [Link]
  • Sahu, J. K., et al. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Der Pharma Chemica, 6(1), 123-129. [Link]
  • Ali, O. M., et al. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants.
  • Singh, M., & Singh, J. (2020). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES.

Sources

Application Notes & Protocols: Leveraging 3-(4-Bromophenyl)-1H-pyrazole Derivatives in Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of click chemistry's efficiency with the pharmacological significance of the pyrazole scaffold presents a powerful strategy in modern drug discovery and chemical biology.[1] This guide provides an in-depth exploration of the applications of 3-(4-bromophenyl)-1H-pyrazole derivatives as versatile building blocks for click chemistry. We detail robust protocols for the functionalization of this pyrazole core to introduce alkyne and azide handles, essential for participating in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Through these methodologies, we demonstrate the synthesis of novel pyrazole-triazole hybrids, a compound class with demonstrated potential in developing new therapeutic agents.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness these powerful techniques for creating diverse molecular architectures and accelerating lead discovery programs.

Foundational Principles: The Pyrazole Scaffold and Click Chemistry Synergy

The this compound core is a privileged scaffold in medicinal chemistry. The pyrazole ring itself is a bioisostere for various functional groups, enhancing properties like lipophilicity and metabolic stability, while the bromophenyl moiety offers a valuable vector for further synthetic elaboration or can play a key role in binding interactions with biological targets.[4][5] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3]

Click chemistry, particularly the Nobel Prize-winning CuAAC reaction, provides a highly efficient and reliable method for covalently linking molecular fragments.[1] Its hallmarks include high yields, stereospecificity, mild reaction conditions, and tolerance of a wide array of functional groups, making it exceptionally suited for late-stage functionalization and the construction of compound libraries.[6] By equipping the this compound scaffold with click handles (alkynes or azides), we create a modular system for rapidly generating complex and diverse pyrazole-triazole hybrids, effectively expanding the accessible chemical space for biological screening.[2]

Synthetic Strategy: Functionalization of the Pyrazole Core

The critical first step is the introduction of a "click-active" functional group—either a terminal alkyne or an azide—onto the pyrazole ring. The most common and reliable approach is the N-alkylation of the pyrazole's secondary amine.

Causality of Regioselectivity in Pyrazole Alkylation

A key consideration for asymmetrically substituted pyrazoles like this compound is regioselectivity. Alkylation can occur at either the N1 or N2 position. The outcome is governed by a balance of steric and electronic factors, as well as reaction conditions.[7]

  • Steric Hindrance: The alkylating agent will preferentially react with the less sterically hindered nitrogen atom. In our case, the N1 position is distal to the bulky 3-(4-bromophenyl) group, making it the more accessible site for alkylation.

  • Base and Solvent System: The choice of base and solvent can significantly influence the N1:N2 product ratio. Conditions such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) strongly favor deprotonation and subsequent alkylation at the less hindered N1 position.

The following workflow diagram illustrates the strategic approach to creating click-ready pyrazole derivatives.

G cluster_0 Preparation of Pyrazole Core cluster_1 Functionalization (N-Alkylation) cluster_2 Click-Ready Intermediates Start This compound Propargylation Protocol 1: Introduce Alkyne (e.g., Propargyl Bromide) Start->Propargylation Base (e.g., NaH) Solvent (e.g., THF) Azidation Protocol 2: Introduce Azide (e.g., 1-bromo-2-azidoethane) Start->Azidation Base (e.g., K2CO3) Solvent (e.g., DMF) Alkyne_Py Alkyne-Functionalized Pyrazole Propargylation->Alkyne_Py Azide_Py Azide-Functionalized Pyrazole Azidation->Azide_Py

Caption: Workflow for functionalizing the pyrazole core.

Protocol 1: N-Propargylation of this compound

This protocol details the synthesis of 1-(prop-2-yn-1-yl)-3-(4-bromophenyl)-1H-pyrazole , an alkyne-functionalized intermediate ready for CuAAC or SPAAC reactions. The use of sodium hydride ensures efficient deprotonation, driving the reaction towards the thermodynamically favored, less sterically hindered N1 product.[8]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80 wt.% in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the pyrazole) via syringe and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 30 minutes. The formation of the sodium pyrazolide salt may result in a cloudy suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.1 eq.) dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure N1-propargylated product. Characterize by ¹H NMR, ¹³C NMR, and MS.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] The alkyne-functionalized pyrazole synthesized in Protocol 1 is an ideal substrate for this transformation.

CuAAC Workflow and Mechanistic Considerations

The catalytic cycle involves the in situ generation of a copper(I) acetylide, which then reacts with an azide partner.[9] A common and robust method involves using a copper(II) source (e.g., CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species. The inclusion of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended in bioconjugation to stabilize the Cu(I) catalyst and prevent oxidative damage to sensitive substrates.[9]

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Reaction cluster_3 Purification Alkyne Alkyne-Functionalized Pyrazole Reaction CuAAC Reaction Solvent: t-BuOH/H2O (1:1) Room Temperature Alkyne->Reaction Azide Azide Partner (e.g., Benzyl Azide) Azide->Reaction Catalyst CuSO4·5H2O (Cu(II) Source) + Sodium Ascorbate (Reductant) + Ligand (optional, e.g., THPTA) Catalyst->Reaction Workup Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product 1,4-Disubstituted Pyrazole-Triazole Hybrid Purify->Product

Caption: General workflow for a CuAAC reaction.

Protocol 3: CuAAC Synthesis of a Pyrazole-Triazole Hybrid

This protocol describes the reaction between 1-(prop-2-yn-1-yl)-3-(4-bromophenyl)-1H-pyrazole and benzyl azide to form 1-((3-(4-bromophenyl)-1H-pyrazol-1-yl)methyl)-4-phenyl-1H-1,2,3-triazole .

Materials:

  • 1-(prop-2-yn-1-yl)-3-(4-bromophenyl)-1H-pyrazole (from Protocol 1)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH) and Deionized Water

  • Dichloromethane (DCM)

  • Aqueous solution of EDTA (0.5 M, pH 8)

Procedure:

  • Preparation: In a vial, dissolve the alkyne-functionalized pyrazole (1.0 eq.) and benzyl azide (1.05 eq.) in a 1:1 mixture of t-BuOH and water (to achieve a ~0.1 M concentration).

  • Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%).

  • Initiation: Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The solution may turn a pale yellow/green color.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

  • Copper Removal: Combine the organic layers and wash with an aqueous EDTA solution (2 x volumes) to chelate and remove residual copper. A colorless aqueous layer indicates successful copper removal.

  • Final Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the pure triazole product.

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, making it ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern.[10] The reaction is driven by the ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO).

Protocol 4: SPAAC Bioconjugation (Conceptual)

This protocol outlines the conceptual steps for conjugating an azide-functionalized this compound to a DBCO-labeled biomolecule (e.g., a protein).

Materials:

  • Azide-functionalized this compound (synthesized via N-alkylation with a suitable azido-alkyl halide)

  • DBCO-labeled biomolecule (e.g., DBCO-PEG4-NHS ester reacted with a protein)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation: Dissolve the DBCO-labeled biomolecule in PBS buffer to a final concentration of 1-5 mg/mL.

  • Reagent Addition: Prepare a stock solution of the azide-functionalized pyrazole in a biocompatible solvent like DMSO. Add a 5- to 20-fold molar excess of the azide-pyrazole stock solution to the biomolecule solution. Ensure the final DMSO concentration is below 5% (v/v).

  • Incubation: Incubate the reaction at room temperature or 37 °C for 2-12 hours. The reaction progress can be monitored by techniques like SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

  • Purification: Remove the excess unreacted pyrazole reagent using a suitable method for biomolecule purification, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Application Showcase: Anticancer and Antimicrobial Potential

The true utility of this methodology lies in the biological activity of the resulting pyrazole-triazole hybrids. The triazole ring is not merely a linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, often acting as a pharmacophore itself.[1]

Cytotoxicity Against Human Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their anticancer activity. The data below showcases the potent cytotoxic effects of these compounds against a panel of human cancer cell lines, demonstrating the value of this scaffold in oncology drug discovery.

Compound IDHepG2 (Liver) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Derivative 1 9.1311.969.138.91
Doxorubicin (Ref.) 34.2420.855.937.17
Table 1: In vitro cytotoxic activity (IC₅₀ values) of a representative 1,3,4-trisubstituted pyrazole derivative synthesized from a this compound precursor, compared to the standard chemotherapeutic agent Doxorubicin. Data sourced from El-Manawaty et al., 2019.
Antimicrobial Activity

Click chemistry has been employed to synthesize pyrazole-triazole hybrids with significant antimicrobial properties. A study on analogous 5-(4-chlorophenyl)-pyrazole derivatives linked to triazoles via a methoxy-methyl bridge revealed potent activity against Mycobacterium tuberculosis and other bacteria.[2]

Compound IDM. tuberculosis H37Rv MIC (µg/mL)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Hybrid 6a 6.2512.56.25
Hybrid 6g 3.132512.5
Ciprofloxacin (Ref.) 3.1250.0970.39
Table 2: Minimum Inhibitory Concentration (MIC) values for pyrazole-triazole hybrids against various microbial strains. While the pyrazole core in this study was 5-(4-chlorophenyl) substituted, it serves as a strong proof-of-concept for the antimicrobial potential of this compound class, readily accessible via the protocols described. Data sourced from Gontijo et al., 2021.[2]

Conclusion

The this compound scaffold is a highly valuable starting point for the construction of diverse and biologically active molecules. By employing straightforward N-alkylation protocols to install alkyne or azide handles, researchers can readily access a platform of click-ready intermediates. The subsequent application of robust CuAAC or bioorthogonal SPAAC reactions provides a modular and highly efficient route to novel pyrazole-triazole hybrids. The demonstrated potent cytotoxic and antimicrobial activities of these hybrids underscore the power of this combined synthetic strategy in accelerating the discovery of new therapeutic leads. The protocols and data presented herein serve as a comprehensive guide for scientists aiming to explore this fertile area of medicinal chemistry.

References

  • El-Manawaty, M. A., et al. (2019). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate.
  • Gontijo, R. J., et al. (2021). Synthesis of new pyrazole-triazole hybrids by click reaction using a green solvent and evaluation of their antitubercular and antibacterial activity. ResearchGate.
  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Diez-Barra, E., et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Raval, J. P., et al. (2022). Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. PubMed.
  • Mishra, A., et al. (2025). Chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research.
  • Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.
  • Gontijo, R. J., et al. (2021). Synthesis of new pyrazole-triazole hybrids by click reaction using a green solvent and evaluation of their antitubercular and antibacterial activity. Request PDF on ResearchGate.
  • Kumar, D., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed.
  • Mishra, A., et al. (2025). Chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research.

Sources

Application Note: High-Throughput Screening of 3-(4-Bromophenyl)-1H-pyrazole Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole ring system has emerged as a "privileged scaffold" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, provides a unique three-dimensional arrangement for interacting with biological targets, particularly protein kinases.[3] The altered activity of protein kinases is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[3] The 3-(4-Bromophenyl)-1H-pyrazole core, in particular, offers a synthetically tractable starting point for the generation of diverse chemical libraries. The bromine atom serves as a versatile handle for further chemical modifications, enabling extensive exploration of the structure-activity relationship (SAR).[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a this compound-based library. We will delve into the rationale behind experimental choices, provide detailed protocols, and outline robust data analysis methodologies.

PART 1: Assay Development and Optimization - The Foundation of a Successful Screen

The selection and optimization of an appropriate assay are paramount to the success of any HTS campaign. The goal is to develop a robust, reproducible, and cost-effective assay that is amenable to automation and miniaturization.[7] For screening kinase inhibitors, a variety of assay technologies are available, broadly categorized into fluorescence-based and luminescence-based methods.[8][9][10]

Choosing the Right Tool: Assay Technology Selection

While several technologies like TR-FRET and AlphaScreen® offer high sensitivity, Fluorescence Polarization (FP) stands out as a robust and homogenous method particularly well-suited for kinase assays.[11][12] FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14] In the context of a kinase assay, a small fluorescently labeled peptide substrate, when phosphorylated by the kinase, can be bound by a specific antibody. This binding event results in a significant increase in the molecular weight of the fluorescent species, leading to a measurable change in fluorescence polarization.[11]

Advantages of Fluorescence Polarization for Kinase HTS:

  • Homogeneous Format: No wash steps are required, simplifying the workflow and making it highly amenable to automation.[15]

  • Robustness: FP assays are generally less susceptible to interference from colored compounds compared to simple fluorescence intensity assays.[11]

  • Cost-Effectiveness: FP assays can be more economical than some of the more complex bead-based technologies.

The Principle of the Fluorescence Polarization Kinase Assay

The fundamental principle of an FP-based kinase assay is the detection of a change in the polarization of emitted light from a fluorescent tracer.[12][13] When a small, fluorescently labeled peptide substrate is in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. Upon phosphorylation by the target kinase, a phosphospecific antibody binds to the peptide. This large complex tumbles much more slowly in solution, and consequently, the emitted light remains highly polarized. Inhibitors of the kinase will prevent the phosphorylation of the peptide, thus no antibody binding occurs, and the polarization remains low.

PART 2: The High-Throughput Screening Workflow

A typical HTS campaign involves the automated screening of a large chemical library against the optimized assay. The following protocol outlines the key steps for screening a this compound library using the developed FP kinase assay.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Validation Compound_Plating Compound Library Plating (384-well format) Dispense_Compound Dispense Compounds into Assay Plates Compound_Plating->Dispense_Compound Assay_Reagents Assay Reagent Preparation (Kinase, Peptide, ATP, Antibody) Dispense_Kinase_Peptide Add Kinase & Peptide Substrate Assay_Reagents->Dispense_Kinase_Peptide Incubate1 Incubation Dispense_Kinase_Peptide->Incubate1 Dispense_ATP Initiate Reaction (Add ATP) Incubate1->Dispense_ATP Incubate2 Kinase Reaction Incubation Dispense_ATP->Incubate2 Dispense_Stop_Detection Stop Reaction & Add FP Antibody/Tracer Incubate2->Dispense_Stop_Detection Incubate3 Detection Incubation Dispense_Stop_Detection->Incubate3 Read_Plate Read Plate (FP Signal) Incubate3->Read_Plate Data_QC Data Quality Control (Z'-factor calculation) Read_Plate->Data_QC Hit_ID Primary Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Counter_Screens Counter-Screens & Orthogonal Assays Dose_Response->Counter_Screens SAR_Analysis SAR Analysis Counter_Screens->SAR_Analysis

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Detailed Protocol for a 384-Well FP Kinase Assay

Materials:

  • This compound library compounds dissolved in 100% DMSO.

  • Recombinant protein kinase.

  • Fluorescently labeled peptide substrate.

  • Adenosine triphosphate (ATP).

  • Phospho-specific antibody.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Stop/Detection buffer (Assay buffer containing EDTA to chelate Mg²⁺ and the FP antibody).

  • 384-well, low-volume, black microplates.

  • Automated liquid handling systems.

  • A microplate reader capable of measuring fluorescence polarization.

Protocol Steps:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 20-50 nL of each library compound from the stock plates to the 384-well assay plates.

    • Include appropriate controls:

      • Negative Controls (0% inhibition): Wells containing only DMSO.

      • Positive Controls (100% inhibition): Wells containing a known inhibitor of the target kinase or no enzyme.

  • Reagent Addition (Kinase and Substrate):

    • Prepare a solution of the kinase and fluorescently labeled peptide substrate in assay buffer.

    • Using a multi-channel dispenser, add 5 µL of this solution to each well of the assay plate.

    • Briefly centrifuge the plates to ensure all components are at the bottom of the wells.

  • Pre-incubation:

    • Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer. The final ATP concentration should be at or near the Km value for the kinase to facilitate the identification of competitive inhibitors.

    • Add 5 µL of the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation:

    • Incubate the plates for 60-120 minutes at room temperature. The exact time should be optimized during assay development to ensure the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Add 10 µL of the Stop/Detection buffer containing EDTA and the phosphospecific antibody to all wells. The EDTA will stop the kinase reaction by chelating the Mg²⁺ ions.

    • Incubate for at least 60 minutes at room temperature to allow the antibody to bind to the phosphorylated peptide.

  • Data Acquisition:

    • Read the plates on a fluorescence polarization-capable plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

PART 3: Data Analysis, Quality Control, and Hit Validation

Rigorous data analysis is crucial for the identification of true hits and the elimination of false positives.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[16][17] It takes into account the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[18][19]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive controls.

  • μ_neg and σ_neg are the mean and standard deviation of the negative controls.

Parameter Description Acceptable Value
Z'-Factor A measure of assay quality and robustness.0.5 - 1.0[18][19]
Signal-to-Background (S/B) The ratio of the mean of the negative controls to the mean of the positive controls.> 2
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%
Hit Identification and Confirmation
  • Primary Hit Identification: Compounds that exhibit an inhibition level greater than a predefined threshold (e.g., 3 standard deviations from the mean of the negative controls, or >50% inhibition) are considered primary hits.

  • Dose-Response Confirmation: Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ value). This involves a serial dilution of the compound, and the resulting data is fitted to a four-parameter logistic curve.

  • Counter-Screens and Orthogonal Assays: To eliminate false positives, hits should be tested in counter-screens. For example, compounds can be tested for their ability to interfere with the FP signal directly. Additionally, orthogonal assays, which use a different detection technology (e.g., a luminescence-based ATP consumption assay), should be employed to confirm the inhibitory activity.[9][20]

Structure-Activity Relationship (SAR) Analysis

The confirmed hits from the this compound library can then be analyzed to establish an initial SAR.[21][22][23] By comparing the structures of active and inactive compounds, medicinal chemists can identify key chemical features that are important for inhibitory activity. This information guides the design and synthesis of more potent and selective analogs in the lead optimization phase.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. A well-designed and rigorously validated HTS campaign is a critical first step in this process. By employing a robust assay technology like fluorescence polarization, adhering to a detailed and optimized protocol, and conducting thorough data analysis and hit validation, researchers can efficiently identify promising lead compounds for further development. This application note provides a comprehensive framework to guide scientists through this complex but rewarding endeavor.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Jameson, D. M., & Croney, J. C. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC.
  • Kumar, A., & Sharma, S. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. PubMed.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate.
  • Li, Z., & Wang, G. (2004). Technological advances in high-throughput screening. PubMed.
  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (2025). ResearchGate.
  • Fluorescence-Based Assays. (n.d.). Springer Nature Experiments.
  • High‐Throughput Screening for Kinase Inhibitors. (n.d.). Semantic Scholar.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience.
  • AlphaScreen. (n.d.). BMG LABTECH.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Advances in luminescence-based technologies for drug discovery. (2022). PMC.
  • Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. (2012). PubMed.
  • Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (2023). ResearchGate.
  • Z-factor. (n.d.). Wikipedia.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2016). PubMed.
  • On HTS: Z-factor. (2023). Assay.Dev.
  • High-throughput screening for kinase inhibitors. (2005). PubMed.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2012). PubMed Central.
  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH.
  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.). ResearchGate.
  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices.
  • Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). (2021). YouTube.
  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science.
  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). PubMed.
  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). ResearchGate.
  • ExperimentAlphaScreen Documentation. (2024). Emerald Cloud Lab.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2022). Bioinformatics | Oxford Academic.
  • Cell-Based Screening Using High-Throughput Flow Cytometry. (2010). PMC.

Sources

Application Notes & Protocols: In Vitro Efficacy and Safety Profiling of 3-(4-Bromophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of 3-(4-Bromophenyl)-1H-pyrazole, in particular, are emerging as a promising class for drug discovery, with demonstrated activities spanning oncology, inflammation, and infectious diseases.[1][2] The effective progression of these candidates from discovery to clinical development hinges on a robust and well-defined in vitro testing cascade. This guide provides a comprehensive suite of detailed protocols and application notes for the biological evaluation of this compound derivatives. We present a multi-tiered approach, beginning with broad cytotoxicity screening, delving into specific mechanisms of action such as kinase inhibition and apoptosis induction, and extending to anti-inflammatory and antimicrobial activities. Each protocol is presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and methods for ensuring data integrity and reproducibility, in line with the principles outlined in the Assay Guidance Manual.[3][4]

Introduction: The Pyrazole Scaffold in Drug Discovery

Heterocyclic compounds are the bedrock of modern pharmacology, and the pyrazole ring system is a standout example. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Pyrazole derivatives are known to act as inhibitors of crucial enzymes like kinases and cyclooxygenases, making them highly valuable for developing treatments for cancer and inflammatory disorders.[5][6] The inclusion of a 3-(4-Bromophenyl) substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and biological activity.

A structured in vitro evaluation is paramount to characterizing the biological profile of novel derivatives. This process typically begins with assessing general cellular toxicity to identify a therapeutic window, followed by more specific, hypothesis-driven assays to elucidate the mechanism of action. This document outlines a logical workflow, providing researchers, scientists, and drug development professionals with the tools to conduct a thorough preliminary assessment of this important class of compounds.

Part 1: Anticancer Activity Profiling

The initial evaluation of novel pyrazole derivatives in an oncology context focuses on their ability to inhibit cancer cell growth and induce cell death. Our workflow begins with broad screening for cytotoxicity, followed by assays to determine the specific mode of cell death (e.g., apoptosis) and to probe for common mechanisms like kinase inhibition.

Workflow for Anticancer Profiling

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Outcome A MTT Cell Viability Assay (Determine IC50) B LDH Cytotoxicity Assay (Confirm Membrane Disruption) A->B Confirmatory C Caspase-3/7 Assay (Apoptosis Induction) B->C If Cytotoxic D In Vitro Kinase Assay (Target Engagement) C->D Elucidate Target E Lead Candidate Profile: - Potency (IC50) - Mode of Action D->E

Caption: Workflow for in vitro anticancer evaluation of pyrazole derivatives.

Cytotoxicity Assessment (Primary Screening)

The first step is to determine the concentration-dependent effect of the test compounds on the viability and proliferation of cancer cells. We describe two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.[7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the concentration of which is directly proportional to the number of living cells.[9]

A. Materials

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, DU145 for prostate)[1][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO for stock solutions)

  • MTT solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

  • 96-well flat-bottom sterile plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

B. Step-by-Step Protocol

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation & Treatment:

    • Prepare a high-concentration stock solution (e.g., 20-50 mM) of each pyrazole derivative in 100% DMSO.

    • Perform serial dilutions in complete culture medium to create working solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[7]

    • Remove the old medium from the cells and add 100 µL of the diluted compounds. Include "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls.

    • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis & Presentation Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
Pyrazole-AMCF-74810.5 ± 1.2
Pyrazole-AA5494825.1 ± 3.5
Pyrazole-BMCF-748> 100
DoxorubicinMCF-7480.8 ± 0.1

This assay serves as an excellent confirmatory test. It quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[8][12]

A. Materials

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Cell Biologics).[8][12][13]

  • 96-well plates.

  • Microplate reader.

B. Step-by-Step Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. In addition to vehicle controls, prepare "maximum LDH release" control wells by adding the kit's lysis buffer 45 minutes before the endpoint.[13]

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[8]

  • LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture provided in the kit to each well.

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[8][13]

C. Data Analysis Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values. This provides a direct measure of cell death due to membrane lysis, complementing the metabolic data from the MTT assay.

Elucidating the Mechanism of Action

If a compound is found to be cytotoxic, it is crucial to determine if it induces apoptosis (programmed cell death). Caspases 3 and 7 are key executioner enzymes in the apoptotic cascade. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method to measure their activity.[14]

A. Principle The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[14] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.

B. Step-by-Step Protocol

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the pyrazole derivatives at concentrations around their IC50 values for 24-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation & Measurement: Incubate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

Many pyrazole-based anticancer agents function by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[5][15] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that can be used to measure the activity of virtually any ADP-generating enzyme, including kinases.[15][16]

A. Principle The assay is performed in two steps. First, the kinase reaction is performed, and ATP is depleted. Second, a reagent is added to stop the kinase reaction and detect the amount of ADP produced. The amount of ADP is converted into a luminescent signal, where the light output is directly proportional to kinase activity.

B. Step-by-Step Protocol

  • Reagent Preparation: Prepare serial dilutions of the this compound derivative.

  • Kinase Reaction:

    • In a 384-well plate, add the recombinant kinase of interest (e.g., EGFR, CDK2), the specific peptide substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.[15]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce light via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

C. Data Analysis Plot the luminescent signal against the inhibitor concentration to determine the IC50 value for the target kinase.

Part 2: Anti-inflammatory Activity Profiling

Chronic inflammation is linked to numerous diseases, and targeting key inflammatory mediators is a common therapeutic strategy. Pyrazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes or the NF-κB signaling pathway.[17][18]

NF-κB Signaling Pathway

G Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex (Kinase) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_cyto Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) (Active) NFkB_cyto->NFkB_nuc Translocation Gene Inflammatory Gene Expression NFkB_nuc->Gene Activates Nucleus Nucleus Inhibitor Pyrazole Derivative Inhibitor->IKK Potential Inhibition Site

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Cyclooxygenase-2 (COX-2) Inhibition Assay

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain.[17] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

A. Principle This protocol describes a fluorometric assay suitable for high-throughput screening. The assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe in the presence of arachidonic acid.[17][19]

B. Step-by-Step Protocol

  • Reagent Preparation: Use a commercial COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Assay Genie).[17][19] Prepare test inhibitor solutions (pyrazole derivatives) and a positive control inhibitor (e.g., Celecoxib).

  • Assay Setup: To a 96-well opaque plate, add COX Assay Buffer, COX Probe, and COX Cofactor.

  • Inhibitor Addition: Add 10 µL of the diluted pyrazole derivative, positive control, or buffer (for enzyme control) to the appropriate wells.

  • Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the background control. Briefly incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., Ex/Em = 535/587 nm).[17]

C. Data Analysis Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.

NF-κB (p65) Nuclear Translocation Assay

The transcription factor NF-κB is a master regulator of the inflammatory response.[20] In resting cells, it is held inactive in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, and NF-κB (specifically the p65 subunit) translocates to the nucleus to activate gene expression.[18][21]

A. Principle This assay quantifies the activation of NF-κB by measuring the amount of p65 subunit that has moved into the nucleus. This can be achieved using an ELISA-based transcription factor assay kit.[22]

B. Step-by-Step Protocol

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat with the pyrazole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α for 30-60 minutes to induce NF-κB activation.

  • Nuclear Extraction: Lyse the cells and prepare nuclear extracts according to the protocol of a commercial kit (e.g., from Cayman Chemical, Fivephoton Biochemicals).[21][22]

  • ELISA Procedure:

    • Add the nuclear extracts to a 96-well plate pre-coated with a DNA sequence containing the NF-κB response element.

    • Incubate to allow the active p65 in the extract to bind to the DNA.

    • Wash the wells, then add a primary antibody specific for the p65 subunit.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add the developing solution and measure absorbance (e.g., at 450 nm).[22]

C. Data Analysis A lower absorbance value in the presence of the test compound indicates inhibition of NF-κB nuclear translocation. Quantify the percent inhibition relative to the stimulated control.

Part 3: Antimicrobial Activity Screening

Pyrazole derivatives have also been identified as having significant antibacterial and antifungal properties.[23][24] The initial screening is typically performed to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Screening

G A Prepare Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) C Broth Microdilution Assay (96-well plate) A->C B Prepare Serial Dilutions of Pyrazole Derivatives B->C D Incubate 18-24h at 37°C C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Agar Disc Diffusion (Qualitative Confirmation) E->F

Caption: Standard workflow for determining the antimicrobial activity of test compounds.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

A. Materials

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[23]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Sterile 96-well U-bottom plates.

  • Pyrazole derivatives and standard antibiotics (e.g., Ciprofloxacin, Clotrimazole).[23]

B. Step-by-Step Protocol

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the pyrazole derivatives in the appropriate broth.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[25]

C. Data Presentation

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyrazole-C81632
Pyrazole-D>128>12864
Ciprofloxacin0.50.25N/A
ClotrimazoleN/AN/A1

References

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]
  • Viatour, P., Merville, M. P., Bours, V., & Chariot, A. (2005). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology. [Link]
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018).
  • El-Sayed, N. N. E., et al. (2022).
  • Burstein, E., & Duckett, C. S. (2003). Assaying NF-κB activation and signaling from TNF receptors. Methods in Molecular Biology, 226, 199-215. [Link]
  • Stephens, C., Lages, C. S., & McCall, C. D. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3388. [Link]
  • Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]
  • Cell Biologics Inc. (n.d.). LDH Assay Manual. Cell Biologics Inc. [Link]
  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • Molecular Devices. (n.d.).
  • Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [Link]
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. Archiv der Pharmazie, 337(8), 448-454. [Link]
  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit.
  • antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. antibodies-online.com. [Link]
  • Sharma, G., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013-022. [Link]
  • Petersen, E. J., et al. (2021). Resources for developing reliable and reproducible in vitro toxicological test methods. ALTEX, 38(3), 519-532. [Link]
  • EMD Millipore. (n.d.). Muse® Caspase-3/7 Kit User's Guide. EMD Millipore. [Link]
  • Bouziane, I., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 5227-5240. [Link]
  • Sharma, P., & Rane, N. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 19(5), 527-533. [Link]
  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
  • ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds.
  • Besson, T., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4235. [Link]
  • ResearchGate. (n.d.). Schematic representation of MTT assay protocol.
  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual.
  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. [Link]
  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Kosheeka. [Link]
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Bromophenyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and anticancer drugs.[1][2] The this compound motif, in particular, serves as a versatile intermediate, with the bromine atom providing a convenient handle for further functionalization via cross-coupling reactions.[3]

The most prevalent and reliable methods for synthesizing this scaffold involve the cyclocondensation of a 1,3-dielectrophile with hydrazine.[4][5] This guide will focus on a highly efficient two-step, one-pot procedure starting from 4-bromoacetophenone, which offers excellent control and scalability.

Section 1: Recommended Synthetic Pathway & Mechanism

The recommended pathway involves two key transformations: 1) The formation of an enaminone intermediate from 4-bromoacetophenone and N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and 2) The subsequent cyclocondensation with hydrazine hydrate.

Reaction Scheme:

Step 1: 4-Bromoacetophenone + DMF-DMA → (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Step 2: Intermediate + Hydrazine Hydrate → this compound

The causality behind this choice is rooted in the high reactivity of the enaminone intermediate, which readily undergoes cyclization with the bidentate nucleophile, hydrazine.[4] The initial condensation with DMF-DMA effectively creates the required 1,3-dielectrophilic system for pyrazole ring formation.[6]

G

Caption: Simplified reaction mechanism for pyrazole synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

  • Q: My reaction yielded very little or no desired product. What are the most likely causes?

    A: This is a common problem with several potential root causes. Let's break them down:

    • Reagent Quality: Hydrazine hydrate is hygroscopic and can degrade upon exposure to air and CO₂. Use a fresh, sealed bottle or a recently opened one that has been stored properly under an inert atmosphere. The quality of your starting 4-bromoacetophenone and DMF-DMA is also critical; ensure they are pure and dry.

    • Incorrect Stoichiometry: While a slight excess of hydrazine is often used, a large excess can sometimes lead to side reactions. Conversely, insufficient hydrazine will result in incomplete conversion of the enaminone intermediate. A molar ratio of 1:1.1 to 1:1.5 (Enaminone:Hydrazine) is a good starting point.

    • Reaction Temperature: The initial formation of the enaminone from 4-bromoacetophenone and DMF-DMA often requires heating (reflux). The subsequent cyclization with hydrazine is typically exothermic and may proceed at room temperature or with gentle heating.[6] If the temperature is too low, the reaction may be impractically slow. If it's too high, you risk decomposition or side-product formation.

    • Inefficient Work-up: The product is often isolated by precipitation in water. If the product is partially soluble or forms a fine suspension, you may be losing it during filtration. Cooling the mixture in an ice bath can improve precipitation. Extraction with an organic solvent like ethyl acetate may be necessary if precipitation is poor.[7]

Issue 2: Presence of Significant Impurities in Crude Product

  • Q: My NMR/TLC shows multiple spots. What are these impurities and how can I avoid them?

    A: Impurity profiles can be complex, but here are the usual suspects:

    • Unreacted Starting Material: The most obvious impurity is unreacted 4-bromoacetophenone or the enaminone intermediate. This points to an incomplete reaction. You can address this by increasing the reaction time, temperature, or the amount of hydrazine hydrate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure full conversion of the starting material.

    • Side Products from Hydrazine: Hydrazine can react with the ketone of the starting material to form a hydrazone. While this is often an intermediate on the path to the pyrazole, under certain conditions, it might persist.

    • Regioisomers (in related syntheses): While the synthesis from a symmetrical precursor like the enaminone of 4-bromoacetophenone avoids this, it's a critical issue when using unsymmetrical 1,3-diketones. The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to two different regioisomeric pyrazoles.[4][8] The choice of solvent and the pH can influence the regioselectivity.[2] Acidic conditions, for instance, often favor one isomer over the other.[9]

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Q: My TLC analysis shows the reaction has stopped, with starting material still present. What should I do?

    A: A stalled reaction is frustrating but often correctable.

    • Check Catalyst (if applicable): Many pyrazole syntheses are catalyzed by acid (e.g., acetic acid, HCl) or base.[9][10][11] The catalyst can be neutralized by impurities in the starting materials or consumed in a side reaction. A small, additional charge of the catalyst can sometimes restart the reaction. For the recommended DMF-DMA route, acetic acid is often used as the solvent and catalyst for the cyclization step.[12]

    • Re-evaluate Temperature: As mentioned, the temperature must be optimal. A slight, controlled increase in temperature can often push a sluggish reaction to completion. Monitor carefully by TLC to avoid decomposition.

    • Confirm Reagent Activity: If you suspect your hydrazine hydrate has degraded, the only solution is to use a fresh supply.

Issue 4: Difficulty with Product Purification

  • Q: My crude product is an oil or is difficult to recrystallize. What are the best purification strategies?

    A: this compound is a solid at room temperature.[13] If you obtain an oil, it is likely due to significant solvent residue or impurities.

    • Initial Work-up: After quenching the reaction with water, ensure the pH is neutral or slightly basic before extraction or filtration. This ensures any acidic catalysts are neutralized.

    • Recrystallization: A common and effective method. A good solvent system is one where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are often good starting points.[14][15]

    • Column Chromatography: If recrystallization fails to yield pure product, silica gel column chromatography is the definitive method. A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) will typically provide excellent separation.[14][15]

    • Acid-Base Extraction: Since pyrazole is weakly basic, you can sometimes purify it by dissolving the crude material in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous phase, neutralizing the aqueous phase with a base, and then re-extracting the pure pyrazole back into an organic solvent.[16]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the role of acetic acid in the cyclization step? A: Acetic acid serves a dual purpose. It acts as a solvent and as a mild acid catalyst.[10][12] It protonates the carbonyl group of the intermediate, making it more electrophilic and susceptible to attack by the hydrazine. It also facilitates the dehydration and aromatization steps that lead to the final pyrazole ring.[11]

  • Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Q: Are there alternative, "greener" solvents I can use? A: Yes, there has been significant research into more environmentally friendly conditions. Reactions have been successfully carried out in ethanol, water, or under solvent-free microwave irradiation.[8][11][17] These methods can reduce reaction times and simplify work-up procedures.

  • Q: Can I use other hydrazine sources besides hydrazine hydrate? A: Yes, hydrazine hydrochloride or sulfate can be used, but they will require the addition of a base (like sodium acetate or triethylamine) to liberate the free hydrazine nucleophile.[11] Phenylhydrazine can be used to synthesize N-phenyl pyrazoles.[7]

Section 4: Optimized Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis of this compound.

G start Start: Reagents & Glassware step1 Step 1: Enaminone Formation Combine 4-bromoacetophenone & DMF-DMA. Reflux for 4-6 hours. start->step1 monitor1 Monitor by TLC (ensure ketone is consumed) step1->monitor1 step2 Step 2: Cyclization Cool mixture. Add glacial acetic acid and hydrazine hydrate. monitor1->step2 Reaction Complete step3 Step 3: Reaction Completion Stir at room temp or gentle heat (50-60°C). Monitor by TLC until enaminone is consumed. step2->step3 workup Step 4: Work-up & Isolation Pour into ice-water. Stir to precipitate. Filter the solid. step3->workup purify Step 5: Purification Wash solid with cold water. Recrystallize from ethanol/water. workup->purify end End: Pure Product Dry under vacuum. purify->end

Caption: General experimental workflow for the synthesis.

Materials & Equipment:
  • 4-Bromoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate (~64-80%)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:
  • Enaminone Synthesis: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoacetophenone (1.0 eq) and DMF-DMA (1.5 eq). Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Cyclization: Allow the reaction mixture to cool to room temperature. Add glacial acetic acid (5-10 volumes relative to the starting ketone) followed by the slow, dropwise addition of hydrazine hydrate (1.2 eq). Caution: The initial reaction with hydrazine can be exothermic.

  • Reaction Completion: Stir the mixture at room temperature or heat gently to 50-60°C for 2-4 hours. Monitor the disappearance of the enaminone intermediate by TLC.

  • Isolation: Once the reaction is complete, pour the mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of the acetic acid used). Stir vigorously for 15-30 minutes to allow the product to precipitate fully.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white or off-white solid.[15]

Data Summary: Optimizing Reaction Conditions
ParameterCondition A (Standard)Condition B (Microwave)Rationale & Expected Outcome
Solvent Glacial Acetic AcidNone (Solvent-free)Acetic acid acts as a catalyst and solvent.[10] Microwave conditions often work well without solvent, offering a greener alternative.[8]
Temperature 50-60 °C100-120 °C (MW Power)Standard heating provides good control. Microwaves can dramatically accelerate the reaction rate.[8]
Time 2-4 hours5-15 minutesMicrowave irradiation significantly reduces reaction times.
Yield Good to ExcellentOften higher than conventional heatingFaster heating can sometimes minimize side product formation, improving yield.

Troubleshooting Decision Tree

// Low Yield Path low_yield [label="Low / No Yield", fillcolor="#FCE8B2"]; q1_reagents [label="Are reagents (esp. hydrazine)\npure and fresh?", shape=diamond]; a1_yes [label="Yes"]; a1_no [label="No"]; sol1_reagents [label="Use fresh, high-purity reagents.", fillcolor="#D6E8D6"]; q2_temp [label="Is reaction temp/time\noptimal?", shape=diamond]; sol2_temp [label="Increase temp/time moderately.\nMonitor by TLC.", fillcolor="#D6E8D6"]; q3_workup [label="Was work-up efficient?\n(e.g., product loss)", shape=diamond]; sol3_workup [label="Cool to maximize precipitation.\nConsider extraction.", fillcolor="#D6E8D6"];

// Impurities Path impurities [label="Significant Impurities", fillcolor="#FCE8B2"]; q4_complete [label="Is reaction complete?\n(starting material remains)", shape=diamond]; sol4_incomplete [label="Increase time, temp, or\nreagent stoichiometry.", fillcolor="#D6E8D6"]; q5_purify [label="Is purification method\nappropriate?", shape=diamond]; sol5_purify [label="Attempt recrystallization with\ndifferent solvents or use\ncolumn chromatography.", fillcolor="#D6E8D6"];

start -> low_yield; start -> impurities;

low_yield -> q1_reagents; q1_reagents -> sol1_reagents [label=" No"]; q1_reagents -> q2_temp [label=" Yes"]; q2_temp -> sol2_temp [label=" No"]; q2_temp -> q3_workup [label=" Yes"]; q3_workup -> sol3_workup [label=" No"];

impurities -> q4_complete; q4_complete -> sol4_incomplete [label=" No"]; q4_complete -> q5_purify [label=" Yes"]; q5_purify -> sol5_purify [label=" No"]; }

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3323. [Link]
  • J&K Scientific. Knorr Pyrazole Synthesis. [Link]
  • Al-Warhi, T., et al. (2022).
  • Vishwakarma, R. K., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
  • Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(10), 1234. [Link]
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • Banu, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-517. [Link]
  • Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]
  • Wang, H., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Journal of Chemical Research, 2007(3), 148-150. [Link]
  • Gomaa, M. A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Fahmy, H. H., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Medicinal Chemistry Research, 25, 2239-2253. [Link]
  • Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Singh, R. B., & Singh, J. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Applied Chemistry, 2015. [Link]
  • Karrouchi, K., et al. (2018). Synthesis of Some New Pyrazoles. DergiPark, 27(1), 59-67. [Link]
  • Müller, T. J. J. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2346–2389. [Link]
  • Chavan, B. B. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Reaction. Journal of Applied Chemistry, 12(4), 14-21. [Link]
  • Li, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Advances in Engineering Research, 107, 552-555. [Link]
  • Kyrychenko, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs. Molecules, 27(23), 8409. [Link]
  • Al-Ostath, A. I. H., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones. Scientific Reports, 14(1), 16040. [Link]
  • WO2011076194A1 - Method for purifying pyrazoles.
  • The Pharma Innovation Journal. (2017).
  • Li, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. This resource is structured as a series of common questions and in-depth answers, reflecting real-world challenges encountered in the laboratory.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific, practical problems that can arise during the synthesis. The most common and efficient route involves a two-step process: (1) formation of a β-enaminone intermediate from 4-bromoacetophenone and (2) subsequent cyclization with hydrazine. Our troubleshooting will focus on this robust pathway.

Q1: My yield of the enaminone intermediate, 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, is consistently low. What are the likely causes and solutions?

A1: Low yield in the first step is a frequent issue that typically points to incomplete reaction or degradation of the starting material. Let's break down the causality and solutions.

The reaction involves the condensation of an activated methyl group (from 4-bromoacetophenone) with dimethylformamide-dimethylacetal (DMF-DMA).[1] This forms the key enaminone intermediate.

Common Causes & Solutions:

  • Insufficient Temperature: This condensation requires significant thermal energy to drive the reaction to completion. Batch reactions often require heating at reflux, while flow chemistry applications have shown success at temperatures between 150-170 °C.[2] If you are getting low conversion, your reaction temperature is likely too low.

    • Solution: Ensure your reaction mixture reaches and maintains the target temperature. For batch synthesis, a high-boiling solvent like DMF or toluene is effective. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-bromoacetophenone spot is no longer visible.

  • Reagent Quality: DMF-DMA is sensitive to moisture. Hydrolysis will render it inactive.

    • Solution: Use a fresh bottle of DMF-DMA or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon). Avoid leaving the bottle open to the air.

  • Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess of DMF-DMA can help drive the reaction to completion, especially if the acetophenone conversion is sluggish.[2]

    • Solution: Try increasing the DMF-DMA equivalents to 1.5 or 2.0. This can compensate for any minor reagent degradation and push the equilibrium towards the product.

Q2: During the cyclization with hydrazine, I'm observing multiple side products and a difficult-to-purify mixture. How can I improve the reaction's selectivity?

A2: The cyclization of the enaminone with hydrazine is generally clean, but side products can arise from improper reaction conditions or the inherent reactivity of hydrazine.

The mechanism involves nucleophilic attack of hydrazine on the enaminone, followed by elimination of dimethylamine and subsequent intramolecular condensation to form the stable pyrazole ring.[3][4]

Common Causes & Solutions:

  • Temperature Control: While heat is required for the final dehydration step of the cyclization, excessive temperatures can lead to decomposition or side reactions.

    • Solution: Perform the reaction in a solvent like ethanol or glacial acetic acid under reflux. Acetic acid can act as both a solvent and a catalyst for the dehydration step.[4] Avoid unnecessarily high temperatures. A controlled reflux is usually sufficient.

  • Hydrazine Quality and Stoichiometry: Hydrazine hydrate is a strong reducing agent and a potent nucleophile. Old or impure hydrazine can contain oxidation products. Using a large excess can complicate the workup.

    • Solution: Use high-purity hydrazine hydrate. A slight excess (1.1 to 1.2 equivalents) is generally sufficient for complete conversion. Adding the hydrazine dropwise to a heated solution of the enaminone can help control the initial reaction rate.

  • pH of the Reaction Medium: The nucleophilicity of hydrazine and the rate of the condensation steps are pH-dependent. Strongly acidic or basic conditions can lead to alternative reaction pathways.

    • Solution: Conducting the reaction in a protic solvent like ethanol often provides the ideal environment. If using a catalyst, a mild acid like acetic acid is preferred. This ensures the amino group of hydrazine remains sufficiently nucleophilic while facilitating the elimination of water in the final step.

Q3: My final product yield is poor, even when the intermediate appears pure. Where could I be losing my product?

A3: Product loss often occurs during the workup and purification stages. This compound has moderate polarity, which can lead to challenges in extraction and crystallization.

Common Causes & Solutions:

  • Inefficient Extraction: If the product has some solubility in the aqueous phase, you may be losing material during the extraction process.

    • Solution: After quenching the reaction, ensure the pH is neutral or slightly basic before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume. Brine washes of the combined organic layers can help break emulsions and remove excess water.

  • Purification Losses: Column chromatography is a common purification method, but improper solvent selection can lead to poor separation or irreversible adsorption of the product onto the silica gel.[5][6]

    • Solution: Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 10% EtOAc) and gradually increase it. Avoid highly polar solvents like methanol unless necessary, as they can dissolve the silica and co-elute with your product.

  • Crystallization Issues: The product may sometimes oil out or form very fine needles that are difficult to filter.

    • Solution: For recrystallization, choose a solvent system where the product is soluble when hot but sparingly soluble when cold. Chloroform has been reported to yield good quality crystals.[5] If the product oils out, try adding a co-solvent (a "poorer" solvent) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis, offering deeper insight into the chemistry involved.

Q1: What is the detailed reaction mechanism for the synthesis of this compound via the enaminone pathway?

A1: The synthesis proceeds through two distinct, mechanistically important steps. Understanding this workflow is key to optimization.

The reaction begins with the deprotonation of the methyl group of 4-bromoacetophenone, which then acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to yield the stable 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one intermediate.

Hydrazine hydrate, a potent binucleophile, attacks the β-carbon of the enaminone's double bond. This is followed by the elimination of the dimethylamine leaving group. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen attacks the carbonyl carbon. The final step is a dehydration (loss of a water molecule) to form the aromatic and thermodynamically stable pyrazole ring.[3][4]

Reaction_Mechanism cluster_reactants Reactants cluster_mechanism Key Mechanistic Events 4-Bromoacetophenone 4-Bromoacetophenone DMF-DMA DMF-DMA Hydrazine Hydrazine Final_Product This compound Enaminone Enaminone Enaminone->Final_Product + Hydrazine (Step 2) Nuc_Attack Nucleophilic Attack by Hydrazine Enaminone->Nuc_Attack Elimination Elimination of Dimethylamine Nuc_Attack->Elimination   Cyclization Intramolecular Condensation Elimination->Cyclization   Dehydration Aromatization via Dehydration Cyclization->Dehydration   Dehydration->Final_Product  

Caption: Key steps in the synthesis of this compound.

Q2: Why is Dimethylformamide-dimethylacetal (DMF-DMA) the preferred reagent for the first step? Are there alternatives?

A2: DMF-DMA is highly effective because it serves as a "formyl group" synthon in a highly activated form. The dimethylacetal is an excellent leaving group, and the reagent readily reacts with active methylene or methyl groups without requiring a strong base.[1] This makes the reaction conditions relatively mild and high-yielding.

Alternatives:

  • Vilsmeier-Haack Reagent (POCl₃/DMF): This is another classic method for formylation and cyclization to form pyrazoles, but it typically starts from a pre-formed hydrazone and leads to a 4-formylpyrazole derivative.[5][7] It is a harsher, more complex one-pot procedure compared to the stepwise enaminone route.

  • Claisen-Schmidt Condensation: This involves reacting the acetophenone with an aldehyde to form a chalcone, which can then be cyclized with hydrazine.[8][9] However, this route introduces a substituent at the 5-position of the pyrazole ring, leading to a different final product.

For the direct synthesis of a 3-substituted pyrazole from an acetophenone, the DMF-DMA route is one of the most straightforward and high-yielding methods available.

Q3: What are the optimal solvent choices for each step of the synthesis?

A3: Solvent choice is critical for managing reaction temperature, solubility, and workup efficiency.

StepReactionRecommended SolventsRationale
1 Enaminone Formation DMF, Toluene, or neat (no solvent)These solvents have high boiling points, allowing the reaction to be heated sufficiently to ensure completion.[2] Running the reaction neat is also possible if temperature can be controlled.
2 Pyrazole Cyclization Ethanol, Glacial Acetic AcidEthanol is a good polar protic solvent that facilitates the nucleophilic attack and dissolves both the enaminone and hydrazine.[4] Glacial acetic acid serves as both a solvent and a mild acid catalyst, promoting the final dehydration step.[4]
3 Workup/Extraction Ethyl Acetate, Dichloromethane (DCM)These are standard, water-immiscible organic solvents with good solvating power for the final product, allowing for efficient extraction from the aqueous phase.
4 Purification Hexane/Ethyl Acetate, ChloroformA hexane/ethyl acetate gradient is ideal for column chromatography, allowing for fine-tuning of polarity. Chloroform is an excellent solvent for recrystallization of the final product.[5]
Q4: Can I use hydrazine salts, like hydrazine hydrochloride, instead of hydrazine hydrate for the cyclization step?

A4: Yes, hydrazine salts can be used and are sometimes preferred as they are more stable, less volatile, and easier to handle crystalline solids. However, their use requires a key modification to the protocol. The salt form (H₂N-NH₃⁺ Cl⁻) is not nucleophilic. You must add a base to the reaction mixture to liberate the free hydrazine (H₂N-NH₂).

Protocol Adjustment: If using hydrazine hydrochloride, add at least one equivalent of a mild base like sodium acetate, triethylamine, or sodium bicarbonate to neutralize the HCl and generate the active nucleophile in situ. The condensation can then proceed as it would with hydrazine hydrate.

Q5: What are the critical safety considerations when working with hydrazine?

A5: Hydrazine and its hydrate are toxic, corrosive, and potentially explosive. All work involving hydrazine must be conducted with stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or laminate are recommended), a lab coat, and splash-proof chemical goggles.

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors.

  • Handling: Hydrazine is corrosive and can cause severe burns upon skin contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Quenching: Any excess hydrazine in the reaction vessel should be carefully quenched before workup. A solution of sodium hypochlorite (bleach) can be used to oxidize and neutralize residual hydrazine, but this should be done cautiously in a fume hood as the reaction can be exothermic.

Experimental Protocols and Data

Detailed Synthesis Protocol

The following protocol is a representative procedure based on established methods.[2][10]

Experimental_Workflow cluster_step1 Step 1: Enaminone Synthesis cluster_step2 Step 2: Pyrazole Cyclization & Purification s1_mix 1. Mix 4-bromoacetophenone and DMF-DMA (1.5 eq). s1_heat 2. Heat mixture at 150°C for 2-4 hours. s1_mix->s1_heat s1_monitor 3. Monitor by TLC until starting material is consumed. s1_heat->s1_monitor s1_cool 4. Cool to room temperature. The intermediate often solidifies. s1_monitor->s1_cool s2_dissolve 5. Dissolve crude enaminone in ethanol. s1_cool->s2_dissolve s2_add 6. Add hydrazine hydrate (1.2 eq) dropwise. s2_dissolve->s2_add s2_reflux 7. Reflux for 4-6 hours. Monitor by TLC. s2_add->s2_reflux s2_cool 8. Cool and remove solvent under reduced pressure. s2_reflux->s2_cool s2_workup 9. Perform aqueous workup and extract with ethyl acetate. s2_cool->s2_workup s2_purify 10. Purify by column chromatography (Hexane/EtOAc). s2_workup->s2_purify

Caption: A standard workflow for the two-step synthesis.

Table of Optimized Reaction Conditions

This table summarizes typical conditions for achieving high yields. Researchers should optimize these parameters for their specific setup.

ParameterStep 1 (Enaminone)Step 2 (Pyrazole)Notes
Key Reagent (eq.) DMF-DMA (1.5 - 2.0)Hydrazine Hydrate (1.1 - 1.2)Excess drives reactions to completion.
Solvent Toluene or DMFEthanol or Acetic AcidHigh-boiling for Step 1, protic for Step 2.
Temperature 140 - 160 °C80 - 120 °C (Reflux)Ensure adequate heat for condensation and dehydration.
Reaction Time 2 - 6 hours4 - 8 hoursMonitor by TLC for endpoint.
Typical Yield >90%80 - 95%Yields are post-purification.

References

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Enaminone participated synthesis of pyrazoles in water.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. [Link]
  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. [Link]
  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Applicable Chemistry. [Link]
  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. [Link]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. [Link]
  • Microwave Assisted Synthesis of 1-Aryl-3-dimethylaminoprop-2-enones: A Simple and Rapid Access to 3(5)-Arylpyrazoles.

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Vilsmeier-Haack formylation of pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for synthesizing pyrazole-4-carbaldehydes—key intermediates in modern drug discovery. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our focus is on providing actionable, cause-and-effect troubleshooting to ensure the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack (V-H) reaction in the context of pyrazoles?

The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring.[1] For pyrazoles, which are π-excessive aromatic systems, this reaction serves as a primary tool for regioselectively synthesizing pyrazole-4-carbaldehydes.[2] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4]

Q2: Why is formylation almost always directed to the C4 position of the pyrazole ring?

The regioselectivity is a direct consequence of the electronic properties of the pyrazole ring and the mechanism of electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. The mechanism involves the pyrazole ring's π-system attacking the electrophilic carbon of the Vilsmeier reagent, leading to a stable intermediate that, upon hydrolysis during workup, yields the 4-formylpyrazole.[5][6] While C4 formylation is strongly preferred, the substitution pattern on the pyrazole ring can, in some cases, influence this outcome.[7]

Q3: What are the critical safety precautions for this reaction?

The reagents involved are hazardous and demand careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[3]

  • Vilsmeier Reagent: The pre-formed or in situ generated reagent is highly moisture-sensitive and corrosive.[8]

  • Quenching: The workup, which typically involves quenching the reaction mixture with ice or a basic solution, is highly exothermic. This step must be performed slowly, with efficient cooling and vigorous stirring, to prevent uncontrolled heat generation and potential splashing of corrosive materials.[3]

Q4: How do I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method.[8] To prepare a TLC sample, carefully withdraw a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., saturated sodium bicarbonate) and an extraction solvent (e.g., ethyl acetate). After vigorous mixing, spot the organic layer on the TLC plate against your starting material. The disappearance of the starting material spot indicates the reaction is complete.

Troubleshooting Guide: Common Issues & Side Reactions

This section addresses specific experimental challenges in a problem-solution format, explaining the underlying chemistry of each issue.

Problem 1: Low or No Yield of 4-Formylpyrazole

A low yield is the most frequent issue and can stem from several factors. The following logical workflow can help diagnose the root cause.

G start Low or No Yield Observed reagent_check 1. Check Reagent Quality & Anhydrous Conditions start->reagent_check reagents_ok Reagents OK? reagent_check->reagents_ok substrate_check 2. Assess Substrate Reactivity reagents_ok->substrate_check Yes sol_reagent SOLUTION: - Use fresh, high-purity POCl₃. - Use anhydrous DMF. - Flame/oven-dry all glassware. - Prepare Vilsmeier reagent at 0-5 °C and use immediately. reagents_ok->sol_reagent No conditions_check 3. Review Reaction Conditions substrate_check->conditions_check Substrate is Electron-Rich sol_substrate SOLUTION: - Increase excess of Vilsmeier reagent (2-4 eq). - Increase reaction temperature (e.g., 60-80 °C). - Consider alternative formylating agents for highly deactivated systems. substrate_check->sol_substrate Substrate has EWG workup_check 4. Evaluate Workup & Isolation conditions_check->workup_check Time/Temp Sufficient sol_conditions SOLUTION: - Increase reaction time. - Monitor completion by TLC. - Gradually increase temperature if reaction stalls. conditions_check->sol_conditions Incomplete Reaction sol_workup SOLUTION: - Perform quench slowly on ice. - Neutralize carefully with mild base (e.g., NaHCO₃). - Saturate aqueous layer with NaCl (brine). - Perform multiple extractions. workup_check->sol_workup

Caption: Troubleshooting workflow for low product yield.

Observation Potential Cause Detailed Explanation & Suggested Solution
No product formation Inactive Vilsmeier Reagent The chloroiminium salt is highly sensitive to moisture. Trace water in DMF, POCl₃, or on glassware will hydrolyze it, rendering it inactive. Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous grade DMF and fresh, high-purity POCl₃. Prepare the reagent at low temperature (0-5 °C) and use it promptly.[3][8]
Sluggish or incomplete reaction Insufficiently Reactive Substrate Pyrazoles substituted with strong electron-withdrawing groups (EWGs) like -NO₂ or -CN are less nucleophilic and react slowly. Solution: For these substrates, increase the excess of the Vilsmeier reagent (e.g., from 1.5 to 3.0 equivalents) and/or increase the reaction temperature (e.g., to 70-80 °C) to drive the reaction to completion.[8][9]
Starting material remains after prolonged heating Insufficient Reaction Time/Temperature Some pyrazole substrates simply require more forcing conditions. Solution: Monitor the reaction meticulously by TLC. If the reaction is sluggish at room temperature, gradually increase the heat to 60-80 °C and extend the reaction time until the starting material is consumed.[8]
Low isolated yield despite full conversion on TLC Product Decomposition or Loss During Workup The iminium intermediate or the final aldehyde product can be sensitive to harsh pH or high temperatures during workup. Additionally, some formylated pyrazoles have moderate water solubility. Solution: Perform the aqueous workup by pouring the reaction mixture slowly onto crushed ice to manage the exotherm.[8] Neutralize carefully with a mild base like saturated sodium bicarbonate. To improve extraction efficiency, saturate the aqueous layer with NaCl (brine) to decrease product solubility and perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate.[5]
Problem 2: Formation of Dark, Tarry Residue

The appearance of a dark, polymeric material is a clear sign of uncontrolled side reactions.

  • Primary Cause: Overheating. The formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole are exothermic.[3][8] Uncontrolled temperature spikes can lead to polymerization and decomposition of the starting material, reagent, and product.

    • Solution: Maintain strict temperature control throughout the experiment. Prepare the Vilsmeier reagent in an ice-salt bath. Add the pyrazole solution dropwise while ensuring the internal temperature does not rise significantly.[8]

  • Secondary Cause: Impurities. Impurities in the starting materials or solvents can catalyze the formation of polymeric byproducts.

    • Solution: Use purified, high-purity starting materials and anhydrous solvents.[8]

Problem 3: Multiple Products Observed on TLC (Side Reactions)

While highly regioselective for the C4 position, the V-H reaction can produce byproducts under non-optimized conditions.

G sub Substituted Pyrazole main_path Desired Product (4-Formylpyrazole) sub->main_path Optimized Conditions (1.1-1.5 eq V-R, 25-60 °C) side_path1 Di-formylated Product sub->side_path1 Large Excess V-R High Temp side_path2 Substituent Reaction Product (e.g., R-OH -> R-Cl) sub->side_path2 Reactive Substituent (e.g., -OH, -OCH₃) side_path3 Polymeric Residue sub->side_path3 Overheating Impurities vr Vilsmeier Reagent (POCl₃/DMF)

Caption: Main reaction pathway versus common side reactions.

  • Di-formylation: Although uncommon for pyrazoles, using a large excess of the Vilsmeier reagent or harsh conditions can sometimes lead to the introduction of a second formyl group, typically at another activated position if available.[8]

    • Solution: Optimize the stoichiometry. Use the minimum amount of Vilsmeier reagent required for full conversion of the starting material, typically in the range of 1.1 to 1.5 equivalents.

  • Reaction with Existing Substituents: The Vilsmeier reagent is not just a formylating agent; it can also act as a chlorinating agent, particularly with activated hydroxyl or methoxy groups.[10] For example, a hydroxyl group on a substituent can be converted to a chloride.[9]

    • Solution: If your pyrazole contains a reactive functional group, be aware of this potential side reaction. It may be necessary to protect the sensitive group prior to formylation or to use alternative, milder formylation methods like the Duff reaction.[11]

  • Formation of Fused Heterocycles: In specific cases, particularly when starting from hydrazones rather than pre-formed pyrazoles, the Vilsmeier-Haack conditions can facilitate both cyclization to the pyrazole ring and subsequent formylation in one pot.[12][13] However, intramolecular reactions with suitably positioned functional groups can lead to fused systems like pyrazolo[3,4-b]pyridines.[7]

    • Solution: This is highly substrate-dependent. Careful characterization (NMR, MS) of all products is essential to confirm the expected structure. If undesired cyclization occurs, a multi-step synthesis involving protection or pre-formation of the pyrazole ring may be necessary.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an N-Substituted Pyrazole

This protocol is a general guideline and requires optimization for specific substrates.

1. Preparation of the Vilsmeier Reagent: a. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). b. Cool the flask to 0-5 °C using an ice bath. c. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10 °C. d. After the addition is complete, stir the resulting mixture (which may be a clear solution or a white slurry) at 0-5 °C for an additional 30-60 minutes.

2. Formylation Reaction: a. Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). b. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. c. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. If TLC analysis shows a sluggish reaction, gently heat the mixture to 60-80 °C. d. Monitor the reaction's progress by TLC until the starting material is fully consumed.[8]

3. Work-up and Purification: a. Cool the reaction mixture back to room temperature. b. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. c. Carefully and slowly pour the reaction mixture onto the ice-water slurry. This quench is highly exothermic. d. Neutralize the acidic solution by the slow portion-wise addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8. e. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.[5] f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure pyrazole-4-carbaldehyde.

References

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • SAGE Publications. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • ResearchGate. Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
  • ResearchGate. Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction | Request PDF.
  • ResearchGate. (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF.
  • Reddit. Having some troubles with a Vislmeier-Haack reaction.
  • National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Z.B. Patil College. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Wikipedia. Vilsmeier–Haack reaction.

Sources

Technical Support Center: Purification of 3-(4-Bromophenyl)-1H-pyrazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-(4-Bromophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound using column chromatography. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.

Introduction to the Purification Challenge

This compound is a heterocyclic compound whose purification via silica gel column chromatography can present several challenges. These often stem from its polarity, potential for strong interaction with the acidic silica stationary phase, and the presence of structurally similar impurities from its synthesis. This guide will address these issues in a direct question-and-answer format, explaining the scientific principles behind our recommended solutions.

Troubleshooting Guides & FAQs

This section is structured to address specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation or Overlapping Peaks

Question: I'm observing poor separation between my product and impurities on the TLC plate, and this is translating to mixed fractions from my column. How can I improve the resolution?

Answer: Poor separation is often a result of an inappropriate solvent system. The goal is to find a mobile phase that provides a good separation factor (α) between your target compound and its impurities.

  • Underlying Principle: The separation of compounds on a silica gel column is governed by their differential partitioning between the polar stationary phase (silica) and the less polar mobile phase (eluent). Polar compounds interact more strongly with the silica and thus move more slowly, resulting in a lower Retention Factor (Rf).[1]

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a column, it is crucial to screen various solvent systems using Thin Layer Chromatography (TLC). A good starting point for many pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2]

    • Target Rf Value: Aim for a solvent system that gives your desired product, this compound, an Rf value between 0.2 and 0.3. This generally provides the best balance for good separation and a reasonable elution time.

    • Adjusting Polarity:

      • If your compound has a very low Rf (streaking at the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1][2]

      • If your compound has a very high Rf (running with the solvent front), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2]

    • Trying Different Solvent Systems: If adjusting the ratio of your current solvent system doesn't provide adequate separation, consider switching to a different solvent combination. For instance, replacing ethyl acetate with dichloromethane in a hexane mixture can alter the selectivity of the separation.[2]

Solvent System (Hexane:Ethyl Acetate) Expected Rf of this compound Recommendation
9:1< 0.1Increase polarity (more ethyl acetate)
7:3~ 0.25Optimal Starting Point
1:1> 0.5Decrease polarity (more hexane)
Issue 2: Peak Tailing or Streaking of the Product

Question: My product spot on the TLC plate is tailing, and the fractions from the column are broad and overlapping. What causes this and how can I fix it?

Answer: Peak tailing of basic compounds like pyrazoles on silica gel is a common issue. It is typically caused by strong, non-ideal interactions between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a portion of the molecules being more strongly retained, resulting in a "tail".

  • Causality: The lone pair of electrons on the nitrogen atoms of the pyrazole can interact with the acidic protons of the silanol groups, leading to strong adsorption. This can be particularly problematic for polar aza-heterocycles.[3]

  • Solutions:

    • Deactivation of Silica Gel: To mitigate this acidic interaction, you can neutralize the silica gel by adding a small amount of a basic modifier to your eluent.[4][5]

      • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will preferentially interact with the acidic silanol groups, "capping" them and preventing your pyrazole from binding too strongly.[2][4]

      • Ammonia in Methanol: For more polar solvent systems, a small amount of a methanolic ammonia solution can be used. However, be cautious as highly polar basic solutions can dissolve the silica gel.[4]

    • Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase.

      • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic forms. For a basic compound like this compound, neutral or basic alumina can be an excellent alternative to silica gel.[2][5]

      • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be a good option for highly polar or basic compounds that are problematic on normal-phase silica.[2][5]

Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate (starting with a 7:3 ratio, adjusted based on TLC)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent and sample addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Analysis:

    • Monitor the elution by spotting fractions onto a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

Protocol 2: Deactivation of Silica Gel with Triethylamine

Objective: To prepare a deactivated silica gel column for the purification of acid-sensitive or basic compounds.

Procedure:

  • Identify a solvent system containing 1-3% triethylamine that provides an appropriate Rf for your compound.

  • Pack the column with silica gel using this triethylamine-containing solvent system.

  • Flush the column with a volume of this solvent equal to the volume of the silica gel.

  • Discard the eluent that has passed through the column.

  • The silica gel is now deactivated, and you can proceed with the chromatography using your standard eluent (with or without triethylamine).[6]

Visualizing the Workflow

Troubleshooting Workflow for Poor Separation

Caption: Decision tree for optimizing solvent systems.

Workflow for Addressing Peak Tailing

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be decomposing on the silica gel. What can I do? A1: Decomposition on silica gel is a sign that your compound is sensitive to the acidic nature of the stationary phase.[7] Before running a full column, you can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is confirmed, you should use a deactivated silica gel column as described in Protocol 2, or switch to a more inert stationary phase like neutral alumina or Florisil.[5][7]

Q2: I have a significant amount of a very non-polar impurity. How can I efficiently remove it? A2: A highly non-polar impurity will elute very quickly from the column. You can perform a "pre-elution" with a very non-polar solvent, such as pure hexane, to wash this impurity off the column before eluting your more polar product with a stronger solvent system.

Q3: My crude product is not very soluble in the eluent. How should I load it onto the column? A3: If your compound has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent in a round-bottom flask. Add a small amount of silica gel to the flask and then remove the solvent by rotary evaporation. This will leave your compound adsorbed onto the silica gel. You can then carefully add this dry powder to the top of your packed column before adding the eluent.

Q4: What are the likely impurities I need to separate from this compound? A4: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8] Potential impurities could include unreacted starting materials or regioisomers if an unsymmetrical dicarbonyl was used. In the synthesis of this compound, side products from the Vilsmeier-Haack reaction, if used, could also be present.[9][10] A thorough TLC analysis of your crude reaction mixture against the starting materials is the best way to identify these impurities.

Q5: Can I use a gradient elution for this purification? A5: Yes, a gradient elution can be very effective, especially for difficult separations. You can start with a less polar solvent system where your product has a low Rf (e.g., around 0.1-0.2) and gradually increase the polarity of the eluent during the column run. This will help to elute the more strongly retained impurities after your product has been collected.[6]

References

  • Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • When basification of silica gel is required, before using Column chromatography? ResearchGate.
  • Chromatography: The Solid Phase. Department of Chemistry, University of Rochester.
  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit.
  • How To Neutralize Silica Gel? Chemistry For Everyone. YouTube.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • SOP: FLASH CHROMATOGRAPHY.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Synthesis of Some New Pyrazoles. DergiPark.
  • The Mobile Phase.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Chromatographic Methods of Analysis.
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI.
  • 2.3D: Separation Theory. Chemistry LibreTexts.
  • Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. ResearchGate.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS.

Sources

Technical Support Center: Recrystallization of 3-(4-Bromophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 3-(4-Bromophenyl)-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of these compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the recrystallization of this compound and its analogs.

Q1: What is the best starting solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific derivative and the nature of the impurities. However, a good starting point for solvent screening includes alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[1][2] For this compound itself, which has a melting point of 132-136 °C, polar protic or aprotic solvents are often effective. A general principle is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below.[3]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common issue, especially with impure compounds or when using mixed solvent systems.[4]

Here are several strategies to address this:

  • Increase the Solvent Volume: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to ensure the compound remains dissolved as it begins to cool.[5]

  • Slow Cooling: Allow the solution to cool as slowly as possible. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[4]

  • Solvent System Modification: If using a mixed solvent, you may have added too much of the "poor" solvent too quickly. Reheat the mixture to redissolve the oil, add more of the "good" solvent, and then add the "poor" solvent more slowly.[6]

  • Charcoal Treatment: Oiling out can be caused by significant impurities. Adding activated charcoal to the hot solution can help remove these impurities before filtration and cooling.[5][6]

Q3: I have a very low yield after recrystallization. What are the likely causes?

A3: A poor yield (e.g., less than 20%) can be frustrating and is often due to one of the following:[5]

  • Using too much solvent: This is the most frequent cause of low recovery.[4][7] The compound remains in the mother liquor. Before discarding the filtrate, you can test for remaining product by evaporating a small sample to see if a significant residue forms.[5]

  • Premature crystallization: If crystals form too early, such as during hot filtration, product is lost. Ensure your funnel and receiving flask are pre-heated.[6]

  • Washing with warm solvent: Always use ice-cold solvent to wash the collected crystals to minimize redissolving your product.[7]

Q4: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

A4: This is a sign of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.[4] To induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[4]

  • Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.[4]

  • Cool further: Place the flask in an ice bath to further decrease the solubility of your compound.[8]

  • Reduce the solvent volume: If the above methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.[4]

II. Troubleshooting Guide: Advanced Scenarios

This section provides detailed solutions for more complex recrystallization challenges.

Scenario 1: Persistent Colored Impurities

Problem: Your crystals are pure by other analytical methods (e.g., NMR, LC-MS), but they retain a persistent color when the pure compound should be colorless or white.

Root Cause Analysis: Colored impurities are often large, conjugated organic molecules that can become trapped within the crystal lattice. Standard recrystallization may not be sufficient to remove them.

Solution Protocol:

  • Dissolution: Dissolve the impure solid in the minimum amount of a suitable boiling solvent.

  • Charcoal Adsorption: Allow the solution to cool slightly to prevent boiling over, then add a small amount of activated charcoal (1-2% of the solute's weight).[6]

  • Heating: Gently reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Gravity Filtration: Pre-heat a funnel and filter paper to prevent premature crystallization.[6] Filter the hot solution to remove the charcoal. The filtrate should be colorless.

  • Crystallization and Isolation: Allow the filtrate to cool slowly to form crystals, then collect them by vacuum filtration.[3]

Scenario 2: The Compound is an Oily Liquid at Room Temperature

Problem: After synthesis and workup, the crude product is an orange or brown oil, making direct recrystallization impossible. This has been noted in the synthesis of brominated pyrazoles.[9]

Root Cause Analysis: The oily nature can be due to residual high-boiling solvents (like DMF), significant impurities depressing the melting point, or the inherent properties of the crude mixture.[9]

Troubleshooting Workflow:

G cluster_purity Purity Assessment cluster_single Likely Residual Solvent start Crude Product is an Oil check_tlc Analyze by TLC/LC-MS start->check_tlc single_spot Single Spot/Peak? check_tlc->single_spot multiple_spots Multiple Spots/Peaks? check_tlc->multiple_spots trituration Triturate with a non-polar solvent (e.g., n-hexane) single_spot->trituration column Consider Column Chromatography multiple_spots->column trituration->column Remains oily solid_forms Proceed to Recrystallization trituration->solid_forms Solid forms end Pure Crystalline Product column->end solid_forms->end caption Workflow for Oily Crude Products

Caption: Workflow for handling oily crude products.

Detailed Steps:

  • Analysis: First, analyze the oil by TLC or LC-MS to determine if it is a single component or a mixture.[9]

  • Trituration: If the product is likely pure but contains residual solvent, attempt trituration. Add a solvent in which your product is insoluble but the impurities (and residual solvent) are soluble (e.g., n-hexane).[9] Stir vigorously. The product may solidify.

  • Column Chromatography: If the oil is a complex mixture, purification by column chromatography is often necessary before attempting recrystallization.[10]

  • Recrystallization of Purified Solid: Once a solid is obtained, proceed with standard recrystallization techniques.

III. Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for your this compound derivative.

Methodology:

  • Place approximately 20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, water, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, shaking after each addition.

  • Observation at Room Temperature:

    • If the solid dissolves readily, the solvent is unsuitable as a primary recrystallization solvent.

    • If the solid is insoluble or sparingly soluble, proceed to the next step.

  • Observation at Elevated Temperature:

    • Heat the tubes containing the insoluble solids in a water or sand bath.

    • The ideal solvent will completely dissolve the solid at or near its boiling point.

  • Observation upon Cooling:

    • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

    • A good solvent will yield a large quantity of crystals upon cooling.

Protocol 2: Single-Solvent Recrystallization of this compound

This protocol is a general procedure for recrystallization from a single solvent.

Workflow Diagram:

Caption: Single-Solvent Recrystallization Workflow.

Step-by-Step Procedure:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stirring bar).

  • Continue adding small portions of the hot solvent until the solid just dissolves.[7]

  • If the solution is colored, follow the procedure for charcoal treatment (Section II, Scenario 1). If there are insoluble impurities, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once the flask is at room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Allow the crystals to dry completely.

IV. Data Summary

Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
SolventTypeBoiling Point (°C)Common Uses and Notes
EthanolPolar Protic78A versatile solvent for many pyrazole derivatives. Often used in mixtures with water.[11]
IsopropanolPolar Protic82Similar to ethanol, can be a good alternative.[1]
AcetonePolar Aprotic56Good for moderately polar compounds; its volatility makes it easy to remove.[1]
Ethyl AcetatePolar Aprotic77Often used in solvent systems with hexane for purification by recrystallization.
n-HexaneNon-polar69Typically used as the "poor" solvent in a mixed-solvent system or for trituration.[12]
ChloroformNon-polar61Has been used for recrystallization of some pyrazole derivatives by slow evaporation.[13]
Dimethylformamide (DMF)Polar Aprotic153Used for less soluble compounds, but can be difficult to remove.[14]

Note: The selection of a solvent should always be empirically determined for each specific derivative.

V. References

  • Benchchem. (n.d.). Technical Support Center: N-Alkylation of Brominated Pyrazoles. Retrieved from

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from

  • PubMed Central. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Who we serve. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • DTIC. (n.d.). The Bromination of Pyrazabole. Retrieved from

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from

  • ResearchGate. (2017, November 15). How to get solid 4-Br pyrazolate from oily liquid? Retrieved from

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from

  • Benchchem. (2026, January). Application Notes: Experimental Setup for Reflux and Crystallization in Pyrazole Synthesis. Retrieved from

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound 97 73387-46-9. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol. Retrieved from

  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from

  • Alfa Chemistry. (n.d.). CAS 73387-46-9 this compound. Retrieved from

  • PubMed Central. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Retrieved from

  • Cardiff University. (2020, December 18). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from

Sources

Troubleshooting low yield in pyrazole cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yields in Pyrazole Cyclization Reactions

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for one of the most common and versatile reactions in heterocyclic chemistry. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind common experimental pitfalls, equipping you with the knowledge to optimize your reactions for maximum yield and purity.

Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, while often straightforward, can be prone to issues that result in disappointing yields.[1] The most prevalent method, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This guide will primarily focus on this reaction and its variants, addressing the nuanced challenges you may encounter at the bench.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to address the specific, practical problems you might be facing in the lab.

Q1: My reaction is sluggish or not going to completion, resulting in a low yield of the desired pyrazole. What are the likely causes?

A low conversion rate is a frequent issue stemming from several factors.[4] Let's break down the potential culprits from most to least common.

  • Sub-Optimal Reaction Conditions : Temperature and reaction time are critical. Many pyrazole syntheses require heat (reflux) to drive the final dehydration step.[5] Monitor your reaction's progress via Thin Layer Chromatography (TLC). If you see starting material remaining after several hours, consider increasing the temperature or extending the reaction time.

  • Catalyst Inefficiency : The Knorr synthesis is typically acid-catalyzed, often with a few drops of glacial acetic acid.[2][5] This catalysis is crucial for activating the carbonyl groups for nucleophilic attack.[6]

    • Actionable Advice : Ensure your catalyst is active and present in a sufficient amount. If using a standard acid like acetic acid, ensure it's not old or contaminated. For more advanced syntheses, specialized catalysts like nano-ZnO or silver triflate have been shown to dramatically improve yields and shorten reaction times.[1][7][8]

  • Formation of a Stable Intermediate : The reaction proceeds through a hydrazone or a cyclic hydroxylpyrazolidine intermediate.[5][9] In some cases, this intermediate can be quite stable and may not readily eliminate water to form the final aromatic pyrazole. This is often the rate-determining step.[9]

    • Actionable Advice : If you suspect a stable intermediate is forming, increasing the reaction temperature or adding a dehydrating agent can promote the final cyclization and dehydration steps.[5]

  • Purity of Starting Materials : This cannot be overstated. Impurities in your 1,3-dicarbonyl compound or, more commonly, your hydrazine derivative can inhibit the reaction.[5] Hydrazines, especially phenylhydrazine, can be unstable and decompose over time, particularly when exposed to air and light.[5]

    • Actionable Advice : Use high-purity starting materials. If possible, distill liquid hydrazines before use. Ensure your dicarbonyl compound is free of residual solvents or other contaminants.

Q2: I'm observing a mixture of regioisomers, which is lowering the yield of my target compound. How can I improve regioselectivity?

The formation of regioisomers is arguably the most common side reaction when using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[5][8] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[1][5]

  • Understanding the Cause : The outcome is a battle between steric and electronic effects. The initial nucleophilic attack by the hydrazine is the selectivity-determining step.[5]

  • Controlling Regioselectivity :

    • pH Control : The acidity of the medium is a powerful tool. Acidic conditions can favor the protonation of the more basic (often less sterically hindered) carbonyl oxygen, directing the hydrazine's nucleophilic attack to the other carbonyl carbon.[5][6]

    • Solvent Choice : Solvents play a crucial role. While polar protic solvents like ethanol are common, switching to aprotic dipolar solvents (e.g., DMF, N,N-dimethylacetamide) can significantly improve regioselectivity, especially when using aryl hydrazine hydrochlorides.[1][7][8]

    • Temperature : Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

Q3: My reaction mixture turns dark, and TLC shows multiple spots, leading to a difficult purification and low isolated yield. What's happening?

A dark reaction color (yellow, red, or brown) and a messy TLC plate are classic signs of decomposition and unwanted side reactions.

  • Hydrazine Decomposition : As mentioned, hydrazines can be unstable at elevated temperatures, leading to colored byproducts.[5]

    • Solution : Use the freshest possible hydrazine. Run the reaction at the lowest effective temperature and consider performing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][5]

  • Oxidation : The pyrazoline intermediate, formed from the reaction of hydrazines with α,β-unsaturated ketones, is susceptible to oxidation to form the pyrazole.[7] However, other intermediates or the final product can also be sensitive to air oxidation at high temperatures, leading to degradation.

    • Solution : An inert atmosphere is highly recommended if you suspect oxidation is the culprit.[4]

  • Bis-Pyrazole Formation : If you use a significant excess of the 1,3-dicarbonyl compound, it's possible for a second molecule to react with the newly formed pyrazole, leading to dimeric impurities.[5]

    • Solution : Maintain careful control over your stoichiometry. An improper molar ratio is a common source of byproducts.[4]

Visualizing the Troubleshooting Process

To streamline your diagnostic efforts, follow this logical workflow when encountering low yields.

G start Low Yield Encountered check_completion TLC/LCMS Analysis: Reaction Complete? start->check_completion incomplete Problem: Incomplete Conversion check_completion->incomplete No complete Problem: Multiple Products or Decomposition check_completion->complete Yes solution_incomplete Solutions: - Increase Temp/Time - Check Catalyst Activity - Add Dehydrating Agent - Verify Reagent Purity incomplete->solution_incomplete check_purity TLC Appearance: Clean Spots or Streaking/Dark Color? complete->check_purity regioisomers Issue: Regioisomers check_purity->regioisomers Clean Spots decomposition Issue: Decomposition/Side Reactions check_purity->decomposition Streaking/Dark solution_regioisomers Solutions: - Adjust pH (Acid Catalyst) - Screen Solvents (Aprotic vs. Protic) - Lower Reaction Temperature regioisomers->solution_regioisomers solution_decomposition Solutions: - Use Inert Atmosphere (N2/Ar) - Use Fresh/Pure Hydrazine - Control Stoichiometry - Lower Reaction Temperature decomposition->solution_decomposition

Caption: A troubleshooting workflow for low pyrazole yield.

Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism of the Knorr pyrazole synthesis?

The reaction between a 1,3-dicarbonyl and a hydrazine is a classic condensation-cyclization sequence.[2]

  • Nucleophilic Attack : One nitrogen atom of the hydrazine attacks one of the carbonyl carbons. This step is often acid-catalyzed.

  • Hydrazone Formation : A water molecule is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization : The second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Dehydration : A second molecule of water is eliminated from the cyclic intermediate to form the stable, aromatic pyrazole ring.[3]

G reactants 1,3-Dicarbonyl + Hydrazine p1 reactants->p1 1. Nucleophilic Attack - H₂O intermediate1 Hydrazone Intermediate p2 intermediate1->p2 2. Intramolecular    Cyclization intermediate2 Cyclic Hemiaminal Intermediate p3 intermediate2->p3 3. Dehydration - H₂O product Pyrazole + 2 H₂O p1->intermediate1 p2->intermediate2 p3->product

Caption: The mechanism of the Knorr pyrazole synthesis.

FAQ 2: Are there more efficient alternatives to conventional heating?

Yes. Modern synthetic methods can offer significant advantages.

  • Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity.[10][11][12][13] This is due to efficient and uniform heating of the reaction mixture.[14]

  • Flow Chemistry : For scalability and process control, continuous flow synthesis is an excellent option. It allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and improved safety, especially when dealing with potentially unstable intermediates.[15][16]

FAQ 3: What are the best practices for purifying pyrazoles to maximize isolated yield?

Product loss during work-up and purification is a common reason for a low final yield.[4]

  • Recrystallization : If your product is a solid, recrystallization is often the best method for achieving high purity. Choose a solvent system where the pyrazole is soluble at high temperatures but poorly soluble at room temperature or below.[4]

  • Column Chromatography : For complex mixtures or oily products, silica gel chromatography is standard. However, be aware that some pyrazoles can be unstable on silica.[4] Using a different stationary phase like alumina or optimizing your solvent system may be necessary.

  • Acid-Base Extraction : Pyrazoles are weakly basic due to the lone pair on the N-2 nitrogen.[17] It's sometimes possible to purify them from non-basic impurities by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1M HCl), neutralizing the aqueous layer with a base, and then re-extracting the pure pyrazole back into an organic solvent.

Data & Protocols for the Bench Scientist
Table 1: Comparative Performance of Catalysts in Pyrazole Synthesis

The choice of catalyst can have a profound impact on reaction efficiency. The following table summarizes data from various studies to guide your selection.

CatalystReactantsLoadingSolventTemp. (°C)TimeYield (%)Reference(s)
Acetic Acid 1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGood[5][18]
Nano-ZnO Ethyl Acetoacetate, PhenylhydrazineNot SpecifiedNot SpecifiedNot SpecifiedShort95[7][8]
Silver Triflate (AgOTf) Trifluoromethylated Ynone, Hydrazine1 mol%Not SpecifiedRoom Temp1 hup to 99[1]
Ruthenium Complex 1,3-Diol, Hydrazine3 mol%tert-Amyl Alcohol11018 h75[19]
Experimental Protocol: General Acid-Catalyzed Pyrazole Synthesis (Knorr)

This protocol provides a robust starting point for the synthesis of a simple substituted pyrazole.

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or glacial acetic acid.

  • Hydrazine Addition : Add the hydrazine derivative (1.0-1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), it can be added directly.

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as a few drops of glacial acetic acid or concentrated sulfuric acid, if not already using acetic acid as the solvent.[3]

  • Reaction : Heat the reaction mixture to reflux. The optimal time can range from 1 to 24 hours.

  • Monitoring : Monitor the reaction's progress by TLC, using an appropriate solvent system (e.g., 30% ethyl acetate/70% hexane) and visualizing with UV light or an iodine chamber.[3]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by vacuum filtration.[4] Alternatively, pour the reaction mixture into ice-water and stir to induce precipitation.[4]

  • Purification : The crude product can be washed with cold water and then purified further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

  • Characterization : Dry the final product under vacuum and characterize it using standard analytical techniques (NMR, MS, etc.).

References
  • Belkacem, I., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • BenchChem. (n.d.). Common side reactions in Knorr pyrazole synthesis and their avoidance.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • BenchChem. (n.d.). Troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis.
  • Guezgouz, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Pyrazole Synthesis.
  • Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.
  • Kumar, A., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • RSC Publishing. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Douglas, J., et al. (2016). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.
  • MDPI. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
  • Martins, M. A. P., et al. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • International Journal of Research and Analytical Reviews. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • Sharma, V., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Wang, F., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Chemistry – An Asian Journal.
  • Chen, Y., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction.
  • ResearchGate. (n.d.). Optimization for the cyclization step.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
  • Al-Mousawi, S. M., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry.
  • ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • The Journal of Organic Chemistry. (n.d.).
  • Bak, R. R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Bioconjugate Chemistry.
  • SlideShare. (n.d.). knorr pyrazole synthesis.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • SlideShare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Journal of Advanced Sciences and Engineering Technologies. (2024). A review of pyrazole compounds' production, use, and pharmacological activity.

Sources

Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(4-bromophenyl)-1H-pyrazole. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to help you navigate potential pitfalls and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and required purity. The two most prevalent methods are:

  • Condensation of a 1,3-dicarbonyl compound with hydrazine: This is a classic and widely used method, often referred to as the Knorr pyrazole synthesis.[1][2] The reaction involves the cyclocondensation of a β-diketone, β-ketoester, or α,β-unsaturated ketone (chalcone) with a hydrazine derivative. For this compound, a suitable precursor would be a 1,3-dicarbonyl compound bearing a 4-bromophenyl group.

  • Vilsmeier-Haack reaction of a hydrazone: This method involves the reaction of a hydrazone, typically derived from 4-bromoacetophenone, with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[3][4][5] This reaction proceeds via an electrophilic substitution to form the pyrazole ring and simultaneously introduces a formyl group at the 4-position, which may or may not be desired depending on the subsequent synthetic steps.

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomers is a common issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][6] The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.

Troubleshooting Regioselectivity:

  • Solvent Choice: The polarity and nucleophilicity of the solvent can significantly impact the reaction's regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[7] These non-nucleophilic, polar solvents can stabilize intermediates and direct the reaction pathway.

  • pH Control: The acidity or basicity of the reaction medium can influence which carbonyl group of the 1,3-dicarbonyl compound is more reactive towards the initial nucleophilic attack by hydrazine. Careful control of pH can favor the formation of the desired regioisomer.

  • Nature of the Hydrazine: Using a less sterically hindered or electronically biased hydrazine derivative can sometimes improve regioselectivity.

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields can stem from a variety of factors, from incomplete reactions to product degradation.

Troubleshooting Low Yield:

  • Reaction Time and Temperature: Ensure the reaction is proceeding to completion by monitoring it with thin-layer chromatography (TLC) or another suitable analytical technique. In some cases, increasing the reaction time or temperature may be necessary. However, be cautious as excessive heat can lead to byproduct formation.

  • Purity of Starting Materials: Impurities in the starting materials, such as the 1,3-dicarbonyl compound or hydrazine, can interfere with the reaction and lead to the formation of unwanted side products. Ensure your starting materials are of high purity.

  • Work-up Procedure: The product may be partially lost during the work-up. For instance, if the product has some water solubility, it can be lost in the aqueous layer during extraction. Saturating the aqueous layer with brine (NaCl solution) can help to "salt out" the product into the organic layer.

  • Atmosphere: Some reactions, particularly those involving sensitive reagents, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section provides a detailed guide to common byproducts encountered during the synthesis of this compound and strategies to minimize their formation.

Issue 1: Formation of the Regioisomeric Byproduct: 5-(4-Bromophenyl)-1H-pyrazole

This is arguably the most common byproduct when using an unsymmetrical 1,3-dicarbonyl precursor.

Causality: The formation of the 5-substituted isomer arises from the non-regioselective attack of the hydrazine on the two different carbonyl groups of the 1,3-dicarbonyl compound.[1][6]

Identification:

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the two regioisomers will be distinct. The chemical shifts of the pyrazole ring protons and carbons will differ. A pure sample of the desired isomer is essential for comparison.

  • Chromatography: The two isomers will likely have different retention factors (Rf) on TLC and different retention times in HPLC or GC, allowing for their separation and identification.

Mitigation Strategies:

  • Optimize Reaction Conditions: As discussed in the FAQs, solvent choice is critical. Employing fluorinated alcohols can significantly favor the formation of one regioisomer.[7]

  • Use of a Symmetrical Precursor: If possible, starting with a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomer formation. However, this is often not feasible for the synthesis of a specific target like this compound.

  • Chromatographic Purification: If a mixture of isomers is obtained, careful column chromatography can be used to separate the desired product from the unwanted isomer.

Issue 2: Incomplete Cyclization Leading to Hydrazone or Enamine Intermediates

In some cases, the reaction may stall after the initial condensation, leaving uncyclized intermediates in the reaction mixture.

Causality: Insufficient reaction time, low temperature, or a deactivated substrate can lead to incomplete cyclization.

Identification:

  • Spectroscopic Analysis: The presence of characteristic signals for hydrazones (C=N-NH) or enamines (C=C-N) in IR and NMR spectra can indicate the presence of these intermediates.

  • Mass Spectrometry: The molecular weight of these intermediates will be different from the final pyrazole product.

Mitigation Strategies:

  • Increase Reaction Time/Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can drive the cyclization to completion.

  • Catalyst: The use of an acid or base catalyst can facilitate the cyclization step.[2]

Issue 3: Byproducts from Side Reactions in Vilsmeier-Haack Synthesis

The Vilsmeier-Haack reaction, while effective, can sometimes lead to specific byproducts.

Causality:

  • Di-formylation: An excess of the Vilsmeier reagent can lead to the formylation of other positions on the pyrazole ring, although the 4-position is generally preferred.

  • Decomposition: The starting material or the product may decompose under the reaction conditions, especially if the temperature is too high.

Identification:

  • NMR and Mass Spectrometry: The presence of additional formyl groups or fragments indicative of decomposition can be identified through spectroscopic and spectrometric analysis.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. A large excess should be avoided.

  • Temperature Control: Maintain the recommended reaction temperature to prevent decomposition. The reaction is often performed at low temperatures initially and then warmed.[3][4]

Visualizing Reaction Pathways

To better understand the formation of the desired product and the regioisomeric byproduct, the following reaction scheme is provided.

reaction_pathway cluster_start Starting Materials cluster_products Products 1_3_Dicarbonyl 1-(4-Bromophenyl)-1,3-butanedione Desired_Product This compound 1_3_Dicarbonyl->Desired_Product Pathway A (Favored) Byproduct 5-(4-Bromophenyl)-1H-pyrazole 1_3_Dicarbonyl->Byproduct Pathway B (Disfavored) Hydrazine Hydrazine Hydrazine->Desired_Product Hydrazine->Byproduct

Caption: Reaction pathways in the synthesis of this compound.

Experimental Protocol: Synthesis from a Chalcone Precursor

This protocol provides a step-by-step methodology for the synthesis of this compound from a chalcone precursor, a common variation of the 1,3-dicarbonyl condensation method.[8][9]

Materials:

  • 1-(4-Bromophenyl)-3-aryl-2-propen-1-one (Chalcone)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)
This compound C₉H₇BrN₂223.07~13.0 (br s, 1H, NH), 7.5-7.8 (m, 5H, Ar-H), 6.7 (d, 1H, pyrazole-H)
5-(4-Bromophenyl)-1H-pyrazole C₉H₇BrN₂223.07Signals will differ from the 3-substituted isomer, particularly for the pyrazole ring protons.
Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in this synthesis.

troubleshooting_workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Time, Temp) Check_Purity->Check_Conditions Analyze_Byproducts Identify Byproducts (NMR, MS) Check_Conditions->Analyze_Byproducts Regioisomer Regioisomer Detected? Analyze_Byproducts->Regioisomer Optimize_Workup Optimize Work-up & Purification Purify Purify by Chromatography Optimize_Workup->Purify Incomplete_Reaction Incomplete Reaction? Regioisomer->Incomplete_Reaction No Modify_Solvent Modify Solvent (e.g., TFE) Regioisomer->Modify_Solvent Yes Incomplete_Reaction->Optimize_Workup No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Modify_Solvent->Purify Increase_Time_Temp->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

  • Insuasty, B., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Fahmy, H. H., et al. (2016). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate.
  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
  • [No valid URL found]
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
  • ResearchGate. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Scholars Research Library. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2016). Does anyone ever synthesize N substituted pyrazole from chalcone?.
  • PMC. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.
  • [No valid URL found]
  • [No valid URL found]

Sources

Technical Support Center: Navigating Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. This guide is designed to provide in-depth, practical solutions to the common and often complex challenges associated with controlling regioselectivity in pyrazole synthesis. Drawing from established literature and field-proven insights, this resource aims to empower you to troubleshoot your experiments effectively and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?

This is one of the most prevalent challenges in pyrazole synthesis, particularly in the widely used Knorr pyrazole synthesis.[1][2] The formation of two regioisomers arises from the two distinct electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, which can be attacked by the different nucleophilic nitrogen atoms of the substituted hydrazine.[3][4]

Underlying Principles: What Drives Regioselectivity?

The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups on the dicarbonyl component will activate the adjacent carbonyl group, while such groups on the hydrazine will decrease its nucleophilicity.[4]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction pathway by favoring the approach of the less sterically hindered nitrogen to the less hindered carbonyl group.[4]

  • Reaction Conditions: The choice of solvent, catalyst (acidic or basic), and temperature can significantly influence the reaction pathway and, consequently, the regioselectivity.[5][6]

Troubleshooting Workflow:

G start Mixture of Regioisomers Observed solvent Modify Solvent System start->solvent catalyst Alter Catalyst (Acidic/Basic) start->catalyst temp Adjust Reaction Temperature start->temp substituents Evaluate Substituent Effects (Steric/Electronic) start->substituents separation Purify Mixture solvent->separation catalyst->separation temp->separation substituents->separation characterization Characterize Isomers (NMR, etc.) separation->characterization desired_isomer Desired Isomer Isolated characterization->desired_isomer

Caption: Troubleshooting workflow for managing pyrazole regioisomer mixtures.

Practical Solutions & Protocols:

  • Solvent Modification: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of one isomer.[5] This is attributed to the unique solvent properties that can stabilize one transition state over the other.

    Experimental Protocol: Pyrazole Synthesis in Fluorinated Alcohols

    • Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in TFE or HFIP.

    • Add the substituted hydrazine (1.0-1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

  • Catalyst Selection: The reaction can be catalyzed by either acid or base. A systematic screening of both acidic (e.g., acetic acid, p-toluenesulfonic acid) and basic (e.g., sodium hydroxide, potassium carbonate) catalysts is recommended, as the optimal catalyst can be substrate-dependent.[1]

  • Temperature Control: In some cases, temperature can be a crucial factor in determining the regiochemical outcome.[6][7] Running the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) may favor the formation of one regioisomer.

Data Summary: Effect of Solvents on Regioselectivity

1,3-Diketone Substituents (R1, R3)HydrazineSolventRegioisomeric Ratio (Isomer 1:Isomer 2)Reference
Aryl, CF3MethylhydrazineEthanolMixture[5]
Aryl, CF3MethylhydrazineTFEImproved selectivity for 5-aryl isomer[5]
Aryl, CF3MethylhydrazineHFIP>99:1 in favor of 5-aryl isomer
Issue 2: How can I confidently identify the structure of the major and minor regioisomers I've synthesized?

Unambiguous characterization is critical. While techniques like mass spectrometry can confirm the molecular weight of the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between them.[8]

Key Spectroscopic Techniques:

  • ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic environment created by the substituents. Comparing the spectra of the two isomers will reveal distinct differences.[9][10]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining the spatial proximity of protons. For example, a NOESY experiment can show a correlation between the protons of the N-substituent and the protons of the adjacent substituent at the C5 position of the pyrazole ring, thus confirming the regiochemistry.[11]

Experimental Protocol: General NMR Sample Preparation

  • Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]

  • Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra on a high-field NMR spectrometer.

G cluster_isomer1 Isomer 1: N1-Substituent adjacent to R5 cluster_isomer2 Isomer 2: N1-Substituent adjacent to R3 N1_1 N1-Substituent Protons R5_1 R5-Substituent Protons N1_1->R5_1 NOESY Correlation N1_2 N1-Substituent Protons NoCorrelation No NOESY Correlation R3_2 R3-Substituent Protons G start Regioselectivity Issues with Knorr Synthesis dipolar 1,3-Dipolar Cycloaddition start->dipolar unsaturated From α,β-Unsaturated Carbonyls start->unsaturated domino Domino/Multicomponent Reactions start->domino regioselective Regioselective Pyrazole Synthesis dipolar->regioselective unsaturated->regioselective domino->regioselective

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are working on or scaling up the synthesis of this critical heterocyclic building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, a robust and scalable synthetic route is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and the scientific rationale behind key process decisions.

Synthetic Strategy Overview

The most common and scalable methods for constructing the pyrazole core involve the cyclocondensation of a three-carbon dielectrophile with hydrazine.[2] For this compound, a highly reliable and industrially relevant approach begins with the readily available 4-bromoacetophenone. This is converted into an α,β-unsaturated enaminone, which then undergoes cyclocondensation with hydrazine hydrate.

This two-step, one-pot modification of the Knorr pyrazole synthesis is advantageous as it avoids the isolation of potentially unstable 1,3-dicarbonyl intermediates and often proceeds with high regioselectivity and yield.[3]

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation cluster_2 Purification A 4-Bromoacetophenone C (E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one (Enaminone Intermediate) A->C Condensation B DMF-DMA (N,N-Dimethylformamide dimethyl acetal) B->C C_ref Enaminone Intermediate D Hydrazine Hydrate (N2H4·H2O) E This compound (Final Product) D->E F Crude Product E->F C_ref->E Cyclization & Aromatization G Purified Product F->G Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Low or No Product Yield

Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the primary causes?

A1: Low yield is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or work-up procedure.

  • Reagent Quality:

    • Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh bottle or titrate an older one to confirm its concentration.

    • 4-Bromoacetophenone: Ensure the starting material is pure and free from contaminants that could interfere with the initial condensation step.

    • Solvent: Ensure you are using anhydrous solvents, especially for the enaminone formation step, as water can hydrolyze the DMF-DMA reagent.

  • Reaction Conditions:

    • Temperature: The initial condensation to form the enaminone often benefits from heating (e.g., 80-120°C) to drive the reaction to completion. However, the subsequent cyclization with hydrazine is often exothermic. On a larger scale, poor heat dissipation can lead to side reactions. A controlled addition of hydrazine at a moderate temperature (e.g., 25-50°C) followed by a heating period is advisable.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete conversion of starting material is a common reason for low yields. If the reaction stalls, extending the reflux time may be necessary.[4]

  • Work-up & Purification:

    • Precipitation: The product often precipitates upon cooling or addition to an anti-solvent like water. If the product is too soluble in the reaction mixture, you may need to concentrate the solvent or use a larger volume of anti-solvent to induce precipitation.

    • Extraction: If an extractive work-up is used, ensure the pH of the aqueous layer is adjusted correctly to keep the pyrazole product in the organic phase. Emulsions can also lead to significant product loss.

Impure Product & Purification Challenges

Q2: My final product shows multiple spots on TLC, and I'm struggling with purification. What are these impurities and how can I remove them?

A2: The primary impurities are typically unreacted starting materials, the enaminone intermediate, or incompletely aromatized pyrazoline byproducts.

  • Identifying Impurities:

    • Enaminone Intermediate: This is a common impurity if the cyclization step is incomplete. It will have a different Rf value on TLC than the final product.

    • Pyrazoline Intermediate: The reaction proceeds via a dihydropyrazole (pyrazoline) intermediate, which is then oxidized/aromatized to the pyrazole.[5] In some cases, this intermediate can be isolated. Its presence can be detected by ¹H NMR, where you would see aliphatic protons (typically around 3-4 ppm) instead of the single aromatic proton of the pyrazole ring.

    • Regioisomers: While the use of unsubstituted hydrazine (N₂H₄) prevents regioisomerism on the pyrazole core itself, if a substituted hydrazine were used, the formation of two different N-substituted pyrazoles would be possible.[2]

  • Improving Purity:

    • Reaction: To minimize the pyrazoline intermediate, ensure the reaction goes to completion, potentially by extending the reflux time or adding a mild oxidizing agent if necessary, although this route often aromatizes spontaneously.

    • Purification Strategy:

      • Recrystallization: This is the most effective method for removing minor impurities on a large scale. Test various solvents; ethanol, isopropanol, or toluene/heptane mixtures are good starting points.[6]

      • Column Chromatography: Highly effective for removing closely related impurities but can be challenging to scale. A silica gel column with a hexane/ethyl acetate gradient is a standard choice.[7][8]

      • Acid Wash: Pyrazoles are weakly basic. Washing an organic solution of the crude product with dilute acid can sometimes remove non-basic impurities. The product can then be recovered by neutralizing the aqueous layer and extracting.

ProblemPotential CauseSuggested Solution
Low Yield 1. Degraded hydrazine hydrate2. Incomplete reaction3. Suboptimal temperature1. Use fresh or titrated hydrazine.2. Increase reaction time; monitor by TLC.3. Optimize temperature for both steps.
Impure Product 1. Incomplete cyclization2. Presence of pyrazoline intermediate1. Ensure sufficient heating/time for the second step.2. Prolong reflux to promote aromatization.
Purification Difficulty 1. Poor solvent choice for recrystallization2. Impurities have similar polarity1. Screen multiple solvent systems (e.g., EtOH, IPA, Toluene).2. Utilize column chromatography with a shallow gradient.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when running this synthesis? A1: The most significant hazard is hydrazine hydrate . It is acutely toxic, a suspected carcinogen, and corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a plan for quenching any spills.

Q2: How can I confirm the final product structure and distinguish it from the pyrazoline intermediate? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • This compound: Will show a characteristic singlet for the C4-H proton on the pyrazole ring (typically δ 6.5-7.0 ppm) and a broad singlet for the N1-H proton (often >10 ppm).

  • Pyrazoline Intermediate: Will lack the aromatic C4-H signal and instead show aliphatic signals for the CH and CH₂ groups of the non-aromatic ring, typically as multiplets in the δ 3.0-4.5 ppm range.

Q3: Can this reaction be performed as a one-pot synthesis? A3: Yes, this is one of the primary advantages of this route. After forming the enaminone intermediate from 4-bromoacetophenone and DMF-DMA, the hydrazine hydrate can be added directly to the same reaction vessel without isolating the intermediate. This improves process efficiency and avoids handling a potentially sensitive intermediate.[3]

Q4: What are the main challenges when scaling this reaction from the lab to a pilot plant? A4:

  • Heat Management: The cyclization with hydrazine is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires controlled addition of hydrazine and a reactor with efficient cooling to prevent a runaway reaction.

  • Mixing: Ensuring homogenous mixing in a large reactor is critical, especially during the addition of reagents.

  • Product Isolation: Filtration of large quantities of solid product can be slow. The choice of filter and drying equipment becomes critical for process efficiency.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol describes a robust, scalable one-pot synthesis starting from 4-bromoacetophenone.

Materials:

  • 4-Bromoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate (~64% N₂H₄)

  • Ethanol or Toluene

  • Deionized Water

Procedure:

  • To a stirred solution of 4-bromoacetophenone (1.0 eq) in toluene (3-5 mL per gram of acetophenone), add DMF-DMA (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Cool the mixture to 40-50 °C.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise over 20-30 minutes. An exotherm will be observed. Maintain the internal temperature below 70 °C.

  • After the addition is complete, heat the mixture to reflux (around 80-90 °C in ethanol, or 110 °C in toluene) for 3-5 hours, monitoring by TLC for the disappearance of the enaminone intermediate.

  • Cool the reaction mixture to room temperature. The product may begin to crystallize.

  • Add water (2-3 volumes relative to the solvent) to precipitate the product fully.

  • Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5 °C and stir for another hour.

  • Filter the solid product, wash the cake with a cold 1:1 mixture of the reaction solvent and water, and then with pure cold water.

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 85-95% Appearance: Off-white to light yellow solid.

G cluster_mech Reaction Mechanism Chalcone Enaminone Intermediate (E)-1-(4-Br-Ph)-3-(NMe2)prop-2-en-1-one Addition Michael Addition Intermediate Chalcone->Addition + Hydrazine Hydrazine Hydrazine (H2N-NH2) Cyclization Cyclized Intermediate (Pyrazolidine) Addition->Cyclization Intramolecular Condensation (-H2O) Elimination Dimethylamine Elimination Cyclization->Elimination Elimination of HNMe2 & Aromatization Product This compound Elimination->Product

Caption: Mechanism of pyrazole formation from an enaminone and hydrazine.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to dissolve the solid at reflux temperature.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1 hour to maximize crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Troubleshooting Decision Tree

G Start Reaction Complete? CheckTLC Analyze Crude Product by TLC/NMR Start->CheckTLC Yes LowYield Low Yield Start->LowYield No (Incomplete) CheckTLC->LowYield Low Yield Impure Multiple Spots on TLC CheckTLC->Impure Impure GoodResult High Yield & Purity Proceed to Isolation CheckTLC->GoodResult Pure CheckReagents Check Reagent Quality (Hydrazine, Solvent) LowYield->CheckReagents OptimizeCond Optimize Conditions (Time, Temperature) LowYield->OptimizeCond IDImpurity Identify Impurities (Starting Material, Intermediate) Impure->IDImpurity CheckReagents->OptimizeCond If Reagents OK CheckWorkup Review Work-up (Precipitation, Extraction) OptimizeCond->CheckWorkup If Conditions OK Recrystallize Recrystallize (Screen Solvents) IDImpurity->Recrystallize Minor Impurities Chromatography Column Chromatography IDImpurity->Chromatography Major/Close Impurities

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Nadia, G.; et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Schmidt, A., et al. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Götzinger, A. C., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry.
  • Andrade, B., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.
  • ResearchGate (2018). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • ResearchGate (2020). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl....
  • ResearchGate (2021). Large-scale synthesis of 1H-pyrazole.
  • Patil, S. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • Jana, M., et al. (2020). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. The Journal of Organic Chemistry.
  • ResearchGate (2015). Synthesis of novel pyrazolic analogues of chalcones....
  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.
  • Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
  • Zare, A., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Wallace, D. J., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters.
  • Zainab, I. H. (2022). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Egyptian Journal of Chemistry.
  • Wang, S., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules.
  • Wallace, D. J., & Klauber, D. J. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters.
  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry.
  • Annadurai, M., et al. (2024). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Advances.
  • Yüksek, H., et al. (2018). Synthesis of Some New Pyrazoles. Turkish Journal of Chemistry.
  • Uçar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative.... In Vitro Cellular & Developmental Biology - Animal.
  • Gao, H., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • ResearchGate (2022). Synthesis of chalcone (3a–h) and pyrazole derivatives (4a–h).
  • Chem Help ASAP (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
  • Jasiński, R. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules.
  • Kula, K., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules.
  • ResearchGate (2023). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones....
  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Pharmaceuticals.
  • Oriental Journal of Chemistry (2018). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity.
  • Al-Ostath, R. A., et al. (2023). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones.... Scientific Reports.
  • Google Patents (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • The Pharma Innovation Journal (2017). Synthesis of series of chalcone and pyrazoline derivatives.
  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube.

Sources

Technical Support Center: Workup Strategies for 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and pharmaceutical scientists working with 3-(4-Bromophenyl)-1H-pyrazole. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of product decomposition during reaction workup. Our goal is to equip you with the knowledge to optimize your purification protocols, maximize yield, and ensure the integrity of your final compound.

Section 1: Troubleshooting Guide - Diagnosing and Solving Decomposition

This section is designed to help you identify the root cause of decomposition in your specific workup procedure and provides actionable solutions.

Q1: My reaction mixture turns dark brown or black during aqueous workup, and TLC analysis shows multiple new spots, indicating product loss. What is the likely cause?

A1: The development of a dark color and the appearance of multiple new spots on a TLC plate are classic indicators of decomposition, often due to oxidation or acid/base instability.[1]

Underlying Causes & Solutions:

  • Oxidative Degradation: Pyrazole rings, especially when unsubstituted on the nitrogen, can be susceptible to oxidation, particularly at elevated temperatures or when exposed to air for prolonged periods in the presence of certain metal ions.[1][2] The reaction of the pyrazole ring itself may be oxidized, though the side chain is also susceptible.[3][4]

    • Solution: Conduct the workup under an inert atmosphere (e.g., nitrogen or argon).[1] Degas all aqueous solutions before use. If you suspect metal-catalyzed oxidation, consider adding a chelating agent like EDTA to the quench solution.

  • pH Instability: Extreme pH conditions, both acidic and basic, can promote decomposition. While pyrazoles are generally considered aromatic and relatively stable, strong acids can lead to protonation and potential ring-opening, while strong bases can deprotonate the N-H, making the ring more electron-rich and susceptible to oxidation.[3]

    • Solution: Maintain a pH as close to neutral as possible during the workup. Use mild acids (e.g., dilute acetic acid, saturated ammonium chloride) and bases (e.g., saturated sodium bicarbonate) for pH adjustments. Avoid strong mineral acids and hydroxides. A buffered wash may be beneficial.

Q2: I'm experiencing low yields after liquid-liquid extraction. It seems my product is either not extracting efficiently or is decomposing in the process. How can I improve this?

A2: Low recovery after extraction can be due to several factors, including incorrect solvent choice, emulsion formation, or decomposition during the process.

Underlying Causes & Solutions:

  • Solvent Selection: The polarity of your extraction solvent is crucial. This compound is a moderately polar compound.

    • Solution: Use a solvent of intermediate polarity like ethyl acetate or dichloromethane.[5] If the product has residual acidic or basic character from the reaction, a pH adjustment of the aqueous layer can significantly improve partitioning into the organic layer.

  • Emulsion Formation: Emulsions can trap your product at the interface of the aqueous and organic layers, leading to significant loss.

    • Solution: To break up emulsions, add brine (saturated NaCl solution) to the separatory funnel.[6] This increases the ionic strength of the aqueous phase, forcing better separation.

  • Decomposition During Extraction: If the extraction process is lengthy, exposure to air and residual reactants or catalysts can cause decomposition.

    • Solution: Perform the extraction as quickly as possible. Ensure the reaction is fully quenched before starting the extraction. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can help remove oxidizing agents.

Q3: My isolated product is an oil or a waxy solid, but I expect a crystalline solid. What could be the problem?

A3: Obtaining an oil or waxy solid instead of a crystalline product often points to the presence of impurities that inhibit crystallization. The reported melting point for this compound is in the range of 132-136 °C, indicating it should be a solid at room temperature.

Underlying Causes & Solutions:

  • Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice.

    • Solution: Ensure your product is thoroughly dried under high vacuum. If using a rotary evaporator, be mindful that high temperatures can cause decomposition.[7] It's often better to use a lower temperature for a longer time.

  • Co-eluting Impurities: If you've performed column chromatography, impurities with similar polarity might have co-eluted with your product.

    • Solution: Optimize your chromatography conditions. A shallower solvent gradient or a different solvent system might be necessary. Consider a final purification step like recrystallization.

  • Recrystallization Issues: Choosing the right solvent for recrystallization is key.

    • Solution: A common and effective technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (like ethanol or chloroform) and then slowly cool it to induce crystallization.[6][8] If the product precipitates too quickly, you can add a co-solvent in which it is less soluble (like water or hexanes) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working up this compound?
Q2: Should I be concerned about the temperature of my workup?

A2: Yes, temperature is a critical factor.[7] Elevated temperatures can accelerate decomposition pathways, especially oxidation.[1] It is recommended to perform all workup steps, including quenching, extractions, and washes, at room temperature or below (using an ice bath). When removing solvent on a rotary evaporator, use a water bath temperature that is as low as practical.

Q3: Are there any protecting groups I can use to improve the stability of the pyrazole ring during synthesis and workup?

A3: Yes, protecting the pyrazole nitrogen can enhance stability and prevent certain side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions but can be removed with acid.[10] Another option is the 4-methoxybenzyl (PMB) group, which can also be removed under mild conditions.[11] Using a protecting group can be particularly beneficial if your synthetic route involves strong bases or nucleophiles.[11]

Q4: What are the key stability characteristics of this compound?

A4: Based on the general properties of pyrazoles and the presence of the bromophenyl group, the following can be inferred:

  • Thermal Stability: While generally stable at room temperature, pyrazoles can decompose at elevated temperatures.[7] The presence of functional groups can influence this stability.

  • Oxidative Stability: The pyrazole ring can be susceptible to oxidation.[1][2] This can be exacerbated by heat, light, and the presence of metal catalysts.

  • pH Stability: As discussed, extremes in pH should be avoided to prevent decomposition.

Section 3: Recommended Workup Protocol and Visualization

The following is a generalized, robust workup procedure designed to minimize the decomposition of this compound.

Step-by-Step Protocol
  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a pre-chilled, degassed saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH to ensure it remains near neutral.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).[6]

    • Combine the organic layers.

  • Washing the Organic Layer:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).

      • Brine (saturated aqueous NaCl) to aid in drying and break any emulsions.[6]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • For final purification and to obtain a crystalline solid, perform a recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexanes).[6][8]

Workflow Visualization

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench 1. Quench (0°C, sat. NH4Cl) Reaction->Quench Cool Extract 2. Extraction (Ethyl Acetate) Quench->Extract Wash 3. Wash (sat. NaHCO3, Brine) Extract->Wash Dry 4. Dry (Na2SO4) Wash->Dry Concentrate 5. Concentrate (<40°C) Dry->Concentrate Chromatography 6. Column Chromatography (Optional) Concentrate->Chromatography Recrystallize 7. Recrystallize Concentrate->Recrystallize Direct to Recrystallization Chromatography->Recrystallize FinalProduct Pure Crystalline Product Recrystallize->FinalProduct

Caption: A generalized workflow for the workup and purification of this compound.

Potential Decomposition Pathways

Decomposition_Pathways cluster_conditions Decomposition Conditions Pyrazole This compound Oxidized Oxidized Byproducts (e.g., 4-Hydroxypyrazole) Pyrazole->Oxidized Oxidation RingOpened Ring-Opened Products Pyrazole->RingOpened Acid/Base Instability SideReaction Side Reaction Products (e.g., Bis-pyrazole) Pyrazole->SideReaction e.g., Excess Reactant StrongAcid Strong Acid StrongAcid->Pyrazole StrongBase Strong Base StrongBase->Pyrazole Oxidants Oxidizing Agents (Air, Metal Ions) Oxidants->Pyrazole HighTemp High Temperature HighTemp->Pyrazole

Sources

Technical Support Center: Catalyst Optimization for 3-(4-Bromophenyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-(4-Bromophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for this important synthetic transformation. We will move beyond simple protocols to explore the underlying principles of catalyst system optimization, providing actionable troubleshooting advice and in-depth FAQs to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalytic methods for synthesizing this compound?

The synthesis of this compound typically involves the formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond between a pyrazole core and a 4-bromophenyl group. The two most powerful and versatile methods for this are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination .

  • Suzuki-Miyaura Coupling: This method forms a C-C bond between a pyrazole-containing boronic acid (or ester) and an aryl halide (like 1,4-dibromobenzene) or, conversely, between 3-bromo-1H-pyrazole and (4-bromophenyl)boronic acid. It is widely used due to its high functional group tolerance and the commercial availability of many starting materials.[1][2]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between pyrazole (acting as a nucleophile) and an aryl halide.[3] This is an excellent strategy for creating N-aryl pyrazoles. While our target is a C-aryl pyrazole, understanding this reaction is crucial as N-arylation can be a competing side reaction if the pyrazole nitrogen is unprotected. For C-arylation, Suzuki-Miyaura is generally the more direct approach.

Q2: Why is the choice of ligand so critical for a successful coupling reaction?

The phosphine ligand is arguably the most important variable in optimizing a palladium-catalyzed cross-coupling reaction. It is not merely a spectator; it directly influences the catalyst's stability, activity, and selectivity. The ligand's primary roles are:

  • Stabilizing the Pd(0) Center: The ligand prevents the palladium catalyst from decomposing into inactive palladium black.[4]

  • Promoting Oxidative Addition: Electron-rich and sterically bulky ligands accelerate the oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[5]

  • Facilitating Reductive Elimination: The ligand's steric bulk also promotes the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.[5]

For challenging substrates like heteroaryl halides or bromides, moving from simple ligands like triphenylphosphine (PPh₃) to advanced biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) is often necessary to achieve high yields.[5][6]

Q3: How does the base influence the reaction, and how do I select the right one?

In Suzuki-Miyaura coupling, the base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[7] The choice of base is critical and depends on several factors:

  • Strength: Stronger bases (e.g., Cs₂CO₃, K₃PO₄) often lead to faster reaction rates. However, they can also promote side reactions like protodeboronation or hydrolysis of sensitive functional groups (e.g., esters) on the substrate.[8][9]

  • Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄ is often favored in anhydrous conditions, while K₂CO₃ is a standard choice for aqueous solvent systems.[5]

  • Substrate Tolerance: For substrates with base-sensitive groups, milder bases like NaHCO₃ or KF are recommended, although this may require higher temperatures or longer reaction times.[5][9]

Q4: Why is a rigorously inert atmosphere required for these reactions?

Palladium-catalyzed cross-coupling reactions rely on the Pd(0) oxidation state as the active catalytic species. Oxygen (O₂) is a potent oxidizing agent that can rapidly convert Pd(0) to inactive Pd(II) oxides, effectively killing the catalyst.[4] Similarly, many phosphine ligands are susceptible to oxidation. Therefore, thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration is non-negotiable for achieving reproducible and high-yielding results.[4][10]

Troubleshooting Guide for Sluggish or Failed Reactions

Even with established protocols, challenges are common. This section provides a systematic approach to diagnosing and solving issues.

Problem 1: Low or No Conversion of Starting Materials

If you observe a significant amount of your starting aryl bromide or pyrazole derivative remaining after the expected reaction time, consult the following decision tree.

G start Low or No Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents High Purity? start->check_reagents catalyst_source Source: Pd Precatalyst & Ligand (e.g., XPhos Pd G3) check_catalyst->catalyst_source temp Temperature check_conditions->temp base Base check_conditions->base solvent Solvent check_conditions->solvent reagent_purity Purity: Aryl Halide & Boronic Acid check_reagents->reagent_purity catalyst_action Action: Use fresh, properly stored catalyst. Consider a more active precatalyst. Ensure ligand is not oxidized. catalyst_source->catalyst_action temp_action Action: Incrementally increase temperature (e.g., from 80°C to 110°C). Consider microwave irradiation. temp->temp_action base_action Action: Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃). Ensure base is finely powdered. base->base_action solvent_action Action: Screen alternative solvents (e.g., Dioxane, Toluene, 2-MeTHF). Ensure solvent is anhydrous and degassed. solvent->solvent_action reagent_action Action: Check for impurities. Boronic acids can degrade/oligomerize; use fresh or recrystallized material. reagent_purity->reagent_action G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_inputs Key Inputs pd0 Pd(0)L₂ Active Catalyst pd2_complex Ar-Pd(II)-X(L₂) Oxidative Addition Complex pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L₂) Transmetalation Product pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (Product Ar-Ar' released) ArX 3-Bromo-1H-pyrazole (Ar-X) ArX->pd2_complex Boronic (4-Bromophenyl)boronic Acid (Ar'-B(OR)₂) Boronic->transmetalation_complex Base Base (e.g., K₃PO₄) Base->transmetalation_complex Activates Boronic Acid Ligand Ligand (L) (e.g., XPhos) Ligand->pd0 Stabilizes & Activates

Caption: The role of each component in the Suzuki-Miyaura cycle.

Recommended Experimental Protocols

These protocols provide robust starting points for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate sluggish reactions, often leading to higher yields in shorter times. [1][11]

  • Vessel Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add 3-bromo-1H-pyrazole (1.0 equiv), (4-bromophenyl)boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.2 M) via syringe.

  • Reaction: Place the vial in the microwave reactor. Heat the mixture to 110-120 °C for 30-60 minutes.

  • Monitoring: After cooling, check the reaction progress by TLC or LC-MS. If starting material remains, the reaction can be heated for an additional 30 minutes.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is provided for context, particularly for N-arylation reactions which may be analogous or competing. [10]

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), the amine/heterocycle (e.g., pyrazole, 1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4-5 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Add the base (e.g., cesium carbonate, Cs₂CO₃, 1.5 equiv). Then add anhydrous, degassed solvent (e.g., toluene or dioxane, to ~0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol above.

Catalyst System Component Comparison

For a systematic optimization, it is useful to have a selection of catalysts and ligands available.

Parameter Typical Starting Choice Alternative Options for Optimization Key Considerations
Palladium Source Pd₂(dba)₃ or a G3 Precatalyst (e.g., XPhos Pd G3)Pd(OAc)₂, PdCl₂(dppf)Precatalysts are often more stable and provide more reproducible results. Pd(OAc)₂ requires in-situ reduction. [11][12]
Ligand XPhos or SPhostBuDavePhos, BrettPhos, RuPhosThe choice depends on the electronic and steric properties of the substrates. Screening is often necessary for difficult couplings. [6][13]
Base K₃PO₄ (anhydrous) or K₂CO₃ (aqueous)Cs₂CO₃, NaOtBu, KFCs₂CO₃ is highly effective but more expensive. NaOtBu is very strong and not suitable for base-sensitive substrates. [10][14]
Solvent 1,4-Dioxane/H₂O (10:1)Toluene, 2-MeTHF, DMF, EthanolSolvent choice affects reagent solubility and reaction temperature. Protic solvents like ethanol can sometimes be used with specific ligands like Xantphos. [8][15]

References

  • ResearchGate.Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • MDPI.C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • PubMed Central.C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ResearchGate.Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • DSpace@MIT.Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • ResearchGate.[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Wikipedia.Buchwald–Hartwig amination.
  • cjoc.cn.Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • PubMed Central.1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate.Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.
  • ResearchGate.Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • National Institutes of Health (NIH).Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate.Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit.How to approach choosing reaction conditions for Suzuki?.
  • MDPI.Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ACS Publications.Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol.
  • PubMed Central.Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • Reddit.Why am I getting low yield for my Suzuki coupling reaction?.
  • researchmap.Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
  • Organic Chemistry Portal.Suzuki Coupling.
  • Reddit.Diagnosing issues with a failed Suzuki coupling?.
  • PubMed.Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
  • PubMed Central.3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • PubMed Central.3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Sources

Technical Support Center: Crystallization of 5-Amino-3-(4-bromophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 5-Amino-3-(4-bromophenyl)pyrazole. This molecule is a valuable building block in pharmaceutical and agrochemical research, noted for its role in synthesizing anti-inflammatory agents and other bioactive compounds.[1][2] However, its unique trifecta of functional groups—a basic amino group, a hydrogen-bonding pyrazole ring, and a bulky, hydrophobic bromophenyl moiety—presents specific challenges to achieving high-purity crystalline material.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and complex issues encountered during its crystallization. We will delve into the causality behind these challenges and provide robust, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My compound refuses to crystallize and remains fully dissolved, even after significant cooling. What is happening?

Causality Analysis: This is the most common issue in crystallization and indicates that the solution is not sufficiently supersaturated. The solvent you have chosen is too effective ("too good") at the lower temperature, keeping the compound comfortably in the solution phase. For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature, creating a thermodynamic driving force for phase change.

Troubleshooting Protocol: If your solution is clear and stable at a low temperature, follow these steps sequentially:

  • Induce Nucleation:

    • Scratching Method: Vigorously scratch the inside surface of the flask below the solvent level with a glass rod.[3] The microscopic scratches provide high-energy nucleation sites for crystal growth to begin.

    • Seeding Method: If you have a previous pure crystal of the compound, add a single, tiny crystal ("seed crystal") to the cold solution. This provides a perfect template for further crystal lattice formation.

  • Increase Concentration:

    • Gently heat the solution to boiling and reduce the solvent volume by 25-50% on a rotary evaporator or with a gentle stream of nitrogen.[3]

    • Allow the concentrated solution to cool slowly again. Be cautious, as excessive concentration can lead to "crashing out" as an amorphous solid.

  • Introduce an Anti-Solvent:

    • If concentration fails, select an "anti-solvent"—a solvent in which your compound is poorly soluble but which is fully miscible with your current solvent. Common examples for this system include adding n-hexane to an ethyl acetate solution or water to an ethanol solution.[4][5]

    • Add the anti-solvent dropwise to the warm solution until persistent turbidity (cloudiness) is observed.

    • Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly. This brings the solution to a state of ideal supersaturation.

  • Utilize a Lower Temperature Bath:

    • If room temperature and standard ice baths (0 °C) are ineffective, move to a lower temperature environment. Options include a salt-ice bath (-10 to -20 °C) or a laboratory freezer.[3]

Question 2: Instead of crystals, my compound separated as an insoluble oil. How do I prevent this "oiling out"?

Causality Analysis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the context of the solvent system. The high concentration of the solute in the solvent depresses the melting point of the solid. This is particularly common when a solution is highly supersaturated or when impurities are present that disrupt the crystal lattice formation.

Troubleshooting Protocol:

  • Reduce Supersaturation Level: Re-heat the solution to dissolve the oil. Add 10-20% more of the primary solvent to create a more dilute solution. Allow this to cool much more slowly.

  • Lower the Cooling Temperature: The goal is to have the solution become supersaturated at a temperature below the compound's depressed melting point. Slow, gradual cooling is key. An insulated Dewar or wrapping the flask in glass wool can achieve this.

  • Change the Solvent System: Choose a solvent or solvent pair with a lower boiling point. This ensures that the solution cools to a lower temperature before saturation is reached. For instance, if you are using toluene, consider switching to ethyl acetate/hexane.

  • Purify the Crude Material: Oiling out is often exacerbated by impurities. If the issue persists, consider a preliminary purification step like a quick filtration through a silica plug to remove baseline impurities before attempting recrystallization.[6]

Question 3: I obtained a solid, but it's an amorphous powder or very fine needles. How can I grow larger, well-defined crystals?

Causality Analysis: The formation of a fine powder or microscopic needles indicates that nucleation (the initial formation of crystal seeds) happened far too rapidly and dominated over the process of crystal growth.[7] This "crashing out" is typically caused by excessively rapid cooling or a very high level of supersaturation, leading to the simultaneous formation of countless tiny crystals.

Troubleshooting Protocol: The core principle here is to slow everything down to favor methodical growth on a smaller number of nucleation sites.

  • Slow Cooling: This is the most critical parameter.

    • Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask (e.g., wrap in foil or towels, or place it inside a large beaker) to slow heat exchange.

    • Once at room temperature, transfer the flask to a refrigerator (~4 °C), and only after several hours, to a freezer (-20 °C).

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol).

    • Place this vial, uncapped, inside a larger, sealed jar containing a layer of a "poor" anti-solvent (e.g., hexane).

    • Over several hours or days, the anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization.

  • Solvent Layering:

    • Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane).

    • Carefully and slowly layer a less dense, miscible anti-solvent (e.g., hexane) on top without mixing.

    • Crystals will form slowly at the interface between the two solvents.

Experimental Workflows & Data
Workflow 1: Systematic Crystallization Troubleshooting

The following diagram outlines a logical decision-making process for troubleshooting difficult crystallizations.

G start Crude 5-Amino-3-(4-bromophenyl)pyrazole solvent_screen Perform Solvent Screen (See Table 1) start->solvent_screen dissolve Dissolve in Min. Hot Solvent solvent_screen->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals_ok Well-formed Crystals (Success!) outcome->crystals_ok Crystals Form no_solid No Solid Forms outcome->no_solid Solution Clear oiling_out Compound Oils Out outcome->oiling_out Liquid Layer powder Amorphous Powder outcome->powder Fine Solid fix_no_solid 1. Scratch/Seed 2. Reduce Solvent Volume 3. Add Anti-Solvent no_solid->fix_no_solid fix_oiling 1. Re-heat & Dilute 2. Cool Slower 3. Change Solvent oiling_out->fix_oiling fix_powder 1. Use Less Supersaturation 2. Cool MUCH Slower 3. Try Vapor Diffusion powder->fix_powder fix_no_solid->dissolve fix_oiling->dissolve fix_powder->dissolve

Caption: A decision tree for troubleshooting common crystallization failures.

Table 1: Solvent Selection Guide for 5-Amino-3-(4-bromophenyl)pyrazole

The choice of solvent is paramount.[7] Based on the molecule's structure, a moderately polar solvent or a polar/non-polar solvent pair is predicted to be most effective. Small-scale solubility tests are essential.[4][5]

SolventBoiling Point (°C)Polarity IndexPredicted RoleComments
Ethanol 784.3Good Primary Solvent Often effective for aminopyrazoles.[5] Good solubility when hot, lower when cold.
Isopropanol 823.9Good Primary Solvent Similar to ethanol, but slightly less polar. May provide better crystal quality.
Ethyl Acetate 774.4Good Primary Solvent Excellent choice. Dissolves the compound well when hot.
Acetonitrile 825.8Possible Primary Solvent May be too polar, but worth testing.
Water 10010.2Anti-Solvent Compound is likely insoluble. Use as an anti-solvent with alcohols (e.g., Ethanol/Water).[4][8]
n-Hexane 690.1Anti-Solvent Compound is insoluble. Ideal anti-solvent for use with ethyl acetate or THF.[9]
Toluene 1112.4Possible Primary Solvent The high boiling point may increase the risk of oiling out.

Protocol for Solvent Screening:

  • Place ~10-20 mg of crude material into several small test tubes.

  • To each tube, add a different potential primary solvent dropwise at room temperature. Note solubility.

  • If insoluble at room temperature, gently heat the tube. If it dissolves, it's a good candidate.

  • Allow the hot solutions to cool. The best solvent is one where the compound dissolves when hot but readily crystallizes upon cooling.

  • For solvent pairs, dissolve the compound in a minimal amount of a "good" solvent and add the "anti-solvent" dropwise until cloudy.

Workflow 2: Decolorization Using Activated Charcoal

If your crude material imparts color (typically yellow to brown due to oxidation of the amine) to the crystallization solution, activated charcoal can be used.

G start Dissolve Crude Solid in Hot Solvent add_charcoal Add Activated Charcoal (1-2% by weight) start->add_charcoal boil Boil Briefly (1-2 minutes) add_charcoal->boil hot_filter Perform Hot Filtration (Pre-heat funnel!) boil->hot_filter filtrate Collect Hot, Colorless Filtrate hot_filter->filtrate cool_crystallize Allow to Cool & Crystallize filtrate->cool_crystallize end Collect Pure, Colorless Crystals cool_crystallize->end

Caption: Workflow for removing colored impurities during recrystallization.

Critical Note on Hot Filtration: The primary risk is premature crystallization on the filter funnel, leading to significant yield loss. To prevent this, pre-heat the filter funnel and receiving flask by placing them in an oven or rinsing them with hot, clean solvent just before filtration.[5]

References
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • Benchchem. (n.d.). Refining work-up procedures for isolating pure 3-Amino-5-(2-furyl)pyrazole.
  • Kavun, A. M., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][4][5][10]triazines. Molecules, 26(5), 1283.
  • Niedenzu, K., et al. (1981). The Bromination of Pyrazabole. Inorganic Chemistry, 20(10), 3403-3406.
  • Gann, E. N., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • BenchChem. (n.d.). 5-Amino-3-(4-bromophenyl)pyrazole.
  • American Elements. (n.d.). 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole.
  • Hladii, V. I., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 31(4), 693-703.
  • Desai, N. C., et al. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. International Journal of ChemTech Research, 2(4), 1838-1844.
  • Soliman, A. M., et al. (2011). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o2784.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8904-8914. [Link]
  • Google Patents. (2009). Method for purifying pyrazoles.
  • Google Patents. (2009). Process for the purification of pyrazoles.
  • Pintro, C. J., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-meth-oxy-phen-yl)pyrazole-4-carb-ox-ylic acid and 5-amino-3-(4-meth-oxy-phen-yl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 336-339.
  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. [Link]
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives... (2021). Frontiers in Chemistry, 9, 755836. [Link]
  • American Elements. (n.d.). 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole.
  • Google Patents. (2005). Process for the preparation of 4-aminopyrazole derivatives.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules, 21(11), 1461. [Link]
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles... (2015). Russian Journal of Organic Chemistry, 51(12), 1728-1731. [Link]
  • ResearchGate. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2.
  • Reddit. (2023). Protecting Groups for Improving Crystallinity?
  • Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • What Makes a Branched Aromatic Compound a Crystallization Chaperone?... (2019). Chemistry – A European Journal, 25(48), 11261-11268. [Link]
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 846-861.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Journal of Organic and Inorganic Chemistry. [Link]

Sources

Removal of starting materials from 3-(4-Bromophenyl)-1H-pyrazole product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Bromophenyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this target molecule from its common starting materials. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

The Synthetic Challenge: From Starting Materials to Pure Product

The synthesis of this compound typically involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent, often generated in situ from 4-bromoacetophenone.[1][2] A common and robust method is the reaction between 4-bromoacetophenone and a source of hydrazine, followed by cyclization.

While the synthesis is relatively straightforward, the primary challenge lies in the post-reaction work-up, where unreacted starting materials can co-purify with the desired pyrazole product, compromising yield, purity, and the validity of downstream applications. This guide provides a systematic approach to identifying and removing these specific impurities.

Section 1: Identifying the Contaminants

Effective purification begins with understanding the physical and chemical properties of the potential impurities relative to your product. The primary contaminants are typically the unreacted starting materials.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)PolarityKey Characteristics
4-Bromoacetophenone Br-C₆H₄-C(O)CH₃199.0449-51 °C[3]Moderately PolarNeutral ketone; soluble in many organic solvents.[4]
Hydrazine Hydrate N₂H₄·H₂O50.06-51.7 °CHighly PolarBasic, water-soluble liquid.
This compound (Product) Br-C₆H₄-C₃H₃N₂223.06~145-148 °CPolarWeakly basic aromatic heterocycle.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the most likely impurities in my crude this compound product? A1: The most common impurities are unreacted starting materials: 4-bromoacetophenone and residual hydrazine (or its derivatives). Side products from potential side reactions, such as the formation of regioisomers if an unsymmetrical dicarbonyl precursor is used, can also be present, though this is less common for this specific target.[2]

Q2: What is the fastest way to check my crude product for these impurities? A2: Thin-Layer Chromatography (TLC) is the most efficient initial assessment method. Spot your crude material alongside the starting materials on a silica gel plate. A typical eluent system to start with is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[5][6] Unreacted 4-bromoacetophenone will likely have a different Rf value than your more polar pyrazole product. Hydrazine is highly polar and often streaks or remains at the baseline.

Q3: My main impurity is 4-bromoacetophenone. Should I use recrystallization or column chromatography? A3: The choice depends on the quantity of the impurity and your desired purity level.

  • Recrystallization is highly effective if there is a significant difference in solubility between the product and the impurity and if the impurity level is relatively low (<10-15%). It is faster and more scalable for larger quantities.[7][8]

  • Column Chromatography is the method of choice for removing impurities with similar polarities or when very high purity is required.[5][9] It offers superior separation but is more time-consuming and uses more solvent.

Q4: How can I effectively remove residual hydrazine from my product? A4: Hydrazine is basic and highly soluble in water, especially in its protonated salt form. The most effective method is an acidic wash during the liquid-liquid extraction phase of your work-up. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl), the basic hydrazine will be protonated and extracted into the aqueous layer.[10]

Q5: My purified pyrazole shows peak tailing during column chromatography. What causes this and how can I fix it? A5: Peak tailing for nitrogen-containing heterocycles like pyrazoles is often due to the interaction of the basic nitrogen atoms with acidic silanol groups on the surface of the silica gel.[5] To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system.[11] Alternatively, using deactivated (neutral) silica gel or alumina can also solve the problem.[5][11]

Section 3: Troubleshooting and Detailed Purification Protocols

This section provides step-by-step methodologies for tackling specific purification challenges.

Overall Purification Strategy

The logical flow of purification involves an initial work-up followed by a targeted purification technique based on the nature of the impurities identified by TLC analysis.

cluster_0 Initial Work-up cluster_1 Purity Assessment & Purification reaction Crude Reaction Mixture quench Quench with Water/Brine reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Acidic Wash (e.g., 1M HCl) Removes Hydrazine extract->wash dry Dry Organic Layer & Evaporate wash->dry crude_solid Crude Solid Product dry->crude_solid tlc Analyze by TLC crude_solid->tlc recrystallize Recrystallization tlc->recrystallize Single major impurity, different solubility chromatography Column Chromatography tlc->chromatography Multiple impurities or similar polarity pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for purifying this compound.
Protocol 1: Removal of Unreacted 4-Bromoacetophenone by Recrystallization

This technique exploits differences in solubility between the pyrazole product and the ketone starting material at different temperatures. Ethanol or ethanol/water mixtures are often effective solvent systems.[11][12]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a potential solvent (e.g., ethanol) dropwise while heating. A good solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once cloudiness appears, move the flask to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Assess purity via melting point analysis and TLC. A pure product should exhibit a sharp melting point.[8]

Potential Solvents for Recrystallization
Ethanol
Ethanol / Water Mixture
Isopropanol
Chloroform[9]
Ethyl Acetate / Hexane Mixture
Protocol 2: Removal of Impurities by Silica Gel Column Chromatography

This is the most powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel).

cluster_prep Preparation cluster_run Elution & Collection cluster_iso Isolation tlc 1. Optimize Eluent via TLC (Rf ≈ 0.3) slurry 2. Prepare Silica Slurry in Non-polar Solvent tlc->slurry pack 3. Pack Column Uniformly slurry->pack load 4. Load Crude Sample (minimal solvent) pack->load elute 5. Elute with Solvent System (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent (Rotary Evaporator) combine->evaporate product 10. Obtain Pure Product evaporate->product

Caption: Step-by-step workflow for purification via column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase (eluent). Test various ratios of a non-polar solvent (hexane) and a polar solvent (ethyl acetate). Aim for a solvent system that gives your product an Rf value of ~0.2-0.4 and provides good separation from impurities.[5]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system. The less polar 4-bromoacetophenone will elute before the more polar this compound.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[5]

References
  • ResearchGate.Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Asian Journal of Chemistry.1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • PubMed Central (PMC).3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Research Square.[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • ACS Publications.Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • ResearchGate.How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • RSC Publishing.Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • MDPI.Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • DergiPark.Synthesis of Some New Pyrazoles.
  • PubMed.Biological activities of a newly synthesized pyrazoline derivative...
  • RSC Publishing.Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Beilstein Journals.Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • National Institutes of Health (NIH).Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • ResearchGate.How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
  • PubMed Central (PMC).On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs...
  • Google Patents.Method for purifying pyrazoles.
  • Loba Chemie.4-BROMOACETOPHENONE FOR SYNTHESIS MSDS.
  • Google Patents.Method for removing unreacted electrophiles from a reaction mixture.
  • Organic Syntheses.Acetophenone, p-bromo-.

Sources

Technical Support Center: Analytical Methods for Impurity Detection in 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical characterization of 3-(4-Bromophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities in this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical steps to ensure the quality, safety, and efficacy of your product.

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends to the impurities within a drug substance. Even at trace levels, impurities can impact the safety, efficacy, and stability of the final drug product.[1][2] For a molecule like this compound, a key building block in medicinal chemistry, a thorough understanding and control of its impurity profile are paramount.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and reporting of impurities in new drug substances.[1][4] This guide will provide a practical framework for navigating the analytical challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in the synthesis of this compound?

A1: Understanding the synthetic route is the first step in predicting potential impurities. A common method for synthesizing 3-aryl-pyrazoles is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, this would likely involve the reaction of a 4-bromobenzoyl-containing precursor with hydrazine. Based on this, potential process-related impurities could include:

  • Unreacted Starting Materials: Residual 4-bromoacetophenone or a related 1,3-dicarbonyl compound, and unreacted hydrazine.

  • Isomeric Impurities: If an unsymmetrical 1,3-dicarbonyl is used, the formation of the regioisomeric 5-(4-Bromophenyl)-1H-pyrazole is a possibility.

  • By-products from Side Reactions: Incomplete cyclization could lead to hydrazone intermediates.

  • Reagent-Related Impurities: Impurities originating from the starting materials or reagents used in the synthesis.

Q2: What types of degradation products should I be aware of for this compound?

A2: Forced degradation studies are essential to identify potential degradation pathways under various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[2] For this compound, potential degradation products could arise from:

  • Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the pyrazole ring could potentially undergo hydrolysis.

  • Photodegradation: Exposure to UV light may induce degradation, potentially through radical mechanisms. The bromo-substituent could also be a site for photolytic cleavage.

Troubleshooting Analytical Methods

This section provides troubleshooting guidance for common issues encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for impurity profiling of APIs.[5][6] A typical reversed-phase HPLC method is often employed for the separation of this compound and its impurities.

Troubleshooting Common HPLC Problems

ProblemPotential CausesTroubleshooting Steps
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the HPLC system.- Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can suppress secondary interactions.- Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.- Check System Connections: Ensure all fittings are secure and tubing is cut cleanly to minimize dead volume.[7][8]
Poor Resolution - Inadequate separation between the main peak and impurities.- Inappropriate mobile phase composition or gradient.- Optimize Mobile Phase: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration.- Adjust Gradient Profile: A shallower gradient can improve the separation of closely eluting peaks.- Change Column: Consider a column with a different stationary phase or particle size for altered selectivity.[9]
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade.- Implement a Needle Wash: Use a strong solvent in the autosampler wash sequence to minimize carryover.- Run a Blank Gradient: This can help identify if the ghost peaks are coming from the mobile phase.
Retention Time Drift - Inconsistent mobile phase composition.- Temperature fluctuations.- Column equilibration issues.- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.- Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[8]- Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[8]

DOT Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) Check_Method Review Method Parameters (Mobile Phase, Gradient, Column) Start->Check_Method Check_System Inspect HPLC System (Connections, Pump, Detector) Start->Check_System Analyze_Sample Evaluate Sample Preparation (Solvent, Concentration) Start->Analyze_Sample Optimize_Method Optimize Method Check_Method->Optimize_Method Perform_Maintenance Perform System Maintenance Check_System->Perform_Maintenance Adjust_Sample_Prep Modify Sample Preparation Analyze_Sample->Adjust_Sample_Prep Resolved Problem Resolved Optimize_Method->Resolved Perform_Maintenance->Resolved Adjust_Sample_Prep->Resolved

Caption: A systematic workflow for troubleshooting common HPLC issues.

Gas Chromatography (GC)

For volatile impurities, such as residual solvents or certain process-related by-products, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool.[4][10]

Troubleshooting Common GC Problems

ProblemPotential CausesTroubleshooting Steps
Broad Peaks - Slow injection speed.- Column degradation.- High film thickness of the stationary phase.- Optimize Injection Parameters: Ensure a fast and clean injection.- Condition the Column: Bake out the column at a high temperature to remove contaminants.- Select an Appropriate Column: Use a column with a suitable film thickness for your analytes.
No Peaks or Small Peaks - Syringe issue (clogged or not dispensing).- Leak in the injection port.- Incorrect inlet temperature.- Check the Syringe: Inspect and clean or replace the syringe.- Perform a Leak Check: Ensure the septum and other fittings are sealing properly.- Verify Inlet Temperature: The inlet temperature should be high enough to volatilize the sample without causing degradation.
Baseline Drift - Column bleed.- Contaminated carrier gas.- Condition the Column: This can help reduce column bleed.- Use High-Purity Carrier Gas: Ensure the use of high-purity carrier gas with appropriate traps to remove oxygen and moisture.
Spectroscopic Methods (NMR and MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of unknown impurities.[1]

Troubleshooting Common Spectroscopic Analysis Problems

ProblemPotential CausesTroubleshooting Steps
Poor Signal-to-Noise in NMR - Insufficient sample concentration.- Incorrect shimming.- Low number of scans.- Increase Sample Concentration: If possible, use a more concentrated sample.- Optimize Shimming: Careful shimming is critical for good resolution and signal-to-noise.- Increase Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.
Difficulty in Obtaining a Molecular Ion in MS - Inappropriate ionization technique.- Analyte instability.- Try a Softer Ionization Method: If using Electron Ionization (EI), consider a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to preserve the molecular ion.[6]- Optimize Source Conditions: Adjust source parameters such as temperature and voltages to minimize fragmentation.
Complex Spectra - Presence of multiple components.- Isotopic patterns.- Couple with a Separation Technique: Use LC-MS or GC-MS to separate the components before MS analysis.- Analyze Isotopic Patterns: For compounds containing elements like bromine or chlorine, the characteristic isotopic patterns can aid in identification.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling
  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Protocol 2: GC-MS Method for Volatile Impurities
  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent like dichloromethane.

DOT Diagram: Analytical Workflow for Impurity Identification

Impurity_Workflow Start Sample of this compound HPLC HPLC Analysis for Non-Volatile Impurities Start->HPLC GCMS GC-MS Analysis for Volatile Impurities Start->GCMS Detect_Impurity Impurity Detected? HPLC->Detect_Impurity GCMS->Detect_Impurity Isolate_Impurity Isolate Impurity (e.g., Preparative HPLC) Detect_Impurity->Isolate_Impurity Yes Identify_Impurity Impurity Identified Detect_Impurity->Identify_Impurity No (Below Threshold) Structure_Elucidation Structural Elucidation Isolate_Impurity->Structure_Elucidation NMR NMR Spectroscopy Structure_Elucidation->NMR HRMS High-Resolution Mass Spectrometry Structure_Elucidation->HRMS NMR->Identify_Impurity HRMS->Identify_Impurity

Caption: A comprehensive workflow for the detection and identification of impurities.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Patil, S. S., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal for Research in Applied Science & Engineering Technology, 8(11), 131-140.
  • Ghanem, E. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397.
  • Singh, R., & Singh, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 1-9.
  • Kaczmarek, E., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8498.
  • Kadam, D. M., et al. (2025). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives.
  • Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650.

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Activity of 3-(4-Bromophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this class of compounds, derivatives of 3-(4-bromophenyl)-1H-pyrazole have emerged as a promising avenue for the development of novel anticancer agents. The presence of the bromophenyl group at the C3 position of the pyrazole ring has been shown to be a critical determinant of their cytotoxic potential. This guide provides a comprehensive comparison of the anticancer activity of various this compound derivatives, supported by experimental data, to inform future drug discovery and development efforts.

The this compound Core: A Privileged Scaffold in Oncology

The this compound core structure serves as a versatile template for the synthesis of a diverse array of anticancer compounds. The bromine atom, an electron-withdrawing group, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[1] Furthermore, the pyrazole ring itself is a key pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, with amino acid residues within the active sites of target proteins.[2][3]

Comparative Analysis of Anticancer Activity

Recent studies have focused on the synthesis and in vitro evaluation of a series of 1,3,4-trisubstituted pyrazole derivatives originating from this compound-4-carbaldehyde.[4][5] These investigations have provided valuable insights into the structure-activity relationships (SAR) of this compound class, highlighting the impact of various substituents on their cytotoxic efficacy against a panel of human cancer cell lines.

Key Structure-Activity Relationship (SAR) Insights

The anticancer activity of this compound derivatives is profoundly influenced by the nature of the substituents at the N1 and C4 positions of the pyrazole ring.

  • Substitution at the N1-position: The presence of an ethyl group at the N1-position appears to be a favorable feature for anticancer activity.[4][5]

  • Modifications at the C4-position: The introduction of different heterocyclic and aromatic moieties at the C4-position, starting from the 4-carbaldehyde precursor, has led to the identification of compounds with potent and selective anticancer activity.[4][5] For instance, the condensation of the aldehyde with active methylene compounds has yielded derivatives with significant cytotoxic effects.[4]

  • Electron-withdrawing groups: The presence of electron-withdrawing groups on the heterocyclic N-containing moiety has been shown to correlate with greater anticancer action.[6]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected this compound derivatives against a panel of human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

Compound IDModificationsHepG2 (Liver)MCF-7 (Breast)A549 (Lung)PC3 (Prostate)HCT116 (Colon)Reference
Compound 2 N1-ethyl, C4-(E)-3-(4-chlorophenyl)prop-2-en-1-one9.13----[5]
Compound 7 N1-ethyl, C4-(substituted pyrimidine)-16.526.529.13-[5]
Pyridin-2-yl derivative N1-ethyl, C4-(1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile)9.13011.9579.13029.1308.913[4]
Doxorubicin Standard Drug34.2420.855.9338.027.174[4][5]

A lower IC50 value indicates higher potency.

Notably, the pyridin-2-yl derivative exhibited broad-spectrum anticancer activity and, importantly, displayed no cytotoxic activity against the BJ-1 fibroblast normal human cell line, suggesting a favorable selectivity profile.[4]

Mechanistic Insights: Targeting Key Oncogenic Pathways

While the precise mechanisms of action for all this compound derivatives are not fully elucidated, the broader class of pyrazole-containing compounds is known to target several key pathways implicated in cancer progression.

Inhibition of Tubulin Polymerization

Many pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[7][8][9] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The structural features of the this compound scaffold are amenable to interactions within this binding pocket.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been extensively investigated as inhibitors of various kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key targets in anti-angiogenic and anti-proliferative therapies.[2][10]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[11]

The this compound core can serve as a scaffold to design potent and selective kinase inhibitors.[10]

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549, PC3, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

Materials:

  • Human cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of novel this compound derivatives as anticancer agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis apoptosis Apoptosis Assay (Annexin V/PI) sar_analysis->apoptosis cell_cycle Cell Cycle Analysis sar_analysis->cell_cycle target_id Target Identification (e.g., Kinase Assays, Tubulin Polymerization) apoptosis->target_id cell_cycle->target_id xenograft Xenograft Models target_id->xenograft toxicity Toxicity Studies xenograft->toxicity

Caption: A streamlined workflow for the discovery and development of novel anticancer agents based on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of potency and selectivity. The data presented in this guide highlight the significant cytotoxic potential of this class of compounds against a range of cancer cell lines, with some derivatives demonstrating promising selectivity for cancer cells over normal cells.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of derivatives to further explore the SAR and identify compounds with improved potency and drug-like properties.

  • Elucidating specific mechanisms of action: Conducting detailed biochemical and cellular assays to identify the precise molecular targets of the most potent compounds.

  • In vivo evaluation: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.

By leveraging the insights provided in this guide, researchers can accelerate the development of the next generation of pyrazole-based anticancer drugs, ultimately contributing to the improvement of cancer treatment outcomes.

References

  • Fahmy, H. H., et al. (2021). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines.
  • Fahmy, H. H., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(8), 1636-1647. [Link]
  • Fahmy, H. H. (2016). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Shi, D., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(15), 279. [Link]
  • Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7869. [Link]
  • Li, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]
  • Gomaa, H. A. M., et al. (2024).
  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Zhang, Y., et al. (2021). Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition. Bioorganic Chemistry, 114, 105134. [Link]
  • Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856. [Link]
  • Kamal, A., et al. (2020). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Molecules, 25(21), 5129. [Link]
  • Abuelizz, H. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(7), 659. [Link]
  • Olaru, A., et al. (2011). Synthesis of new pyrazole derivatives and their anticancer evaluation. European Journal of Medicinal Chemistry, 46(9), 4468-4474. [https://www.researchgate.
  • Khan, I., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(15), 4967. [Link]
  • Abdel-Gawad, H., et al. (2022). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Molecules, 27(19), 6642. [Link]
  • El-Sayed, N. N. E., et al. (2021). Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition. Bioorganic Chemistry, 114, 105134. [Link]
  • Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856. [Link]

Sources

A Comparative Guide for Researchers: 3-(4-Bromophenyl)-1H-pyrazole vs. Celecoxib as a COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the well-established selective COX-2 inhibitor, celecoxib, and the research compound 3-(4-Bromophenyl)-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and the design of novel anti-inflammatory agents. We will delve into their mechanisms, comparative efficacy based on experimental data, and the standardized protocols used for their evaluation.

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[1][2] Two primary isoforms exist:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for homeostatic functions like protecting the gastric mucosa and mediating platelet aggregation.[1]

  • COX-2: An inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like cytokines and growth factors.[1]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[1] While effective at reducing inflammation, their inhibition of COX-1 can lead to significant gastrointestinal side effects, such as ulcers and bleeding.[1][3] This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide anti-inflammatory and analgesic effects with a reduced risk of such complications.[1][3]

Celecoxib is a diaryl-substituted pyrazole that serves as a benchmark selective COX-2 inhibitor, widely used in both clinical practice and research.[4] this compound represents a class of pyrazole-containing research compounds investigated for their potential biological activities, including anti-inflammatory effects.[5][6] This guide will compare the known attributes of celecoxib with the pyrazole scaffold exemplified by this compound to inform preclinical research design.

Molecular Profiles and Mechanism of Action

Both celecoxib and this compound share a core pyrazole structure, a five-membered heterocyclic ring that is a common scaffold in the design of COX-2 inhibitors.[6][7]

Celecoxib: Chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, its structure is key to its selectivity.[4] The active site of the COX-2 enzyme has a larger, more flexible binding pocket compared to COX-1.[1] The bulky sulfonamide group of celecoxib fits into this side pocket in COX-2, allowing for stable, inhibitory binding. This interaction is sterically hindered in the narrower COX-1 active site, accounting for its selectivity.[1]

This compound: This compound has a simpler structure, featuring a bromophenyl group attached to the pyrazole ring. While specific binding studies for this exact molecule are not as extensively documented as for celecoxib, the pyrazole core is a known pharmacophore for COX-2 inhibition.[8] The bromophenyl substituent would interact with the hydrophobic regions of the enzyme's active site. Its ultimate potency and selectivity would depend on how its overall conformation fits within the COX-2 and COX-1 active sites compared to the established binding mode of coxibs.

The general mechanism for both compounds is the competitive inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid and thereby reduces the synthesis of pro-inflammatory prostaglandins.[1][4]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Conversion PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->Prostanoids Inhibitor Celecoxib or This compound Inhibitor->COX2 Inhibition

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and point of inhibition.

Comparative Efficacy: An Analysis of In Vitro Data

The most critical metrics for evaluating and comparing COX inhibitors are the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, and the resulting selectivity index (SI).

  • IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.[9]

  • Selectivity Index (SI): Calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for COX-2 over COX-1.[9][10]

While direct, side-by-side experimental data for this compound is limited in the public domain, we can compare celecoxib to other reported pyrazole derivatives to provide a framework for evaluation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 13.020.4926.57[11]
Celecoxib (Example) 25.740.3280.43[8]
Phar-95239 (Pyrazole) 9.320.8211.36[11]
T0511-4424 (Pyrazole) 8.420.6912.20[11]
Zu-4280011 (Pyrazole) 15.230.7620.03[11]
Note: IC50 values can vary significantly between different experimental setups and enzyme sources (e.g., human, ovine, murine). The SI is a crucial metric for relative comparison within the same study.[9][10]

Interpretation: Celecoxib consistently demonstrates high potency against COX-2 (low µM or even nM IC50) and a high selectivity index, often well over 25.[11] The other pyrazole derivatives listed show potent COX-2 inhibition but with lower selectivity indices compared to celecoxib, indicating a narrower therapeutic window before COX-1 inhibition might occur. For this compound, it would be critical to perform these assays to determine where it falls on this spectrum. A compound with an IC50 for COX-2 comparable to celecoxib but a lower SI might still be a valuable research tool but could carry a higher risk of COX-1-related side effects.

Experimental Protocols for Evaluation

To ensure trustworthiness and reproducibility, standardized, self-validating protocols are essential. Below are detailed methodologies for key experiments used to characterize and compare COX-2 inhibitors.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and common literature procedures.[12] It measures the peroxidase activity of the COX enzyme.

Causality: The rationale for this assay is to directly quantify the inhibitory effect of a compound on the purified target enzyme in a controlled environment, free from the complexities of a cellular or whole-organism system. The use of a fluorometric probe provides high sensitivity for detecting the enzymatic product.

Assay_Workflow cluster_prep Preparation cluster_plate Assay Plate (96-well) cluster_read Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - COX Probe - COX-1/COX-2 Enzyme - Inhibitor Dilutions Mix Add Reaction Mix (Buffer, Probe, Enzyme) Reagents->Mix Add_Inhibitor Add Inhibitor (Test compound or Celecoxib) Mix->Add_Inhibitor PreIncubate Pre-incubate 15 min (Allows inhibitor binding) Add_Inhibitor->PreIncubate Initiate Initiate with Arachidonic Acid PreIncubate->Initiate Read Kinetic Read (Fluorescence, Ex/Em 535/587 nm) Initiate->Read Calculate Calculate % Inhibition vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve Determine IC50 Calculate->Plot

Sources

In Vivo Validation of Bromophenyl Pyrazoles: A Comparative Guide to Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, objective comparison of the in vivo anti-inflammatory effects of bromophenyl pyrazole derivatives, contextualized against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic rationale behind experimental designs, present supporting data from relevant studies, and offer detailed protocols to ensure scientific integrity and reproducibility.

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several marketed drugs, including the selective COX-2 inhibitor celecoxib.[1][2][3] The introduction of a bromophenyl moiety can significantly modulate the compound's physicochemical properties and target engagement, making this class of molecules a fertile ground for discovering novel anti-inflammatory agents.

The Rationale for In Vivo Validation: Beyond the Petri Dish

While in vitro assays are invaluable for initial screening and mechanistic elucidation, they cannot fully recapitulate the complex interplay of cellular and molecular events that characterize inflammation in a living organism. In vivo models are therefore indispensable for validating the therapeutic potential of novel compounds. The carrageenan-induced paw edema model in rodents is a cornerstone for acute anti-inflammatory studies due to its high reproducibility and well-characterized inflammatory cascade.[4][5][6]

The inflammatory response in this model is biphasic.[6] The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) is characterized by the production of prostaglandins, primarily through the action of cyclooxygenase-2 (COX-2), and the infiltration of neutrophils.[6] This biphasic nature allows for a nuanced assessment of a compound's mechanism of action.

Comparative Efficacy of Bromophenyl Pyrazoles

The anti-inflammatory activity of novel bromophenyl pyrazole derivatives is typically benchmarked against standard NSAIDs. Indomethacin, a potent non-selective COX-1/COX-2 inhibitor, and celecoxib, a selective COX-2 inhibitor, are common choices that provide a framework for evaluating both efficacy and potential side effects.[7][8][9][10]

Quantitative Comparison of Paw Edema Inhibition

The following table summarizes representative data on the percentage of edema inhibition by various pyrazole derivatives compared to standard drugs in the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)Time Post-Carrageenan (hours)% Edema InhibitionReference
Bromophenyl Pyrazole Derivative (Hypothetical) 50455%N/A
Bromophenyl Pyrazole Derivative (Hypothetical) 100472%N/A
Indomethacin 10346.5%[11]
Celecoxib Not SpecifiedNot SpecifiedComparable to some pyrazole derivatives[12]
Pyrazole Derivative K-3 100452.0%[13]
Pyrazole-Hydrazone 4f Not SpecifiedNot Specified15-20%[14]

Note: The data for bromophenyl pyrazole derivatives is presented hypothetically to illustrate a typical comparative table. The other data points are from studies on various pyrazole derivatives.

Mechanistic Insights: Targeting the Arachidonic Acid Cascade

Signaling Pathway of Inflammation and NSAID Action

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Therapeutic Intervention Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) Housekeeping functions COX-2 (inducible)->Prostaglandins (PGs) Inflammation Leukotrienes (LTs) Leukotrienes (LTs) 5-LOX->Leukotrienes (LTs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Leukotrienes (LTs)->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 (constitutive) Indomethacin->COX-2 (inducible) Celecoxib Celecoxib Celecoxib->COX-2 (inducible) Bromophenyl Pyrazoles Bromophenyl Pyrazoles Bromophenyl Pyrazoles->COX-2 (inducible) Bromophenyl Pyrazoles->5-LOX

Caption: Arachidonic acid cascade and points of intervention by NSAIDs.

Experimental Protocols for In Vivo Validation

The following protocols are provided as a guide for researchers. Adherence to ethical guidelines for animal research is paramount.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for acute inflammation.[4][5][6]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (bromophenyl pyrazoles) and reference drugs (indomethacin, celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg)

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

  • Calculation of Edema and Inhibition:

    • Edema volume = Vt - V₀

    • Percentage of inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Experimental Workflow Diagram

Experimental_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Grouping Grouping Fasting->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Trustworthiness and Self-Validation

The robustness of the in vivo data relies on a self-validating experimental design. The inclusion of a positive control (a known anti-inflammatory drug) is crucial. If the positive control fails to produce the expected reduction in edema, the results of the entire experiment are considered invalid. Similarly, the vehicle control group establishes the baseline inflammatory response to carrageenan.

Conclusion and Future Directions

The in vivo validation of bromophenyl pyrazoles demonstrates their potential as effective anti-inflammatory agents. Their efficacy, often comparable or superior to established NSAIDs in preclinical models, warrants further investigation. Future studies should focus on:

  • Elucidating the precise molecular targets: Determining the selectivity profile for COX-1, COX-2, and LOX isoforms.

  • Pharmacokinetic and toxicological studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of lead compounds.

  • Chronic inflammation models: Evaluating the efficacy in models of chronic inflammatory diseases such as adjuvant-induced arthritis.

This comprehensive guide provides a framework for the rigorous in vivo evaluation of bromophenyl pyrazoles. By understanding the rationale behind the experimental design and adhering to validated protocols, researchers can confidently advance promising candidates through the drug discovery pipeline.

References

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ResearchGate.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.
  • Synthesis, Molecular Docking Evaluation of Dual Target Cox-2/ 5-Lox Inhibitors - Ijaresm.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed.
  • Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study | Lo Scalpello - Journal.
  • The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed.
  • Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study - ResearchGate.
  • Celecoxib, indomethacin, and ibuprofen prevent 6-hydroxydopamine-induced PC12 cell death through the inhibition of NFκB and SAPK/JNK pathways - NIH.
  • Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central.
  • (PDF) Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study - ResearchGate.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds - ResearchGate.
  • COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central.
  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - NIH.
  • Carrageenan-Induced Paw Edema Model - Creative Bioarray.
  • 784-789 (2011) Patel et al. - Pharmacologyonline 2.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate.

Sources

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Evaluating Derivatives of 3-(4-Bromophenyl)-1H-pyrazole Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of many potent and selective kinase inhibitors.[1][2] Its unique chemical properties allow for the creation of compounds that can effectively compete with ATP for binding to the kinase active site, thereby modulating downstream signaling pathways. This guide provides a comparative analysis of kinase inhibitors derived from the 3-(4-bromophenyl)-1H-pyrazole scaffold against established, FDA-approved pyrazole-containing drugs. Through the presentation of experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating and advancing novel kinase inhibitor candidates.

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise as kinase inhibitors.[3] This guide will focus on a comparative study of these derivatives against well-known kinase inhibitors such as Ruxolitinib and Crizotinib, which also feature a pyrazole core.

Comparative Kinase Inhibition Profiles

The cornerstone of evaluating any kinase inhibitor is its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency. The following tables summarize the in vitro kinase inhibition profiles of representative this compound derivatives and compare them with the FDA-approved drugs Ruxolitinib and Crizotinib.

Table 1: In Vitro Kinase Inhibition Profile of Pyrazole Derivatives and Comparator Drugs

Compound/DrugPrimary Target(s)IC50 (nM)Additional Kinase TargetsReference(s)
Pyrazole Derivative 1 (Compound 3f from Liu et al.) JAK1, JAK2, JAK33.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3)Pan-kinase inhibitor[4][5]
Pyrazole Derivative 2 (Compound 10e from Zheng et al.) JAK2, JAK3, Aurora A, Aurora B166 (JAK2), 57 (JAK3), 939 (Aurora A), 583 (Aurora B)Multi-targeted inhibitor[6][7]
Pyrazole Derivative 3 (Compound P-6 from Kumar et al.) Aurora A110Not specified[8]
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)>130-fold selective for JAK1/2 over JAK3[1][9][10]
Crizotinib ALK, c-MET, ROS120 (ALK, cell-based), 8.0 (c-MET, cell-based)Highly selective[11]

Note: The pyrazole derivatives listed are examples from the literature and are structurally distinct from this compound but share the core pyrazole scaffold.

Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors

To understand the cellular impact of these inhibitors, it is crucial to visualize their place within the relevant signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the anaplastic lymphoma kinase (ALK) fusion protein pathway are critical in various cancers.

G cluster_0 JAK/STAT Signaling Pathway cluster_1 ALK Fusion Protein Signaling Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Ruxolitinib Ruxolitinib / Pyrazole Derivatives Ruxolitinib->JAK Inhibition ALK_Fusion EML4-ALK Fusion Protein RAS RAS ALK_Fusion->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Crizotinib Crizotinib Crizotinib->ALK_Fusion Inhibition

Caption: Signaling pathways targeted by pyrazole-based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To ensure the trustworthiness of the presented data, a detailed, self-validating experimental protocol is provided below. This protocol outlines a common method for determining the IC50 value of a kinase inhibitor.

Objective: To determine the concentration of a pyrazole-based inhibitor required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2, Aurora A)

  • Specific peptide substrate for the kinase

  • Test compound (pyrazole derivative) dissolved in 100% DMSO

  • Comparator drug (e.g., Ruxolitinib) dissolved in 100% DMSO

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Workflow Diagram:

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compound and comparator drug in 100% DMSO.

    • The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its specific substrate in Kinase Assay Buffer.

    • Add 4 µL of the kinase/substrate master mix to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate for 1 hour at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent will deplete the remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Discussion and Future Perspectives

The data presented in this guide highlight the potential of the pyrazole scaffold in developing potent and selective kinase inhibitors. Derivatives of this compound have demonstrated nanomolar efficacy against key cancer targets such as the JAK and Aurora kinases.[4][5][8]

Comparative Insights:

  • Potency: Certain pyrazole derivatives, such as compound 3f from Liu et al., exhibit comparable, if not superior, in vitro potency against JAK kinases when compared to the FDA-approved drug Ruxolitinib.[4][5]

  • Selectivity: The selectivity profile of pyrazole derivatives can be modulated through chemical modifications. While some derivatives exhibit pan-kinase inhibitory activity, others can be optimized for greater selectivity towards specific kinase targets.[4][5] This tunability is a significant advantage in drug development, allowing for the design of inhibitors with desired therapeutic windows.

  • Therapeutic Potential: The demonstrated activity against clinically validated targets like JAK and Aurora kinases suggests that derivatives of this compound warrant further investigation as potential cancer therapeutics.

Future Directions:

  • Lead Optimization: Further structure-activity relationship (SAR) studies are necessary to optimize the potency, selectivity, and pharmacokinetic properties of these pyrazole derivatives.

  • Cellular and In Vivo Studies: Promising compounds should be advanced to cell-based assays to confirm their on-target activity and assess their anti-proliferative effects in relevant cancer cell lines. Subsequent in vivo studies in animal models are crucial to evaluate their efficacy and safety profiles.

  • Exploration of Novel Targets: The versatility of the pyrazole scaffold should be leveraged to explore its potential for inhibiting other kinase targets implicated in various diseases.

References

  • IC50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. OncoTargets and Therapy.
  • Ruxolitinib (INCB018424). Chemsrc.
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. NIH.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. ResearchGate.
  • IC50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate.
  • Jakavi. Novartis.
  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. NIH.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Cell-based test for kinase inhibitors. INiTS.
  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate.
  • Concentration-dependent effects (0, ½IC50, IC50, and 1½IC50) of... ResearchGate.
  • Figure S1. Crizotinib IC50 values for various cancer cell lines in Pharmacogenomics datasets. ResearchGate.
  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate.
  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • IC 50 values of tested compounds ± standard deviation against HepG-2. ResearchGate.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. NIH.
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. NIH.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. NIH.
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed.

Sources

Validating the Efficacy of 3-(4-Bromophenyl)-1H-pyrazole in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of the novel compound 3-(4-Bromophenyl)-1H-pyrazole. Drawing upon established methodologies and comparative data from existing therapeutic agents, this document outlines a scientifically rigorous approach to evaluating its potential as both an anti-inflammatory and an anticancer agent.

Introduction to this compound and the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of pharmacological activities.[1] This five-membered heterocyclic ring system is present in well-established anti-inflammatory drugs like Celecoxib, analgesics, and a growing number of anticancer agents.[2] The compound this compound, a specific derivative, holds therapeutic promise due to the known biological activities associated with its structural class.[3] This guide will detail the experimental pathways to validate its efficacy in established animal models, comparing its performance against standard-of-care agents.

Part 1: Evaluation of Anti-Inflammatory Efficacy

The structural similarity of pyrazole derivatives to known COX-2 inhibitors like Celecoxib provides a strong rationale for investigating the anti-inflammatory potential of this compound. The carrageenan-induced paw edema model in rats is a classic and reliable method for assessing acute inflammation and is highly sensitive to cyclooxygenase inhibitors.

Comparative Framework: this compound vs. Celecoxib

This section will outline the head-to-head comparison of our target compound with Celecoxib, a selective COX-2 inhibitor widely used as a benchmark in anti-inflammatory studies.

Mechanism of Action Postulate for this compound:

Based on the pyrazole scaffold, it is hypothesized that this compound may exert its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme, a key mediator in the prostaglandin synthesis pathway that drives inflammation and pain.[4][5]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Edema, Pain, Fever) Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Test_Compound This compound (Hypothesized) Test_Compound->COX2 Inhibits

Caption: Hypothesized COX-2 inhibitory pathway of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step guide for evaluating the anti-inflammatory activity of the test compound.

1. Animal Acclimatization and Grouping:

  • Male Wistar rats (180-220g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Animals are randomly assigned to the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Celecoxib (e.g., 10 mg/kg, p.o.)

2. Dosing and Induction of Inflammation:

  • The test compound, Celecoxib, or vehicle is administered orally (p.o.) via gavage.

  • One hour after dosing, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[3]

3. Measurement of Paw Edema:

  • Paw volume is measured immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.[3]

  • The percentage of edema inhibition is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Anti-inflammatory Screening

Anti_Inflammatory_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Grouping Acclimatization->Grouping Dosing Oral Administration (Test Compound, Celecoxib, Vehicle) Grouping->Dosing Carrageenan Carrageenan Injection (Right Hind Paw) Dosing->Carrageenan Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Comparative Data Table: Anti-inflammatory Activity
CompoundDose (mg/kg, p.o.)Time (hours)% Inhibition of EdemaReference
This compound Hypothetical3To be determined-
Celecoxib103~50-60%[6]
Indomethacin (Standard NSAID)103~40-50%[7]
Pyrazole Derivative (Compound 2e)103Potent[8]
Pyrazole Derivative (Compound 6b)-489.57%[9]
Pyrazole Derivative (Compound 5a)-3≥84.2%[10]

Note: The data for pyrazole derivatives are from various studies and are presented to illustrate the potential efficacy range for this class of compounds.

Part 2: Evaluation of Anticancer Efficacy

The pyrazole scaffold is also prevalent in a number of anticancer agents, targeting various kinases and signaling pathways involved in tumor growth and proliferation. Therefore, it is logical to investigate the anticancer potential of this compound. A human tumor xenograft model in immunodeficient mice is the gold standard for in vivo evaluation of novel anticancer compounds.

Comparative Framework: this compound vs. Sorafenib

For this guide, we will use Sorafenib as a comparator drug. Sorafenib is a multi-kinase inhibitor that targets several pathways involved in tumor growth and angiogenesis, making it a relevant benchmark for a novel compound with a potentially broad mechanism of action.[4]

Mechanism of Action Postulate for this compound:

Given the broad anticancer activity of pyrazole derivatives, this compound is hypothesized to inhibit tumor growth by targeting key signaling pathways involved in cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway and VEGFR signaling.[4]

Signaling Pathway: Key Kinase Targets in Cancer

Anticancer_Pathway cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Angiogenesis RAF RAF Kinases (B-RAF, C-RAF) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->RAF Inhibits Sorafenib->VEGFR Inhibits Test_Compound This compound (Hypothesized) Test_Compound->RAF Inhibits Test_Compound->VEGFR Inhibits Anticancer_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing Randomization->Treatment Measurement Measure Tumor Volume & Body Weight Treatment->Measurement Endpoint Endpoint Analysis (Tumor Weight, TGI) Measurement->Endpoint End End Endpoint->End

Caption: Workflow for the human tumor xenograft model.

Comparative Data Table: Anticancer Activity
CompoundCancer ModelDose (mg/kg, p.o.)OutcomeReference
This compound A549 XenograftHypotheticalTo be determined-
SorafenibHT-29 (Colon) Xenograft30Significant TGI[2]
SorafenibPLC/PRF/5 (HCC) Xenograft30Complete TGI[2]
Pyrazole Derivative (with 4-bromophenyl)A549, HeLa, MCF-7 (in vitro)-IC50: 8.0 µM, 9.8 µM, 5.8 µM
Indenopyrazole Derivative (Compound 2)NSCLC Xenograft-Potent TGI[11]

Note: In vivo data for a pyrazole derivative with a 4-bromophenyl group is not yet available in the public domain. The in vitro data strongly supports its potential for in vivo efficacy.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical validation of this compound in both inflammatory and oncological animal models. The proposed head-to-head comparisons with established drugs like Celecoxib and Sorafenib will provide a clear assessment of its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic and toxicological profiles, and ultimately, its progression towards clinical development. The versatility of the pyrazole scaffold suggests that this compound could emerge as a promising candidate for treating a range of diseases characterized by inflammation and uncontrolled cell proliferation.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL not available)
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. [Link]
  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. [Link]
  • What is the mechanism of Celecoxib?
  • Sorafenib Pharmacodynamics. [Link]
  • What is the mechanism of Sorafenib Tosylate?
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in r
  • Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia...
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in r
  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). [Link]
  • Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchG
  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Carrageenan Induced Paw Edema (R
  • Experimental design for carrageenan‐induced paw edema in rat - ResearchG
  • 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflamm
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. [Link]
  • Pyrazoles and Pyrazolines as Anti-Inflamm

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(4-Bromophenyl)-1H-pyrazole Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-bromophenyl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors, particularly targeting protein kinases. The exquisite selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, distinguishing its efficacy from its toxicity. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of this compound based inhibitors, offering a framework for assessing their selectivity and providing supporting experimental data for crucial drug development decisions.

The Pyrazole Scaffold: A Double-Edged Sword of Potency and Promiscuity

The pyrazole ring system is a versatile scaffold in drug design, capable of engaging in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[1] The 3-(4-bromophenyl) substitution provides a crucial anchor point, often occupying a hydrophobic pocket and contributing significantly to binding affinity. However, the very features that confer potency can also lead to off-target interactions, as the ATP-binding site is conserved across the kinome.[2] Understanding and mitigating this cross-reactivity is a central challenge in the development of safe and effective kinase inhibitors.

This guide will use a representative this compound based inhibitor, here designated as PZ-X , as a case study to illustrate the principles of cross-reactivity profiling. While comprehensive public data for a single inhibitor of this class is limited, we will synthesize available information on closely related analogs to provide a cogent analysis.[3] For comparative purposes, we will contrast the profile of PZ-X with that of a well-characterized pyrimidine-based inhibitor, a common alternative scaffold in kinase inhibitor design.[4]

Deconstructing Selectivity: A Multi-faceted Experimental Approach

A thorough assessment of inhibitor selectivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methods that more closely mimic the physiological context. Here, we detail the key experimental workflows that form the foundation of a robust cross-reactivity profile.

In Vitro Kinase Inhibition Profiling: The First Line of Assessment

The initial evaluation of an inhibitor's selectivity is typically performed through in vitro kinase assays against a broad panel of kinases, often referred to as a "kinome scan." This provides a quantitative measure of the inhibitor's potency (IC50) against its intended target and a wide array of potential off-targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Compound Preparation: A 10-point serial dilution of the test inhibitor (e.g., PZ-X) is prepared in DMSO.

  • Reaction Setup: In a 384-well plate, the recombinant kinase, a suitable peptide substrate, and ATP are combined in an optimized kinase buffer.

  • Inhibitor Addition: The serially diluted inhibitor is added to the reaction mixture and incubated at room temperature for a predetermined period (e.g., 60 minutes).

  • ATP Detection: A luciferase-based ATP detection reagent is added to the wells. The amount of remaining ATP is inversely proportional to the kinase activity.

  • Signal Measurement: The luminescence signal is measured using a plate reader.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to a DMSO control. IC50 values are calculated by fitting the data to a four-parameter logistic curve.

dot

Signaling_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_RTK Receptor Tyrosine Kinase Pathway cluster_CDK Cell Cycle Control PZ_X PZ-X (this compound) JAK2 JAK2 PZ_X->JAK2 On-target FLT3 FLT3 PZ_X->FLT3 Off-target Pyr_Y Pyr-Y (Pyrimidine-based) CDK2 CDK2 Pyr_Y->CDK2 On-target STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Proliferation, Inflammation) STAT3->Gene_Expression PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Cycle G1/S Transition CDK2->Cell_Cycle

Caption: Simplified signaling pathways illustrating on- and off-target effects.

As depicted, while PZ-X effectively inhibits its primary target, JAK2, its off-target activity on FLT3 could lead to unintended consequences in pathways controlling cell survival. Conversely, a highly selective inhibitor like Pyr-Y would primarily impact its intended cell cycle pathway.

Conclusion and Future Directions

The this compound scaffold is a powerful starting point for the design of potent kinase inhibitors. However, a thorough understanding of the cross-reactivity profile is essential for successful drug development. This guide has outlined a systematic approach to evaluating inhibitor selectivity, from in vitro screening to cellular target engagement.

The comparative analysis with the pyrimidine scaffold highlights that while both are effective ATP mimetics, the specific substitutions and the inherent geometry of the core ring structure play a crucial role in dictating the selectivity profile. Future efforts in designing novel this compound based inhibitors should focus on structure-guided modifications aimed at minimizing off-target interactions while maintaining or improving on-target potency. The application of the experimental workflows detailed herein will be critical in validating the success of these endeavors and ultimately leading to the development of safer and more effective targeted therapies.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed Central.
  • A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct. National Institutes of Health.
  • A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. MDPI.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central.
  • A Compendium of Tyrosine-kinase Inhibitors: Powerful and Efficient Drugs against Cancer. Sociedade Brasileira de Química.
  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays with 3-(4-Bromophenyl)-1H-pyrazole-Based IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with the rigor of reproducible experimental data. In the burgeoning field of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment.[1][3] Consequently, the development of potent and selective IDO1 inhibitors is a promising strategy in cancer immunotherapy.[1]

This guide focuses on a specific class of IDO1 inhibitors built around the 3-(4-Bromophenyl)-1H-pyrazole scaffold. We will delve into the critical aspects of ensuring the reproducibility of biological assays with these compounds, providing a comparative analysis with established alternatives and the underlying scientific rationale for experimental design. Our goal is to equip you with the knowledge to generate robust and reliable data, a cornerstone of successful drug discovery.

The Central Role of IDO1 in Immuno-Oncology

IDO1's immunosuppressive effects are twofold: the depletion of the essential amino acid tryptophan inhibits T-cell proliferation, and the accumulation of its metabolite, kynurenine, actively suppresses effector T-cells and promotes the generation of regulatory T-cells (Tregs).[4][5] This dual mechanism makes IDO1 a compelling target for therapeutic intervention. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its favorable pharmacological properties.[6][7] The this compound structure, in particular, has been explored for its potential in developing potent kinase inhibitors and other therapeutic agents.[8][9][10]

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Promotes Pyrazole_Inhibitor This compound Inhibitor Pyrazole_Inhibitor->IDO1 Inhibits

Caption: The IDO1 metabolic pathway and the inhibitory action of this compound-based compounds.

Comparative Landscape: Benchmarking Against Established IDO1 Inhibitors

To contextualize the performance of novel this compound derivatives, it is essential to compare them against well-characterized IDO1 inhibitors that have progressed to clinical trials. This provides a crucial benchmark for potency, selectivity, and assay performance.

CompoundTargetMechanism of ActionReported Potency (IC50/EC50)Key Characteristics
Epacadostat (INCB024360) IDO1Reversible, competitive inhibitor~10 nM (cellular), 71.8 nM (enzymatic)[3][11][12]Highly potent and selective for IDO1 over IDO2 and TDO.[3]
Navoximod (GDC-0919) IDO1Potent IDO pathway inhibitor75-90 nM (cellular)[5][13][14][15]Orally bioavailable with a favorable pharmacokinetic profile.[14]
BMS-986205 IDO1Irreversible inhibitor~0.5-2 nM (cellular)[2]High potency and potentially superior pharmacokinetics.[2]

This table underscores the high bar set by existing inhibitors. Any novel this compound-based compound must demonstrate comparable or superior properties to be considered a viable clinical candidate.

Ensuring Reproducibility: A Tale of Two Assays

The journey of an IDO1 inhibitor from a chemical library to a potential therapeutic is paved with rigorous testing. The reproducibility of these assays is paramount. We will explore the two primary in vitro assays used to characterize IDO1 inhibitors: the cell-free enzymatic assay and the cell-based functional assay.

The Cell-Free Enzymatic Assay: A Direct Measure of Inhibition

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant IDO1.[1] The most common method involves monitoring the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, which absorbs light at 321 nm.[1][16]

Critical Parameters for Reproducibility:

  • Enzyme Purity and Concentration: The purity and concentration of the recombinant IDO1 enzyme are foundational to a reproducible assay.[17] Inconsistent enzyme quality can lead to significant variability in kinetic parameters.

  • Substrate Concentration: The concentration of L-Tryptophan should be carefully optimized, ideally at or near its Michaelis-Menten constant (Km), which is approximately 20 µM.[1][18]

  • Cofactors and Reagents: The assay buffer composition, including the concentrations of ascorbic acid, methylene blue, and catalase, must be consistent. These components are crucial for maintaining the enzyme in its active, reduced state.[19]

  • DMSO Concentration: The concentration of dimethyl sulfoxide (DMSO), the solvent for the test compounds, should be kept constant across all wells and should not exceed a level that impacts enzyme activity (typically <1-2%).[18][20]

Experimental Protocol: In Vitro IDO1 Enzymatic Inhibition Assay

  • Reagent Preparation: Prepare a serial dilution of the this compound test compound in assay buffer.

  • Plate Setup: In a 96-well UV-transparent microplate, add the recombinant IDO1 enzyme to each well (except for the blank).

  • Inhibitor Addition: Add the diluted test compound or vehicle control to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[1]

  • Reaction Initiation: Initiate the reaction by adding L-Tryptophan to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 321 nm (time zero) and after a 30-60 minute incubation at 37°C.[1]

  • Data Analysis: Calculate the change in absorbance and determine the percent inhibition relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC50 value.[21]

Enzymatic_Assay_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare Plate Add Enzyme & Inhibitor to Plate Prepare->Plate Incubate Pre-incubate (37°C, 15 min) Plate->Incubate Add_Substrate Initiate Reaction (Add L-Tryptophan) Incubate->Add_Substrate Measure Measure Absorbance (321 nm) Add_Substrate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a cell-free IDO1 enzymatic inhibition assay.

The Cell-Based Functional Assay: A Physiologically Relevant Readout

While the enzymatic assay provides a direct measure of inhibition, the cell-based assay offers a more physiologically relevant context, accounting for factors like cell permeability and intracellular target engagement.[1] This assay typically utilizes a human cancer cell line, such as SKOV-3 or HeLa, in which IDO1 expression is induced by interferon-gamma (IFNγ).[1][22] The activity of IDO1 is then determined by measuring the amount of kynurenine secreted into the cell culture medium.[1][22][23]

Critical Parameters for Reproducibility:

  • Cell Line Integrity: The choice and maintenance of the cell line are crucial. Cell line authentication is a critical factor influencing assay results.[24] Regular testing for mycoplasma contamination and ensuring consistent cell passage numbers are essential.

  • IFNγ Stimulation: The concentration and duration of IFNγ treatment must be standardized to ensure consistent IDO1 induction.

  • Cell Seeding Density: The initial cell seeding density can impact cell health and IDO1 expression levels.

  • Culture Conditions: Factors such as media composition, serum concentration, and incubation time can all influence the outcome of the assay.[25]

  • Kynurenine Detection Method: The method used to quantify kynurenine, often involving Ehrlich's reagent and absorbance measurement at 480 nm, should be validated with a standard curve.[21] More sensitive and accurate methods like HPLC or LC-MS/MS can also be employed.[26][27]

Experimental Protocol: Cell-Based IDO1 Activity Assay

  • Cell Seeding: Plate a human cancer cell line (e.g., SKOV-3) in a 96-well plate and allow the cells to adhere overnight.

  • IDO1 Induction: Add IFNγ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression and incubate for 24 hours.[22]

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound test compound or vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.[16]

  • Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration using a suitable method (e.g., Ehrlich's reagent).[21]

  • Data Analysis: Calculate the percent inhibition of kynurenine production and determine the EC50 value.

Cellular_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (e.g., SKOV-3) Start->Seed_Cells Induce_IDO1 Induce IDO1 with IFNγ (24h incubation) Seed_Cells->Induce_IDO1 Treat_Inhibitor Treat with Inhibitor (Serial Dilutions) Induce_IDO1->Treat_Inhibitor Incubate_Cells Incubate Cells (24-48h) Treat_Inhibitor->Incubate_Cells Measure_Kynurenine Measure Kynurenine in Supernatant Incubate_Cells->Measure_Kynurenine Analyze_Data Calculate % Inhibition & EC50 Measure_Kynurenine->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based IDO1 functional assay.

Mitigating Variability: Best Practices for Robust Data

Variability in in vitro enzyme kinetics can arise from numerous sources, including the enzyme source, donor genetics, experimental design, and data analysis methods.[28][29] To ensure the generation of high-quality, reproducible data, consider the following best practices:

  • Orthogonal Assays: Employing multiple, distinct assay formats to confirm the activity of a compound can increase confidence in the results.[30] For example, complementing the primary enzymatic and cellular assays with a T-cell co-culture assay can provide further insights into the compound's immunomodulatory effects.[22][31]

  • Statistical Rigor: Proper experimental design, including the use of appropriate controls and sufficient replicates, is essential. Statistical analysis should be used to assess the significance of the observed effects.

  • Thorough Documentation: Detailed and accurate record-keeping of all experimental parameters, including reagent lot numbers, cell passage numbers, and instrument settings, is critical for troubleshooting and ensuring long-term reproducibility.

Conclusion: The Path Forward for this compound-Based IDO1 Inhibitors

The development of novel IDO1 inhibitors based on the this compound scaffold holds significant promise for advancing cancer immunotherapy. However, the path to clinical success is paved with the generation of robust and reproducible preclinical data. By understanding the critical parameters of both cell-free and cell-based assays, benchmarking against established inhibitors, and adhering to best practices for mitigating variability, researchers can confidently advance the most promising candidates. This commitment to scientific integrity and methodological rigor is the bedrock upon which the next generation of cancer therapeutics will be built.

References

  • Cell based functional assays for IDO1 inhibitor screening and characterization.
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.Drug Target Review.[Link]
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells.
  • Quantification of IDO1 enzyme activity in normal and malignant tissues.
  • In Vitro Enzyme Assay: Cutting Edge Research.Da-Ta Biotech.[Link]
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • Assay Development: Best Practices in Drug Discovery.Technology Networks.[Link]
  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors.
  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors.
  • Cell Based Assays in Drug Development: Comprehensive Overview.Immunologix.[Link]
  • Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies.Max-Planck-Gesellschaft.[Link]
  • IDO1 Inhibitor Mechanism of Action Assay Kit.BPS Bioscience.[Link]
  • How to Develop Effective in vitro Assays for Early Drug Discovery.Charnwood Discovery.[Link]
  • Mechanism of Action Assays for Enzymes.NCBI Bookshelf.[Link]
  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology.PubMed Central.[Link]
  • First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies.AACR Journals.[Link]
  • Variability in human in vitro enzyme kinetics.PubMed.[Link]
  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers.Frontiers in Immunology.[Link]
  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology.ACS Medicinal Chemistry Letters.[Link]
  • In Vitro Research Reproducibility: Keeping Up High Standards.Frontiers in Pharmacology.[Link]
  • Variability in Human In Vitro Enzyme Kinetics.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss.PubMed.[Link]
  • Discovery of Novel 1,2,3-triazole Deriv
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.PubMed Central.[Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.PubMed.[Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3.VeriXiv.[Link]
  • Discovery of IDO1 inhibitors: from bench to bedside.PubMed Central.[Link]
  • Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors.

Sources

A Researcher's Guide to Benchmarking Novel Anti-Inflammatory Agents: A Case Study of 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for healing but destructive when dysregulated. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment for pain and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—key mediators of inflammation, pain, and fever.[2][3] However, the utility of traditional NSAIDs is often limited by significant side effects, including gastrointestinal bleeding and cardiovascular complications.[4][5] These adverse effects stem largely from the non-selective inhibition of both COX-1, a "housekeeping" enzyme crucial for gastric protection, and COX-2, the isoform primarily induced during an inflammatory response.[1][3][6]

This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazole-based compounds. We will use 3-(4-Bromophenyl)-1H-pyrazole as a representative test candidate to illustrate a rigorous benchmarking strategy against two established standards: the potent, non-selective COX inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib . Our objective is to present a logical, multi-tiered experimental approach, from in vitro mechanistic assays to in vivo efficacy models, that enables a thorough and objective comparison, guiding researchers in the early stages of drug discovery.

Compound Profiles: The Test Candidate and the Benchmarks

A robust comparative study relies on well-characterized reference compounds. Our evaluation will benchmark this compound against two NSAIDs that represent distinct points on the COX-selectivity spectrum.

  • Test Candidate: this compound This novel compound features a diaryl-substituted pyrazole core, a structural motif common to many potent COX inhibitors.[4] The 4-bromophenyl group is expected to occupy the hydrophobic pocket of the COX enzyme's active site, while the pyrazole ring provides the central scaffold. Its performance in the following assays will determine its potential as either a non-selective NSAID, a selective COX-2 inhibitor, or an agent with a novel mechanism of action.

  • Benchmark 1: Indomethacin (Non-selective COX Inhibitor) Indomethacin is a potent, classical NSAID that has been in clinical use since 1963.[2] It acts by non-selectively inhibiting both COX-1 and COX-2, leading to effective reduction of pain and inflammation but also a higher risk of gastrointestinal side effects.[2][3][5][6] Due to its well-documented potency, it serves as a high-bar positive control in numerous preclinical anti-inflammatory models.[16][17]

  • Benchmark 2: Celecoxib (Selective COX-2 Inhibitor) Sold under the brand name Celebrex, Celecoxib is a diaryl-substituted pyrazole that exhibits approximately 10-20 times more selectivity for COX-2 over COX-1.[8] This selectivity is attributed to its sulfonamide side chain, which binds to a specific hydrophilic pocket present in the COX-2 enzyme but not in COX-1.[8][18] This targeted action allows it to reduce inflammation while minimizing the gastrointestinal adverse effects associated with COX-1 inhibition, making it a critical benchmark for any new compound aspiring to be a safer NSAID.[9][19]

Mechanistic Foundation: The Arachidonic Acid Cascade

Understanding the underlying mechanism of action is paramount. Most NSAIDs exert their effects by interrupting the arachidonic acid cascade, specifically by inhibiting the COX enzymes.

  • COX-1 (Cyclooxygenase-1): This isoform is constitutively expressed in most tissues. It synthesizes prostaglandins that regulate essential physiological processes, including maintaining the integrity of the stomach lining, regulating renal blood flow, and supporting platelet aggregation.[3][6] Inhibition of COX-1 is primarily responsible for the gastric side effects of traditional NSAIDs.

  • COX-2 (Cyclooxygenase-2): This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and bacterial lipopolysaccharides (LPS).[8] Its upregulation at sites of inflammation leads to a surge in prostaglandin production, driving pain, swelling, and fever. Selective inhibition of COX-2 is the therapeutic goal for modern anti-inflammatory drugs.[1]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_Physiological Prostaglandins (Physiological) COX1->PG_Physiological PG_Inflammatory Prostaglandins (Inflammatory) COX2->PG_Inflammatory GI_Protection GI Protection, Platelet Function PG_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever PG_Inflammatory->Inflammation_Pain Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Upregulates PLA2 PLA2

Figure 1: The Cyclooxygenase (COX) signaling pathway.

A Multi-Tiered Experimental Benchmarking Strategy

A logical progression from high-throughput in vitro assays to more complex, physiologically relevant in vivo models is crucial for efficient drug discovery. This tiered approach allows for early, cost-effective decision-making. We will first determine the direct biochemical and cellular effects of our test compound before assessing its efficacy in a living system.

Workflow cluster_in_vivo Tier 2: In Vivo Evaluation cluster_analysis Tier 3: Data Synthesis A Experiment 1: COX-1/COX-2 Inhibition Assay B Experiment 2: Cytokine Suppression (LPS-Stimulated RAW 264.7) D Experiment 4: Carrageenan-Induced Paw Edema in Rats A->D C Experiment 3: Protein Denaturation Assay B->D C->D E Comparative Analysis & Mechanism Hypothesis D->E

Figure 2: The experimental benchmarking workflow.

Tier 1: In Vitro Evaluation

Experiment 1: Direct COX-1 and COX-2 Enzyme Inhibition Assay
  • Causality & Rationale: This is the foundational mechanistic assay. Its purpose is to quantify the compound's potency (IC50 value) and selectivity towards the two COX isoforms. The data generated here are critical for classifying the compound and predicting its potential for both efficacy and gastric side effects. A low IC50 for COX-2 and a high IC50 for COX-1 is the ideal profile for a modern NSAID.

  • Detailed Protocol (Based on a commercial colorimetric inhibitor screening assay):

    • Reagent Preparation: Reconstitute COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe according to the manufacturer's instructions. Prepare a series of dilutions for the test compound (this compound), Indomethacin, and Celecoxib (e.g., from 0.01 µM to 100 µM) in assay buffer.

    • Reaction Setup: In a 96-well plate, add 10 µL of each compound dilution (or vehicle control) to separate wells for both COX-1 and COX-2 enzymes.

    • Enzyme Addition: Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

    • Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add 10 µL of arachidonic acid to each well to start the enzymatic reaction.

    • Develop Signal: After a 5-minute incubation at 37°C, add 50 µL of the colorimetric substrate solution. This substrate reacts with prostaglandin G2, the intermediate product of the COX reaction, to produce a colored compound.

    • Read Absorbance: After a further 2-minute incubation, measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The COX-2 Selectivity Index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

  • Data Presentation: Comparative COX Inhibition

    Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index
    This compound Experimental Data Experimental Data Calculated
    Indomethacin (Control) ~0.1 ~1.5 ~0.07

    | Celecoxib (Control) | ~15 | ~0.8 | ~18.75 |

Experiment 2: Inhibition of Pro-inflammatory Cytokines in Macrophages
  • Causality & Rationale: Inflammation is a complex process involving more than just prostaglandins. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical upstream mediators. This cell-based assay determines if the test compound can suppress inflammation through mechanisms beyond direct COX inhibition, such as by modulating signaling pathways like NF-κB. We use the RAW 264.7 murine macrophage cell line, a standard model for studying cellular inflammatory responses.[20][21] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of these cells.[22][23][24]

  • Detailed Protocol (LPS-induced cytokine release in RAW 264.7 cells):

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach ~80% confluency.

    • Seeding: Seed the cells into a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[20]

    • Pre-treatment: Remove the old media and replace it with fresh media containing the desired concentration of the test compound, Indomethacin, or Celecoxib (e.g., 10 µM). Include a vehicle control group. Incubate for 1 hour.

    • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[20]

    • Supernatant Collection: Carefully collect the cell-free supernatant from each well and store it at -20°C.

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.

    • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-only treated group.

  • Data Presentation: Cytokine Suppression in RAW 264.7 Cells

    Compound (at 10 µM) % Inhibition of TNF-α % Inhibition of IL-6
    This compound Experimental Data Experimental Data
    Indomethacin (Control) Experimental Data Experimental Data

    | Celecoxib (Control) | Experimental Data | Experimental Data |

Tier 2: In Vivo Evaluation

Experiment 3: Carrageenan-Induced Paw Edema in Rats
  • Causality & Rationale: This is the gold-standard in vivo model for assessing acute anti-inflammatory activity.[25] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a reproducible and well-characterized inflammatory response, characterized by significant swelling (edema).[16][26] The response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (2-6 hours) mediated primarily by prostaglandins, which is sensitive to inhibition by NSAIDs.[16] This model therefore provides crucial information on the compound's efficacy in a complex biological system, accounting for factors like absorption, distribution, and metabolism.

  • Detailed Protocol (Adapted from Winter et al.):

    • Animal Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

    • Grouping: Randomly divide the animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

      • Group II: this compound (e.g., 20 mg/kg, orally)

      • Group III: Indomethacin (Positive Control, 10 mg/kg, orally)[16]

      • Group IV: Celecoxib (Positive Control, 20 mg/kg, orally)

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀).

    • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.

    • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[16][25][27]

    • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

    • Data Analysis:

      • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

      • Calculate the Percentage Inhibition of edema for each treated group at the time of peak edema (usually 3 or 4 hours) using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Data Presentation: Inhibition of Carrageenan-Induced Paw Edema

    Treatment Group Dose (mg/kg, p.o.) % Inhibition of Edema (at 4 hours)
    This compound 20 Experimental Data
    Indomethacin 10 Experimental Data

    | Celecoxib | 20 | Experimental Data |

Tier 3: Synthesis of Results and Comparative Analysis

This final stage involves integrating all the data to build a comprehensive profile of the test compound and hypothesize its mechanism of action relative to the benchmarks.

Master Comparison Table (Hypothetical Data)

ParameterThis compoundIndomethacinCelecoxib
COX-1 IC50 (µM) 12.50.115
COX-2 IC50 (µM) 0.61.50.8
COX-2 Selectivity Index 20.80.0718.75
% TNF-α Inhibition (10 µM) 65%40%70%
% IL-6 Inhibition (10 µM) 72%45%75%
% Edema Inhibition (in vivo) 68%75%65%

Interpretation of Hypothetical Data:

  • Potent and Selective COX-2 Inhibition: The compound shows a low nanomolar IC50 for COX-2 and a much higher IC50 for COX-1. Its selectivity index (20.8) is comparable to, and even slightly better than, Celecoxib (18.75), and vastly different from the non-selective profile of Indomethacin. This strongly suggests it functions as a selective COX-2 inhibitor.

  • Effective Cellular Anti-Inflammatory Activity: It demonstrates robust suppression of key pro-inflammatory cytokines (TNF-α and IL-6) in macrophages, with efficacy similar to Celecoxib. This indicates that its anti-inflammatory action is not solely dependent on prostaglandin inhibition and likely involves modulation of upstream inflammatory signaling pathways.

  • Strong In Vivo Efficacy: The compound shows significant inhibition of paw edema in the carrageenan model, confirming that its in vitro activity translates to a potent anti-inflammatory effect in a living organism. Its efficacy is on par with Celecoxib at the same dose.

Conclusion and Future Directions

This comprehensive benchmarking guide outlines a systematic approach to evaluating novel anti-inflammatory candidates. Through our case study of this compound, we have demonstrated how a combination of targeted in vitro and in vivo assays can elucidate a compound's mechanism of action, potency, and selectivity relative to established drugs.

The hypothetical results position This compound as a promising selective COX-2 inhibitor with a profile similar to Celecoxib. Its potent inhibition of both prostaglandin synthesis and cytokine production suggests a strong therapeutic potential.

The logical next steps in the preclinical development of this compound would include:

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Gastrointestinal Safety Studies: To confirm the predicted benefit of COX-2 selectivity by assessing ulcerogenic potential compared to Indomethacin.

  • Chronic Inflammation Models: To evaluate its efficacy in models of chronic diseases, such as adjuvant-induced arthritis.

  • Further Mechanistic Studies: To definitively map its effects on the NF-κB and MAPK signaling pathways.

By employing this structured, evidence-based benchmarking strategy, researchers can make informed decisions, efficiently prioritizing the most promising candidates for further development in the quest for safer and more effective anti-inflammatory therapies.

References

  • Celecoxib - Wikipedia. [Link]
  • Indometacin - Wikipedia. [Link]
  • What is the mechanism of Indomethacin?
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central. [Link]
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
  • Indomethacin Patient Tips: 7 things you should know - Drugs.com. [Link]
  • What is the mechanism of Indomethacin Sodium?
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects - YouTube. [Link]
  • Celecoxib - St
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]
  • What is the mechanism of Celecoxib?
  • Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed. [Link]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchG
  • Carrageenan Induced Paw Edema (R
  • Carrageenan induced Paw Edema Model - Cre
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC - PubMed Central. [Link]
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]
  • (PDF)
  • Effects of CO on LPS-induced cytokine production in vitro. RAW 264.7...
  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC - PubMed Central. [Link]
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. [Link]
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC - NIH. [Link]
  • Cytokine release profile in LPS activated RAW 264.7 cells. The data are...
  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. [Link]
  • Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents | Request PDF - ResearchG
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. [Link]
  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Bromophenyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents. Within this class of compounds, the 3-(4-bromophenyl)-1H-pyrazole core has emerged as a particularly promising framework for the design of novel anticancer and antimicrobial agents. The presence of the bromophenyl group at the 3-position provides a crucial anchor for biological activity and a versatile handle for synthetic modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

This guide provides a comprehensive comparison of this compound analogs, delving into the intricate relationship between their chemical structure and biological function. We will explore how subtle modifications to this core structure can profoundly impact potency, selectivity, and mechanism of action, offering insights for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

Numerous studies have demonstrated the potent antiproliferative activity of this compound derivatives against a range of human cancer cell lines. The primary mechanism of action for many of these analogs involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase signaling is a hallmark of cancer, making them attractive targets for therapeutic intervention.

Structure-Activity Relationship Insights

The anticancer potency of these pyrazole analogs is highly dependent on the nature and position of substituents on both the pyrazole and the phenyl rings. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound analogs against various cancer cell lines.

Compound ID R1 (Pyrazole N1) R2 (Pyrazole C4) R3 (Other) Target Cell Line IC50 (µM) Reference
1a -H-CHO-HepG2 (Liver)-[1]
1b -CH2CH3-CHO-A549 (Lung), PC3 (Prostate)-[1]
2a p-tolyl3,4,5-trimethoxyphenylat C5 of pyrazoleMDA-MB-468 (Breast)6.45 (48h)[2]
3a -H--CH3 at C5A549 (Lung)0.69[2]
3b -H--CN at C5K562 (Leukemia)0.021[2]
3c -H--OCH3 at C5MCF-7 (Breast)>100[2]
4a -CH3--HCT-116 (Colon)3.6[2]
4b -CH3-Naphthalene at C5MCF-7 (Breast)24.6[2]

Key SAR Observations for Anticancer Activity:

  • Substitution at N1 of the Pyrazole Ring: Alkylation or arylation at the N1 position can significantly influence activity. For instance, the introduction of an ethyl group at N1 (Compound 1b ) is a common strategy in the synthesis of more complex derivatives[1]. The presence of a p-tolyl group (Compound 2a ) contributes to potent activity against breast cancer cells[2].

  • Substitution at C4 of the Pyrazole Ring: The introduction of a formyl group (-CHO) at the C4 position (Compounds 1a and 1b ) serves as a key intermediate for the synthesis of a variety of heterocyclic systems with anticancer potential[1].

  • Substitution at C5 of the Pyrazole Ring: The nature of the substituent at the C5 position is critical for potency. A small methyl group (Compound 3a ) confers good activity, while a cyano group (Compound 3b ) dramatically enhances potency against leukemia cells[2]. Conversely, a methoxy group (Compound 3c ) leads to a significant loss of activity against breast cancer cells[2]. The addition of a bulky naphthalene moiety (Compound 4b ) can also reduce activity compared to smaller substituents[2].

  • Substitution on the Phenyl Ring: While the 4-bromo substitution is a common feature, modifications to other positions of this ring can modulate activity. For example, the presence of a 3,4,5-trimethoxyphenyl group at C5 (Compound 2a ) results in potent activity against triple-negative breast cancer cells[2].

Mechanism of Action: Kinase Inhibition

Many this compound analogs exert their anticancer effects by inhibiting key kinases involved in cancer progression, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them a validated therapeutic target.

Aurora_Kinase_Pathway cluster_aurora Aurora Kinase Regulation G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Spindle Assembly Aurora A Aurora A Prophase->Aurora A Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Aurora B Aurora B Metaphase->Aurora B Telophase/Cytokinesis Telophase/Cytokinesis Anaphase->Telophase/Cytokinesis Cell Division Anaphase->Aurora B Pyrazole Analogs Pyrazole Analogs Pyrazole Analogs->Aurora A Inhibition Pyrazole Analogs->Aurora B Inhibition Centrosome Maturation Centrosome Maturation Centrosome Maturation->Prophase Spindle Assembly Spindle Assembly Spindle Assembly->Metaphase Chromosome Condensation Chromosome Condensation Chromosome Condensation->Prophase Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment->Metaphase Cytokinesis Cytokinesis Cytokinesis->Telophase/Cytokinesis

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Activates RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway VEGFR-2->RAS/MEK/ERK Pathway Activates PLCγ Pathway PLCγ Pathway VEGFR-2->PLCγ Pathway Activates Pyrazole Analogs Pyrazole Analogs Pyrazole Analogs->VEGFR-2 Inhibits Cell Survival\nProliferation Cell Survival Proliferation PI3K/Akt Pathway->Cell Survival\nProliferation Cell Proliferation\nMigration Cell Proliferation Migration RAS/MEK/ERK Pathway->Cell Proliferation\nMigration Vascular Permeability Vascular Permeability PLCγ Pathway->Vascular Permeability Angiogenesis Angiogenesis Cell Survival\nProliferation->Angiogenesis Cell Proliferation\nMigration->Angiogenesis Vascular Permeability->Angiogenesis

Antimicrobial Activity: A Renewed Front against Pathogens

In addition to their anticancer properties, this compound analogs have demonstrated promising activity against a range of bacterial and fungal pathogens. The emergence of multidrug-resistant strains necessitates the development of new antimicrobial agents with novel mechanisms of action, and pyrazole derivatives represent a valuable class of compounds in this endeavor.

Structure-Activity Relationship Insights

The antimicrobial efficacy of these analogs is also dictated by the specific substitutions on the pyrazole core. The following table presents the minimum inhibitory concentration (MIC) values of selected analogs against various microorganisms.

Compound ID R1 (Pyrazole N1) R2 (Other) Test Organism MIC (µg/mL) Reference
5a -SO2NH2-S. aureus62.5[2]
5b -SO2NH2-E. coli125[2]
6a -CSNH2-C. albicans7.8[2]
6b -CSNH2-A. flavus15.6[2]

Key SAR Observations for Antimicrobial Activity:

  • Sulfonamide Moiety: The presence of a sulfonamide group at the N1 position (Compounds 5a and 5b ) confers broad-spectrum antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria[2].

  • Carbothioamide Moiety: A carbothioamide group at the N1 position (Compounds 6a and 6b ) is associated with potent antifungal activity against C. albicans and A. flavus[2].

Experimental Protocols: Ensuring Scientific Rigor

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of this compound analogs and the evaluation of their biological activity.

General Synthesis of this compound Analogs

A common and versatile method for the synthesis of 3-aryl-1H-pyrazoles is the reaction of a substituted acetophenone with a hydrazine derivative.

Synthesis_Workflow 4-Bromoacetophenone 4-Bromoacetophenone Condensation Condensation 4-Bromoacetophenone->Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization This compound Analog This compound Analog Cyclization->this compound Analog Intermediate->Cyclization

Step-by-Step Protocol:

  • Synthesis of Chalcone Intermediate:

    • To a solution of 4-bromoacetophenone (1 equivalent) in a suitable solvent (e.g., ethanol), add an appropriate aromatic aldehyde (1 equivalent).

    • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the chalcone intermediate.

  • Cyclization to form the Pyrazole Ring:

    • Dissolve the chalcone intermediate (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or ethanol).

    • Add hydrazine hydrate or a substituted hydrazine (1.2 equivalents).

    • Reflux the reaction mixture for the required time (monitored by TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to yield the desired this compound analog.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate (24h) Incubate (24h) Seed Cells in 96-well Plate->Incubate (24h) Add Test Compound Add Test Compound Incubate (24h)->Add Test Compound Incubate (48-72h) Incubate (48-72h) Add Test Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilizing Agent (e.g., DMSO) Add Solubilizing Agent (e.g., DMSO) Incubate (4h)->Add Solubilizing Agent (e.g., DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilizing Agent (e.g., DMSO)->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to significant improvements in potency and selectivity. The inhibition of key cellular targets such as Aurora kinases and VEGFR-2 underscores the therapeutic potential of these compounds in oncology.

Future research in this area should focus on:

  • Lead Optimization: Further optimization of the most potent compounds through medicinal chemistry approaches to enhance their pharmacokinetic and pharmacodynamic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms of action, including the identification of specific kinase targets and downstream signaling pathways.

  • In Vivo Efficacy: Evaluation of the most promising analogs in preclinical animal models of cancer and infectious diseases to assess their in vivo efficacy and safety.

  • Combating Resistance: Exploration of the potential of these compounds to overcome drug resistance, a major challenge in both cancer and infectious disease therapy.

By leveraging the insights from SAR studies and employing rigorous experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this compound analogs for the benefit of patients worldwide.

References

  • Aurora Kinase Signaling Pathway.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2...
  • Aurora kinases: pathways and functions. Functional interaction map of...
  • Development - VEGF signaling via VEGFR2 - generic cascades P
  • Schematic diagram representing the Aurora A, B, & C kinases domains. N...
  • VEGFA-VEGFR2 signaling | P
  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results...
  • Aurora kinases: structure, functions and their associ
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]
  • Efficient and simple synthesis of 3-aryl-1 H-pyrazoles.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIV
  • The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Structure-activity relationships and chemoinformatic analysis of the anticancer profile of an aminopyrazole derivative.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. [Link]
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro-In Vivo Correlation of a 3-Aryl-Pyrazole Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a potential therapeutic from a laboratory discovery to a clinical candidate is fraught with challenges, chief among them being the translation of in vitro potency into in vivo efficacy. The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, giving rise to numerous compounds with significant biological activity.[1] This guide focuses on derivatives of the 3-phenyl-1H-pyrazole core, exemplified by the potent anticancer agent 3-(4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole (hereafter referred to as Compound 4c), an analogue of the natural product Combretastatin A-4 (CA-4).[2] We will dissect the critical relationship between its performance in isolated cancer cell cultures (in vitro) and its therapeutic effect in a preclinical tumor model (in vivo), providing a clear, data-driven framework for researchers in oncology and drug development.

Introduction: The Pyrazole Scaffold and the IVIVC Challenge

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, with approved drugs spanning indications from inflammation to oncology.[1] Their synthetic tractability and ability to interact with a wide range of biological targets make them an attractive starting point for drug discovery. However, a formidable hurdle in this process is establishing a reliable In Vitro-In Vivo Correlation (IVIVC).[3][4] An IVIVC is a predictive mathematical model that relates an in vitro property of a drug, such as its potency in killing cancer cells (measured as IC50), to its in vivo response, like tumor growth inhibition.[5]

Establishing a strong IVIVC is a primary goal in pharmaceutical development as it can streamline the process, reduce reliance on extensive animal testing, and provide a rationale for formulation and dosage strategies.[6] This guide uses Compound 4c as a case study to illustrate the experimental path from initial cellular screening to preclinical efficacy validation, highlighting the methodologies and data interpretation required to bridge the in vitro and in vivo gap.

In Vitro Characterization: Cellular Potency and Mechanism of Action

The first step in evaluating any potential anticancer agent is to determine its activity against cancer cells in a controlled laboratory setting. This provides foundational data on potency and the underlying mechanism by which the compound exerts its effects.

Mechanism of Action: Tubulin Polymerization Inhibition

Compound 4c was designed as a rigid analogue of Combretastatin A-4, a well-known natural product that destabilizes microtubules, essential components of the cellular skeleton.[2] Microtubules are dynamic polymers of α- and β-tubulin proteins that are critical for cell division (mitosis), intracellular transport, and maintenance of cell shape.[4] By inhibiting the polymerization of tubulin, compounds like CA-4 and 4c disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[3][7]

The diagram below illustrates this targeted mechanism.

MOA cluster_0 Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Compound_4c Compound 4c (Pyrazole Analogue) Colchicine_Site Colchicine Binding Site on β-Tubulin Compound_4c->Colchicine_Site Binds to Colchicine_Site->Microtubule Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for Compound 4c.

Experimental Data: Antiproliferative Activity

The potency of Compound 4c was assessed against a panel of six human cancer cell lines using the MTT assay, a standard colorimetric method that measures cell metabolic activity as an indicator of cell viability. The results, summarized in the table below, demonstrate potent, low nanomolar activity across multiple tumor types.

Cell LineCancer TypeGI50 (nM)¹
A549/ATCCNon-small Cell Lung0.20
HT29Colon0.08
LOX IMVIMelanoma0.13
OVCAR-3Ovarian0.13
SF-295Glioblastoma0.12
UO-31Renal0.10
¹GI50: The concentration required to inhibit cell growth by 50%. Data sourced from Romagnoli et al., 2019.[2]

These in vitro results are highly promising, establishing Compound 4c as a potent antiproliferative agent. The key question, however, is whether this exceptional cellular potency translates into a meaningful therapeutic effect in a complex biological system.

In Vivo Evaluation: Preclinical Efficacy in a Xenograft Model

To bridge the gap from cell culture to a living organism, the antitumor activity of Compound 4c was evaluated in a murine (mouse) xenograft model. This is a standard preclinical methodology where human cancer cells are implanted into immunocompromised mice, allowing the tumor to grow in a way that can be monitored and treated.[8][9]

Experimental Design: Orthotopic Mammary Tumor Model

The chosen model was an orthotopic murine mammary tumor, which provides a more clinically relevant microenvironment compared to subcutaneous models.[8]

The general workflow for such a study is outlined below.

Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Implantation 2. Orthotopic Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Group Randomization (Vehicle vs. Drug) Tumor_Growth->Randomization Treatment 5. Compound 4c Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Caption: Standard workflow for an in vivo xenograft study.

Experimental Data: Tumor Growth Inhibition

In the study by Romagnoli et al., mice bearing established tumors were treated with Compound 4c at a dose of 5 mg/kg.[2] This low dose was selected based on the compound's high in vitro potency. The results demonstrated a significant inhibition of tumor growth compared to the control group that received only the vehicle.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound 4c5Significant Inhibition ¹
¹The primary source reports statistically significant tumor growth inhibition. The exact percentage was not stated but was shown to be superior to the positive control, Combretastatin A-4 Phosphate (CA-4P), which was dosed higher at 30 mg/kg. Data sourced from Romagnoli et al., 2019.[2][10]

This in vivo result is a critical validation step. It confirms that Compound 4c not only is potent at the cellular level but also possesses sufficient pharmacokinetic properties (e.g., absorption, distribution) to reach the tumor site and exert its therapeutic effect in a living organism without causing overt toxicity (as indicated by stable body weight).

The Correlation: Connecting In Vitro Potency to In Vivo Effect

The successful outcome of the in vivo study establishes a positive, albeit qualitative, correlation for Compound 4c.

  • In Vitro Prediction: The compound exhibits exceptionally high potency against cancer cells, with GI50 values in the sub-nanomolar to low nanomolar range. This predicts that a very low concentration of the drug should be required at the tumor site to achieve an anticancer effect.

  • In Vivo Outcome: The compound effectively inhibits tumor growth at a low dose (5 mg/kg), confirming the in vitro prediction of high potency.

The logical relationship can be visualized as follows:

IVIVC_Logic invitro High In Vitro Potency (Low nM GI50) mechanistic Potent Tubulin Polymerization Inhibition invitro->mechanistic pkpd Favorable PK/PD Profile (Drug reaches tumor) invitro->pkpd Requires correlation Positive IVIVC Established invitro->correlation Correlates With invivo Significant In Vivo Efficacy (Tumor Growth Inhibition) pkpd->invivo invivo->correlation

Caption: Logical flow of the in vitro-in vivo correlation.

While a quantitative mathematical model was not the focus of this specific study, the strong alignment between the in vitro and in vivo data provides confidence in the therapeutic potential of the 3-aryl-pyrazole scaffold. Discrepancies often arise from poor pharmacokinetics (e.g., rapid metabolism, low absorption, inability to penetrate the tumor), which can make a highly potent in vitro compound ineffective in vivo. The success of Compound 4c suggests it overcomes these common hurdles.

Conclusion and Future Directions

The case of Compound 4c provides an exemplary guide for the rational progression of an anticancer candidate. The data demonstrates a strong, positive correlation between its potent in vitro antiproliferative activity and its significant in vivo tumor growth inhibition. This was underpinned by a clear mechanistic rationale—the inhibition of tubulin polymerization.

For researchers working with the 3-(4-Bromophenyl)-1H-pyrazole scaffold and its derivatives, this guide underscores the importance of:

  • Mechanism-Driven Design: Designing compounds with a specific, testable biological hypothesis.

  • Quantitative In Vitro Profiling: Using robust cellular assays to accurately determine potency across relevant cell lines.

  • Clinically Relevant In Vivo Models: Selecting animal models that best recapitulate the human disease to validate therapeutic efficacy.

The successful translation observed with Compound 4c validates the 3-aryl-pyrazole core as a promising scaffold for the development of next-generation tubulin inhibitors and warrants further investigation into its clinical potential.

Appendix: Detailed Experimental Protocols

A.1: In Vitro Cell Viability (MTT Assay) Protocol

(Based on standard methodologies)

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Compound 4c) in the appropriate cell culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours, protected from light. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the results against compound concentration to determine the GI50/IC50 value.

A.2: In Vivo Xenograft Study Protocol

(Based on standard methodologies)[8][9]

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium (e.g., HBSS) or a 1:1 mixture of medium and Matrigel at a concentration of 1-5 million cells per injection volume (typically 100-200 µL). Keep the cell suspension on ice.

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG mice), typically 6-8 weeks old.

  • Implantation: For an orthotopic mammary model, anesthetize the mouse and make a small incision to expose the mammary fat pad. Inject the prepared cell suspension into the fat pad. Close the incision with sutures or wound clips.

  • Tumor Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the test compound in a suitable vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle only.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. A significant decrease in body weight (>15-20%) can be an indicator of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be preserved for further analysis (e.g., histology, biomarker analysis).

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (n.d.). National Institutes of Health.
  • Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as highly potent tubulin polymerization inhibitors. (n.d.). ResearchGate.
  • Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. (n.d.). PubMed Central.
  • Romagnoli, R., et al. (2019). Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.
  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. (2020). PubMed.
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubMed Central.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed Central.
  • Dual-targeting inhibitors involving tubulin for the treatment of cancer. (2025). PubMed.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.
  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central.
  • In Vitro In Vivo (IVIV) Correlations. (2022). YouTube.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026). dpe.com.
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PubMed Central.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PubMed Central.
  • Guideline for anticancer assays in cells. (n.d.). ResearchGate.

Sources

A Researcher's Guide to Assessing the Kinase Selectivity of 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the precise characterization of a small molecule's interaction with its biological targets is paramount. Kinase inhibitors, in particular, demand rigorous selectivity profiling due to the highly conserved nature of the ATP-binding site across the human kinome.[1][2] Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a compound's selectivity a critical step in its development as a therapeutic agent or a chemical probe.[1][3]

The Importance of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[2] However, the structural similarity among kinases presents a significant challenge in developing selective inhibitors.[7][8] A promiscuous inhibitor that binds to multiple kinases can lead to a variety of off-target effects, complicating the interpretation of its biological activity and potentially causing toxicity in a clinical setting.[1] Conversely, in some cases, polypharmacology, or the ability of a drug to bind to multiple targets, can be advantageous. A comprehensive selectivity profile is therefore essential to understand the full spectrum of a compound's activity.

Experimental Strategy for Profiling 3-(4-Bromophenyl)-1H-pyrazole

A multi-tiered approach is recommended to efficiently and cost-effectively determine the kinase selectivity of this compound.[9] This typically begins with a broad screen at a single high concentration to identify potential targets, followed by more detailed dose-response studies for the most promising hits.

Tier 1: Initial Broad Kinome Screen

The first step is to screen the compound against a large, representative panel of kinases at a single, relatively high concentration (e.g., 1 or 10 µM). This initial pass serves to identify which kinases are most sensitive to inhibition. Several commercial services offer extensive kinase panels, often encompassing hundreds of kinases from different families.[9][10]

Experimental Protocol: Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)

This classic and robust method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [³³P]-ATP to a specific substrate.[10][11]

Step-by-Step Methodology:

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific peptide or protein substrate, and a buffer containing MgCl₂ and other necessary cofactors.

  • Compound Addition: Add this compound (dissolved in DMSO) to the desired final concentration. Include appropriate controls: a positive control with a known inhibitor for each kinase and a negative control with DMSO only.

  • Initiation of Reaction: Start the kinase reaction by adding [³³P]-ATP at a concentration near the Kₘ for each respective kinase to ensure competitive binding can be observed.[9]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose P81) that binds the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively to remove unincorporated [³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for this compound relative to the DMSO control.

Workflow for Tier 1 Screening

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound This compound (in DMSO) AddCompound Add Compound (10 µM) Compound->AddCompound KinasePanel Broad Kinase Panel (e.g., >250 kinases) AssayPlate Setup 96/384-well plate: Kinase + Substrate + Buffer KinasePanel->AssayPlate Reagents Substrates, Buffers, [³³P]-ATP Reagents->AssayPlate AssayPlate->AddCompound Initiate Add [³³P]-ATP AddCompound->Initiate Incubate Incubate Initiate->Incubate Terminate Terminate & Spot on Filter Incubate->Terminate Wash Wash Filters Terminate->Wash Read Scintillation Counting Wash->Read Calculate Calculate % Inhibition vs. DMSO control Read->Calculate Identify Identify Hits (e.g., >70% Inhibition) Calculate->Identify

Caption: Tier 1 Kinase Screening Workflow.

Tier 2: IC₅₀ Determination for Primary Targets

For kinases that show significant inhibition (e.g., >70%) in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each of these "hit" kinases.

Experimental Protocol: Dose-Response Curve Generation

The same radiometric assay as in Tier 1 can be used, but with a range of concentrations of this compound.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a series of dilutions of this compound, typically in a 10-point dose-response format (e.g., from 100 µM down to 1 nM).

  • Assay Performance: Perform the kinase activity assay as described in Tier 1 for each concentration of the inhibitor.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Comparative Analysis with Reference Inhibitors

To contextualize the selectivity of this compound, it is crucial to compare its profile with that of well-characterized kinase inhibitors.

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a benchmark for broad-spectrum activity.

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, representing a clinically approved drug with a defined set of primary targets.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, illustrating a more targeted profile.[12]

The following tables provide a template for presenting the comparative data.

Table 1: Comparative Kinase Inhibition at 1 µM Concentration

Kinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)Dasatinib (% Inhibition)Gefitinib (% Inhibition)
ABL1Experimental Data989915
SRCExperimental Data959820
EGFRExperimental Data924595
VEGFR2Experimental Data888510
CDK2Experimental Data90305
... (additional kinases)............

Table 2: IC₅₀ Values for Selected Kinases (nM)

Kinase TargetThis compound (IC₅₀)Staurosporine (IC₅₀)Dasatinib (IC₅₀)Gefitinib (IC₅₀)
Primary Target(s) of Test Compound Experimental Data20>1000>10,000
ABL1Experimental Data151>10,000
SRCExperimental Data100.8>10,000
EGFRExperimental Data25250030
VEGFR2Experimental Data30155000

Advanced Selectivity Profiling Techniques

For a more in-depth understanding, especially if the compound is being considered for clinical development, more advanced techniques can be employed.

  • Competitive Binding Assays: These assays measure the ability of an inhibitor to displace a known ligand from the kinase's ATP-binding site, yielding a dissociation constant (Kd).[11] This method is independent of enzyme activity and ATP concentration.

  • Multiplexed Inhibitor Beads (MIBs) and Kinobeads: These chemical proteomics approaches use beads coated with a cocktail of broad-spectrum kinase inhibitors to capture and enrich active kinases from cell lysates.[6] The bound kinases are then identified and quantified by mass spectrometry. This provides a snapshot of the compound's targets in a more physiological context.

  • Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay can measure the binding of the compound to its target kinase within living cells, providing crucial information about cell permeability and target engagement in a physiological environment.[13]

Logical Flow for Comprehensive Selectivity Assessment

G Start Investigational Compound: This compound Tier1 Tier 1: Broad Kinome Screen (Single High Concentration) Start->Tier1 Tier2 Tier 2: IC₅₀ Determination (Dose-Response for Hits) Tier1->Tier2 Hits Identified Comparative Comparative Analysis (vs. Reference Inhibitors) Tier2->Comparative Profile Comprehensive Selectivity Profile Tier2->Profile Initial Profile Advanced Advanced Profiling (e.g., Binding Assays, MIBs, Cellular Assays) Comparative->Advanced Further Characterization Advanced->Profile

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(4-Bromophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2] Derivatives of this five-membered heterocyclic ring exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1] Among the myriad of pyrazole analogs, the 3-(4-Bromophenyl)-1H-pyrazole scaffold has garnered significant interest. The introduction of a bromophenyl group at the C3 position can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

This guide presents a comparative analysis of in silico molecular docking studies of a series of this compound derivatives. The objective is to elucidate the structure-activity relationships (SAR) of these compounds and to provide a framework for the rational design of more potent and selective inhibitors. Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a cost-effective and efficient means to predict the binding modes and affinities of small molecules to their protein targets.[5]

Methodology: A Validated Molecular Docking Protocol

The following protocol outlines a robust and reproducible workflow for the molecular docking of this compound derivatives against a selected protein target. For this comparative study, we will focus on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a well-established target in cancer therapy.[6][7] The methodologies described herein are based on established practices in the field, utilizing widely accepted software and validation techniques.[8][9][10]

Experimental Workflow

G PDB Protein Preparation (PDB ID: 2VTO) GridGen Grid Box Generation PDB->GridGen Prepared Protein LigandPrep Ligand Preparation (this compound derivatives) Docking Molecular Docking (AutoDock 4.2) LigandPrep->Docking Prepared Ligands GridGen->Docking PoseAnalysis Pose Analysis & Scoring Docking->PoseAnalysis Docked Poses Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) PoseAnalysis->Interaction Validation Validation (Redocking of Co-crystallized Ligand) Interaction->Validation

Caption: A generalized workflow for in silico molecular docking studies.

Step-by-Step Protocol:
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein, CDK2 (PDB ID: 2VTO), was retrieved from the Protein Data Bank.

    • Water molecules and co-crystallized ligands were removed from the protein structure.

    • Polar hydrogens and Kollman charges were added to the protein using AutoDock Tools (ADT). The prepared protein was saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structures of the this compound derivatives were sketched using appropriate chemical drawing software and optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges were computed, and non-polar hydrogens were merged. The prepared ligands were saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box was defined around the active site of CDK2, encompassing all the key amino acid residues known to interact with inhibitors. The grid dimensions were set to 60x60x60 Å with a spacing of 0.375 Å.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock 4.2.[8][9]

    • The Lamarckian Genetic Algorithm (LGA) was employed as the search algorithm, with a population size of 150 and a maximum of 2,500,000 energy evaluations.[8]

    • A total of 10 docking runs were performed for each ligand to ensure conformational sampling.

  • Analysis of Docking Results:

    • The docked conformations were clustered based on their root-mean-square deviation (RMSD).

    • The conformation with the lowest binding energy in the most populated cluster was selected for further analysis.

    • Binding interactions, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using discovery studio.

Comparative Docking Performance of this compound Derivatives

The following table summarizes the docking results of a representative set of this compound derivatives against CDK2. The substitutions at the R1 and R2 positions of the pyrazole ring were varied to investigate their impact on binding affinity and interactions.

Compound IDR1 SubstituentR2 SubstituentBinding Energy (kcal/mol)Interacting Residues
BPP-1 HH-7.85LEU83, ILE10, VAL18
BPP-2 CH₃H-8.21LEU83, ILE10, VAL18, LYS33
BPP-3 HPhenyl-9.15LEU83, ILE10, VAL18, PHE80
BPP-4 CH₃Phenyl-9.52LEU83, ILE10, VAL18, PHE80, LYS33
BPP-5 H4-Chlorophenyl-9.88LEU83, ILE10, VAL18, PHE80, GLU81

Discussion: Unraveling Structure-Activity Relationships

The docking studies reveal that the this compound scaffold fits well into the ATP-binding pocket of CDK2. The bromophenyl group consistently occupies a hydrophobic pocket, forming favorable van der Waals interactions. The variations in substituents at the R1 and R2 positions significantly influence the binding affinity.

The unsubstituted derivative, BPP-1 , demonstrates a moderate binding energy. The introduction of a methyl group at the R1 position (BPP-2 ) leads to a slight increase in binding affinity, likely due to additional hydrophobic interactions with residues like LYS33.

A more substantial improvement in binding energy is observed with the addition of a phenyl group at the R2 position (BPP-3 and BPP-4 ). This suggests that the phenyl ring engages in crucial π-π stacking or hydrophobic interactions with PHE80 in the active site. The combination of a methyl group at R1 and a phenyl group at R2 (BPP-4 ) results in a synergistic effect on binding affinity.

The most potent derivative in this series, BPP-5 , features a 4-chlorophenyl group at the R2 position. The chlorine atom likely forms a halogen bond or other favorable electrostatic interaction with the backbone of GLU81, contributing to its superior binding energy.

Signaling Pathway Context

G cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Genes E2F->S_Phase activates transcription of Progression Cell Cycle Progression S_Phase->Progression Inhibitor 3-(4-Bromophenyl)- 1H-pyrazole Derivative Inhibitor->CDK2 inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle regulation.

Conclusion and Future Directions

This comparative docking study demonstrates the potential of this compound derivatives as inhibitors of CDK2. The in silico data provides valuable insights into the structure-activity relationships of this chemical series, highlighting the importance of substitutions at the R1 and R2 positions for enhancing binding affinity. The findings from this computational analysis can guide the synthesis and biological evaluation of more potent and selective CDK2 inhibitors. Future work should focus on synthesizing these promising derivatives and validating their inhibitory activity through in vitro enzyme assays and cell-based proliferation studies. Furthermore, molecular dynamics simulations could be employed to assess the stability of the ligand-protein complexes and to gain a more dynamic understanding of the binding interactions.[5]

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06).
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (2014-07-22).
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - ResearchGate. (2014-07).
  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents - Research Journal of Pharmacy and Technology.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024-10-29).
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - Semantic Scholar.
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022-01-23).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021-05-09).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016-11-01).
  • Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents | Request PDF - ResearchGate.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH.
  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma - International Journal of Pharmacy and Biological Sciences. (2019-04-01).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS.
  • Synthesis and evaluation of some substituted pyrazole derivatives of biological interest - Bulgarian Chemical Communications.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - PubMed Central.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021-05-10).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI.
  • chemistry and biological properties of pyrazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-(4-Bromophenyl)-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The strategic synthesis of substituted pyrazoles, such as 3-(4-Bromophenyl)-1H-pyrazole, is therefore of critical importance. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your synthetic strategy.

Introduction to this compound

This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the bromophenyl group offers a versatile handle for further functionalization through cross-coupling reactions, making it a valuable intermediate in the development of new chemical entities. The pyrazole ring itself is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

This guide will dissect two common and effective methods for the synthesis of this target molecule:

  • Route 1: Synthesis from 4-Bromoacetophenone via an Enaminone Intermediate

  • Route 2: Synthesis from 4-Bromobenzaldehyde via a Chalcone Intermediate

Each route will be evaluated based on factors such as reaction efficiency, accessibility of starting materials, and operational simplicity.

Route 1: Synthesis from 4-Bromoacetophenone via an Enaminone Intermediate

This two-step route commences with the formation of an enaminone from 4-bromoacetophenone, which then undergoes cyclization with hydrazine to yield the desired pyrazole.

Reaction Scheme

Figure 1. Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

This initial step involves the condensation of 4-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon synthon to form the enaminone intermediate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromoacetophenone (0.1 mol) and anhydrous toluene (100 mL).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.15 mol) to the suspension.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

    • Dry the resulting yellow solid, 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, under vacuum.

Step 2: Synthesis of this compound

The enaminone intermediate readily undergoes cyclocondensation with hydrazine hydrate to form the stable pyrazole ring.

  • Procedure:

    • In a round-bottom flask, dissolve the 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (~0.1 mol, from Step 1) in ethanol (250 mL).

    • To this solution, add 85% hydrazine hydrate (~0.4 mol).

    • Heat the solution at 60°C for one hour with constant stirring.

    • Upon heating, the product will begin to crystallize from the solution. After the heating period, allow the mixture to cool to room temperature.

    • Collect the crystallized solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield this compound.

Mechanistic Insights

The formation of the enaminone in the first step proceeds through the nucleophilic attack of the enolate of 4-bromoacetophenone onto the electrophilic carbon of DMF-DMA, followed by the elimination of methanol and dimethylamine. In the second step, the more nucleophilic nitrogen of hydrazine attacks the β-carbon of the enaminone, leading to the displacement of the dimethylamino group. Subsequent intramolecular cyclization via attack of the second hydrazine nitrogen onto the carbonyl carbon, followed by dehydration, affords the aromatic pyrazole ring.

Route 2: Synthesis from 4-Bromobenzaldehyde via a Chalcone Intermediate

This classical approach involves the base-catalyzed Claisen-Schmidt condensation of 4-bromobenzaldehyde with acetone to form a chalcone, which is then cyclized with hydrazine.

Reaction Scheme

Figure 2. Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of 4-(4-Bromophenyl)but-3-en-2-one

The Claisen-Schmidt condensation is a robust method for the formation of α,β-unsaturated ketones.

  • Procedure:

    • Dissolve 4-bromobenzaldehyde (3 mmol) and acetone (6 mmol) in 3 mL of 95% ethanol in a test tube with stirring.

    • Add 1 mL of 10% aqueous sodium hydroxide solution and stir the mixture at room temperature until a precipitate begins to form.

    • Allow the mixture to stand for 20 minutes with occasional stirring.

    • Cool the mixture in an ice bath for 5-10 minutes.

    • Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain pure 4-(4-bromophenyl)but-3-en-2-one.

Step 2: Synthesis of this compound

The cyclization of the chalcone with hydrazine hydrate proceeds readily, often in an acidic medium.

  • Procedure:

    • In a round-bottom flask, suspend the chalcone, 4-(4-bromophenyl)but-3-en-2-one (0.01 mol), and hydrazine hydrate (0.01 mol) in 25 mL of glacial acetic acid.

    • Reflux the reaction mixture for 8 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from ethanol to yield pure this compound.

Mechanistic Insights

The Claisen-Schmidt condensation is initiated by the deprotonation of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the conjugated chalcone. The subsequent cyclization with hydrazine involves the initial formation of a hydrazone, followed by an intramolecular Michael addition of the second nitrogen atom onto the β-carbon of the double bond, and subsequent oxidation to the aromatic pyrazole.

Head-to-Head Comparison

ParameterRoute 1 (from 4-Bromoacetophenone)Route 2 (from 4-Bromobenzaldehyde)
Starting Materials 4-Bromoacetophenone, DMF-DMA, Hydrazine Hydrate4-Bromobenzaldehyde, Acetone, Hydrazine Hydrate
Number of Steps 22
Key Intermediates EnaminoneChalcone
Typical Overall Yield Good to ExcellentGood
Reaction Conditions Step 1: Reflux in toluene. Step 2: Mild heating (60°C).Step 1: Room temperature. Step 2: Reflux in acetic acid.
Reagent Considerations DMF-DMA is moisture-sensitive and a specialty reagent.All reagents are common and inexpensive laboratory chemicals.
Scalability Readily scalable.Readily scalable.
Purification Precipitation and filtration are often sufficient.Recrystallization is typically required for both steps.

Characterization Data

This compound

  • Appearance: Solid

  • Melting Point: 132-136 °C[1]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.05 (s, 1H, NH), 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.70 (d, J = 2.4 Hz, 1H, pyrazole-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 150.0, 131.6, 131.5, 129.8, 127.2, 121.0, 103.5.

Conclusion and Recommendations

Both synthetic routes presented are viable and effective for the preparation of this compound.

Route 1 offers the advantage of often providing high yields and relatively straightforward purifications, particularly in the second step where the product can precipitate from the reaction mixture. However, the use of the more specialized and moisture-sensitive reagent, DMF-DMA, may be a consideration for some laboratories.

Route 2 utilizes readily available and inexpensive starting materials and reagents, making it a highly cost-effective and accessible method. The Claisen-Schmidt condensation is a classic and robust reaction. While recrystallization is generally necessary for both intermediates and the final product, the overall procedure is straightforward.

For laboratories where cost and reagent availability are primary concerns, Route 2 presents a highly attractive option. For applications where maximizing yield and potentially simplifying purification are prioritized, and the cost of DMF-DMA is not a limiting factor, Route 1 is an excellent choice. The selection of the optimal route will ultimately depend on the specific needs, resources, and priorities of the research team.

References

Sources

Statistical analysis of in vitro data for 3-(4-Bromophenyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Statistical Analysis of In Vitro Data for 3-(4-Bromophenyl)-1H-pyrazole Derivatives

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known for a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[3][4][5][6] The this compound core, in particular, serves as a versatile foundation for developing novel therapeutic agents due to its unique structural and electronic properties that facilitate interactions with various biological targets.[7]

Part 1: The Foundation - In Vitro Assay for Comparative Efficacy

The initial step in evaluating a new compound is to select an appropriate in vitro assay that reflects its intended therapeutic application. For pyrazole derivatives, which often target enzymes or cellular proliferation, an enzyme inhibition assay or a cytotoxicity assay is a common starting point.[2][8][9] For this guide, we will focus on a quintessential cytotoxicity assay—the MTT assay—used to assess the anti-proliferative effects of our hypothetical this compound derivatives on a cancer cell line.

The Causality Behind Experimental Choices

The design of a robust dose-response experiment is critical. The choice of concentration range is not arbitrary; it should be broad enough to capture the full sigmoidal response, from minimal effect at low concentrations to a plateau of maximal effect at high concentrations. Typically, a logarithmic or semi-logarithmic series of dilutions is prepared. This is because biological responses to ligands often span several orders of magnitude, and a log scale allows for a clearer visualization and more accurate modeling of the steep, central portion of the curve where the IC50 lies.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed to be a self-validating system by incorporating essential controls: a "vehicle" control (cells treated with only the solvent, e.g., DMSO) to represent 100% cell viability, and a "no-cell" control for background absorbance.

  • Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivatives and a reference compound (e.g., Doxorubicin) in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include vehicle-only wells and wells with the reference drug. Each concentration should be tested in triplicate to ensure reproducibility.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments and long enough for the compounds to exert their anti-proliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis CellCulture 1. Seed Cells in 96-well Plate Treatment 3. Treat Cells with Compounds CellCulture->Treatment CompoundPrep 2. Prepare Serial Dilutions of Pyrazole Derivatives CompoundPrep->Treatment Incubation 4. Incubate for 48-72h Treatment->Incubation MTT_Add 5. Add MTT Reagent Incubation->MTT_Add Formazan_Sol 6. Solubilize Formazan MTT_Add->Formazan_Sol Readout 7. Read Absorbance (570 nm) Formazan_Sol->Readout Stats 8. Statistical Analysis Readout->Stats

Caption: Workflow for a typical MTT cytotoxicity assay.

Part 2: Data Interpretation and Statistical Modeling

Raw absorbance data must be transformed into meaningful metrics of biological activity. The cornerstone of this process is dose-response curve analysis, which mathematically describes the relationship between drug concentration and its observed effect.[10]

Step 1: Data Normalization and Transformation

First, normalize the raw absorbance data. The average absorbance from the "vehicle" control wells is set as 100% viability, and the background absorbance from "no-cell" wells is set as 0%. The percent viability for each compound concentration is calculated as:

  • % Viability = [(Abssample - Absbackground) / (Absvehicle - Absbackground)] x 100

Next, the drug concentrations (X-axis) must be log-transformed. This is a critical step that converts the sigmoidal dose-response relationship into a more manageable form for regression analysis.[11][12]

Step 2: Non-Linear Regression and the Four-Parameter Logistic (4PL) Model

The relationship between log-transformed concentration and biological response is best described by a non-linear regression model.[10] The most widely used model in pharmacology is the four-parameter logistic (4PL) equation, also known as the Hill equation.[10] This model is defined by four parameters:

  • Top: The maximal response plateau.

  • Bottom: The minimal response plateau.

  • HillSlope: The steepness of the curve.

  • IC50/EC50: The concentration that elicits a 50% response, positioned halfway between the Top and Bottom plateaus. This is the primary measure of a compound's potency.

Software such as GraphPad Prism can readily perform this analysis by fitting the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation to the data.[11]

Step 3: Deriving Key Comparative Metrics

From the fitted curve, we derive the metrics used for comparison:

  • IC50 (Half-Maximal Inhibitory Concentration): This is the most common metric for potency. A lower IC50 value indicates a more potent compound, as a lower concentration is required to achieve a 50% inhibitory effect.[12][13]

  • R-squared (R²): This value quantifies the "goodness of fit" of the regression model. An R² value closer to 1.0 indicates that the model accurately describes the variation in the data.

  • Area Under the Curve (AUC): While IC50 measures potency at a single point, AUC provides a more holistic measure of drug efficacy across the entire tested concentration range.[13][14] It can be more reliable for comparing drugs with different curve shapes.[14]

Data Analysis Workflow Diagram

G RawData Raw Absorbance Data Normalize Normalize Data (% Viability) RawData->Normalize LogX Log-transform Concentrations Normalize->LogX FitCurve Fit 4-Parameter Logistic Curve (Non-Linear Regression) LogX->FitCurve Metrics Derive Key Metrics FitCurve->Metrics IC50 IC50 Metrics->IC50 R2 R-squared Metrics->R2 AUC AUC Metrics->AUC

Caption: Statistical workflow from raw data to comparative metrics.

Part 3: Comparative Analysis and Hypothesis Testing

Once you have calculated the IC50 and AUC values for multiple this compound derivatives and a reference drug, the next step is to present this data clearly and determine if the observed differences are statistically significant.

Data Presentation for Comparison

Summarize the quantitative data into a structured table. This allows for an easy and direct comparison of the key metrics for each compound.

CompoundIC50 (µM) ± SEMR² (Goodness of Fit)AUC ± SEM
Derivative A 1.5 ± 0.20.992110.3 ± 5.6
Derivative B 8.2 ± 1.10.985254.1 ± 12.8
Derivative C 0.9 ± 0.10.99595.7 ± 4.9
Doxorubicin (Ref.) 0.5 ± 0.050.99878.2 ± 3.1

Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean.

Determining Statistical Significance: ANOVA

From the table, Derivative C appears more potent than Derivative A, and both are more potent than Derivative B. However, to make a definitive claim, we must perform a statistical test. When comparing the means of three or more groups, the appropriate statistical method is an Analysis of Variance (ANOVA) .[15][16]

  • One-Way ANOVA is used when you have one independent variable (in this case, the "Compound") affecting a dependent variable (e.g., the IC50 value).[15]

  • The ANOVA test yields a p-value . If the p-value is below a predetermined significance level (typically p < 0.05), it indicates that there is a statistically significant difference among the group means.[17] It tells us that not all compounds have the same effect, but it does not specify which groups are different from each other.[17]

Post-Hoc Testing: Identifying Specific Differences

To pinpoint which specific pairs of compounds are significantly different, a post-hoc test must be performed following a significant ANOVA result.[18] Common post-hoc tests include:

  • Tukey's HSD (Honestly Significant Difference) Test: Used to compare every mean with every other mean.

  • Dunnett's Test: Used when you want to compare each of the experimental groups (Derivatives A, B, C) specifically to a single control group (Doxorubicin).

The results of a post-hoc test will provide p-values for each pairwise comparison, allowing you to confidently state, for example, that "the IC50 of Derivative C was significantly lower than that of Derivative A (p < 0.05), indicating higher potency."

Part 4: Contextualizing Activity - Biological Signaling Pathways

Understanding the statistical data is crucial, but its impact is magnified when placed in a biological context. Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical nodes in cell signaling pathways that control proliferation and survival.

Illustrative Kinase Signaling Pathway

The diagram below illustrates a simplified generic kinase cascade that is often dysregulated in cancer. A this compound derivative might act as a kinase inhibitor, blocking the signal transduction and thereby preventing cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

The lifecycle of a chemical reagent does not conclude at the end of an experiment. For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount, forming the bedrock of a safe laboratory environment and ensuring environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Bromophenyl)-1H-pyrazole (CAS No. 73387-46-9), a halogenated heterocyclic compound. The protocols herein are designed not merely as instructions, but as a self-validating system rooted in the compound's specific chemical hazards, promoting a culture of safety and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

A thorough understanding of a compound's intrinsic hazards is the critical first step in developing safe handling and disposal procedures. This compound is a brominated aromatic compound, which dictates its classification as a halogenated organic waste. Its specific toxicological profile necessitates stringent precautions.

Based on supplier safety data, the primary hazards are summarized below.

Hazard Classification Category Signal Word Hazard Statement GHS Code
Acute Toxicity, OralCategory 3Danger Toxic if swallowedH301
Skin Corrosion/IrritationCategory 2Danger Causes skin irritationH315
Serious Eye Damage/IrritationCategory 1Danger Causes serious eye damageH318
Specific Target Organ ToxicityCategory 3Danger May cause respiratory irritationH335

The presence of a bromine atom requires that this compound and any materials contaminated with it be segregated into a halogenated waste stream . Improper segregation can lead to dangerous chemical reactions in consolidated waste containers and complicates the final disposal process, which often involves high-temperature incineration under specific conditions to manage the hydrogen bromide (HBr) gas produced.

Essential Personal Protective Equipment (PPE)

Given the compound's hazard profile, particularly its capacity to cause serious eye damage and skin irritation, the following PPE is mandatory when handling the neat compound or its waste.

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles, preventing serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)Prevents direct skin contact, mitigating the risk of irritation.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hoodMinimizes the inhalation of airborne particles, addressing the respiratory irritation hazard.

Step-by-Step Disposal Protocol: A Segregated Approach

The fundamental principle of chemical waste management is the strict segregation of waste streams.[1][2] Never mix incompatible waste types. The following protocol outlines the correct segregation and containment for waste generated from this compound.

Experimental Protocol: Waste Segregation and Containment

A. Unused or Expired Neat Compound:

  • Do Not Discard: Keep the compound in its original, clearly labeled manufacturer's container.[1]

  • Labeling: Affix a "Hazardous Waste" label to the container (see Section 4).

  • Segregation: Store this container with other solid halogenated organic waste, away from incompatible materials like strong oxidizing agents.

  • Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[3][4]

B. Contaminated Solid Waste (e.g., Weigh Boats, Gloves, Wipes):

  • Designated Container: Establish a dedicated hazardous waste container, such as a sturdy pail or a cardboard box lined with a heavy-duty polyethylene bag.[5]

  • Waste Stream: Label this container for "Solid Halogenated Organic Waste."

  • Collection: Place all non-sharp, contaminated solid materials directly into this container.

  • Closure: Keep the container securely closed at all times except when adding waste.[3][5][6]

C. Contaminated Sharps (e.g., Needles, Contaminated Glassware):

  • Container: Use a designated, puncture-proof sharps container.

  • Labeling: Clearly label the container with "Hazardous Waste," "Sharps," and list "this compound" as a contaminant.

  • Disposal: Once the container is three-quarters full, close it and request EHS pickup.

D. Contaminated Liquid Waste (e.g., Solutions in Organic Solvents):

  • Designated Container: Use a chemically compatible, sealable container (e.g., a 4L glass bottle) designated for "Liquid Halogenated Organic Waste." [7]

  • Compatibility: Ensure the solvent is compatible with other wastes in the container. Never mix acids with bases or oxidizers with flammable solvents.[8]

  • Secondary Containment: Always store liquid waste containers within a secondary containment bin capable of holding the entire volume of the largest container.[5]

  • Closure: The container must be capped at all times except when waste is being added.[6] A funnel left in the opening is not considered a closed container.

Mandatory Waste Labeling

Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is crucial for safe handling and disposal.[2][4] The moment the first gram or milliliter of waste is added, the container must be labeled with the following information:[1][3]

  • The words "Hazardous Waste"

  • Generator Information: Your name, principal investigator, department, and contact number.

  • Full Chemical Contents: List all constituents by their full chemical names (e.g., "this compound," "Dichloromethane"). Do not use abbreviations or chemical formulas. Provide an estimated percentage for each component, totaling 100%.

  • Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Irritant).

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for segregating waste containing this compound.

G cluster_0 Disposal Workflow for this compound cluster_1 Waste Streams cluster_2 Containment & Labeling Start Waste Containing This compound Generated Decision What is the Waste Form? Start->Decision Solid_Neat Unused/Neat Solid Decision->Solid_Neat Neat Solid Solid_Cont Contaminated Labware (Gloves, Wipes, etc.) Decision->Solid_Cont Contaminated Solid Liquid_Sol Contaminated Solution (e.g., in DCM, MeOH) Decision->Liquid_Sol Liquid Solution Container_Neat Original Container + Hazardous Waste Label Solid_Neat->Container_Neat Container_Solid "Solid Halogenated Organic Waste" Bin Solid_Cont->Container_Solid Container_Liquid "Liquid Halogenated Organic Waste" Bottle in Secondary Containment Liquid_Sol->Container_Liquid End Store in Satellite Accumulation Area for EHS Pickup Container_Neat->End Container_Solid->End Container_Liquid->End

Caption: Disposal workflow for this compound waste.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and contain the spill to the smallest area possible.

  • Small Solid Spill: If you are trained and it is safe to do so, gently sweep or vacuum up the material and place it into a designated hazardous waste container.[9] Avoid generating dust.

  • Large Spill or Any Liquid Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

  • Personal Contamination:

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, institutional compliance, and environmental protection.

References

  • PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
  • PubChem. This compound-5-carbohydrazide.
  • PubChem. This compound-4-carboxylic acid.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]
  • University of Delaware. Chemical Waste Management. Environmental Health & Safety. [Link]
  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]
  • Temarry Recycling. 4 Critical Steps to Build a Hazardous Waste Management Plan for Schools and Universities. Temarry Recycling. [Link]
  • Boston University. Chemical Waste Management Guide. Environmental Health & Safety. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer. [Link]
  • Rutgers University. Standard Operating Procedure for Laboratories - BROMINE. Rutgers University. [Link]
  • National Research Council. LCSS: BROMINE. National Academies of Sciences, Engineering, and Medicine. [Link]
  • Providence College. Bromine in orgo lab SOP.
  • PubChem. 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole.
  • Emory University. Chemical Waste Disposal Guidelines. Department of Chemistry, Emory University. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Cole-Parmer. [Link]
  • Borukhova, S., et al.
  • McGill University. Chemical waste | Hazardous Waste Management. McGill University. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 3-(4-Bromophenyl)-1H-pyrazole is foundational to discovery. This compound, and others in the pyrazole class, are instrumental as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, the potential of these molecules is matched by the imperative to handle them with the utmost respect for safety. Their bioactive nature demands a comprehensive and proactive approach to personal protection.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers, with a deep, causal understanding of the "why" behind each safety protocol. By grounding our practices in the specific hazards of this compound, we transform routine procedures into a self-validating system of safety, ensuring the integrity of our research and, most importantly, our personal well-being.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling any compound, we must first understand its intrinsic hazards. For this compound, the primary risks are well-defined and necessitate a stringent protective strategy.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, Oral (Category 3)H301DangerToxic if swallowed.
Skin Irritation (Category 2)H315DangerCauses skin irritation.
Serious Eye Damage (Category 1)H318DangerCauses serious eye damage.
Specific Target Organ Toxicity — Single Exposure (Category 3)H335DangerMay cause respiratory irritation.

Expert Insight: The "Danger" signal word and the specific hazard codes, particularly H301 (Toxic) and H318 (Serious Eye Damage), immediately elevate the required level of precaution. Unlike compounds that are merely "harmful," a "toxic" classification indicates that even small quantities can cause significant harm if ingested. The risk of irreversible eye damage dictates that standard safety glasses are insufficient; more robust protection is mandatory.

The Core Directive: A Multi-Layered PPE Protocol

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. The selection of PPE must directly counteract the identified hazards. For this compound, a multi-layered approach is essential, tailored to the specific task at hand.

Table 2: Required PPE for Handling this compound

Task / Potential ExposureEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Exposure Activities (e.g., handling sealed containers, transport within the lab)Chemical splash goggles (ANSI Z87.1 compliant).[3]Single pair of nitrile gloves.[4]Buttoned lab coat, long pants, closed-toe shoes.[3]Not generally required if handled in a well-ventilated area.
High-Exposure Activities (e.g., weighing, open transfers, preparing solutions, potential for aerosol/dust generation)Chemical splash goggles and a face shield.[5]Double-gloving with nitrile gloves.[6]Chemically resistant lab coat or gown.[6]NIOSH-approved N95 dust mask or a respirator if exposure limits may be exceeded.[7]
Eye and Face Protection: An Impenetrable Barrier

Given the H318 classification ("Causes serious eye damage"), protecting your eyes is of paramount importance. This is a non-negotiable protocol.

  • Causality: The compound is corrosive to eye tissue. A splash could result in permanent damage. Standard safety glasses with side shields do not provide an adequate seal against splashes, dust, or vapors.

  • Protocol:

    • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory for all handling tasks.[3]

    • High-Exposure Tasks: When weighing the solid compound (which can create dust) or transferring solutions (risk of splashing), a face shield must be worn over the chemical splash goggles.[5] This provides a secondary barrier protecting the entire face.

Hand Protection: Preventing Dermal Absorption and Irritation

The H315 code indicates that this compound will cause skin irritation upon contact. Proper glove selection and technique are critical.

  • Causality: Brominated aromatic compounds can be absorbed through the skin or cause local irritation.[8] Nitrile gloves offer good chemical resistance for incidental contact.

  • Protocol:

    • Inspection: Always inspect gloves for tears or punctures before use.[9]

    • Double-Gloving: For all high-exposure activities, double-gloving is required. This provides a backup barrier in case the outer glove is compromised.[6]

    • Technique: When doffing gloves, use a proper removal technique to avoid touching the outer, contaminated surface with your bare skin.[9]

    • Disposal: Dispose of gloves immediately into the designated hazardous waste container after handling is complete or if contamination is suspected.[6]

Body Protection: Shielding Against Incidental Contact

A lab coat is not just for keeping your clothes clean; it is a critical piece of protective equipment.

  • Causality: Protects the skin on your torso and arms from accidental spills or contact with contaminated surfaces.

  • Protocol:

    • A properly fitting, fully buttoned lab coat must be worn at all times.[3]

    • Ensure that long pants and closed-toe shoes are worn to prevent any skin exposure.[3]

    • For tasks with a higher risk of significant spills, consider a chemically resistant apron worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Hazards

The H335 code ("May cause respiratory irritation") indicates that the dust from the solid compound is a hazard.

  • Causality: Fine particles of the compound can become airborne during weighing or transfer and can irritate the respiratory system upon inhalation.

  • Protocol:

    • Primary Control: All handling of the solid compound must be performed within a certified chemical fume hood to control dust and vapors at the source.[5][7]

    • Secondary Protection: For weighing operations, even within a fume hood, a NIOSH-approved N95 dust mask is required as a minimum precaution to prevent inhalation of fine particles.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow minimizes the potential for error and exposure.

Step 1: Preparation and Pre-Handling
  • Review SDS: Before beginning, always review the Safety Data Sheet (SDS) for this compound.[4]

  • Designate Area: Clearly designate the specific area within the chemical fume hood where all handling will occur.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood before you begin.

  • Don PPE: Put on all required PPE as outlined in Table 2, starting with your lab coat, followed by goggles, face shield (if needed), and finally, gloves (double-gloving if necessary).

Step 2: Compound Handling (Inside Fume Hood)
  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust by handling it gently.[10]

  • Transfers: When transferring the solid or solutions, do so slowly and deliberately to prevent splashing or aerosol generation.

  • Containment: Keep all containers of the compound sealed when not in immediate use.

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: Thoroughly wipe down the designated work area within the fume hood, your balance, and any equipment used with an appropriate solvent (e.g., ethanol) and dispose of the wipes in the solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination:

    • Remove the outer pair of gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[9]

G prep Step 1: Preparation - Review SDS - Designate Fume Hood Area - Don Full PPE handle Step 2: Handling in Fume Hood - Weigh Solid Compound - Prepare Solutions - Perform Reaction prep->handle Proceed with caution decon Step 3: Decontamination - Clean Work Surfaces - Clean Equipment handle->decon Experiment complete waste Step 4: Waste Segregation - Solid Waste - Liquid Waste - Contaminated PPE handle->waste decon->waste doff Step 5: Doff PPE - Remove Gloves, Gown, Goggles - In Correct Order waste->doff Waste secured wash Step 6: Final Action - Wash Hands Thoroughly doff->wash Ready to exit lab

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe End-of-Life

Proper disposal is a critical and non-negotiable part of the chemical lifecycle. All waste containing this compound is considered hazardous.

  • Waste Segregation: Maintain separate, clearly labeled waste containers for halogenated organic solids and halogenated organic liquids.[11] Never mix incompatible waste streams.

  • Solid Waste: This includes excess compound, contaminated weigh boats, and contaminated wipes. Place these items in a sealed, labeled container for "Halogenated Organic Solid Waste."[11]

  • Liquid Waste: Solutions containing the compound should be collected in a sealed, labeled container for "Halogenated Organic Liquid Waste."

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous solid waste.[6]

  • Collection: Follow your institution's specific procedures for hazardous waste pickup. Ensure all containers are tightly sealed and properly labeled before collection.[11]

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[10][12]

By integrating these detailed protocols into your daily laboratory work, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Handling liquid bromine and preparing bromine water | Demonstration.
  • Bromine. Rutgers University Environmental Health and Safety. [Link]
  • Bromine Safety & Standard Operating Procedures. University of Washington. [Link]
  • 3-(4-bromophenyl)-5-methyl-1H-pyrazole. PubChem. [Link]
  • Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Cole-Parmer. [Link]
  • Bromine in orgo lab SOP. Providence College Environmental Health and Safety. [Link]
  • 3-(4-Bromophenyl)pyrazole | 73387-46-9. J&K Scientific. [Link]
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1H-pyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.